molecular formula C2H4O2<br>HCOOCH3<br>C2H4O2 B043022 Methyl formate CAS No. 107-31-3

Methyl formate

货号: B043022
CAS 编号: 107-31-3
分子量: 60.05 g/mol
InChI 键: TZIHFWKZFHZASV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Methyl formate is a volatile ester of formic acid with significant utility in chemical research and industrial processes. Its high volatility and excellent solvent properties make it an ideal medium for extractions and as a reaction intermediate in organic synthesis, particularly in the production of pharmaceuticals, herbicides, and other formate esters. In analytical chemistry, this compound serves as a critical derivatization agent for gas chromatography (GC) and mass spectrometry (MS), enhancing the detection and quantification of complex molecules. Its mechanism of action often involves acting as a methylating or formylating agent, transferring functional groups to target substrates under specific catalytic conditions. Furthermore, its role as a precursor in the synthesis of formamide and dimethylformamide (DMF) underscores its importance in creating high-value solvents and reagents. Researchers also investigate its physical properties, such as its low boiling point, for applications in green chemistry as a potential blowing agent or refrigerant. This product is provided as a high-purity reagent to ensure reproducibility and reliability in experimental workflows, supporting advancements across synthetic, analytical, and materials science disciplines.

属性

IUPAC Name

methyl formate
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InChI

InChI=1S/C2H4O2/c1-4-2-3/h2H,1H3
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InChI Key

TZIHFWKZFHZASV-UHFFFAOYSA-N
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Canonical SMILES

COC=O
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Molecular Formula

C2H4O2, Array
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DSSTOX Substance ID

DTXSID5025609
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Molecular Weight

60.05 g/mol
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Physical Description

Methyl formate appears as a clear colorless liquid with an agreeable odor. Flash point -27 °F. Less dense than water Vapors heavier than air., Liquid, Colorless liquid with a pleasant odor. [Note: A gas above 89 degrees F.] [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a pleasant odor., Colorless liquid with a pleasant odor. [Note: A gas above 89 °F.]
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Boiling Point

88.7 °F at 760 mmHg (NTP, 1992), 31.5 °C, 32 °C, 89 °F
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Flash Point

-26 °F (NTP, 1992), -2 °F, -2 °F (-19 °C) (Closed Cup), -19 °C, -26 °F
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), 28.35 kJ/mol at 25 °C, Soluble in ether, chloroform; miscible with ethanol, In water, 230,000 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 30 (good), 30%
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Density

0.977 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.987 at 15 °C/15 °C, DENSITY OF SATURATED AIR: 1.83 (AIR= 1), Relative density (water = 1): 0.97, 0.98
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Vapor Density

2.07 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.07 (Air= 1), Relative vapor density (air = 1): 2.1, 2.07
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Vapor Pressure

400 mmHg at 61 °F ; 476 mmHg at 68 °F (NTP, 1992), 585.7 [mmHg], 585.7 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 64, 476 mmHg
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Color/Form

Colorless liquid [Note: A gas above 89 degrees F].

CAS No.

107-31-3
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Record name METHYL FORMATE
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Record name METHYL FORMATE
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Melting Point

-147.6 °F (NTP, 1992), -99.8 °C, -100 °C, -148 °F
Record name METHYL FORMATE
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Record name METHYL FORMATE
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Record name METHYL FORMATE
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Record name METHYL FORMATE
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URL https://www.osha.gov/chemicaldata/66
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical and Chemical Properties of Methyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl formate (B1220265) (HCOOCH₃), also known as methyl methanoate, is the simplest carboxylic acid ester.[1] It is a colorless, volatile liquid with a characteristic ethereal and pleasant odor.[2][3] This document provides an in-depth overview of its core physical and chemical properties, tailored for professionals in research and development.

Physical Properties

Methyl formate is a clear, mobile liquid at standard conditions.[3] It is less dense than water and its vapors are heavier than air.[2] Due to its low boiling point, it is a gas at temperatures above 89°F (31.7°C).[2]

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueUnitsCitations
Molecular Formula C₂H₄O₂[2]
Molecular Weight 60.05 g/mol [4][5]
Boiling Point 31.5 - 34°C[2][3][5]
Melting Point -99.8 to -100°C[5][6]
Density 0.974 - 0.977g/mL at 20°C[3][4][5]
Vapor Pressure 476mmHg at 20°C[4][7]
64kPa at 20°C[2]
Vapor Density 2.07 - 2.1(Air = 1)[4][5]
Solubility in Water 230,000 - 300,000mg/L at 20-25°C[2][3][7]
Flash Point -19 to -27°C[2][7]
Autoignition Temperature 449 - 456°C[4][7]
Refractive Index 1.341 - 1.346at 20°C[5][8]
Lower Explosive Limit 5% in Air[4]
Upper Explosive Limit 23% in Air[4][5]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral features are found in Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Infrared (IR) Spectroscopy : The IR spectrum of this compound shows characteristic peaks for the C=O stretch at approximately 1754 cm⁻¹, the C-O stretch around 1207 cm⁻¹, and various C-H stretching and bending vibrations.[9]

  • ¹H NMR Spectroscopy : The proton NMR spectrum of this compound is simple, showing two signals corresponding to the two types of protons in the molecule.[10]

Chemical Properties and Reactivity

This compound is a flammable and reactive compound. It is considered stable under normal conditions but can react violently with certain substances.[3][11]

Reactivity Profile
  • Hydrolysis : this compound slowly reacts with water to hydrolyze into formic acid and methanol (B129727).[3][4] This reaction is equilibrium-limited but can be catalyzed by acids.[7][12] The hydrolysis half-life is significantly dependent on pH, being much faster under basic conditions.[3]

  • Combustion : It burns readily, though the flame can be nearly invisible.[7] The combustion products are carbon dioxide and water.[7] Thermodynamic and kinetic models for its combustion have been developed.[13]

  • Aminolysis : Reaction with ammonia (B1221849) yields formamide (B127407) or dimethylformamide.[7]

  • Reactivity with Acids and Bases : It reacts with acids, liberating heat along with the formation of an alcohol and an acid.[4] Heat is also generated upon reaction with caustic solutions.[4]

  • Oxidizing Agents : It can react vigorously or ignite when in contact with strong oxidizing agents.[4][11]

  • Metals : Mixing with alkali metals and hydrides can generate flammable hydrogen gas.[4]

The hydrolysis of this compound is a key chemical reaction, particularly in the industrial production of formic acid.[14][15]

G Figure 1. Hydrolysis of this compound MF This compound (HCOOCH₃) FA Formic Acid (HCOOH) MF->FA + H₂O Methanol Methanol (CH₃OH) Water Water (H₂O)

Figure 1. Hydrolysis of this compound

Experimental Protocols

Detailed experimental procedures for determining the physical and chemical properties of substances are extensive. Below is a generalized workflow for the laboratory synthesis of this compound, as this is a foundational procedure.

Laboratory Synthesis of this compound

This compound can be synthesized in the laboratory via the condensation reaction of methanol and formic acid.[1]

G Figure 2. General Workflow for this compound Synthesis Reactants 1. Combine Methanol and Formic Acid Reaction 2. Heat mixture (Esterification) Reactants->Reaction Distillation 3. Fractional Distillation of Product Reaction->Distillation Drying 4. Dry distillate with a drying agent Distillation->Drying Purified 5. Purified This compound Drying->Purified

Figure 2. General Workflow for this compound Synthesis

Methodology:

  • Reaction Setup : Anhydrous formic acid and dry methanol are combined in a reaction flask.[7] While formic acid is a strong enough acid to catalyze the reaction itself, a desiccant like anhydrous calcium chloride can be added.[7]

  • Esterification : The mixture is heated to initiate the esterification reaction. Due to the low boiling point of this compound, it will vaporize as it is formed.[7]

  • Purification : The vaporized this compound is collected via fractional distillation.[7] The resulting distillate can be further purified by washing with a solution to remove water and methanol impurities, followed by drying with a suitable drying agent like anhydrous magnesium sulfate.[7]

Safety and Handling

This compound is an extremely flammable liquid and vapor.[16][17] It is harmful if inhaled or swallowed and causes irritation to the eyes, skin, and respiratory tract.[16][18] Due to its high volatility and low flash point, it readily forms explosive mixtures with air.[3] Proper personal protective equipment, including safety goggles, gloves, and respiratory protection, should be used when handling this chemical.[16] It should be stored in a cool, well-ventilated area away from sources of ignition.[17]

References

A Technical Guide to the Physicochemical Properties of Methyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the boiling point and vapor pressure of methyl formate (B1220265) (HCOOCH₃), a volatile organic compound with applications ranging from a solvent in quick-drying finishes to a blowing agent for polyurethane foams.[1][2] The data and methodologies presented are intended to support laboratory research, chemical process design, and safety assessments.

Physicochemical Data Summary

Methyl formate is a colorless liquid known for its ethereal odor, high vapor pressure, and low boiling point.[1][3] Accurate data for these physical properties are critical for handling, storage, and application.

PropertyValueConditions
Boiling Point31.5 °C (88.7 °F)At 101.325 kPa (760 mmHg)
Boiling Point32 °C (90 °F)At standard pressure
Boiling Point32-34 °CLiterature range

Sources:[1][3][4][5]

TemperatureVapor Pressure (kPa)Vapor Pressure (mmHg)Vapor Pressure (psi)
16.1 °C (61 °F)53.34007.73
20 °C (68 °F)63.54769.21
20 °C (68 °F)64.04809.28
55 °C (131 °F)226.2169732.81

Sources:[1][3][4][6]

Experimental Protocols

The determination of boiling point and vapor pressure requires standardized, reproducible methods to ensure data quality and comparability. The following sections detail the principles behind common experimental protocols for these measurements.

Boiling Point Determination (Ref: ASTM D1120)

The equilibrium boiling point is determined by measuring the temperature of a liquid boiling under equilibrium conditions at atmospheric pressure.[7]

Methodology:

  • Apparatus: The setup typically consists of a round-bottom, short-neck glass flask, a water-cooled reflux condenser, a calibrated partial immersion thermometer, and a heat source such as an electric heating mantle.[7][8]

  • Procedure: A specified volume of the sample (e.g., this compound) is placed in the flask with boiling chips to ensure smooth boiling.[7] The flask is connected to the reflux condenser, and the thermometer is positioned so that the bulb is immersed in the liquid, away from the direct heat source.

  • Equilibrium Boiling: The sample is heated until it boils and the temperature reading stabilizes. This stable temperature, where the vapor and liquid phases are in equilibrium, is recorded as the boiling point.[7][9]

  • Pressure Correction: The observed boiling point is corrected to standard atmospheric pressure (760 mmHg or 101.325 kPa) using established correction factors if the measurement is performed at a different ambient pressure.

Vapor Pressure Determination (Ref: OECD Test Guideline 104 - Static Method)

The static method is a direct technique for measuring the vapor pressure of a liquid or solid in a closed system once equilibrium is established.[10][11]

Methodology:

  • Apparatus: A constant-temperature sample cell equipped with a pressure transducer and a temperature sensor. The system must be vacuum-tight.

  • Procedure:

    • Sample Introduction: A small, degassed sample of the substance is introduced into the evacuated sample cell. Degassing, often done by repeated freeze-pump-thaw cycles, is crucial to remove dissolved air or other volatile impurities.[10] .

    • Equilibration: The cell is brought to a precise, stable temperature. The substance begins to evaporate, and the pressure inside the sealed cell increases.[10]

    • Measurement: The pressure is monitored until it reaches a constant value, indicating that the rate of evaporation equals the rate of condensation. This stable pressure is the equilibrium vapor pressure of the substance at that specific temperature.[10][12]

  • Data Collection: To generate a vapor pressure curve, the procedure is repeated at several different temperatures.[11][13] For regulatory purposes, measurements at a minimum of two or three temperatures, typically between 0 and 50°C, are recommended to verify the linearity of the vapor pressure curve.[11][14]

Visualized Workflow: Static Vapor Pressure Measurement

The following diagram illustrates the logical workflow for determining vapor pressure using the static method as described in OECD Test Guideline 104.

G cluster_prep Sample Preparation cluster_measurement Measurement Cycle cluster_analysis Data Analysis start Start degas Introduce & Degas Sample start->degas evacuate Evacuate Test Chamber degas->evacuate set_temp Set & Stabilize Temperature evacuate->set_temp equilibrate Allow System to Equilibrate set_temp->equilibrate record Record Stable Pressure & Temperature equilibrate->record more_temps More Temperatures Needed? record->more_temps more_temps->set_temp Yes plot Plot P vs. T (Vapor Pressure Curve) more_temps->plot No end_node End plot->end_node

Caption: Workflow for the Static Method of Vapor Pressure Measurement (OECD 104).

References

A Technical Guide to the Solubility of Methyl Formate in Water and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of methyl formate (B1220265) in aqueous and organic media. The information is curated to support laboratory research, chemical synthesis, and formulation development by providing key data on solubility parameters, methodologies for its determination, and a visualization of its solvent compatibility.

Executive Summary

Methyl formate (HCOOCH₃), the simplest carboxylic acid ester, is a colorless, volatile liquid with a characteristic ethereal odor.[1][2][3][4] Its utility as a solvent, a reagent in organic synthesis, and a blowing agent is significantly influenced by its solubility profile.[3][5][6] This document consolidates quantitative solubility data, outlines standard experimental protocols for solubility determination, and presents a logical framework for understanding its miscibility with various solvent classes.

Quantitative Solubility Data

The solubility of this compound in water and its miscibility with common organic solvents are summarized below. The data has been compiled from various chemical databases and literature sources.

Solubility in Water

This compound exhibits significant, though not unlimited, solubility in water. This is attributed to its ability to act as a hydrogen bond acceptor. It is important to note that this compound slowly hydrolyzes in the presence of water to form formic acid and methanol (B129727).[1][2][5]

Temperature (°C)Solubility ( g/100 mL)Solubility (g/L)Reference(s)
2030300[3][4][7]
2523230[1][2][4]
Room Temperature23 wt%-[8]

Note: Some sources indicate miscibility or high solubility without specifying exact values at all temperatures.[1][6]

Solubility in Organic Solvents

This compound is generally miscible with a wide range of common organic solvents. This high degree of miscibility is a key property for its application in various chemical processes.

SolventQualitative SolubilityReference(s)
AcetoneMiscible, Readily Soluble[4][8]
ChloroformSoluble, Miscible[1][2][4][9]
Diethyl EtherSoluble, Readily Soluble[1][2][4][8][9]
EthanolMiscible[1][2][4][9]
Ethyl AcetateSoluble[4]
Glacial Acetic AcidMiscible[4]
GlycerinMiscible[2][5]
MethanolSoluble, Miscible[4][9][10]
Propylene GlycolMiscible[2][5]

Experimental Protocol for Solubility Determination

Objective: To determine the mass of this compound that dissolves in a given mass or volume of a solvent at a constant temperature to form a saturated solution.

Materials:

  • This compound (high purity)

  • Solvent (e.g., deionized water, ethanol)

  • Analytical balance

  • Temperature-controlled water bath or incubator

  • Volumetric flasks and pipettes

  • Separatory funnel

  • Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID) or other analytical instrumentation for quantification (e.g., NMR, HPLC).

Procedure:

  • Preparation of Supersaturated Solution: In a sealed, temperature-controlled vessel (e.g., a jacketed beaker connected to a water bath), add an excess amount of this compound to a known volume of the solvent. The amount of this compound should be more than what is expected to dissolve to ensure a saturated solution with an undissolved phase.

  • Equilibration: Vigorously agitate the mixture for a prolonged period (e.g., 24-48 hours) at a constant, controlled temperature. This ensures that the system reaches equilibrium, and the solvent is fully saturated with this compound.

  • Phase Separation: After equilibration, cease agitation and allow the two phases (the saturated solvent phase and the excess this compound phase) to separate completely. If the solvent is water, the less dense this compound will form the upper layer.

  • Sampling: Carefully extract a known volume of the saturated solvent phase using a calibrated pipette. It is crucial to avoid drawing any of the undissolved this compound phase.

  • Quantification:

    • Prepare a series of standard solutions of this compound in the pure solvent of known concentrations.

    • Analyze the collected sample and the standard solutions using a suitable analytical technique, such as gas chromatography.

    • Construct a calibration curve from the analytical response of the standard solutions.

    • Determine the concentration of this compound in the collected sample by interpolating from the calibration curve.

  • Data Reporting: Express the solubility as grams of this compound per 100 mL of solvent or in other appropriate units (e.g., molality, mole fraction) at the specified temperature.

Safety Precautions: this compound is highly flammable and has a low flash point.[1][11] All experimental work should be conducted in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (goggles, gloves, lab coat) must be worn.

Visualization of Solubility Relationships

The following diagram illustrates the general solubility characteristics of this compound with different classes of solvents.

G Solubility Profile of this compound cluster_solvents Solvent Classes methyl_formate This compound water Water methyl_formate->water Soluble (forms H-bonds) alcohols Alcohols (e.g., Ethanol, Methanol) methyl_formate->alcohols Miscible ethers Ethers (e.g., Diethyl Ether) methyl_formate->ethers Miscible ketones Ketones (e.g., Acetone) methyl_formate->ketones Miscible esters Esters (e.g., Ethyl Acetate) methyl_formate->esters Miscible chlorinated Chlorinated Solvents (e.g., Chloroform) methyl_formate->chlorinated Miscible

Caption: Logical relationship of this compound solubility.

Conclusion

This compound demonstrates a versatile solubility profile, being moderately soluble in water and highly miscible with a broad range of organic solvents. This makes it a valuable component in various chemical applications, from reaction media to formulation excipients. The quantitative data and generalized experimental protocol provided in this guide serve as a foundational resource for professionals in research and development. It is recommended to consult specific safety data sheets prior to handling this compound.

References

CAS number and molecular structure of methyl formate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl Formate (B1220265)

Introduction

Methyl formate, systematically named methyl methanoate, is the methyl ester of formic acid and represents the simplest example of a carboxylate ester. It is a colorless, volatile liquid with an ethereal odor, high vapor pressure, and low surface tension.[1][2] This document provides a comprehensive technical overview of its chemical and physical properties, spectroscopic data, synthesis protocols, and key applications, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Identification

The chemical structure of this compound consists of a formyl group bonded to a methoxy (B1213986) group.

  • Chemical Formula: C₂H₄O₂[1]

  • CAS Number: 107-31-3[1]

  • Molecular Weight: 60.05 g/mol [1]

  • Synonyms: Methyl methanoate, Formic acid methyl ester, R-611[1]

Physicochemical and Spectroscopic Data

The properties of this compound are summarized in the tables below for easy reference.

Table 1: Physical and Chemical Properties
PropertyValueReference
AppearanceColorless liquid[1]
OdorPleasant, ethereal[1]
Density0.98 g/cm³ (at 20 °C)[1]
Melting Point-100 °C (-148 °F; 173 K)[1]
Boiling Point32 °C (90 °F; 305 K)[1]
Solubility in Water30% (20°C), slowly hydrolyzes[1]
Vapor Pressure634 hPa (476 mmHg) at 20°C[1]
Flash Point-19 °C (-2 °F) - closed cup[2]
Autoignition Temp.449 °C (840 °F)[2]
Table 2: Spectroscopic Data
Spectrum TypeKey Peaks / Chemical ShiftsReference
¹H NMR Two singlets: δ ≈ 8.0 ppm (1H, s, O=CH), δ ≈ 3.7 ppm (3H, s, OCH₃)
¹³C NMR Two signals: δ ≈ 161 ppm (C=O), δ ≈ 51 ppm (OCH₃)[3]
IR Spectroscopy Strong C=O stretch: 1735-1750 cm⁻¹; C-O stretch: 1180-1200 cm⁻¹; C-H stretch: ~2900 cm⁻¹[4]
Mass Spectrometry Molecular Ion [M]⁺: m/z 60; Base Peak: m/z 31 [OCH₃]⁺; Other fragments: m/z 29 [CHO]⁺, m/z 15 [CH₃]⁺[5]

Synthesis and Production Protocols

This compound can be synthesized on both a laboratory and industrial scale through different methodologies.

Experimental Protocol 1: Laboratory Synthesis via Fischer Esterification

This protocol describes the direct esterification of formic acid with methanol (B129727). Formic acid is sufficiently acidic to catalyze the reaction itself, avoiding the need for a strong mineral acid which can cause decomposition.[6]

Materials and Equipment:

  • Anhydrous formic acid (≥95%)

  • Anhydrous methanol

  • Anhydrous calcium chloride (for drying)

  • Round-bottom flask

  • Distillation apparatus (condenser, receiving flask)

  • Heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, combine one molar equivalent of anhydrous formic acid with 1.5-2 molar equivalents of anhydrous methanol. The excess methanol helps to shift the equilibrium towards the product side.

  • Esterification: Gently heat the mixture to reflux. The low boiling point of this compound (32 °C) means the reaction can proceed at a relatively low temperature. The product will begin to distill over.

  • Distillation and Collection: Collect the distillate, which will be a mixture of this compound, unreacted methanol, and traces of water. To maximize yield, a fractional distillation column is recommended.

  • Purification (Salting Out): Transfer the collected distillate to a separatory funnel. Wash the distillate multiple times with a saturated sodium chloride solution to remove the majority of the methanol.[7]

  • Drying: Separate the organic layer and dry it over a drying agent like anhydrous calcium chloride for several hours to remove residual water and methanol.[7]

  • Final Distillation: Perform a final, careful distillation of the dried product. Collect the fraction boiling at 31-32 °C to obtain pure this compound.[7]

Industrial Production Methods

Two primary routes are used for the large-scale industrial production of this compound.

1. Carbonylation of Methanol: This is the most common commercial method, practiced by companies like BASF.[1] It involves the reaction of methanol with carbon monoxide in the presence of a strong base catalyst.

  • Reaction: CH₃OH + CO → HCOOCH₃

  • Catalyst: Sodium methoxide (B1231860) (CH₃ONa) is typically used.

  • Conditions: The process is carried out at elevated temperatures (e.g., 70-110 °C) and high pressures (20-110 bar).[8]

  • Process Considerations: The catalyst is highly sensitive to water, so the carbon monoxide feedstock must be extremely dry.[1] The reaction is also highly exothermic, requiring efficient heat exchange systems.[2]

2. Dehydrogenation of Methanol: An alternative industrial process is the dehydrogenation of methanol, which produces this compound and hydrogen gas.

  • Reaction: 2 CH₃OH → HCOOCH₃ + 2 H₂

  • Catalyst: Copper-based catalysts are typically employed.

  • Conditions: The reaction is performed in a fixed-bed reactor at temperatures around 250 °C and ambient pressure.[9]

Key Applications and Chemical Pathways

This compound is a crucial C1 building block in the chemical industry.

Primary Uses:

  • Chemical Intermediate: It is a primary precursor for the manufacture of formamide, dimethylformamide (DMF), and formic acid.[1]

  • Blowing Agent: Due to its high vapor pressure and low global warming potential, it is used as a blowing agent for polyurethane foams, replacing CFCs, HCFCs, and HFCs.[1]

  • Solvent: It serves as a solvent for quick-drying finishes and lacquers.

  • Fumigant and Insecticide: It has been used as a fumigant for food and tobacco crops.[10]

The diagram below illustrates the synthesis of this compound and its subsequent conversion into key industrial chemicals.

G formic_acid Formic Acid (HCOOH) methyl_formate This compound (HCOOCH₃) formic_acid->methyl_formate Esterification (H⁺ or heat) methanol Methanol (CH₃OH) methanol->methyl_formate Esterification (H⁺ or heat) formamide Formamide (HCONH₂) methyl_formate->formamide Aminolysis dmf Dimethylformamide (HCON(CH₃)₂) methyl_formate->dmf Aminolysis ammonia Ammonia (NH₃) ammonia->formamide dimethylamine Dimethylamine ((CH₃)₂NH) dimethylamine->dmf

Caption: Synthesis of this compound and its conversion to amides.

Safety and Handling

This compound is an extremely flammable liquid and vapor (GHS02) and is harmful if swallowed or inhaled (GHS07).[1]

Hazard Statements:

  • H224: Extremely flammable liquid and vapor.

  • H302: Harmful if swallowed.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

  • P233: Keep container tightly closed.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) before handling this compound and work in a well-ventilated area, preferably a fume hood.

References

Spectroscopic Characterization of Methyl Formate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl formate (B1220265) (HCOOCH₃), a key chemical intermediate and solvent. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights for its identification and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of methyl formate. The molecule contains two distinct proton environments and two unique carbon environments, leading to simple yet characteristic spectra.

¹H NMR Data

The ¹H NMR spectrum of this compound displays two singlets, corresponding to the formate proton and the methyl protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.07Singlet1HH-C(=O)
~3.78Singlet3HO-CH₃

Note: Chemical shifts can vary slightly depending on the solvent used.[1]

¹³C NMR Data

The ¹³C NMR spectrum of this compound shows two distinct signals, one for the carbonyl carbon and one for the methyl carbon.[2]

Chemical Shift (δ) ppmAssignment
~161.0C=O
~51.5O-CH₃

Note: Chemical shifts can vary slightly depending on the solvent used.[2][3]

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of this compound is as follows:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[4]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Deuterium (B1214612) Oxide (D₂O)).[1][4][5] CDCl₃ is commonly used for nonpolar organic compounds.[4]

    • Transfer the solution to a clean 5 mm NMR tube.[4] The solution height should be around 4-5 cm.[4]

    • An internal standard, such as tetramethylsilane (B1202638) (TMS), is often added, which is assigned a chemical shift of 0.0 ppm.[1]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Locking: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent to ensure field stability.[4]

    • Shimming: The magnetic field homogeneity is optimized to improve spectral resolution.[4]

    • Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C).[4]

    • Acquisition: Standard pulse sequences are used to acquire the spectra. For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, which has a much lower natural abundance, a greater number of scans is typically required.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh this compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Lock & Shim D->E F Acquire Spectrum E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Integration & Peak Picking H->I J J I->J Structural Elucidation

Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl and carbon-oxygen single bonds.

IR Data

Key absorption bands in the infrared spectrum of this compound are summarized below.

Wavenumber (cm⁻¹)Bond VibrationIntensity
~2900C-H stretchMedium
~1735-1750C=O stretchStrong
~1180-1200C-O stretchStrong

The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex set of absorptions unique to the molecule, which can be used for identification.[6]

Experimental Protocol for IR Spectroscopy

A typical protocol for acquiring an IR spectrum of liquid this compound is as follows:

  • Sample Preparation:

    • For a liquid sample like this compound, the spectrum can be obtained directly as a thin film.

    • Place a drop of this compound between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.

    • Gently press the plates together to form a thin liquid film.

  • Instrument Setup and Data Acquisition:

    • Place the salt plates in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty salt plates. This will be subtracted from the sample spectrum to remove any atmospheric and instrumental interferences.

    • Acquire the sample spectrum. Typically, multiple scans are averaged to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 500 cm⁻¹.[7][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Mass Spectrometry Data

In electron ionization (EI) mass spectrometry, this compound (molecular weight: 60.05 g/mol ) undergoes fragmentation.[9]

m/zIon FragmentRelative Intensity
60[HCOOCH₃]⁺• (Molecular Ion)Present
32[CH₃OH]⁺•High
31[CH₃O]⁺Base Peak
29[CHO]⁺High
15[CH₃]⁺Present

The base peak in the mass spectrum of this compound is typically at m/z 31, corresponding to the methoxy (B1213986) cation [CH₃O]⁺. The molecular ion peak at m/z 60 is also observed.[10]

Experimental Protocol for Mass Spectrometry

A general protocol for obtaining an EI mass spectrum of this compound is as follows:

  • Sample Introduction:

    • Introduce a small amount of volatile liquid this compound into the mass spectrometer, often via a direct insertion probe or by injection into a gas chromatograph coupled to the mass spectrometer (GC-MS).

    • The sample is vaporized in the ion source.

  • Ionization:

    • In the ion source, the gaseous this compound molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

    • This causes the removal of an electron from the molecule, forming a positively charged molecular ion ([M]⁺•).

  • Fragmentation:

    • The molecular ions are high-energy species and often fragment into smaller, more stable ions and neutral radicals.

  • Mass Analysis and Detection:

    • The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

MS_Fragmentation cluster_frags Major Fragments M [HCOOCH₃]⁺• m/z = 60 F1 [CH₃O]⁺ m/z = 31 (Base Peak) M->F1 - •CHO F2 [CHO]⁺ m/z = 29 M->F2 - •OCH₃ F3 [CH₃OH]⁺• m/z = 32 M->F3 rearrangement

Mass spectrometry fragmentation pathway of this compound.

References

1H NMR Spectrum Analysis of Methyl Formate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of methyl formate (B1220265). It includes a detailed examination of the spectral data, a comprehensive experimental protocol for sample preparation and analysis, and a visualization of the molecular structure and proton environments.

Spectral Data Summary

The 1H NMR spectrum of methyl formate is characterized by two distinct signals, reflecting the two different chemical environments of the protons in the molecule.[1] The key quantitative data are summarized in the table below.

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Integration Coupling Constant (J) in Hz
Formyl Proton (-CHO)8.07Singlet1H0
Methyl Protons (-OCH₃)3.76Singlet3H0

Note: Data acquired in CDCl₃ on a 90 MHz spectrometer.[2]

The spectrum displays a singlet for the formyl proton at approximately 8.07 ppm and a singlet for the three methyl protons at around 3.76 ppm.[2] The integrated area under these peaks is in a 1:3 ratio, respectively, which corresponds to the number of protons in each unique chemical environment.[1] The absence of splitting (singlets) for both signals indicates that there is no significant spin-spin coupling between the formyl proton and the methyl protons.

Molecular Structure and Proton Environments

The following diagram illustrates the chemical structure of this compound and highlights the two distinct proton environments that give rise to the observed 1H NMR spectrum.

methyl_formate cluster_molecule cluster_nmr C1 C O1 O C1->O1 = O2 O C1->O2 H1 H C1->H1 C2 C O2->C2 H2 H C2->H2 H3 H C2->H3 H4 H C2->H4 Formyl_H Formyl Proton (1H) δ ≈ 8.07 ppm (Singlet) H1->Formyl_H Methyl_H Methyl Protons (3H) δ ≈ 3.76 ppm (Singlet) H2->Methyl_H H3->Methyl_H H4->Methyl_H

This compound Structure and 1H NMR Assignments

Experimental Protocol

This section details the methodology for acquiring a high-resolution 1H NMR spectrum of this compound.

3.1. Materials and Equipment

  • Analyte: this compound (liquid)

  • Deuterated Solvent: Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.

  • Internal Standard (optional): Tetramethylsilane (TMS) at 0.05% v/v in CDCl₃.

  • NMR Tubes: High-quality, 5 mm outer diameter NMR tubes.

  • Glassware: Clean and dry Pasteur pipette or syringe, and a small vial.

  • Filtration Material: A small plug of glass wool.

  • NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 90 MHz or higher).

3.2. Sample Preparation

  • Sample Amount: For a standard 1H NMR spectrum, approximately 5-25 mg of the analyte is sufficient. Given that this compound is a liquid, this corresponds to a few drops.

  • Solvent Volume: Use approximately 0.6-0.7 mL of the deuterated solvent. This volume should result in a sample depth of 4-5 cm in the NMR tube.

  • Dissolution: In a clean, dry vial, dissolve the this compound in the deuterated solvent. Gentle vortexing can aid in creating a homogeneous solution.

  • Filtration: To remove any particulate matter that could adversely affect the spectral resolution, filter the solution into the NMR tube. This can be achieved by passing the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool.

  • Tube Capping and Labeling: Securely cap the NMR tube to prevent evaporation, especially given the volatility of this compound. Label the tube clearly with the sample identity.

3.3. NMR Spectrometer Operation

  • Insertion: Carefully insert the NMR tube into the spinner turbine and adjust its position using a depth gauge.

  • Locking: The spectrometer will lock onto the deuterium (B1214612) signal from the solvent (e.g., CDCl₃) to stabilize the magnetic field.

  • Shimming: Perform manual or automatic shimming to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp spectral lines.

  • Tuning and Matching: The NMR probe is tuned to the resonance frequency of the proton (¹H) nucleus to ensure optimal signal detection.

  • Acquisition: Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For a relatively concentrated sample of this compound, a small number of scans should be sufficient.

  • Data Processing: After data acquisition, perform a Fourier transform on the Free Induction Decay (FID) to obtain the frequency-domain spectrum. Phase correction and baseline correction are then applied to the spectrum. The chemical shifts are referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.

Logical Workflow for 1H NMR Analysis

The following diagram outlines the logical workflow from sample preparation to final spectral analysis.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh/Measure Analyte prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Filter into NMR Tube prep2->prep3 prep4 Cap and Label prep3->prep4 acq1 Insert Sample into Spectrometer prep4->acq1 acq2 Lock, Shim, Tune acq1->acq2 acq3 Set Acquisition Parameters acq2->acq3 acq4 Acquire FID acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Reference Spectrum proc2->proc3 proc4 Integrate Peaks & Assign Signals proc3->proc4

Workflow for 1H NMR Spectrum Analysis

References

Mass Spectrometry Fragmentation of Methyl Formate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of methyl formate (B1220265) (C₂H₄O₂), a key ester in various chemical and biological processes. Understanding its fragmentation behavior is crucial for its identification and quantification in complex matrices. This document outlines the characteristic fragment ions, proposes a detailed fragmentation pathway, and presents a typical experimental protocol for its analysis.

Data Presentation: Quantitative Fragmentation Analysis

The electron ionization (EI) mass spectrum of methyl formate is characterized by several key fragment ions. The relative abundance of these ions is a critical factor in its unambiguous identification. The table below summarizes the most significant ions, their mass-to-charge ratio (m/z), and their typical relative intensities.

m/z Ion Formula Proposed Structure Relative Intensity (%) Notes
60[C₂H₄O₂]⁺•[HCOOCH₃]⁺•~20Molecular Ion (M⁺•)[1]
59[C₂H₃O₂]⁺[COOCH₃]⁺~10Loss of a hydrogen atom from the methyl group[2]
32[CH₄O]⁺•[CH₃OH]⁺•~15Rearrangement followed by loss of CO
31[CH₃O]⁺[CH₃-O]⁺100Base Peak, loss of the formyl radical (•CHO)
29[CHO]⁺[H-C=O]⁺~30Loss of the methoxy (B1213986) radical (•OCH₃)
15[CH₃]⁺[CH₃]⁺~15Methyl cation[3]

Experimental Protocols

The following section details a representative methodology for acquiring the mass spectrum of this compound. This protocol is a composite of standard practices for the analysis of volatile organic compounds (VOCs).

1. Sample Preparation and Introduction:

  • Standard Preparation: A certified standard of this compound (≥99.8% purity) should be used. For gas chromatography-mass spectrometry (GC-MS) analysis, a dilute solution in a volatile solvent like methanol (B129727) or dichloromethane (B109758) is prepared. For direct infusion, the neat standard can be introduced via a heated inlet system.

  • Sample Introduction: For GC-MS, a split/splitless injector is typically used. A common method involves headspace analysis, where the vapor above a sample is injected into the GC. Alternatively, direct injection of a liquid sample can be performed. For real-time analysis of volatile emissions, techniques like Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) can be employed, where ambient air is directly introduced into the instrument.[4]

2. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) is the most common method for generating the fragmentation pattern of this compound. A standard electron energy of 70 eV is used to induce reproducible fragmentation.[5]

  • Mass Analyzer: A quadrupole mass analyzer is frequently used for routine analysis, offering a good balance of resolution and sensitivity.[6] For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) analyzer can provide more accurate mass measurements, aiding in elemental composition determination.[7]

  • Acquisition Mode: Data is typically acquired in full scan mode to capture all fragment ions within a specified mass range (e.g., m/z 10-100).

  • Ion Source Temperature: A source temperature of around 200-250 °C is maintained to ensure the sample remains in the gas phase.

Fragmentation Pathway Visualization

The fragmentation of the this compound molecular ion in an EI source proceeds through several competing pathways. The following diagram, generated using the DOT language, illustrates the primary fragmentation routes leading to the major observed ions.

G M [HCOOCH₃]⁺• m/z = 60 F59 [COOCH₃]⁺ m/z = 59 M->F59 - •H F32 [CH₃OH]⁺• m/z = 32 M->F32 Rearrangement - CO F31 [CH₃O]⁺ m/z = 31 (Base Peak) M->F31 - •CHO F29 [CHO]⁺ m/z = 29 M->F29 - •OCH₃ F15 [CH₃]⁺ m/z = 15 M->F15 - •OCHO F31->F29 - H₂

Caption: Fragmentation pathway of this compound under electron ionization.

This diagram illustrates that the molecular ion at m/z 60 can undergo several primary fragmentation reactions. The most favorable pathway leads to the formation of the highly stable methoxy cation ([CH₃O]⁺) at m/z 31, which is why it is the base peak in the spectrum. Other significant fragmentations include the loss of a hydrogen radical to form the ion at m/z 59, and the loss of a methoxy radical to yield the formyl cation ([CHO]⁺) at m/z 29.[2] A rearrangement can also occur, leading to the formation of a methanol radical cation ([CH₃OH]⁺•) at m/z 32 after the elimination of carbon monoxide. Further fragmentation of the base peak can occur, such as the loss of a hydrogen molecule to form the ion at m/z 29. The methyl cation ([CH₃]⁺) at m/z 15 is formed by the cleavage of the ester bond.[3]

References

The Genesis of a Simple Ester: A Technical Guide to the Discovery and Historical Applications of Methyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl formate (B1220265) (HCOOCH₃), the simplest of esters, holds a unique position in the annals of organic chemistry. Its discovery and subsequent application as a fumigant, refrigerant, and chemical intermediate laid the groundwork for significant advancements in various scientific and industrial fields. This technical guide provides an in-depth exploration of the discovery of methyl formate, detailed experimental protocols for its synthesis, and a comprehensive overview of its historical applications. Quantitative data are presented in structured tables for comparative analysis, and key chemical pathways and historical timelines are visualized using Graphviz diagrams to offer a clear and concise understanding of this foundational molecule.

Discovery and Early Synthesis

While the precise moment of the first synthesis of this compound is not definitively documented, the foundational work on methyl alcohol and its derivatives by French chemists Jean-Baptiste Dumas and Eugène-Melchior Péligot in the 1830s was pivotal.[1][2][3] Their extensive research into "wood spirit" (methanol) and the preparation of numerous esters strongly suggests that this compound was first synthesized during this period of fervent exploration into organic compounds.[2][3]

Early Laboratory Synthesis: Esterification of Formic Acid and Methanol (B129727)

The earliest laboratory synthesis of this compound was achieved through the direct esterification of formic acid with methanol.[4] This condensation reaction, while straightforward in principle, requires careful control of conditions due to the low boiling point of the product.

Experimental Protocol:

A detailed historical laboratory preparation involves the reaction of anhydrous formic acid with dry methanol, often in the presence of a dehydrating agent like anhydrous calcium chloride.

  • Reactants:

    • Anhydrous Formic Acid (HCOOH)

    • Dry Methanol (CH₃OH)

    • Anhydrous Calcium Chloride (CaCl₂) (optional, as a desiccant)

  • Apparatus:

    • Round-bottom flask

    • Reflux condenser

    • Distillation apparatus

  • Procedure:

    • Anhydrous formic acid and dry methanol are combined in a round-bottom flask.

    • Anhydrous calcium chloride can be added to the reaction mixture to absorb the water formed during the reaction, driving the equilibrium towards the product side.

    • The mixture is gently heated to reflux.

    • Due to its low boiling point (32 °C), the this compound produced readily vaporizes.[5]

    • The vapor is passed through a condenser and collected as a distillate.

    • The collected distillate can be further purified by washing with a saturated sodium chloride solution to remove any unreacted methanol and then dried over a fresh desiccant like anhydrous magnesium sulfate.

    • A final fractional distillation yields pure this compound.[5]

It is noteworthy that while a strong acid catalyst like sulfuric acid is often used in esterification, it is not strictly necessary for the synthesis of this compound as formic acid itself is a relatively strong acid.[5]

Esterification_of_Methyl_Formate Formic Acid (HCOOH) Formic Acid (HCOOH) Reaction Flask Reaction Flask Formic Acid (HCOOH)->Reaction Flask Methanol (CH3OH) Methanol (CH3OH) Methanol (CH3OH)->Reaction Flask This compound (HCOOCH3) This compound (HCOOCH3) Reaction Flask->this compound (HCOOCH3) Water (H2O) Water (H2O) Reaction Flask->Water (H2O)

Caption: Laboratory Synthesis of this compound via Esterification.

Industrial Production Methods

The commercial-scale production of this compound began in 1925, pioneered by companies like BASF.[4] The industrial processes offered higher efficiency and selectivity compared to the laboratory-scale esterification.

Carbonylation of Methanol

The primary industrial method for producing this compound is the base-catalyzed carbonylation of methanol.[4]

Experimental Protocol:

  • Reactants:

    • Methanol (CH₃OH)

    • Carbon Monoxide (CO)

    • Strong Base Catalyst (e.g., Sodium Methoxide - NaOCH₃)

  • Apparatus:

    • High-pressure reactor

  • Procedure:

    • Methanol and a catalytic amount of a strong base, such as sodium methoxide, are charged into a high-pressure reactor.

    • Carbon monoxide is introduced into the reactor under high pressure.

    • The reaction is typically carried out at elevated temperatures and pressures.

    • The process is highly selective towards this compound, often achieving selectivity of 96%.[4]

    • A critical requirement for this process is the use of very dry carbon monoxide, as the catalyst is sensitive to water.[4]

Carbonylation_of_Methanol Methanol (CH3OH) Methanol (CH3OH) High-Pressure Reactor High-Pressure Reactor Methanol (CH3OH)->High-Pressure Reactor Carbon Monoxide (CO) Carbon Monoxide (CO) Carbon Monoxide (CO)->High-Pressure Reactor This compound (HCOOCH3) This compound (HCOOCH3) High-Pressure Reactor->this compound (HCOOCH3) Sodium Methoxide (Catalyst) Sodium Methoxide (Catalyst) Sodium Methoxide (Catalyst)->High-Pressure Reactor

Caption: Industrial Synthesis of this compound via Carbonylation.

Historical Applications

This compound's unique physical and chemical properties led to its adoption in several key applications throughout the early to mid-20th century.

Refrigerant

One of the notable historical uses of this compound was as a refrigerant, where it was designated as R-611.[4] It served as an alternative to the more toxic sulfur dioxide (SO₂) in early domestic refrigerators.[6] The most well-known application was in the General Electric "Monitor Top" refrigerators produced between 1933 and 1934.[7][8] GE patented this compound for this use.[7] However, its application was short-lived as it was found to be unstable, leading to the reversion to sulfur dioxide and the eventual adoption of Freon (R-12) in the late 1930s.[7]

Quantitative Data: Refrigerant Properties of this compound

Temperature (°C)Vapor Pressure (kPa)
-2013.9
034.7
2076.0
30110.2
40155.4
50213.7

Source: NIST Chemistry WebBook[9]

Fumigant

This compound was historically used as a fumigant for food crops and tobacco due to its high volatility and effectiveness as an insecticide.[10][11] It was valued for its ability to penetrate stored products and then dissipate quickly, leaving minimal residue. While specific quantitative data from early applications is scarce, data for the closely related ethyl formate, which began use as a fumigant for dried fruits in 1929, provides insight into the concentrations and exposure times that were likely employed.[8]

Quantitative Data: Efficacy of Ethyl Formate as a Fumigant (as a proxy)

PestCommodityConcentration (g/m³)Exposure Time (hours)Mortality (%)
Carpophilus spp. (larvae)Dates42012100
Stored Grain InsectsCereal Grains7024100
Brown Marmorated Stink BugN/A10.54>99

Source: Various studies on Ethyl Formate Fumigation[12][13]

Chemical Intermediate

A significant and enduring application of this compound is its role as a precursor in the synthesis of other commercially important chemicals.[4] It is a key building block for the production of:

  • Formamide: Produced by the aminolysis of this compound.

  • Dimethylformamide (DMF): A widely used industrial solvent, also produced from this compound.

  • Formic Acid: Can be manufactured by the hydrolysis of this compound.[4]

Historical_Timeline cluster_1830s 1830s cluster_1920s 1920s cluster_1930s 1930s Discovery Discovery Era Dumas & Peligot's work on methyl esters Industrialization 1925: Industrial production by carbonylation begins (BASF) Discovery->Industrialization Refrigeration 1933-1934: Used as a refrigerant in GE Monitor Top refrigerators Industrialization->Refrigeration Fumigation 1929: Use as a fumigant (similar to ethyl formate)

Caption: Historical Timeline of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is essential for understanding its historical applications and handling.

Quantitative Data: Physical Properties of this compound

PropertyValue
Molecular FormulaC₂H₄O₂
Molar Mass60.05 g/mol
AppearanceColorless liquid
OdorEthereal, pleasant
Density0.974 g/cm³ at 20 °C
Melting Point-100 °C
Boiling Point32 °C
Solubility in Water30 g/100 mL at 20 °C
Vapor Pressure63.4 kPa (476 mmHg) at 20 °C
Flash Point-27 °C

Source: Wikipedia, PubChem[4][11]

Conclusion

The journey of this compound from its likely discovery in the early 19th century to its industrial-scale production and diverse applications demonstrates a classic trajectory of a foundational chemical compound. Its historical roles as a refrigerant and fumigant, though largely superseded by more stable and less flammable alternatives, were crucial in the technological advancements of their time. Today, this compound remains a vital chemical intermediate, underscoring its enduring importance in the chemical industry. This guide has provided a detailed technical overview intended to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

References

Early Methyl Formate Refrigeration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the early 20th century, the burgeoning field of domestic refrigeration saw the use of various chemical compounds as refrigerants, each with its own set of advantages and disadvantages. Among these, methyl formate (B1220265) (also known as methyl methanoate or R-611) holds a unique, albeit brief, place in history.[1] Primarily utilized by the General Electric Company in their renowned "Monitor Top" refrigerators, specifically the CA series introduced in 1933, methyl formate was selected as a less toxic alternative to the pungent and corrosive sulfur dioxide (SO₂) that was common at the time.[1][2] This guide provides an in-depth technical overview of the early applications of this compound in refrigeration, focusing on its chemical and physical properties, the operational characteristics of the systems it was used in, its inherent instability, and the toxicological pathways that ultimately contributed to its replacement.

Physicochemical Properties of this compound

A comprehensive understanding of this compound's physical and chemical properties is essential to appreciate its application and challenges as a refrigerant. The following tables summarize key quantitative data for this compound.

General Properties
Chemical FormulaHCOOCH₃[3]
Molar Mass60.05 g/mol [3]
AppearanceColorless liquid[3]
OdorEthereal, pleasant[3][4]
Thermodynamic Properties
Boiling Point (at 1 atm)32°C (89.6°F)[5][6]
Melting Point-100°C (-148°F)[3][6]
Vapor Pressure476 mmHg (9.21 psi) at 20°C (68°F)[7]
634 hPa (476 mmHg) at 20°C[3]
Critical Temperature214°C (417.2°F)
Critical Pressure6.00 MPa (870 psia)[8]
Latent Heat of Vaporization202 Btu/lb[8]
Safety and Environmental Data
Flash Point-19°C (-2.2°F) (closed cup)[7]
Autoignition Temperature449°C (840.2°F)[6]
Flammability Limits in Air4.5% - 23% by volume
Ozone Depletion Potential (ODP)Near zero[3]
Global Warming Potential (GWP)Very low (<25)[2]

Experimental Protocols of the Era

Detailed experimental protocols from the 1920s and 1930s for determining the thermodynamic properties of new refrigerants are not extensively documented in readily available literature. However, the methodologies of the time would have been grounded in the principles of calorimetry and thermodynamics established in the preceding decades.

Probable Methodology for Determining Heat of Vaporization (circa 1930s):

A common method would have involved a variation of the Berthelot or Nernst calorimeter. A known mass of liquid this compound would be placed in a sealed container equipped with a heating element and a temperature sensor, all submerged in a water bath of known mass and temperature.

  • Apparatus: An insulated vessel (Dewar flask or similar) containing a known mass of water and a sensitive thermometer (e.g., a Beckmann thermometer). A smaller, sealed vessel containing the this compound sample, a resistance heater, and a thermocouple would be submerged in the water bath.

  • Procedure:

    • The initial temperature of the water bath would be recorded.

    • A measured amount of electrical energy would be supplied to the heater within the this compound sample, causing it to vaporize at a constant pressure.

    • The resulting vapor would be passed through a condenser, and the heat absorbed by the condenser's cooling fluid would be measured.

    • Simultaneously, the change in temperature of the water bath would be recorded.

  • Calculation: The heat of vaporization would be calculated by dividing the heat absorbed during vaporization (determined from the electrical energy input and heat lost to the water bath) by the mass of the this compound vaporized.

This compound in Practice: The GE "Monitor Top" CA Series

General Electric's decision to use this compound in their CA series refrigerators was a calculated one. It was seen as an improvement in safety over sulfur dioxide, which is highly irritating and forms corrosive sulfuric acid in the presence of moisture.[9] The CA models were designed as low-pressure systems, with the refrigerant operating at or below atmospheric pressure, even on the high-pressure side of the compressor.[1] This low-pressure operation was a key feature of the rotary compressors used in these models.[1]

While considered more efficient than the preceding DR models that used sulfur dioxide, the CA series had a significant operational flaw: the instability of this compound.[2][9]

Operational Challenges: Instability and Non-Condensable Gases

A major drawback of this compound as a refrigerant is its tendency to decompose over time.[2] This decomposition can be accelerated by the presence of moisture or impurities in the refrigeration system. The breakdown of this compound produces non-condensable gases.[1][2] These gases, unlike the refrigerant vapor, do not liquefy under the pressures and temperatures in the condenser.

The accumulation of non-condensable gases in the refrigeration system would lead to several problems:

  • Increased Head Pressure: The presence of non-condensable gases in the condenser would raise the overall pressure on the high side of the system.

  • Reduced Efficiency: The higher head pressure would increase the work required from the compressor, leading to decreased efficiency and cooling capacity.

  • Refrigerant Flow Stoppage: In the GE CA models, these gases would collect in the float chamber, a component of the refrigerant metering system. This could force the float down, shutting off the flow of liquid refrigerant to the evaporator and causing the refrigerator to stop cooling.[1]

To address this issue, a purging procedure was required to bleed off the non-condensable gases.[1] The inconvenience of this maintenance requirement was a significant factor in General Electric's decision to revert to using sulfur dioxide in their subsequent CK series refrigerators, before the widespread adoption of Freon-12.[1][10]

Toxicity of this compound: Signaling Pathways

While considered less toxic than sulfur dioxide, this compound is by no means benign. Its toxicity is primarily due to its metabolism into formic acid. The following diagram illustrates the metabolic pathway and the subsequent toxic effects.

ToxicityPathway Metabolic Pathway and Toxicity of this compound cluster_metabolism Metabolism cluster_toxicity Toxic Effects This compound This compound Methanol Methanol This compound->Methanol Hydrolysis Formaldehyde Formaldehyde Methanol->Formaldehyde Alcohol Dehydrogenase Formic Acid Formic Acid Formaldehyde->Formic Acid Aldehyde Dehydrogenase Inhibition of Cytochrome C Oxidase Inhibition of Cytochrome C Oxidase Formic Acid->Inhibition of Cytochrome C Oxidase Mitochondrial Dysfunction Mitochondrial Dysfunction Inhibition of Cytochrome C Oxidase->Mitochondrial Dysfunction Histotoxic Hypoxia Histotoxic Hypoxia Mitochondrial Dysfunction->Histotoxic Hypoxia Metabolic Acidosis Metabolic Acidosis Mitochondrial Dysfunction->Metabolic Acidosis Cellular Damage Cellular Damage Histotoxic Hypoxia->Cellular Damage Metabolic Acidosis->Cellular Damage

Metabolic Pathway and Toxicity of this compound

Experimental Workflow: Refrigerant Selection at General Electric (circa 1930s)

The decision-making process for selecting a refrigerant in the early days of domestic refrigeration was a balance of performance, safety, and reliability. The following diagram illustrates the logical workflow that likely guided General Electric's choices regarding this compound.

RefrigerantSelection GE Refrigerant Selection Workflow (c. 1930s) cluster_problem Initial Problem cluster_search Search for Alternatives cluster_evaluation Evaluation cluster_implementation Implementation cluster_reassessment Reassessment cluster_resolution Resolution SO2 Toxicity Sulfur Dioxide (SO₂) is a known irritant and toxic. Identify Candidates Identify potential refrigerants with lower toxicity. SO2 Toxicity->Identify Candidates This compound Identified This compound is identified as a promising candidate. Identify Candidates->this compound Identified Performance Testing Test for thermodynamic performance and efficiency. This compound Identified->Performance Testing Safety Assessment Assess flammability and toxicity. This compound Identified->Safety Assessment Decision Point 1 Is it a viable alternative? Performance Testing->Decision Point 1 Safety Assessment->Decision Point 1 Implement in CA Series Implement this compound in the GE Monitor Top CA Series (1933). Decision Point 1->Implement in CA Series Yes Field Issues Reports of instability and non-condensable gas formation. Implement in CA Series->Field Issues Maintenance Burden Requirement for purging procedures. Field Issues->Maintenance Burden Decision Point 2 Is it reliable long-term? Maintenance Burden->Decision Point 2 Revert to SO2 Revert to Sulfur Dioxide in the CK Series. Decision Point 2->Revert to SO2 No Adopt Freon Eventually adopt Freon as the industry standard. Revert to SO2->Adopt Freon

GE Refrigerant Selection Workflow (c. 1930s)

Conclusion

The use of this compound as a refrigerant represents a fascinating, though short-lived, chapter in the history of refrigeration technology. It highlights the complex interplay between performance, safety, and chemical stability that engineers and scientists have grappled with in the development of cooling technologies. While its instability and toxicity led to its rapid replacement, the story of this compound in the GE Monitor Top refrigerators serves as a valuable case study in the evolution of refrigerants and the continuous search for safer and more reliable solutions.

References

An In-depth Technical Guide to the Laboratory Synthesis of Methyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the laboratory-scale synthesis of methyl formate (B1220265) through the Fischer esterification of formic acid and methanol (B129727). It details the underlying reaction mechanism, experimental protocols for synthesis and purification, and critical safety considerations. Quantitative data is summarized in tabular format for ease of reference. Additionally, key processes are visualized using Graphviz diagrams to facilitate a deeper understanding of the chemical pathways and experimental workflows. This document is intended to serve as a practical resource for professionals in chemistry and drug development.

Introduction

Methyl formate (HCOOCH₃), also known as methyl methanoate, is the simplest ester, derived from formic acid and methanol. It is a colorless, volatile liquid with a characteristic ethereal odor and a very low boiling point (31-32°C).[1][2] As an important C1 building block, this compound serves as a crucial intermediate in the synthesis of various chemical products, including formic acid, acetic acid, and dimethylformamide.[3][4][5] It also finds applications as a solvent, a fumigant, and a blowing agent for foams.[6][7]

The primary laboratory method for synthesizing this compound is the direct esterification of formic acid with methanol.[1][3] This reaction, a classic example of Fischer esterification, is an equilibrium process. Formic acid is typically acidic enough to catalyze the reaction itself, making the addition of a stronger acid catalyst like sulfuric acid unnecessary and often undesirable, as it can promote the decomposition of formic acid into carbon monoxide and water.[1][8]

Reaction Mechanism: Fischer Esterification

The synthesis proceeds via an acid-catalyzed nucleophilic acyl substitution. The mechanism involves the initial protonation of the carbonyl oxygen of formic acid, which activates the carbonyl carbon for nucleophilic attack by methanol. A subsequent series of proton transfers and the elimination of a water molecule yield the final ester product. Each step in the process is reversible.[9][10][11]

Fischer_Esterification_Mechanism Reactants Formic Acid + Methanol (HCOOH + CH3OH) Protonation Protonated Formic Acid Reactants->Protonation + H+ NucleophilicAttack Tetrahedral Intermediate Protonation->NucleophilicAttack + CH3OH ProtonTransfer Protonated Intermediate NucleophilicAttack->ProtonTransfer Proton Transfer WaterElimination Protonated Ester ProtonTransfer->WaterElimination - H2O Products This compound + Water (HCOOCH3 + H2O) WaterElimination->Products - H+

Caption: Fischer esterification mechanism for this compound synthesis.

Experimental Protocols

Synthesis of this compound

This protocol describes a common laboratory procedure for the synthesis of this compound via direct esterification. The reaction is driven to completion by using an excess of one reactant or by removing the water formed.[11] Due to the low boiling point of this compound, the product can be distilled off as it is formed, shifting the equilibrium toward the product side.[3]

Materials:

  • Anhydrous Formic Acid

  • Anhydrous Methanol

  • Anhydrous Calcium Chloride (optional, as a desiccant)[1]

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser connected to a distillation apparatus

  • Heating mantle

  • Receiving flask, cooled in an ice bath

Procedure:

  • Set up a reflux apparatus connected to a descending condenser for distillation.

  • Place anhydrous methanol in the round-bottom flask.

  • Slowly add anhydrous formic acid to the methanol through the dropping funnel. The molar ratio of methanol to formic acid is typically around 1:1.[3]

  • Gently heat the mixture to reflux. The boiling point of this compound is 31-32°C.[1][2]

  • This compound will distill over as it is formed. Collect the distillate in a receiving flask cooled in an ice bath to minimize evaporation.

  • Continue the distillation until no more product is collected. The reaction typically takes a few hours to reach completion.[3]

Synthesis_Workflow A 1. Assemble Apparatus (Reflux + Distillation) B 2. Charge Flask (Anhydrous Methanol) A->B C 3. Add Reactant (Anhydrous Formic Acid) B->C D 4. Heat to Reflux C->D E 5. Distill Product (Collect below 32°C) D->E F 6. Reaction Completion E->F

Caption: General experimental workflow for this compound synthesis.

Purification of the Distillate

The collected distillate will contain unreacted methanol, water, and traces of formic acid. A multi-step purification process is required to obtain pure this compound.

Procedure:

  • Washing: Transfer the crude distillate to a separatory funnel. Wash it several times with a saturated sodium chloride (NaCl) solution to remove the bulk of the unreacted methanol.[2]

  • Neutralization: Neutralize any remaining formic acid by washing with a saturated sodium carbonate (Na₂CO₃) or sodium bicarbonate solution until effervescence ceases.[2]

  • Drying: Separate the organic layer and dry it over a suitable drying agent. Finely ground, anhydrous calcium chloride is effective as it forms a crystalline compound with residual methanol and water.[2] Let it stand for several hours or overnight.

  • Fractional Distillation: Decant or filter the liquid away from the drying agent into a clean, dry distillation apparatus. Perform a final fractional distillation, carefully collecting the fraction that boils at 31-32°C.[1] This step is critical to separate the pure this compound from any remaining impurities.

Purification_Workflow Start Crude Distillate Wash_NaCl 1. Wash with sat. NaCl solution Start->Wash_NaCl Neutralize 2. Neutralize with sat. Na2CO3 solution Wash_NaCl->Neutralize Dry 3. Dry over Anhydrous CaCl2 Neutralize->Dry Distill 4. Fractional Distillation Dry->Distill End Pure this compound Distill->End

Caption: Workflow for the purification of crude this compound.

Quantitative Data

Physical and Chemical Properties

The table below summarizes key properties of this compound.

PropertyValueReference
Chemical Formula C₂H₄O₂[1][12]
Molar Mass 60.05 g/mol [1][12]
Appearance Colorless, volatile liquid[1][6]
Odor Ethereal, agreeable, fruity[1][6]
Density 0.98 g/cm³ (at 20°C)[1]
Boiling Point 31-32°C[1][2]
Melting Point -100°C[1]
Solubility in Water 30 g/100 mL (at 20°C)[1]
Flash Point -19°C[1]
Vapor Pressure 476 mmHg (at 20°C)[1]
Reaction Parameters and Yield

The efficiency of this compound synthesis is influenced by reaction conditions. Reactive distillation is a highly effective method that combines reaction and separation to achieve high conversion rates by continuously removing the product.

ParameterConditionNotesReference
Catalyst Self-catalyzed (Formic Acid)Strong acids (e.g., H₂SO₄) can cause decomposition of formic acid.[1][8]
Reactant Ratio 1:1 (Methanol:Formic Acid)An excess of one reactant can be used to shift the equilibrium.[3]
Temperature Reflux (~32-65°C)The reaction temperature is dictated by the boiling points of the mixture components.[13]
Reaction Time ~3 hours (Reactive Distillation)Varies with setup; completion is often monitored by the rate of distillation.[3]
Yield >90% (Reactive Distillation)A formic acid conversion rate of 91.5% has been reported.[3]

Safety and Handling

This compound:

  • Hazards: Extremely flammable liquid and vapor (R12). Harmful if inhaled or swallowed (R20/22). Irritating to the eyes and respiratory system (R36/37).[7]

  • Precautions: Keep away from sources of ignition (S16). Take precautionary measures against static discharge (S33). Wear suitable protective clothing, gloves, and eye/face protection (S36/37/39).[7] Use in a well-ventilated area.

Reagents:

  • Formic Acid: Corrosive and causes severe skin burns and eye damage. It is also a lachrymator.

  • Methanol: Toxic if swallowed, inhaled, or in contact with skin. Can cause blindness and other systemic effects. Flammable.

All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Conclusion

The synthesis of this compound from formic acid and methanol is a straightforward and illustrative example of Fischer esterification. The reaction's equilibrium nature necessitates strategic choices, such as removing the low-boiling product via distillation as it forms, to achieve high yields. While formic acid's inherent acidity is sufficient for catalysis, careful control of temperature and a thorough purification process are paramount to obtaining a high-purity product. This guide provides the foundational knowledge and protocols for researchers to successfully and safely perform this synthesis in a laboratory setting.

References

The Core Mechanism of Acid-Catalyzed Esterification for Methyl Formate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-catalyzed esterification of formic acid and methanol (B129727) to produce methyl formate (B1220265), a key chemical intermediate. The document delves into the reaction mechanism, provides detailed experimental protocols, presents quantitative kinetic and thermodynamic data, and discusses the application of spectroscopic methods for reaction analysis.

The Fischer-Specher Esterification Mechanism

The acid-catalyzed esterification of a carboxylic acid and an alcohol is known as the Fischer-Speier esterification.[1] This reversible reaction is typically catalyzed by a strong Brønsted or Lewis acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1] The overall reaction for the synthesis of methyl formate is:

HCOOH + CH₃OH ⇌ HCOOCH₃ + H₂O

The mechanism proceeds through a series of protonation and nucleophilic acyl substitution steps, which are in equilibrium.[2] To achieve a high yield of the ester, the equilibrium can be shifted towards the products by using an excess of one of the reactants (typically the alcohol) or by removing water as it is formed.[1]

The detailed steps of the mechanism are as follows:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of formic acid, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Methanol: The lone pair of electrons on the oxygen atom of methanol attacks the now more electrophilic carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion (the former methanol molecule) to one of the hydroxyl groups. This is a rapid intramolecular or intermolecular process.

  • Elimination of Water: The protonated hydroxyl group is a good leaving group (water). The lone pair on the remaining hydroxyl group pushes down to reform the carbonyl double bond, expelling a molecule of water.

  • Deprotonation: The protonated ester is then deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final this compound and regenerate the acid catalyst.

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_products Products FormicAcid Formic Acid (HCOOH) ProtonatedFormicAcid Protonated Formic Acid FormicAcid->ProtonatedFormicAcid + H⁺ Methanol Methanol (CH₃OH) H_plus_catalyst H⁺ (catalyst) TetrahedralIntermediate Tetrahedral Intermediate ProtonatedFormicAcid->TetrahedralIntermediate + CH₃OH ProtonatedIntermediate Protonated Intermediate TetrahedralIntermediate->ProtonatedIntermediate Proton Transfer ProtonatedEster Protonated This compound ProtonatedIntermediate->ProtonatedEster - H₂O MethylFormate This compound (HCOOCH₃) ProtonatedEster->MethylFormate - H⁺ Water Water (H₂O)

Caption: The reaction mechanism of acid-catalyzed Fischer esterification of formic acid and methanol.

Quantitative Data

The kinetics of the acid-catalyzed esterification of formic acid and methanol have been studied under various conditions. The reaction is typically modeled as a second-order reversible reaction.

ParameterValueCatalyst/ConditionsReference
Activation Energy (Ea) 27.1 kJ/molAutocatalytic (no external catalyst), Reactive Distillation[3]
Pre-exponential Factor (A) 4.51 x 10⁻⁴ m³/(s·mol)Autocatalytic (no external catalyst), Reactive Distillation[3]
Activation Energy (Ea) - Forward 17.86 kJ/molSulfuric Acid (H₂SO₄)[4]
Activation Energy (Ea) - Backward 13.61 kJ/molSulfuric Acid (H₂SO₄)[4]
Reaction Order Assumed 1st order with respect to both formic acid and methanolAutocatalytic, Reactive Distillation[3]
Equilibrium Constant (K) Varies with temperatureGeneral Fischer Esterification[4]

Experimental Protocols

This section provides a detailed methodology for the laboratory synthesis of this compound via Fischer esterification.

Materials and Equipment
  • Reagents: Formic acid (≥95%), anhydrous methanol, concentrated sulfuric acid (98%), saturated sodium bicarbonate solution, anhydrous magnesium sulfate (B86663) (or sodium sulfate), and boiling chips.

  • Apparatus: Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus, beakers, Erlenmeyer flasks, and graduated cylinders.

Synthesis and Purification Workflow

Synthesis_Workflow Setup Reaction Setup: Formic acid, excess methanol, and H₂SO₄ in a round-bottom flask Reflux Reflux for 2-4 hours at ~65°C Setup->Reflux Cool Cool the reaction mixture to room temperature Reflux->Cool Quench Quench with cold water and transfer to a separatory funnel Cool->Quench Wash1 Wash with saturated NaHCO₃ solution Quench->Wash1 Wash2 Wash with brine Wash1->Wash2 Dry Dry the organic layer with anhydrous MgSO₄ Wash2->Dry Filter Filter to remove the drying agent Dry->Filter Distill Distill to purify This compound (b.p. 32°C) Filter->Distill Characterize Characterize the product (NMR, FTIR, GC-MS) Distill->Characterize

Caption: A typical workflow for the synthesis and purification of this compound.

Detailed Procedure
  • Reaction Setup: In a round-bottom flask, combine formic acid and an excess of anhydrous methanol (e.g., a 1:3 to 1:5 molar ratio of acid to alcohol).[5]

  • Catalyst Addition: While stirring the mixture in an ice bath, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol% relative to the formic acid).[5] The addition is exothermic.

  • Reflux: Add a few boiling chips to the flask, attach a reflux condenser, and heat the mixture to a gentle reflux (the boiling point of methanol is approximately 65°C) using a heating mantle. Maintain the reflux for 2-4 hours.[6]

  • Work-up: After the reflux period, allow the reaction mixture to cool to room temperature. Transfer the cooled mixture to a separatory funnel containing cold water.

  • Neutralization: Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the unreacted formic acid and the sulfuric acid catalyst. Vent the separatory funnel frequently to release the pressure from the evolved carbon dioxide.

  • Washing: Further wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the dried organic layer to remove the drying agent. Purify the crude this compound by simple distillation, collecting the fraction that boils at approximately 32°C.[7]

  • Characterization: Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FTIR, and assess its purity by gas chromatography-mass spectrometry (GC-MS).

Spectroscopic Analysis

Spectroscopic techniques are crucial for monitoring the reaction progress and for the characterization of the final product.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Monitoring the Reaction: The esterification can be monitored in-situ using an attenuated total reflectance (ATR)-FTIR probe. The disappearance of the broad O-H stretching band of the carboxylic acid (around 3000 cm⁻¹) and the appearance of the C=O stretching band of the ester (around 1720 cm⁻¹) are key indicators of reaction progress.

  • Product Characterization: The FTIR spectrum of this compound is characterized by a strong C=O stretching vibration around 1725 cm⁻¹, a C-O stretching vibration around 1180 cm⁻¹, and C-H stretching vibrations around 2960 cm⁻¹.[2][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides a clear distinction between the reactants and the product.

    • Formic Acid (HCOOH): A singlet for the acidic proton (highly variable, often broad) and a singlet for the formyl proton (~8.0 ppm).

    • Methanol (CH₃OH): A singlet for the methyl protons (~3.4 ppm) and a singlet for the hydroxyl proton (variable).

    • This compound (HCOOCH₃): A singlet for the formyl proton (~8.1 ppm) and a singlet for the methyl protons (~3.7 ppm).[9]

  • Kinetic Studies: ¹H NMR can be used to follow the kinetics of the esterification by integrating the signals corresponding to the reactants and the product over time. This allows for the determination of reaction rates and the equilibrium constant.

Logical Relationships in Experimental Design

The successful synthesis of this compound via Fischer esterification depends on the careful control of several experimental parameters.

Logical_Relationships ReactantRatio Reactant Ratio (Methanol:Formic Acid) EquilibriumPosition Equilibrium Position ReactantRatio->EquilibriumPosition Shifts Equilibrium (Le Chatelier's) CatalystConc Catalyst Concentration ReactionRate Reaction Rate CatalystConc->ReactionRate Increases Rate Temperature Reaction Temperature Temperature->ReactionRate Increases Rate (Arrhenius) Temperature->EquilibriumPosition Affects K_eq WaterRemoval Water Removal WaterRemoval->EquilibriumPosition Shifts Equilibrium Yield Product Yield ReactionRate->Yield EquilibriumPosition->Yield

Caption: Interdependencies of key experimental parameters in Fischer esterification.

By understanding and optimizing these relationships, researchers can maximize the yield and purity of this compound for its various applications in the chemical and pharmaceutical industries.

References

An In-depth Technical Guide to the Base-Catalyzed Carbonylation of Methanol to Methyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The base-catalyzed carbonylation of methanol (B129727) to methyl formate (B1220265) is a cornerstone of C1 chemistry, offering a direct and atom-economical route to a versatile chemical intermediate. This technical guide provides a comprehensive overview of this important industrial reaction, detailing the underlying mechanisms, catalytic systems, and experimental protocols. Quantitative data from key studies are summarized for comparative analysis, and critical pathways and workflows are visualized to facilitate a deeper understanding of the process. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and process development.

Introduction

Methyl formate (HCOOCH₃) is a key building block in the synthesis of numerous commodity and specialty chemicals, including formic acid, N,N-dimethylformamide (DMF), and dimethyl carbonate (DMC).[1] The industrial production of this compound is predominantly achieved through the carbonylation of methanol, a process first commercialized by BASF in 1925.[1][2] This reaction is typically carried out in the liquid phase under pressure, utilizing a strong base as a homogeneous catalyst.[1][3]

The overall reaction is as follows:

CH₃OH + CO → HCOOCH₃

This process is characterized by high selectivity but is subject to equilibrium limitations, necessitating careful optimization of reaction conditions to achieve high yields.[3] This guide will delve into the technical specifics of this reaction, with a focus on the most commonly employed catalytic systems.

Reaction Mechanism and Signaling Pathway

The base-catalyzed carbonylation of methanol proceeds via a two-step nucleophilic addition mechanism. The active catalytic species is the methoxide (B1231860) anion (CH₃O⁻), which is generated from the reaction of the base catalyst (e.g., sodium methoxide) with methanol.

Step 1: Nucleophilic Attack The methoxide anion, a potent nucleophile, attacks the electrophilic carbon atom of carbon monoxide to form a methoxycarbonyl anion intermediate.

Step 2: Protonation The methoxycarbonyl anion is then protonated by a methanol molecule in the reaction medium, yielding the final product, this compound, and regenerating the methoxide catalyst.[1]

This catalytic cycle is depicted in the following signaling pathway diagram:

Reaction_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Methanol Methanol (CH₃OH) MethylFormate This compound (HCOOCH₃) CO Carbon Monoxide (CO) Methoxycarbonyl Methoxycarbonyl Anion (CH₃OCO⁻) Base Base (e.g., NaOCH₃) Methoxide Methoxide Anion (CH₃O⁻) Base->Methoxide Reacts with Methanol Methoxide->Methoxycarbonyl Nucleophilic Attack on CO Methoxycarbonyl->MethylFormate MethylFormate->Methoxide Catalyst Regeneration

Caption: Base-catalyzed methanol carbonylation mechanism.

Catalytic Systems

Alkali metal alkoxides are the most common homogeneous catalysts for this reaction, with sodium methoxide (NaOCH₃) and potassium methoxide (KOCH₃) being the most extensively studied and industrially applied.[1][3][4]

  • Sodium Methoxide (NaOCH₃): This is the traditional and widely used catalyst for the industrial production of this compound.[1][3] It is effective and provides high selectivity.[1]

  • Potassium Methoxide (KOCH₃): Often used in biodiesel production, potassium methoxide is also an effective catalyst for methanol carbonylation.[4] Some studies suggest it can lead to higher yields compared to sodium methoxide under certain conditions.[4]

The choice of catalyst can influence the reaction kinetics and the optimal process parameters.

Experimental Protocols

The following are generalized experimental protocols for the batch-wise, base-catalyzed carbonylation of methanol to this compound, based on common laboratory practices described in the literature.

Catalyst Preparation (Potassium Methoxide)
  • Activation of Molecular Sieves: Activate type 4A molecular sieves by heating at 200-250°C for 4 hours to ensure they are free of water.

  • Preparation of Methoxide Solution: In a dry, inert atmosphere, dissolve a known quantity of potassium hydroxide (B78521) (KOH) pellets (e.g., 1.7 g) in anhydrous methanol (e.g., 30 mL).[5]

  • Drying of Catalyst Solution: Add the activated molecular sieves (e.g., 15 g) to the potassium methoxide solution and allow it to stand for at least 12 hours to remove any residual water.[5] The final catalyst solution should be handled under an inert atmosphere.

Methanol Carbonylation Reaction
  • Reactor Setup: A high-pressure batch reactor (autoclave) equipped with a magnetic stirrer, pressure gauge, and temperature controller is required. The experimental workflow is illustrated below.

  • Charging the Reactor: Introduce a measured volume of the prepared catalyst solution and any additional anhydrous methanol into the reactor.

  • Pressurization: Seal the reactor and purge it several times with carbon monoxide (CO) to remove air. Pressurize the reactor to the desired initial CO pressure (e.g., 20-25 kg/cm ²).[6]

  • Reaction: Heat the reactor to the desired temperature (e.g., 70-90°C) and begin stirring.[6] Monitor the pressure drop over time as an indication of CO consumption.

  • Product Analysis: After the desired reaction time, cool the reactor to room temperature and carefully vent the remaining CO. The liquid product can be analyzed by gas chromatography (GC) to determine the concentration of this compound and unreacted methanol.

Experimental_Workflow start Start prep_catalyst Prepare Catalyst Solution (e.g., KOCH₃ in Methanol) start->prep_catalyst charge_reactor Charge Autoclave with Catalyst and Methanol prep_catalyst->charge_reactor purge_reactor Purge Reactor with CO charge_reactor->purge_reactor pressurize Pressurize with CO purge_reactor->pressurize heat_stir Heat and Stir at Set Temperature and Pressure pressurize->heat_stir monitor Monitor Pressure Drop heat_stir->monitor monitor->heat_stir Continue Reaction cool_vent Cool and Vent Reactor monitor->cool_vent Reaction Complete analyze Analyze Product by GC cool_vent->analyze end_node End analyze->end_node

Caption: A typical experimental workflow for methanol carbonylation.

Quantitative Data

The following tables summarize key quantitative data from various studies on the base-catalyzed carbonylation of methanol.

Table 1: Reaction Conditions and Performance with Different Catalysts
CatalystTemperature (°C)Pressure (MPa)Methanol Conversion (%)CO Conversion (%)Selectivity to this compound (%)Reference
Sodium Methoxide804.5~30~95High[1][2][7]
Potassium Methoxide90~2.0 (initial)-up to 62Selective[5]
Sodium Methoxide80-1002.0-4.5--~100[8]
Cu Nanocluster1001.0-32.7100[1]
Amberlyst A26 Resin<60591--[1]
Table 2: Kinetic Parameters
Catalyst SystemApparent Reaction Order (vs. CO)Apparent Reaction Order (vs. Methanol)Apparent Activation Energy (kJ/mol)Reference
Sodium Methoxide11-[9][10]
Sodium Methoxide + Pyridine1161.19[10]
Potassium Methoxide1 (gas phase conc.)-14.95[6][11]
CH₃O⁻ Exchange Resin1-68[12][13]

Conclusion

The base-catalyzed carbonylation of methanol to this compound remains a highly relevant and efficient industrial process. Understanding the reaction mechanism, the role of the catalyst, and the influence of various experimental parameters is crucial for optimizing this reaction for both research and industrial applications. The use of alkali methoxides, particularly sodium methoxide, continues to be the standard, though research into alternative and heterogeneous catalysts is ongoing to address challenges such as catalyst separation and sensitivity to impurities. The data and protocols presented in this guide offer a solid foundation for professionals seeking to work with or improve upon this important chemical transformation.

References

The Chemical Reactivity of Methyl Formate: A Technical Guide to Acid- and Base-Catalyzed Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical reactivity of methyl formate (B1220265), with a core focus on its hydrolysis under acidic and basic conditions. This document details the reaction kinetics, mechanisms, and experimental protocols relevant to the study of this fundamental chemical transformation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

Methyl formate (HCOOCH₃), the methyl ester of formic acid, is the simplest alkyl formate and serves as a key intermediate in chemical synthesis.[1] Its reactivity, particularly its hydrolysis to formic acid and methanol (B129727), is of significant interest in various industrial and laboratory settings. The hydrolysis of this compound can be catalyzed by both acids and bases, and notably, the reaction is also subject to autocatalysis by its acidic product, formic acid.[2][3] Understanding the kinetics and mechanisms of these hydrolysis reactions is crucial for process optimization, reaction control, and the development of novel synthetic methodologies.

Reaction Kinetics and Quantitative Data

The hydrolysis of this compound is a reversible reaction that can be influenced by the pH of the medium. The overall reaction is as follows:

HCOOCH₃ + H₂O ⇌ HCOOH + CH₃OH

The reaction rate is significantly affected by the presence of catalysts, namely acids (H⁺) and bases (OH⁻).

Neutral Hydrolysis

In a neutral aqueous medium, the hydrolysis of this compound proceeds slowly.[3] The reaction has been found to follow first-order kinetics.[4] The rate of the neutral hydrolysis is influenced by temperature, with an activation energy of approximately 104.18 kJ/mol (24900 cal/mol).[4]

Autocatalysis by Formic Acid

A key feature of this compound hydrolysis is the autocatalytic effect of the formic acid product.[2][3] The formic acid produced during the reaction catalyzes further hydrolysis, leading to an acceleration of the reaction rate over time. This autocatalytic effect is more pronounced in the hydrolysis of this compound compared to other esters like ethyl formate.[2] The formic acid-catalyzed reaction has been reported to be more than three times faster than the uncatalyzed reaction.[5]

Acid-Catalyzed Hydrolysis

In the presence of a strong acid, the rate of hydrolysis is significantly increased. The reaction follows second-order kinetics, being first order with respect to both the ester and the hydrogen ion concentration.[6] The rate expression is given by:

Rate = k_A[HCOOCH₃][H⁺]

Base-Catalyzed Hydrolysis (Saponification)

The hydrolysis of this compound is also strongly catalyzed by bases. This reaction, often termed saponification, is effectively irreversible due to the deprotonation of the resulting carboxylic acid by the base. The reaction follows a second-order rate law, dependent on the concentrations of both the ester and the hydroxide (B78521) ion.

Rate = k_B[HCOOCH₃][OH⁻]

Specific quantitative data for the second-order rate constant and activation energy for the base-catalyzed hydrolysis of this compound are not extensively reported in the readily available literature.

Summary of Kinetic Data

The following table summarizes the available quantitative data for the hydrolysis of this compound under different conditions.

Reaction ConditionRate LawRate Constant (k)Activation Energy (Ea)
Neutral Hydrolysis Rate = k_N[HCOOCH₃]Temperature-dependent104.18 kJ/mol[4]
Acid-Catalyzed Rate = k_A[HCOOCH₃][H⁺]Data not readily availableData not readily available
Base-Catalyzed Rate = k_B[HCOOCH₃][OH⁻]Data not readily availableData not readily available

Reaction Mechanisms

The mechanisms of acid- and base-catalyzed ester hydrolysis are well-established and proceed through the formation of a tetrahedral intermediate.

Acid-Catalyzed Hydrolysis Mechanism

The acid-catalyzed hydrolysis of this compound is a reversible process that involves the protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by water.

Acid-Catalyzed Hydrolysis Acid-Catalyzed Hydrolysis of this compound ester This compound inv1 ester->inv1 + H⁺ protonated_ester Protonated Ester inv2 protonated_ester->inv2 + H₂O tetrahedral_intermediate Tetrahedral Intermediate inv3 tetrahedral_intermediate->inv3 Proton Transfer protonated_intermediate Protonated Intermediate inv4 protonated_intermediate->inv4 - CH₃OH products Formic Acid + Methanol inv1->protonated_ester inv2->tetrahedral_intermediate inv3->protonated_intermediate inv4->products ⇌ - H⁺

Caption: Mechanism of acid-catalyzed hydrolysis of this compound.

Base-Catalyzed Hydrolysis (Saponification) Mechanism

Base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This reaction is irreversible as the final step involves an acid-base reaction.

Base-Catalyzed Hydrolysis Base-Catalyzed Hydrolysis of this compound ester This compound inv1 ester->inv1 + OH⁻ tetrahedral_intermediate Tetrahedral Intermediate inv2 tetrahedral_intermediate->inv2 - CH₃O⁻ carboxylic_acid Formic Acid inv3 carboxylic_acid->inv3 + CH₃O⁻ formate_ion Formate Ion + Methanol inv1->tetrahedral_intermediate inv2->carboxylic_acid inv3->formate_ion

Caption: Mechanism of base-catalyzed hydrolysis of this compound.

Experimental Protocols

The following protocols provide a general framework for studying the kinetics of this compound hydrolysis.

Kinetic Study of Acid-Catalyzed Hydrolysis by Titration

This method follows the progress of the reaction by titrating the formic acid produced over time.

Materials:

  • This compound

  • Standardized hydrochloric acid solution (e.g., 0.1 M)

  • Standardized sodium hydroxide solution (e.g., 0.1 M)

  • Phenolphthalein (B1677637) indicator

  • Deionized water

  • Thermostated water bath

  • Conical flasks

  • Pipettes and burette

  • Stopwatch

Procedure:

  • Prepare a reaction mixture by adding a known volume of this compound to a known volume of the standardized HCl solution in a conical flask. The flask should be pre-equilibrated in the thermostated water bath at the desired temperature.

  • Start the stopwatch immediately upon the addition of the this compound.

  • At regular time intervals (e.g., every 10 minutes), withdraw a known volume of the reaction mixture (aliquot) and transfer it to a flask containing ice-cold deionized water to quench the reaction.

  • Titrate the quenched aliquot with the standardized NaOH solution using phenolphthalein as the indicator.

  • To determine the concentration of formic acid at the completion of the reaction (C_∞), heat a separate sample of the reaction mixture in a sealed container to drive the reaction to completion, then titrate as above.

  • The concentration of formic acid at each time point can be calculated from the titration volumes.

  • Plot the concentration of formic acid versus time to determine the reaction rate.

Kinetic Study by Gas Chromatography (GC)

This method allows for the direct monitoring of the concentrations of this compound and methanol.

Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Appropriate GC column (e.g., Carbowax)

  • This compound, methanol, and formic acid standards

  • Internal standard (e.g., propanol)

  • Thermostated reaction vessel

  • Syringes for sampling and injection

Procedure:

  • Prepare a calibration curve for this compound and methanol using standard solutions of known concentrations with an internal standard.

  • Set up the hydrolysis reaction in the thermostated vessel under the desired conditions (acidic or basic).

  • At various time points, withdraw a small aliquot of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in a suitable solvent and adding a quenching agent if necessary (e.g., a base for an acid-catalyzed reaction).

  • Add a known amount of the internal standard to the quenched sample.

  • Inject a small volume of the prepared sample into the GC.

  • Determine the concentrations of this compound and methanol by comparing their peak areas to the internal standard and the calibration curve.

  • Plot the concentration of this compound versus time to determine the rate of disappearance and thus the reaction rate.

Experimental Workflow General Experimental Workflow for Kinetic Study cluster_prep Preparation cluster_monitoring Reaction Monitoring cluster_analysis Analysis cluster_kinetics Kinetic Analysis prep_reagents Prepare Reagents (Ester, Acid/Base, Standards) setup_reaction Set up Reaction in Thermostated Vessel prep_reagents->setup_reaction sampling Withdraw Aliquots at Timed Intervals setup_reaction->sampling quenching Quench Reaction sampling->quenching analytical_method Analyze Samples (e.g., Titration or GC) quenching->analytical_method data_processing Calculate Concentrations analytical_method->data_processing plotting Plot Concentration vs. Time data_processing->plotting rate_determination Determine Rate Constant and Activation Energy plotting->rate_determination

Caption: A generalized workflow for the kinetic analysis of this compound hydrolysis.

Conclusion

The hydrolysis of this compound is a fundamental chemical reaction with reactivity that is highly dependent on the pH of the medium. While the mechanisms for acid- and base-catalyzed hydrolysis are well-understood, there is a need for more comprehensive quantitative kinetic data, particularly for the catalyzed reactions. The experimental protocols outlined in this guide provide a solid foundation for researchers to conduct detailed kinetic studies, which will contribute to a more complete understanding of the reactivity of this compound. This knowledge is essential for the effective application of this compound in various fields, including pharmaceuticals and industrial synthesis.

References

A Theoretical Deep Dive into the Conformational Isomers of Methyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl formate (B1220265) (HCOOCH₃), the simplest alkyl ester, serves as a fundamental model system for understanding conformational isomerism and intramolecular interactions in more complex biomolecules and pharmaceutical compounds. Its small size allows for high-level theoretical treatment, providing a crucial benchmark for computational methodologies. This technical guide offers a comprehensive overview of the theoretical studies on the conformational isomers of methyl formate, presenting key quantitative data, detailing theoretical protocols, and visualizing the underlying energetic relationships.

The Conformational Landscape of this compound

This compound exists predominantly in two planar conformations: cis and trans. These isomers, also referred to as Z and E respectively, are defined by the dihedral angle of the O=C-O-C backbone. The cis conformer, where the methyl group is eclipsed by the carbonyl group, is the more stable of the two.[1] The higher-energy trans conformer has been the subject of significant interest, particularly in astrochemistry where its detection provides insights into molecular formation routes in the interstellar medium.[2][3][4][5][6]

Energetics of Conformational Isomerism

The relative stability of the conformers and the energy barriers separating them are critical parameters in understanding the dynamics of this compound. These have been investigated by both theoretical calculations and experimental techniques.

Relative Energy of Conformers

The energy difference (ΔE) between the cis and trans conformers has been determined by various methods, with a general consensus that the cis form is more stable by approximately 4-6 kcal/mol.

Method/Level of TheoryΔE (trans - cis) (kcal/mol)ΔE (trans - cis) (cm⁻¹)Reference
Ab initio5.3~1854[1]
CCSD(T)-F124.951730[7]
Experimental (from relative intensity)~5.9-6.0~2085 (3000 K)[3][4]
Rotational Barriers

Two primary rotational barriers govern the dynamics of this compound: the barrier to interconversion between the cis and trans conformers and the barrier to internal rotation of the methyl group.

Interconversion Barrier (cis ↔ trans)

The conversion between the two conformers involves rotation around the C-O single bond and requires surmounting a significant energy barrier.

Method/Level of TheoryBarrier (E to Z / trans → cis) (kcal/mol)Barrier (Z to E / cis → trans) (kcal/mol)Reference
Dynamic NMR Spectroscopy (-70.8 °C)9.8511.91 ± 0.15[8][9]
CCSD(T)-F12-~13.2 (4616 cm⁻¹)[7]

Methyl Group Internal Rotation Barrier (V₃)

The rotation of the methyl group is also hindered, and the barrier (V₃) is notably different for each conformer, being much lower for the less stable trans isomer.

ConformerMethod/Level of TheoryV₃ Barrier (kcal/mol)V₃ Barrier (cm⁻¹)Reference
cisAb initio~1.05368[1]
cisMicrowave Spectroscopy1.19 ± 0.04~416[10][11]
transAb initio~0.0726[1]
transExperimental-12.955 ± 0.017[3]

Theoretical Methodologies and Protocols

A variety of computational methods have been employed to elucidate the conformational properties of this compound. The choice of method and basis set is crucial for obtaining accurate results.

Ab Initio and Density Functional Theory (DFT) Calculations

Standard theoretical investigations of this compound conformers typically follow a structured workflow.

G start Define Initial Geometries (cis and trans) geom_opt Geometry Optimization (e.g., MP2, DFT) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify Minima (No imaginary frequencies) freq_calc->verify_min verify_min->geom_opt Re-optimize ts_search Transition State Search (e.g., QST2/3, Berny) verify_min->ts_search Proceed energy_calc Single Point Energy Calculation (Higher level of theory, e.g., CCSD(T)) verify_min->energy_calc for Minima ts_search->freq_calc for TS verify_ts Verify Transition State (One imaginary frequency) verify_ts->ts_search Re-optimize verify_ts->energy_calc Proceed end Determine Relative Energies and Rotational Barriers energy_calc->end

Protocol for Geometry Optimization and Energy Calculation:

  • Initial Structure Generation: Plausible initial geometries for the cis and trans conformers are generated based on standard bond lengths and angles.

  • Geometry Optimization: The geometries of the conformers are optimized to find the local minima on the potential energy surface. A common and reliable method for this is Møller-Plesset perturbation theory to the second order (MP2) with a Pople-style basis set (e.g., 6-311+G(d,p)) or a correlation-consistent basis set (e.g., aug-cc-pVTZ).[1]

  • Frequency Analysis: Vibrational frequencies are calculated at the same level of theory as the optimization. The absence of imaginary frequencies confirms that the optimized structures are true minima.

  • Transition State Search: To find the barrier to interconversion, a transition state (TS) search is performed. Methods like Synchronous Transit-Guided Quasi-Newton (STQN) or Berny optimization with an initial guess for the TS structure are used.

  • Transition State Verification: A frequency calculation for the TS structure must yield exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (the C-O bond rotation).

  • High-Level Energy Correction: For greater accuracy, single-point energy calculations are often performed on the optimized geometries using a more sophisticated method, such as Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)), often in conjunction with a larger basis set.[7]

Experimental Protocols

Experimental data provide essential validation for theoretical models. Dynamic NMR and microwave spectroscopy have been particularly important in studying this compound.

Dynamic NMR Spectroscopy

This technique is used to measure the rates of conformational interconversion, from which the activation energy barriers can be derived.

General Protocol:

  • Sample Preparation: A solution of the molecule of interest (e.g., ¹³C-enriched this compound) is prepared in a suitable solvent that remains liquid at low temperatures.[8]

  • Low-Temperature Measurement: The NMR spectrum is recorded at a temperature low enough to slow the interconversion rate so that separate signals for each conformer can be observed (the "slow exchange regime").

  • Temperature Increase: The temperature is gradually increased, causing the signals from the two conformers to broaden and eventually coalesce into a single, averaged signal (the "fast exchange regime").

  • Lineshape Analysis: The spectra at various temperatures in the intermediate exchange regime are analyzed. By fitting the experimental lineshapes to theoretical models (based on the Bloch equations), the rate constants for interconversion at each temperature are extracted.

  • Eyring Analysis: The free-energy barrier (ΔG‡) for the interconversion is then determined from the rate constants using the Eyring equation.

Microwave Spectroscopy

Microwave spectroscopy provides highly precise data on the rotational constants of a molecule, from which its detailed geometry can be determined. Splittings in the rotational transitions can also be used to determine barriers to internal rotation.[10][11]

General Protocol:

  • Sample Introduction: Gaseous this compound is introduced into a high-vacuum sample cell within the spectrometer.

  • Microwave Irradiation: The sample is irradiated with microwaves of varying frequency.

  • Detection of Absorption: When the microwave frequency matches the energy difference between two rotational levels, the molecules absorb the radiation. This absorption is detected and recorded.

  • Spectral Assignment: The complex spectrum, often containing thousands of lines, is assigned to specific rotational transitions (J, Kₐ, Kₑ) for each conformer and its isotopologues. For this compound, this is complicated by splittings due to the internal rotation of the methyl group.

  • Structural and Barrier Determination: The rotational constants (A, B, C) are fitted from the assigned transition frequencies. By analyzing the spectra of multiple isotopic species, a precise molecular structure (rₛ) can be determined.[11] The splittings in the spectral lines are analyzed using models for internal rotation to determine the V₃ barrier.[10]

Conclusion

The conformational isomerism of this compound presents a rich area of study where high-level theoretical calculations and precise experimental measurements converge. The well-characterized energy differences and rotational barriers for its cis and trans conformers make it an invaluable benchmark system. For researchers in computational chemistry and drug development, the methodologies outlined here for this compound serve as a foundational protocol for investigating the conformational landscapes of larger, more complex molecules, where conformation can be inextricably linked to biological activity.

References

Methodological & Application

Application Notes and Protocols for Methyl Formate as a Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl formate (B1220265) (HCOOCH₃), the methyl ester of formic acid, is a versatile and increasingly popular solvent in organic synthesis.[1][2] Its favorable physicochemical properties, coupled with a strong "green" profile, position it as a viable alternative to more hazardous conventional solvents.[2][3] With a low boiling point, high vapor pressure, and miscibility with many organic solvents, methyl formate offers advantages in various applications, from serving as a reaction medium to its use as a blowing agent.[1][4] This document provides detailed application notes and protocols for the effective use of this compound in organic reactions, including comparative data and guidelines for replacing traditional solvents.

Physicochemical Properties of this compound

A thorough understanding of a solvent's properties is crucial for its effective application in chemical synthesis. This compound is a colorless, volatile liquid with a characteristic ethereal odor.[1][2] Key physical and chemical properties are summarized in the table below, alongside other common laboratory solvents for comparison.

PropertyThis compoundDichloromethane (B109758) (DCM)Tetrahydrofuran (THF)Acetonitrile (MeCN)N,N-Dimethylformamide (DMF)
Formula C₂H₄O₂CH₂Cl₂C₄H₈OC₂H₃NC₃H₇NO
Molar Mass ( g/mol ) 60.0584.9372.1141.0573.09
Boiling Point (°C) 3239.66681.6153
Density (g/mL at 20°C) 0.9741.330.8890.7860.944
Solubility in Water ( g/100 mL) 30 (20°C)1.3MiscibleMiscibleMiscible
Flash Point (°C) -19None-14258
Vapor Pressure (mmHg at 20°C) 476349143733.7

Applications in Organic Synthesis

This compound's utility as a solvent and reagent is demonstrated in a variety of organic transformations. Its polar aprotic nature makes it suitable for reactions involving polar intermediates and starting materials.

Formylation of Amines

This compound serves as an excellent and cost-effective reagent and solvent for the N-formylation of primary and secondary amines to produce formamides, which are important intermediates in medicinal chemistry and versatile polar solvents.[5][6]

General Protocol for the Catalytic Formylation of Amines:

  • To a round-bottom flask, add the amine (10 mmol), a catalyst such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) (0.25-0.5 mmol, 2.5-5 mol%), and an optional solvent like toluene (B28343) (120 mmol).

  • Stir the mixture at room temperature.

  • Add this compound (12 mmol) to initiate the reaction.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture can be worked up by washing with water and brine, followed by drying of the organic layer and removal of the solvent under reduced pressure. For water-soluble formamides, alternative purification methods like distillation or chromatography may be necessary.

Note: For less reactive amines, such as aromatic amines with electron-withdrawing groups, the reaction can be performed neat (without an additional solvent) with a slightly higher catalyst loading and at an elevated temperature in a sealed vessel.[5]

Comparative Data for Amine Formylation:

AmineCatalyst (mol%)SolventTime (h)Yield (%)Reference
MorpholineTBD (5)Toluene0.5>99[5]
PiperidineTBD (2.5)Toluene0.25>99[5]
AnilineTBD (5)Neat298[5]
4-NitroanilineTBD (5)Neat2465[5]
Carbonylation Reactions

This compound can act as a source of carbon monoxide in a variety of carbonylation reactions, offering a safer alternative to handling gaseous CO.[7] This is particularly valuable in laboratory settings. The in-situ generation of CO from this compound can be achieved under specific catalytic conditions.

General Considerations for Using this compound as a CO Source:

  • Catalyst: The decomposition of this compound into CO and methanol (B129727) is often catalyzed by a strong base like sodium methoxide.[1]

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures and pressures to facilitate the decarbonylation of this compound and the subsequent carbonylation of the substrate.

  • Substrate Scope: This methodology has been applied to the carbonylation of bromoalkanes to produce esters.[7]

Protocol for the Photopromoted Carbonylation of Bromoalkanes:

  • In a photochemically compatible reaction vessel, combine the bromoalkane, a cobalt or copper-based catalyst, and this compound as both the solvent and CO source.

  • The addition of a base like sodium acetate (B1210297) can improve the yield, particularly with cobalt catalysts.

  • Irradiate the mixture with a suitable light source at ambient temperature.

  • Monitor the reaction progress by GC or NMR spectroscopy.

  • Upon completion, the product can be isolated using standard work-up and purification techniques.

This compound as a Green Solvent Alternative

The principles of green chemistry encourage the use of safer solvents to minimize environmental impact and improve laboratory safety. This compound is considered a green solvent due to its derivation from renewable resources (methanol), biodegradability, low ozone depletion potential, and short atmospheric lifetime.[1]

Replacement for Dichloromethane (DCM)

Dichloromethane is a widely used solvent in organic synthesis and chromatography, but it is a suspected carcinogen and poses significant environmental and health risks.[8][9] this compound, along with other green solvents, is a promising alternative in various applications.

Considerations for Replacing DCM with this compound:

  • Solubility: this compound is a polar aprotic solvent and can be a suitable replacement for DCM in reactions involving polar substrates. However, its solubility characteristics differ, and preliminary solubility tests are recommended.[10]

  • Boiling Point: The low boiling point of this compound (32 °C) allows for easy removal post-reaction, which can be advantageous.[1] However, it also requires careful handling to avoid evaporation and may necessitate performing reactions at or below room temperature, or in a sealed system.

  • Reaction Optimization: Direct substitution of DCM with this compound may require re-optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

General Protocol for Solvent Replacement Evaluation:

  • Baseline Reaction: Perform the reaction using dichloromethane under established conditions to serve as a benchmark for yield and purity.

  • Solvent Substitution: Set up an identical reaction, replacing dichloromethane with an equal volume of this compound.

  • Temperature Adjustment: Due to the lower boiling point of this compound, consider running the reaction at a lower temperature initially and adjust as needed based on reaction monitoring.

  • Monitoring and Work-up: Monitor the reaction progress using an appropriate analytical technique (TLC, GC, LC-MS). The work-up procedure may need to be adapted due to differences in solvent properties, such as miscibility with water.

  • Analysis and Comparison: Isolate the product and determine the yield and purity. Compare these results with the baseline reaction to evaluate the efficacy of this compound as a replacement solvent.

Industrial Application: Blowing Agent for Polyurethane Foams

This compound is utilized as a blowing agent in the production of polyurethane foams, offering an environmentally friendly alternative to hydrofluorocarbons (HFCs).[1][11]

Protocol for Rigid Polyurethane Foam Production:

  • Component A (Isocyanate): Prepare the isocyanate component.

  • Component B (Polyol Blend): Prepare a blend of polyols. The selection of polyols with specific hydroxyl numbers is crucial for producing dimensionally stable foams.[10]

  • Mixing: Mix the isocyanate (Component A), the polyol blend (Component B), and this compound as the blowing agent. Other additives such as catalysts, surfactants, and flame retardants can also be included in the polyol blend.

  • Foaming and Curing: The reaction mixture is dispensed and allowed to foam and cure. The exothermic reaction between the isocyanate and the polyols vaporizes the this compound, creating the foam structure.

Typical Formulation Parameters:

ParameterValueReference
Isocyanate to Polyol Ratio (A:B) 150:100 to 100:150 (by weight)[10]
This compound Content 5 to 80 mol% of the blowing agent blend[12]
Polyol Hydroxyl Number 150 to 800[10]

Solubility Data

General Solubility Guidelines:

  • Polar Compounds: Due to its polarity and ability to act as a hydrogen bond acceptor, this compound is a good solvent for many polar organic molecules, including alcohols, amines, ketones, and esters.[10][13][14]

  • Nonpolar Compounds: Its solubility for nonpolar compounds like alkanes is limited.[15]

  • Salts: this compound is generally a poor solvent for inorganic salts.

Visualizations

Experimental_Workflow_for_Solvent_Replacement Workflow for Replacing Dichloromethane (DCM) with this compound (MF) A 1. Baseline Reaction in DCM B 2. Solvent Substitution with MF A->B Replace DCM with MF C 3. Reaction Condition Optimization (Temperature, Time, Catalyst) B->C Adjust parameters D 4. Monitor Reaction Progress (TLC, GC, LC-MS) C->D E 5. Work-up and Purification D->E F 6. Analyze Yield and Purity E->F G 7. Compare Results to Baseline F->G

Caption: A general workflow for evaluating this compound as a replacement solvent for dichloromethane.

Green_Synthesis_Pathway Green Synthesis Pathways Involving this compound cluster_0 Renewable Feedstocks cluster_1 This compound Synthesis cluster_2 Value-Added Chemicals CO2 CO₂ Methanol Methanol CO2->Methanol Hydrogenation MF This compound CO2->MF Direct Hydrogenation & Esterification Methanol->MF Carbonylation or Dehydrogenation FormicAcid Formic Acid MF->FormicAcid Hydrolysis DMF Dimethylformamide (DMF) MF->DMF Aminolysis with Dimethylamine Formamides Other Formamides MF->Formamides Aminolysis with various amines

Caption: Simplified pathways for the green synthesis of this compound and its downstream products.

Conclusion

This compound is a promising solvent for a range of organic reactions, offering both practical and environmental benefits. Its application in formylation and carbonylation reactions, as well as its use as a blowing agent, highlights its versatility. As a green alternative to hazardous solvents like dichloromethane, this compound presents a valuable opportunity for chemists to design safer and more sustainable synthetic processes. Careful consideration of its physical properties and optimization of reaction conditions are key to its successful implementation in the laboratory and in industrial processes.

References

Application Notes and Protocols: Methyl Formate as an Aprotic Polar Solvent in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl formate (B1220265) (HCOOCH₃), the methyl ester of formic acid, is a volatile, colorless liquid with a characteristic ethereal odor.[1] As the simplest ester, it serves as a valuable C1 building block in chemical synthesis and has garnered increasing attention as a polar aprotic solvent.[2][3] Its physical and chemical properties, coupled with its potential as a more environmentally benign alternative to other solvents, make it a compelling medium for a variety of organic transformations.[4] These notes provide an overview of the applications of methyl formate as a solvent in synthesis, with a focus on detailed experimental protocols and quantitative data for key reactions.

Physicochemical Properties

A comprehensive understanding of a solvent's physicochemical properties is crucial for its effective application in synthesis. This compound's low boiling point and high vapor pressure are notable characteristics that can facilitate product isolation.[1][5] It is miscible with many common organic solvents and has moderate solubility in water.[1][6]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₂H₄O₂[2]
Molecular Weight 60.05 g/mol [2]
Boiling Point 31-32 °C (88-90 °F; 304-305 K)[1]
Melting Point -100 °C (-148 °F; 173 K)[1]
Density 0.974 g/mL at 20 °C[6]
Vapor Pressure 476 mmHg at 20 °C[1]
Flash Point -19 °C (-2 °F)[1]
Solubility in Water 30 g/100 mL at 20 °C[1]
Dielectric Constant 8.5 (at 20 °C)
Dipole Moment 1.77 D

Applications in Synthesis

This compound's utility as a solvent and reagent is most prominently demonstrated in formylation reactions. It also finds application in other important transformations such as Grignard reactions.

N-Formylation of Amines

The formylation of amines to produce formamides is a fundamental transformation in organic synthesis, as formamides are key intermediates in the production of pharmaceuticals and other fine chemicals.[7] this compound serves as an efficient and cost-effective formylating agent, often in the presence of a catalyst.

A highly effective method for the N-formylation of a wide range of amines utilizes this compound in the presence of the bicyclic guanidine (B92328) catalyst, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD).[8] This protocol is notable for its mild reaction conditions, often proceeding at room temperature, and high yields.

Logical Workflow for TBD-Catalyzed N-Formylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Amine This compound (Toluene - optional solvent) ReactionVessel Reaction Vessel (e.g., Round-bottom flask) Reactants->ReactionVessel Catalyst TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) Catalyst->ReactionVessel Stirring Stir at Room Temperature ReactionVessel->Stirring Monitoring Monitor by GC/TLC Stirring->Monitoring Neutralization Neutralize with KHSO₄ (optional) Monitoring->Neutralization Filtration Filtration Neutralization->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (e.g., Kugelrohr distillation, Flash chromatography) Evaporation->Purification FinalProduct FinalProduct Purification->FinalProduct Isolated Formamide (B127407)

TBD-Catalyzed N-Formylation Workflow

Experimental Protocol: General Procedure for TBD-Catalyzed N-Formylation of Amines

  • Reaction Setup: To a solution of the amine (10 mmol) in toluene (B28343) (120 mmol, optional), add this compound (12 mmol) and TBD (0.25-0.5 mmol, 2.5-5 mol%).

  • Reaction: Stir the mixture at room temperature. For less reactive amines, the reaction can be carried out neat (without solvent) or at elevated temperatures in an autoclave.

  • Monitoring: Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture can be worked up by neutralization with a solid acid like potassium bisulfate (KHSO₄) followed by filtration to remove the catalyst and any unreacted amine.

  • Purification: The solvent is removed under reduced pressure, and the resulting formamide is purified by Kugelrohr distillation or flash chromatography.

Table 2: TBD-Catalyzed N-Formylation of Various Amines with this compound

EntryAmineCatalyst Loading (mol%)Time (h)Yield (%)
1Morpholine2.5195
2Piperidine2.5196
3n-Hexylamine2.5194
4Benzylamine2.5297
5Cyclohexylamine2.5295
6N-Methylaniline52492
7Aniline52485
84-Methoxyaniline5696
94-Chloroaniline54878
104-Nitroaniline57245

Reactions were carried out at room temperature in toluene or neat.

Grignard Reactions

This compound can react with Grignard reagents to produce secondary alcohols. The reaction proceeds through a nucleophilic acyl substitution, where two equivalents of the Grignard reagent add to the carbonyl carbon of the ester.

Reaction Pathway for Grignard Reaction with this compound

G MethylFormate This compound (HCOOCH₃) IntermediateAldehyde Intermediate Aldehyde (R-CHO) MethylFormate->IntermediateAldehyde + Grignard Reagent Grignard1 Grignard Reagent (R-MgX) Alkoxide Alkoxide Intermediate IntermediateAldehyde->Alkoxide + Grignard Reagent Grignard2 Grignard Reagent (R-MgX) SecondaryAlcohol Secondary Alcohol (R₂CHOH) Alkoxide->SecondaryAlcohol Hydrolysis Hydrolysis Aqueous Workup (H₃O⁺)

Grignard Reaction with this compound

Experimental Protocol: General Procedure for the Reaction of a Grignard Reagent with this compound

Caution: Grignard reagents are highly reactive and sensitive to moisture. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Grignard Reagent Preparation: Prepare the Grignard reagent (e.g., phenylmagnesium bromide) in an appropriate anhydrous solvent like diethyl ether or THF.[9]

  • Reaction Setup: In a separate, dry, three-necked flask equipped with a dropping funnel, condenser, and a nitrogen inlet, place a solution of this compound in anhydrous diethyl ether.

  • Addition: Cool the this compound solution in an ice bath. Slowly add the Grignard reagent from the dropping funnel to the stirred this compound solution. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Carefully quench the reaction by slowly adding it to a stirred mixture of crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts.

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude secondary alcohol can be purified by distillation or chromatography.

This compound as a Green Solvent Alternative

There is a growing emphasis in the chemical industry on replacing hazardous solvents with more sustainable alternatives.[10] this compound, with its favorable environmental profile, is being considered as a potential replacement for solvents like dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) in certain applications.[11] Its low boiling point facilitates easy removal and recovery, contributing to greener chemical processes.

Safety and Handling

This compound is a highly flammable liquid with a low flash point and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1][5] Due to its high volatility, it should be stored in a cool, well-sealed container away from ignition sources.[12]

Conclusion

This compound is a versatile and economically attractive polar aprotic solvent with significant potential in organic synthesis, particularly for N-formylation reactions. Its application as a greener alternative to more hazardous solvents is an area of ongoing interest. The detailed protocols and data provided in these notes aim to facilitate its broader adoption in research and development settings. Further exploration of its use in other synthetic transformations is warranted.

References

Application Notes and Protocols: Methyl Formate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl formate (B1220265) (HCOOCH₃) is a versatile C1 building block increasingly recognized for its utility and green credentials in pharmaceutical synthesis.[1] As the simplest carboxylic acid ester, it is a colorless, highly volatile liquid (boiling point: 32°C) that serves as a reactive and efficient reagent for key chemical transformations.[1][2] Its primary applications in drug synthesis include acting as a formylating agent, a safer substitute for carbon monoxide in carbonylation reactions, an in-situ source of synthesis gas for C-C bond formation, and a specialized solvent.[3][4]

Application 1: N-Formylation of Amines

Application Note

N-formylation is a critical transformation in pharmaceutical chemistry. The resulting formamides are vital intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs).[3] They can serve as a protecting group for amines, be reduced to form methylamines, or act as precursors for isocyanides and formamidines.

Methyl formate offers a highly effective and mild route for the N-formylation of primary and secondary amines.[3] Traditional methods often require harsh conditions or expensive, toxic, and moisture-sensitive reagents.[3] In contrast, protocols using this compound, particularly when catalyzed by organic bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), can proceed efficiently at room temperature, offering high yields and simplifying work-up procedures.[5] This makes it an attractive option for complex, multi-functional molecules often found in drug development.

Quantitative Data: TBD-Catalyzed N-Formylation of Amines with this compound

The following table summarizes the yields for the N-formylation of various primary and secondary amines using this compound as the formylating agent and TBD as the catalyst.

EntryAmine SubstrateCatalyst Loading (mol%)ConditionsYield (%)
1Morpholine (B109124)2.5This compound (1.2 eq), Toluene (B28343), RT, 0.5 h99
2Benzylamine2.5This compound (1.2 eq), Toluene, RT, 0.5 h98
3N-Methylbenzylamine2.5This compound (1.2 eq), Toluene, RT, 0.5 h99
4Piperidine2.5This compound (1.2 eq), Toluene, RT, 0.5 h99
5Aniline (B41778)5.0This compound (2.0 eq), Neat, RT, 24 h85
64-Methoxyaniline5.0This compound (2.0 eq), Neat, RT, 24 h94
7Ethyl-i-propylamine5.0This compound (2.0 eq), Neat, RT, 24 h98

Data sourced from Deutsch et al., 2009.

Diagram: General Mechanism for Base-Catalyzed N-Formylation

N_Formylation_Mechanism Amine R₂NH (Amine) inv1 Amine->inv1 MF HCOOCH₃ (this compound) MF->inv1 Base Catalyst (e.g., TBD) Intermediate [R₂N-CHO-OCH₃]⁻ (Tetrahedral Intermediate) Formamide R₂N-CHO (Formamide) Intermediate->Formamide Elimination of CH₃O⁻ inv2 Intermediate->inv2 Methanol (B129727) CH₃OH (Methanol) inv1->Intermediate Nucleophilic Attack inv2->Methanol Proton Transfer

Base-catalyzed N-formylation mechanism.
Experimental Protocol: N-Formylation of Morpholine

  • Materials: Morpholine, this compound, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), Toluene (anhydrous), Diethyl ether, Anhydrous magnesium sulfate, Standard glassware for organic synthesis.

  • Procedure: a. To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add morpholine (10 mmol, 0.87 g). b. Dissolve the amine in 10 mL of anhydrous toluene. c. Add the catalyst, TBD (0.25 mmol, 35 mg, 2.5 mol%), to the solution. d. Add this compound (12 mmol, 0.72 g, 1.2 eq.) dropwise to the stirring solution at room temperature. e. Stir the reaction mixture at room temperature for 30 minutes. f. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). g. Upon completion, concentrate the reaction mixture under reduced pressure to remove the toluene and excess this compound. h. Dissolve the residue in diethyl ether (20 mL) and wash with water (2 x 10 mL) to remove the catalyst. i. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude N-formylmorpholine. j. Purify the product by distillation or column chromatography if necessary.

Application 2: Carbonylation via CO Surrogacy

Application Note

Carbonylation reactions are fundamental for installing carbonyl groups (-C=O) into organic molecules, leading to valuable products like esters and carbamates. However, these reactions traditionally require pressurized, toxic carbon monoxide (CO) gas, which poses significant handling risks and requires specialized equipment.[6]

This compound serves as an excellent and safer liquid surrogate for CO.[7] Under basic or catalytic conditions, it can decompose to generate CO in situ, which is then consumed in the carbonylation reaction.[8] This approach avoids the direct handling of CO gas and allows carbonylation reactions to be performed in standard laboratory glassware.[6] A key application is the synthesis of carbonates and carbamates from phenols and amines, respectively, which are common structural motifs in pharmaceuticals.[7][9]

Quantitative Data: Carbonylation of Phenol (B47542) using this compound

The table below shows results for the synthesis of methyl phenyl carbonate from phenol using this compound as the carbonylating agent.

Catalyst SystemBase (eq.)Temp (°C)Time (h)Phenol Conv. (%)MPC Selectivity (%)
PdBr₂ / Mn(acac)₃ / TBAB / BQNaOCH₃ (0.5)100202573
PdBr₂ / Mn(acac)₃ / TBAB / BQNaOCH₃ (1.0)100203570[8]

MPC: Methyl Phenyl Carbonate; TBAB: Tetrabutylammonium bromide; BQ: Benzoquinone. Data sourced from Yalfani et al., 2013.[8]

Diagram: this compound as a CO Surrogate Workflow

CO_Surrogate_Workflow MF This compound (HCOOCH₃) Decomp In-situ Decomposition MF->Decomp Base / Heat CO Carbon Monoxide (CO) Decomp->CO MeOH Methanol (CH₃OH) Decomp->MeOH Product Carbonylated Product (e.g., Methyl Phenyl Carbonate) CO->Product Catalytic Cycle Substrate Substrate (e.g., Phenol) + Catalyst (e.g., Pd) Substrate->Product Catalytic Cycle

Workflow of carbonylation using this compound.
Experimental Protocol: Synthesis of Methyl Phenyl Carbonate (General)

  • Materials: Phenol, this compound (reagent and solvent), Sodium Methoxide (B1231860) (NaOCH₃), Palladium(II) bromide (PdBr₂), Manganese(III) acetylacetonate (B107027) (Mn(acac)₃), Tetrabutylammonium bromide (TBAB), Benzoquinone (BQ), Dichloromethane (CH₂Cl₂), Pressurizable reaction vessel (e.g., Schlenk tube or autoclave).

  • Procedure: a. To a dry, inert-atmosphere reaction vessel, add the catalyst system: PdBr₂ (0.11 mmol), Mn(acac)₃ (0.69 mmol), TBAB (1.7 mmol), and BQ (0.25 mmol). b. Add the substrate, phenol (9.1 mmol, 0.86 g). c. Add the base, sodium methoxide (4.7 mmol, 0.25 g). d. Add 10 mL of CH₂Cl₂ followed by 45 mL of this compound. e. Seal the vessel and introduce a low pressure of oxygen (e.g., 7% of the total pressure if using a CO/O₂ mixture, adapt for safety with in-situ generation). f. Heat the reaction mixture to 100°C and stir for 20 hours. g. After cooling to room temperature, carefully vent the vessel in a fume hood. h. Quench the reaction mixture with a dilute acid solution (e.g., 1M HCl). i. Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate under reduced pressure. j. Purify the crude product by column chromatography to isolate methyl phenyl carbonate.

Application 3: In-Situ Syngas Generation for Hydroformylation

Application Note

Hydroformylation, or oxo-synthesis, is a powerful C-C bond-forming reaction that introduces a formyl group (-CHO) and a hydrogen atom across an alkene's double bond. It is one of the most important industrial processes for producing aldehydes. This reaction requires synthesis gas (syngas), a mixture of CO and H₂. Like carbonylation, the direct use of syngas is hazardous and requires specialized high-pressure equipment.[4]

A novel application of this compound is its use as an in-situ source of syngas.[4] In the presence of water and a suitable transition metal catalyst (e.g., rhodium-based), this compound decomposes to CO and methanol. The methanol can then undergo a water-gas shift reaction (WGSR) to produce H₂ and CO₂, providing the necessary CO/H₂ mixture for the hydroformylation to proceed.[4] This strategy enables hydroformylation under milder conditions without the need for a gaseous syngas feed.

Diagram: Logical Pathway for Syngas Generation from this compound

Syngas_Generation cluster_0 In-situ Generation cluster_1 Catalytic Reaction MF HCOOCH₃ (this compound) CO CO MF->CO Decomposition MeOH CH₃OH MF->MeOH H2O H₂O (Water) H2 H₂ H2O->H2 WGSR Aldehyde Aldehyde (R-CH₂CH₂CHO) CO->Aldehyde MeOH->H2 WGSR CO2 CO₂ MeOH->CO2 H2->Aldehyde Olefin Olefin (R-CH=CH₂) Olefin->Aldehyde Rh Catalyst

Syngas generation from this compound for hydroformylation.
Experimental Protocol: Hydroformylation of 1-Octene (General)

  • Materials: 1-Octene, this compound, Deionized Water, Rhodium-based catalyst precursor (e.g., Rh(acac)(CO)₂), Phosphine (B1218219) ligand (e.g., Triphenylphosphine), Solvent (e.g., Toluene), High-pressure autoclave.

  • Procedure: a. In an inert atmosphere glovebox, charge the autoclave with the rhodium catalyst precursor and the phosphine ligand in toluene. b. Add the substrate, 1-octene. c. Add the syngas surrogate mixture of this compound and water. d. Seal the autoclave, remove it from the glovebox, and place it in a heating mantle on a stir plate. e. Pressurize the reactor with an inert gas (e.g., N₂ or Ar). f. Heat the reaction to the desired temperature (e.g., 100-150°C) with vigorous stirring for the specified reaction time (e.g., 6-24 hours). g. After the reaction period, cool the autoclave to room temperature and carefully vent the excess pressure in a fume hood. h. Open the reactor and collect the liquid sample. i. Analyze the product mixture by Gas Chromatography (GC) and GC-MS to determine the conversion of the olefin and the selectivity to the aldehyde products. j. Isolate the product via distillation.

Application 4: Specialized Solvent

Application Note

Beyond its role as a reagent, this compound is an effective solvent with unique properties beneficial to pharmaceutical processing.[2] Its low boiling point (32°C) and high volatility facilitate easy removal post-reaction, which is ideal for isolating products without requiring high temperatures that could degrade sensitive molecules.[2] Its solvency for a range of organic compounds makes it a suitable reaction medium for certain esterification and condensation reactions.[2] While its partial miscibility with water and potential for hydrolysis must be considered, its use as a low-boiling-point solvent offers advantages in process efficiency and in protecting heat-labile pharmaceutical intermediates.[2]

References

Application Notes and Protocols: Methyl Formate as a Reagent for Formylation of Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formylation, the process of adding a formyl group (-CHO) to a molecule, is a fundamental transformation in organic synthesis. Formamides, the products of amine formylation, are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. They also serve as important protecting groups for amines. While various reagents can be employed for formylation, methyl formate (B1220265) (HCOOCH₃) presents an attractive option due to its low cost, ready availability, and favorable atom economy. This document provides detailed application notes and experimental protocols for the N-formylation of amines using methyl formate.

Advantages of this compound for Formylation

  • Cost-Effective and Readily Available: this compound is an inexpensive and widely available industrial chemical.[1]

  • High Atom Economy: The reaction produces methanol (B129727) as the only stoichiometric byproduct, which is relatively benign and easily removed.

  • Mild Reaction Conditions: Formylation with this compound can often be achieved under mild conditions, including room temperature, which helps to preserve sensitive functional groups.[1]

  • Versatility: It is effective for the formylation of a wide range of primary and secondary amines, including aliphatic and aromatic substrates.[2][3]

Reaction Mechanism and Catalysis

The formylation of an amine with this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of this compound. This is followed by the elimination of a methoxide (B1231860) ion, which is subsequently protonated by the newly formed formamide (B127407) or another proton source in the reaction mixture to generate methanol.

While the reaction can proceed without a catalyst, it is often slow. The use of a catalyst can significantly accelerate the reaction rate and improve yields.[1] Basic catalysts are commonly employed to deprotonate the amine, increasing its nucleophilicity. Bicyclic guanidines, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), have been shown to be highly effective catalysts for this transformation.[2][3] In the presence of TBD, a key intermediate, 7-formyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (FTBD-1), is generated from this compound and the catalyst. This intermediate is a highly active formylating agent that readily transfers the formyl group to the amine.

Data Presentation: Reaction Scope and Yields

The following tables summarize the results for the N-formylation of various amines using this compound under different catalytic conditions.

Table 1: TBD-Catalyzed Formylation of Amines with this compound

EntryAmine SubstrateCatalyst Loading (mol%)Time (h)Temperature (°C)Yield (%)
1Benzylamine2.50.52598
2n-Hexylamine2.50.52597
3Cyclohexylamine2.512596
4Morpholine2.50.52599
5Piperidine2.50.52598
6Aniline5.022595
7p-Toluidine5.022596
8p-Anisidine5.022597
94-Nitroaniline5.0248075

Table 2: Solvent-Free Formylation of Amines with this compound

EntryAmine SubstrateMolar Ratio (Amine:this compound)Time (h)Temperature (°C)Yield (%)
1Aniline1:1.236095
2p-Toluidine1:1.226097
3p-Anisidine1:1.226096
4Benzylamine1:1.216093
5n-Hexylamine1:1.21.56094

Experimental Protocols

Protocol 1: General Procedure for TBD-Catalyzed N-Formylation of Amines

This protocol is a general guideline for the formylation of amines using this compound with TBD as a catalyst.

Materials:

  • Amine (10 mmol)

  • This compound (12 mmol, 1.2 equivalents)

  • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (0.25-0.5 mmol, 2.5-5 mol%)

  • Toluene (B28343) (optional, as solvent)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a clean, dry reaction vessel equipped with a magnetic stir bar, add the amine (10 mmol) and toluene (if used).

  • Add the catalyst, TBD (2.5 mol% for reactive amines, 5 mol% for less reactive amines).

  • Add this compound (12 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature (25 °C). For less reactive amines, the reaction may be heated.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding a solid acid such as potassium bisulfate (KHSO₄) to neutralize the TBD catalyst.

  • Filter the reaction mixture to remove the solid salt.

  • Concentrate the filtrate under reduced pressure to remove the solvent and excess this compound.

  • The crude formamide can be purified by distillation, crystallization, or column chromatography on silica (B1680970) gel, depending on the physical properties of the product.

Protocol 2: Solvent-Free N-Formylation of Amines

This protocol describes a more environmentally friendly approach to amine formylation that avoids the use of a solvent.

Materials:

  • Amine (10 mmol)

  • This compound (12 mmol, 1.2 equivalents)

  • Reaction vessel (e.g., sealed tube or round-bottom flask with a condenser)

  • Magnetic stirrer and heating source (e.g., oil bath)

Procedure:

  • In a suitable reaction vessel, combine the amine (10 mmol) and this compound (12 mmol).

  • Seal the vessel or equip it with a condenser.

  • Heat the reaction mixture to 60 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess this compound and the methanol byproduct under reduced pressure.

  • The resulting formamide is often of high purity. If necessary, further purification can be achieved by distillation or crystallization.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_products Products Amine R¹R²NH Formamide R¹R²NCHO MethylFormate HCOOCH₃ FTBD FTBD-1 (Active Formylating Agent) MethylFormate->FTBD + TBD Methanol CH₃OH TBD TBD FTBD->Formamide + R¹R²NH TBD_regen TBD (regenerated) FTBD->TBD_regen - CHO group

Caption: Catalytic cycle for TBD-mediated amine formylation.

Experimental_Workflow start Start reactants Combine Amine, this compound (& Catalyst if applicable) start->reactants reaction Stir at specified Temperature & Time reactants->reaction monitor Monitor Reaction Progress (TLC / GC-MS) reaction->monitor monitor->reaction Incomplete workup Reaction Workup (Quenching, Extraction, etc.) monitor->workup Reaction Complete purification Purification (Distillation, Crystallography, etc.) workup->purification product Isolated Formamide Product purification->product

Caption: General experimental workflow for amine formylation.

References

Application Notes: Protocols for N-Formylation using Methyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-formylation, the process of adding a formyl group (-CHO) to a nitrogen atom, is a fundamental transformation in organic synthesis and pharmaceutical development. Formamides are crucial intermediates for producing pharmaceuticals, serve as polar solvents, and act as precursors for isocyanides or for the N-methylation of amines.[1] While various reagents like formic acid, acetic formic anhydride, and chloral (B1216628) have been traditionally used, many suffer from drawbacks such as harsh reaction conditions, low atom economy, or the use of toxic and expensive materials.[2] Methyl formate (B1220265) has emerged as an inexpensive, efficient, and environmentally benign C1 source for the N-formylation of both primary and secondary amines.[2] Its primary byproduct is methanol (B129727), which is easily removed. This document provides detailed protocols and data for the N-formylation of amines using methyl formate, often facilitated by a base catalyst.

Mechanism of Catalytic N-Formylation: The N-formylation of amines using this compound can be significantly accelerated by the use of catalytic amounts of a strong, non-nucleophilic base. Bicyclic guanidines, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), have proven to be excellent catalysts for this transformation.[3][4] The proposed mechanism involves the initial reaction of the catalyst with this compound to generate a highly reactive formylating intermediate. This intermediate then readily transfers the formyl group to the amine substrate, yielding the desired formamide (B127407) and regenerating the catalyst for the next cycle.

Catalytic Cycle for N-Formylation cluster_main Catalytic Cycle MF This compound (HCOOCH3) Intermediate Active Formylating Intermediate [F-TBD] MF->Intermediate + Catalyst Cat Catalyst (e.g., TBD) Formamide Formamide (R1R2NCHO) Intermediate->Formamide + Amine MeOH Methanol (CH3OH) Intermediate->MeOH Amine Amine (R1R2NH) Formamide->Cat - Catalyst

Caption: Catalytic cycle of TBD-catalyzed N-formylation of amines using this compound.

Quantitative Data Summary

The following table summarizes the reaction conditions for the N-formylation of various aliphatic and aromatic amines using this compound with 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as the catalyst.

EntryAmine SubstrateCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Morpholine2.5TolueneRoom Temp.199
2Benzylamine2.5TolueneRoom Temp.198
3Dibenzylamine2.5TolueneRoom Temp.298
4t-Butylamine2.5TolueneRoom Temp.2492
5Aniline5.0None500.598
64-Methylaniline5.0None500.599
74-Methoxyaniline5.0None500.599
8Ethyl-i-propylamine5.0None50494
94-Nitroaniline5.0None802467

Experimental Protocols

The following protocols are generalized procedures for the N-formylation of amines using this compound. Reactions should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine completion.

Protocol 1: N-Formylation of Reactive Aliphatic Amines in Solution

This protocol is suitable for highly reactive primary and secondary aliphatic amines.

Materials:

  • Amine substrate (10 mmol)

  • This compound (12 mmol, 1.2 equiv.)

  • 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) (0.25 mmol, 2.5 mol%)

  • Toluene (or other suitable solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard workup reagents (e.g., water, saturated NaHCO₃ solution, brine, organic solvent for extraction, anhydrous Na₂SO₄ or MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the amine (10 mmol) and toluene.

  • Catalyst Addition: Add the TBD catalyst (2.5 mol%) to the solution.

  • Reagent Addition: Add this compound (1.2 equiv.) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction's progress by TLC or GC. For reactive amines, the reaction is often complete within 1-2 hours.

  • Workup: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM). Wash the organic phase sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude formamide. The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Solvent-Free N-Formylation of Less Reactive Aromatic Amines

This protocol is effective for less reactive amines, such as anilines, and has the advantage of avoiding bulk solvents during the reaction.

Materials:

  • Amine substrate (10 mmol)

  • This compound (20-30 mmol, 2-3 equiv.)

  • 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) (0.5 mmol, 5 mol%)

  • Round-bottom flask or sealed vessel (if heating above the boiling point of this compound)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the aromatic amine (10 mmol) and the TBD catalyst (5 mol%).

  • Reagent Addition: Add an excess of this compound (2-3 equiv.) to the mixture.

  • Reaction: Stir the mixture at 50-80 °C. For volatile substrates or higher temperatures, a sealed vessel or autoclave may be necessary. Monitor the reaction until the starting material is consumed.

  • Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess this compound and resulting methanol under reduced pressure. The remaining residue can be purified by column chromatography or recrystallization to afford the pure N-formylated product. For some water-soluble formamides, an alternative workup involving neutralization with a solid acid (e.g., KHSO₄) followed by filtration can prevent product loss during aqueous extraction.

Experimental Workflow start Start setup 1. Reaction Setup Combine amine, solvent (optional), and catalyst (TBD). start->setup add_mf 2. Add this compound setup->add_mf react 3. Reaction Stir at specified temperature (RT to 80 °C). add_mf->react monitor 4. Monitor Progress (TLC / GC) react->monitor workup 5. Workup Quench, extract, and wash. monitor->workup Reaction Complete isolate 6. Product Isolation Dry, concentrate, and purify. workup->isolate end End (Pure Formamide) isolate->end

References

Application Notes & Protocols: The Role of Methyl Formate in C1 Chemistry and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl formate (B1220265) (MF), the methyl ester of formic acid (HCOOCH₃), is a pivotal C1 building block in modern chemical synthesis.[1][2] As the simplest carboxylate ester, this colorless, volatile liquid serves as a crucial intermediate and reagent in a multitude of industrial processes.[3][4] Its significance stems from its role as a safer, liquid surrogate for carbon monoxide (CO), a versatile formylating agent, and a precursor to high-value chemicals such as formic acid, dimethylformamide (DMF), and various carbonates.[1][3][5][6] Industrially, methyl formate is primarily produced via the carbonylation of methanol (B129727), though alternative routes like methanol dehydrogenation and the hydrogenation of CO₂ are gaining traction as more sustainable options.[1][2][7] Its applications are particularly relevant in the pharmaceutical industry for the synthesis of drug intermediates, including those for sulfamonomethoxine (B1681783) and the antitussive dextromethorphan.[1]

Key Synthesis Routes for this compound

Three primary methods dominate the synthesis of this compound, each with distinct advantages regarding scale, feedstock, and environmental impact.

Methanol Carbonylation

The carbonylation of methanol is the most established industrial process for producing this compound, characterized by high selectivity.[1][3] The reaction involves the combination of methanol and carbon monoxide in the presence of a strong base, typically an alkali metal alkoxide like sodium methoxide (B1231860) (NaOCH₃).[1][3] This process is highly sensitive to water, necessitating the use of very dry carbon monoxide.[3]

CatalystTemperature (°C)Pressure (MPa)Selectivity (%)Methanol Conversion (%)Reference
Sodium Methoxide804.5~96~57 (recycling achieves near quantitative)[1][3]
Potassium Methoxide902 (initial CO)-~62 (CO Conversion)[8]
Mo(CO)₆/KOCH₃1001.0 (CO)10032.7 (CO Conversion)[1]

// Nodes Methanol [label="Methanol (CH₃OH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CO [label="Carbon Monoxide (CO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Catalyst [label="Catalyst\n(e.g., NaOCH₃)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Reactor [label="High-Pressure Reactor\n(80°C, 4.5 MPa)", shape=cylinder, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; Product [label="this compound (HCOOCH₃)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Methanol -> Reactor; CO -> Reactor; Catalyst -> Reactor [style=dashed, arrowhead=tee]; Reactor -> Product; }

Caption: Industrial synthesis of this compound via methanol carbonylation.

Adapted from patent literature describing the general industrial process.[9]

  • Reactor Preparation: A high-pressure stainless-steel autoclave (carbonylation reactor) equipped with a stirrer, gas inlet, liquid inlet, and temperature/pressure controls is rendered inert by purging with nitrogen.

  • Reagent Charging: Charge the reactor with anhydrous methanol and the catalyst system, for example, sodium methoxide (CH₃ONa), ensuring the catalyst concentration is approximately 0.5-2.5% by weight.[1][9]

  • Pressurization and Heating: Seal the reactor and pressurize with dry carbon monoxide to an initial pressure. Heat the reactor to the target temperature, typically between 70-100°C.[9] The total operating pressure is maintained in the range of 3.0 to 7.0 MPa.

  • Reaction: Stir the mixture continuously. The reaction is monitored by the uptake of carbon monoxide from the gas phase. Maintain a constant pressure by feeding CO as it is consumed.

  • Reaction Completion and Work-up: Once CO uptake ceases, cool the reactor to room temperature and carefully vent the excess pressure.

  • Purification: The resulting reaction mixture, containing this compound, unreacted methanol, and the catalyst, is transferred to a distillation apparatus. This compound (boiling point: 32°C) is separated from the higher-boiling methanol and the non-volatile catalyst by fractional distillation.[4][10] Unreacted methanol can be recycled back into the reactor.[1]

Dehydrogenation of Methanol

An alternative synthesis route is the dehydrogenation of methanol, which produces this compound and hydrogen gas. This reaction is typically performed in a fixed-bed reactor using copper-based catalysts.[1][2]

CatalystTemperature (°C)PressureMethanol Conversion (%)MF Selectivity (%)Reference
Cu-Zn-Zr/Al₂O₃250Ambient58.590[1]
CuMgO (Pd-doped)250-300Ambient~80>90[2]

// Nodes Methanol [label="Methanol (CH₃OH) Vapor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reactor [label="Fixed-Bed Reactor\n(Cu-based Catalyst, 250°C)", shape=cylinder, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; Separator [label="Gas-Liquid Separator", shape=cds, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; Product_MF [label="this compound (HCOOCH₃)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product_H2 [label="Hydrogen (H₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Methanol -> Reactor; Reactor -> Separator [label="Gaseous Mixture"]; Separator -> Product_MF [label="Liquid"]; Separator -> Product_H2 [label="Gas"]; }

Caption: Synthesis of this compound via catalytic dehydrogenation of methanol.

Based on the process described for Cu-based catalysts.[2]

  • Catalyst Preparation: Prepare the copper-based catalyst (e.g., CuMgO) and pack it into a fixed-bed tubular reactor.

  • Catalyst Activation: Activate the catalyst in situ by heating it under a flow of hydrogen gas (e.g., 5% H₂ in N₂) at a specified temperature (e.g., 300-400°C) for several hours to reduce the copper oxide species to active metallic copper.

  • Reaction Setup: After activation, switch the gas flow to inert nitrogen and bring the reactor to the desired reaction temperature (e.g., 250°C) under ambient pressure.

  • Reagent Feed: Introduce a continuous flow of methanol vapor into the reactor using a syringe pump to feed liquid methanol into a vaporizer. An inert carrier gas (e.g., nitrogen) is used to control the residence time.

  • Product Collection: The reactor effluent, a gaseous mixture of this compound, hydrogen, and unreacted methanol, is passed through a condenser cooled with a cold bath (e.g., ice-water) to liquefy the this compound and methanol.

  • Analysis and Purification: The collected liquid is analyzed by gas chromatography (GC) to determine conversion and selectivity. The non-condensable hydrogen gas can be collected separately. Pure this compound is obtained by fractional distillation.

Applications of this compound in Chemical Synthesis

This compound's reactivity makes it a versatile tool for introducing formyl or carbonyl groups into molecules.

This compound as a Formylating Agent

This compound is an effective and inexpensive reagent for the N-formylation of primary and secondary amines to produce formamides, which are important intermediates in drug synthesis and valuable industrial solvents.[6] The reaction can be catalyzed by bases, such as bicyclic guanidines, and often proceeds at room temperature.[6]

Amine SubstrateCatalystConditionsYield (%)Reference
MorpholineTBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene)Room Temp, neatHigh[6]
Tert-butylamineDBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Room Temp, neatHigh[6]
Various primary/secondary aminesBicyclic guanidinesRoom TempHigh[6]

// Nodes Amine [label="Amine (R₂NH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MF [label="this compound\n(HCOOCH₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Catalyst [label="Base Catalyst\n(e.g., DBU)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Plus [label="+", shape=plaintext, fontcolor="#202124"]; Arrow [label="→", shape=plaintext, fontsize=20, fontcolor="#202124"]; Formamide (B127407) [label="N-Formamide (R₂NCHO)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Methanol [label="Methanol (CH₃OH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Plus2 [label="+", shape=plaintext, fontcolor="#202124"];

// Edges Amine -> Plus [arrowhead=none]; Plus -> MF [arrowhead=none]; {rank=same; Amine; Plus; MF;} MF -> Arrow [arrowhead=none, minlen=2]; Catalyst -> Arrow [style=dashed, arrowhead=open, label=" Room Temp"]; Arrow -> Formamide [arrowhead=none, minlen=2]; Formamide -> Plus2 [arrowhead=none]; Plus2 -> Methanol [arrowhead=none]; {rank=same; Formamide; Plus2; Methanol;} }

Caption: Base-catalyzed N-formylation of amines using this compound.

Based on the general procedure for base-catalyzed formylation.[6]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the amine substrate (1.0 eq).

  • Reagent Addition: Add this compound (used as both reagent and solvent, typically in excess).

  • Catalyst Introduction: Add a catalytic amount of a strong, non-nucleophilic base like DBU or TBD (e.g., 1-5 mol%).

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS. Reactions are often complete within a few hours.

  • Work-up: Upon completion, remove the excess this compound and the methanol by-product under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude formamide can be purified by standard methods such as column chromatography, distillation, or recrystallization, depending on the physical properties of the product.

This compound as a Carbon Monoxide (CO) Surrogate

Handling highly toxic and flammable carbon monoxide gas poses significant safety risks and requires specialized equipment. This compound serves as an excellent liquid-phase CO surrogate, as it can be decomposed in situ to generate CO under specific catalytic conditions.[11][12] This approach enhances the safety and practicality of carbonylation reactions.[12]

This compound can be used as a green and efficient carbonylating agent for the synthesis of carbonates, such as methyl phenyl carbonate from phenol (B47542).[5] This reaction avoids the direct use of CO gas.

Catalyst SystemTemperature (°C)Phenol Conversion (%)MPC Selectivity (%)Reference
Pd(OAc)₂/Phenanthroline12050.180.2[5]

// Nodes Phenol [label="Phenol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MF [label="this compound (CO Source)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Catalyst [label="Pd Catalyst\n+ O₂ (oxidant)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Plus [label="+", shape=plaintext, fontcolor="#202124"]; Arrow [label="→", shape=plaintext, fontsize=20, fontcolor="#202124"]; MPC [label="Methyl Phenyl Carbonate", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Phenol -> Plus [arrowhead=none]; Plus -> MF [arrowhead=none]; {rank=same; Phenol; Plus; MF;} MF -> Arrow [arrowhead=none, minlen=2]; Catalyst -> Arrow [style=dashed, arrowhead=open, label=" 120°C"]; Arrow -> MPC [arrowhead=none, minlen=2]; }

Caption: Palladium-catalyzed synthesis of MPC using this compound as a CO surrogate.

Adapted from the procedure by Zhang et al.[5]

  • Reactor Loading: In a high-pressure reactor, combine phenol, the palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., 1,10-phenanthroline), a co-catalyst/re-oxidant (e.g., MnO₂), and this compound (acting as both reagent and solvent).

  • Reaction Conditions: Seal the reactor, pressurize with oxygen (e.g., 1 MPa), and heat to the desired temperature (e.g., 120°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress over several hours by taking aliquots and analyzing them by GC.

  • Work-up: After the reaction, cool the reactor to room temperature and vent the excess gas. Filter the reaction mixture to remove the solid catalyst.

  • Purification: The filtrate is concentrated, and the product, methyl phenyl carbonate, is purified from unreacted starting materials and by-products using vacuum distillation or column chromatography.

This compound as a Precursor to Other Chemicals

This compound is a foundational C1 molecule for synthesizing other important chemicals.

Methyl glycolate (B3277807) (MG) is a key intermediate for biodegradable polymers and a platform molecule for producing ethylene (B1197577) glycol.[13] It can be synthesized via the condensation of this compound with formaldehyde (B43269), a reaction catalyzed by strong acids.[13][14]

CatalystTemperature (°C)Pressure (MPa)Methyl Glycolate Yield (%)Reference
H₃PW₁₂O₄₀ (Heteropolyacid)150-22590 (CO + H₂)>89 (via two-step carbonylation/esterification)[14][15]
Acidic Ionic Liquids100-2001.0-10.0High[15]

// Nodes Formaldehyde [label="Formaldehyde (HCHO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MF [label="this compound (HCOOCH₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Catalyst [label="Acid Catalyst\n(e.g., H₃PW₁₂O₄₀)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Plus [label="+", shape=plaintext, fontcolor="#202124"]; Arrow [label="→", shape=plaintext, fontsize=20, fontcolor="#202124"]; MG [label="Methyl Glycolate\n(HOCH₂COOCH₃)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Formaldehyde -> Plus [arrowhead=none]; Plus -> MF [arrowhead=none]; {rank=same; Formaldehyde; Plus; MF;} MF -> Arrow [arrowhead=none, minlen=2]; Catalyst -> Arrow [style=dashed, arrowhead=open]; Arrow -> MG [arrowhead=none, minlen=2]; }

Caption: Acid-catalyzed condensation of formaldehyde and this compound.

This protocol describes the condensation route. Note: Industrial routes often involve formaldehyde carbonylation followed by esterification.[14]

  • Setup: Charge a high-pressure autoclave with a solution of formaldehyde (e.g., as paraformaldehyde or formalin), this compound (in excess), a suitable solvent (e.g., sulfolane), and a strong acid catalyst (e.g., a heteropolyacid like H₃PW₁₂O₄₀).

  • Reaction: Seal the reactor and heat to the reaction temperature (e.g., 150-200°C) with stirring. The reaction is carried out for several hours.

  • Work-up: After cooling, the reaction mixture is filtered to recover the solid catalyst, which can often be recycled.

  • Purification: The liquid product mixture is subjected to vacuum distillation to separate the desired methyl glycolate from the solvent, unreacted starting materials, and any by-products.

References

Application Notes and Protocols for the Use of Methyl Formate in Polymer Foam Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Methyl Formate (B1220265) as a Blowing Agent

Methyl formate (HCOOCH₃) is a volatile, liquid methyl ester of formic acid that serves as an effective and environmentally friendly blowing agent in the production of various polymer foams. Its primary application lies in the manufacturing of polyurethane (PU) and thermoplastic foams, such as polystyrene. With a zero Ozone Depletion Potential (ODP) and a very low Global Warming Potential (GWP), this compound is a viable alternative to hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs). It is a colorless liquid with an ethereal odor, high vapor pressure, and low surface tension, properties that are advantageous for its function as a blowing agent.

Applications in Polymer Foam Production

This compound is utilized in the production of a range of polymer foams, including:

  • Rigid Polyurethane Foams: Used for insulation in appliances, construction, and transportation.

  • Flexible and Integral Skin Polyurethane Foams: Employed in furniture, automotive interiors, and footwear.

  • Thermoplastic Foams: Such as polystyrene foams used in packaging and insulation.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueUnits
Molecular FormulaC₂H₄O₂
Molecular Weight60.05 g/mol
Boiling Point32°C
Density (at 20°C)0.980 kg/dm ³
Vapor Pressure (at 20°C)634hPa (476 mmHg)
Flash Point-19°C
Autoignition Temperature465°C
Solubility in Water (at 20°C)30%

Source:

Experimental Protocols

Protocol for Rigid Polyurethane Foam Production

This protocol describes a general procedure for producing a rigid, closed-cell polyurethane foam using this compound as the sole blowing agent.

4.1.1. Materials and Equipment:

  • Isocyanate (A-side): Polymeric methylene (B1212753) diphenyl diisocyanate (pMDI).

  • Polyol Blend (B-side): A mixture of polyether or polyester (B1180765) polyols with a hydroxyl number between 150 and 800.

  • Blowing Agent: this compound (97% or higher purity).

  • Catalysts: Amine-based catalysts (e.g., N,N-dimethylcyclohexylamine) and tin-based catalysts (e.g., dibutyltin (B87310) dilaurate).

  • Surfactant: Silicone-based surfactant to stabilize the foam cells.

  • Mixing container and high-speed mixer.

  • Mold for foam expansion.

  • Personal Protective Equipment (PPE): Safety goggles, gloves, and a lab coat. All procedures should be conducted in a well-ventilated fume hood.

4.1.2. Experimental Procedure:

  • Preparation of the Polyol Blend (B-side):

    • In a mixing container, combine the polyol(s), surfactant, and catalysts according to the desired formulation (see Table 2 for an example).

    • Mix the components at a low speed until a homogeneous blend is achieved.

  • Addition of this compound:

    • Add the specified amount of this compound to the polyol blend.

    • Mix thoroughly, ensuring that the this compound is fully dispersed. Due to the high volatility of this compound, this step should be performed quickly and in a closed or semi-closed mixing vessel if possible.

  • Mixing with Isocyanate (A-side):

    • Add the polymeric MDI (A-side) to the polyol blend (B-side).

    • Immediately mix at high speed (e.g., 2000-3000 rpm) for a short duration (typically 5-10 seconds) to ensure complete mixing of the two components.

  • Foam Expansion and Curing:

    • Quickly pour the reacting mixture into a pre-heated mold.

    • Allow the foam to expand freely and cure at room temperature or in an oven at a specified temperature (e.g., 70°C) to accelerate the curing process.

  • Foam Characterization:

    • After curing, the foam can be demolded and characterized for properties such as density, compressive strength, and thermal conductivity.

Table 2: Example Formulation for Rigid Polyurethane Foam

ComponentParts by Weight (pbw)
Polyether Polyol (OH number ~450)100
Silicone Surfactant1.5
Amine Catalyst1.0
Tin Catalyst0.5
This compound8-12
Polymeric MDI (Isocyanate)120-140 (Isocyanate Index: 110)

Note: This is a general formulation and may require optimization based on the specific raw materials and desired foam properties.

Protocol for Thermoplastic Foam Extrusion (Polystyrene)

This protocol outlines a general procedure for producing polystyrene foam using this compound in a tandem extrusion process.

4.2.1. Materials and Equipment:

  • Polymer Resin: General-purpose polystyrene (GPPS).

  • Blowing Agent: this compound.

  • Nucleating Agent: Talc or a citric acid/sodium bicarbonate system.

  • Tandem Extrusion Line: Consisting of a primary and a secondary extruder.

  • High-Pressure Injection System: For introducing this compound into the extruder.

  • Die: To shape the extruded foam.

  • Downstream Equipment: For cooling and cutting the foam.

4.2.2. Experimental Procedure:

  • Material Preparation:

    • Dry the polystyrene resin to remove any moisture.

    • Dry-blend the polystyrene with the nucleating agent.

  • Primary Extrusion (Melting and Mixing):

    • Feed the polystyrene/nucleating agent blend into the primary extruder.

    • Melt the polymer and convey it through the extruder. The temperature profile should be set to achieve a homogeneous melt.

  • Blowing Agent Injection:

    • Inject this compound into the molten polymer in the primary extruder using a high-pressure pump. The injection port should be located at a point where the polymer is fully melted.

    • The extruder screw is designed to ensure thorough mixing of the this compound with the polymer melt.

  • Secondary Extrusion (Cooling):

    • Transfer the polymer/blowing agent solution to the secondary extruder.

    • Cool the melt to an optimal foaming temperature. This is a critical step to control the foam cell structure and density.

  • Extrusion and Foaming:

    • Extrude the cooled polymer/blowing agent solution through a die. The pressure drop at the die exit causes the this compound to vaporize and expand, forming the foam structure.

  • Cooling and Shaping:

    • The extruded foam is then cooled and shaped using downstream equipment.

Table 3: Example Processing Parameters for Polystyrene Foam Extrusion

ParameterValueUnits
Primary Extruder Melt Temperature200-220°C
Secondary Extruder Melt Temperature120-150°C
This compound Concentration3-8wt%
Nucleating Agent Concentration0.5-1.5wt%
Die Pressure10-15MPa

Note: These parameters are illustrative and will vary depending on the specific equipment, polymer grade, and desired foam properties.

Data Presentation

Table 4: Influence of this compound Concentration on Rigid PU Foam Properties

This compound (pbw)Free Rise Density ( kg/m ³)Compressive Strength (kPa)Thermal Conductivity (mW/m·K)
83518022.5
103216521.8
122915021.2

Note: The data in this table is representative and compiled from various sources for illustrative purposes. Actual values will depend on the specific formulation and processing conditions.

Visualizations

Polyurethane Foam Production Workflow

G Workflow for Polyurethane Foam Production cluster_0 B-Side Preparation cluster_1 A-Side cluster_2 Foaming Process Polyol Polyol(s) Mix1 Low-Speed Mixing Polyol->Mix1 Additives Surfactant & Catalysts Additives->Mix1 Mix2 Dispersion Mix1->Mix2 MF This compound MF->Mix2 Mix3 High-Speed Mixing Mix2->Mix3 B-Side Blend Isocyanate Isocyanate (pMDI) Isocyanate->Mix3 A-Side Pour Pour into Mold Mix3->Pour Cure Curing Pour->Cure Demold Demolding Cure->Demold Foam Final Foam Product Demold->Foam

Caption: Workflow for Polyurethane Foam Production.

Logical Relationship of Components in PU Foam Formulation

G Component Interactions in Polyurethane Foam Formulation Isocyanate Isocyanate (-NCO) Urethane Urethane Linkage (Polymer Backbone) Isocyanate->Urethane Polyol Polyol (-OH) Polyol->Urethane Heat Exothermic Reaction Urethane->Heat FoamStructure Stable Foam Structure Urethane->FoamStructure MethylFormate This compound (Blowing Agent) Gas Gas Expansion (Cell Formation) MethylFormate->Gas Heat->Gas Gas->FoamStructure Catalyst Catalysts Catalyst->Urethane Controls Reaction Rate Surfactant Surfactant Surfactant->FoamStructure Stabilizes Cells

Caption: Component Interactions in Polyurethane Foam Formulation.

Safety and Handling

This compound is a flammable liquid and should be handled with care. It is important to avoid sources of ignition and to use appropriate personal protective equipment, including safety glasses, gloves, and respiratory protection, especially in poorly ventilated areas. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.

Environmental Considerations

This compound is considered an environmentally preferable blowing agent due to its zero ODP and low GWP. It decomposes in the environment into carbon dioxide and water. Its use can contribute to the phase-out of more harmful blowing agents, aligning with international environmental protocols.

Conclusion

This compound is a versatile and environmentally sound blowing agent for the production of a wide range of polymer foams. Its favorable physical properties and environmental profile make it an attractive option for researchers and manufacturers. The protocols and data presented in these application notes provide a foundation for the successful implementation of this compound in laboratory and industrial settings. Further optimization of formulations and processing parameters may be necessary to achieve desired foam properties for specific applications.

Application Notes and Protocols for Methyl Formate as a Fumigant in Agriculture

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis and Framework for Research

Audience: Researchers, scientists, and drug development professionals.

Note on Data Availability: Extensive searches for detailed application notes, quantitative efficacy data, and specific experimental protocols for the use of methyl formate (B1220265) as a standalone fumigant for agricultural products have yielded limited publicly available information. Much of the contemporary research and documented usage focuses on the related compound, ethyl formate. Historical references suggest that methyl formate was evaluated, notably in a 1979 report by the Central Food Technological Research Institute (CFTRI) in Mysore, India, but detailed data from this and other older sources are not readily accessible in the public domain.[1] Patents also acknowledge the utility of this compound as a fumigant but lack the specific experimental details required for these application notes.

This document, therefore, provides a framework for the application and study of this compound by drawing parallels with the well-documented use of ethyl formate. It outlines the necessary experimental protocols and data presentation required for a thorough evaluation of this compound as a viable agricultural fumigant.

Introduction

This compound (HCOOCH₃) is a volatile organic compound that has been considered for use as a fumigant for controlling insect pests in stored agricultural commodities. Like its analogue, ethyl formate, it offers the potential for rapid action and breaks down into naturally occurring substances, which could reduce concerns about persistent residues.[2][3] However, a comprehensive body of public research detailing its efficacy, phytotoxicity, and optimal application parameters is not currently available.

These notes provide a template for researchers to systematically evaluate this compound, using the established methodologies for similar fumigants as a guide.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its safe and effective application.

PropertyValue
Molecular Formula C₂H₄O₂
Molar Mass 60.05 g/mol
Boiling Point 31.5 °C
Vapor Pressure 640 hPa at 20 °C
Flammability Limits in Air 5 - 23% by volume
Odor Ethereal, pleasant

Note: This data is from standard chemical reference sources and is provided for context.

Data Presentation: Framework for Efficacy and Phytotoxicity

Quantitative data from experimental trials should be summarized in clear, structured tables to allow for easy comparison of results. The following tables provide a template for presenting such data for this compound.

Table 1: Efficacy of this compound Against Stored Product Pests (Template)

Target PestLife StageCommodityConcentration (g/m³)Exposure Time (hours)Temperature (°C)Mortality (%)
Sitophilus oryzaeAdultWheat[Data][Data][Data][Data]
Rhyzopertha dominicaMixedBarley[Data][Data][Data][Data]
Tribolium castaneumLarvaFlour[Data][Data][Data][Data]
Cryptolestes ferrugineusAdultCanola[Data][Data][Data][Data]

Table 2: Phytotoxicity of this compound on Agricultural Commodities (Template)

CommodityCultivarConcentration (g/m³)Exposure Time (hours)Storage Conditions Post-FumigationObserved Effects (e.g., discoloration, softening, off-odors)Germination Rate (%) (for seeds)
Wheat[Variety][Data][Data][Data][Data][Data]
Rice[Variety][Data][Data][Data][Data][Data]
OrangesValencia[Data][Data][Data][Data]N/A
GrapesThompson Seedless[Data][Data][Data][Data]N/A

Table 3: this compound Residue Levels in Fumigated Commodities (Template)

CommodityConcentration (g/m³)Exposure Time (hours)Time Post-Ventilation (hours)Residue Level (mg/kg)Analytical Method
Wheat[Data][Data]24[Data]GC-FID/MS
Wheat[Data][Data]48[Data]GC-FID/MS
Apples[Variety][Data][Data]24[Data]
Apples[Variety][Data][Data]48[Data]

Experimental Protocols

The following are detailed methodologies for key experiments that would be required to validate the use of this compound as a fumigant. These are based on established protocols for fumigant research.

Efficacy Bioassay Protocol

Objective: To determine the concentration and exposure time of this compound required to achieve a specific level of mortality (e.g., 99.9%) for various life stages of target insect pests on a given commodity.

Materials:

  • Airtight fumigation chambers (e.g., desiccators or stainless steel chambers) with injection and sampling ports.

  • Gas-tight syringes for fumigant injection.

  • Gas chromatograph with a flame ionization detector (GC-FID) for concentration monitoring.

  • Cultures of target insect pests (e.g., Sitophilus oryzae, Tribolium castaneum).

  • Infested and uninfested agricultural commodities.

  • Controlled environment chambers for temperature and humidity regulation.

Procedure:

  • Insect Culture: Rear insect pests on appropriate media under controlled conditions (e.g., 25°C and 65% relative humidity).

  • Sample Preparation: Place a known quantity of the agricultural commodity into the fumigation chamber. Introduce a known number of insects of a specific life stage in ventilated vials.

  • Fumigant Application: Seal the chamber and allow the temperature to equilibrate. Inject the calculated amount of liquid this compound, which will vaporize to achieve the target concentration.

  • Concentration Monitoring: At set intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a gas sample from the chamber and analyze the this compound concentration using a calibrated GC-FID to determine the concentration × time (Ct) product.

  • Termination of Exposure: At the end of the exposure period, ventilate the chamber thoroughly in a fume hood.

  • Mortality Assessment: Remove the insect vials and transfer the insects to clean media. Assess mortality after a 24-hour recovery period. For internal-feeding insects, the commodity should be incubated for a period to allow for the emergence of any surviving immature stages.

  • Data Analysis: Analyze the mortality data using probit analysis to determine the LC₅₀ and LC₉₉ values.

Phytotoxicity Assessment Protocol

Objective: To evaluate the potential for this compound fumigation to cause damage to the quality of agricultural products.

Materials:

  • Fresh, high-quality agricultural commodities (fruits, vegetables, grains).

  • Fumigation chambers as described above.

  • Instrumentation for quality assessment (e.g., colorimeter, texture analyzer, refractometer for soluble solids).

  • Controlled storage chambers.

Procedure:

  • Pre-fumigation Quality Assessment: Randomly select a subset of the commodity for baseline quality analysis, including visual inspection, color, firmness, soluble solids content, and weight. For seeds, determine the initial germination rate.

  • Fumigation: Expose the commodity to a range of this compound concentrations and exposure times, including a control group with no fumigant.

  • Post-fumigation Storage: After ventilation, store the treated and control commodities under conditions that simulate commercial practice (e.g., cold storage).

  • Post-storage Quality Assessment: At regular intervals (e.g., 7, 14, and 21 days), assess the quality parameters measured in step 1. Note any signs of damage such as discoloration, tissue breakdown, or off-odors.

  • Data Analysis: Use statistical analysis (e.g., ANOVA) to compare the quality parameters of the treated and control groups.

Residue Analysis Protocol

Objective: To determine the rate of dissipation of this compound residues in fumigated commodities.

Materials:

  • Gas chromatograph with a mass spectrometer (GC-MS) or flame ionization detector (GC-FID).

  • Headspace autosampler.

  • Certified standard of this compound.

  • Extraction solvents (e.g., methanol).

  • Homogenizer.

Procedure:

  • Fumigation and Sampling: Fumigate the commodity according to a defined protocol. At specified time points after ventilation (e.g., 0, 24, 48, 72 hours), collect samples of the treated commodity and store them in airtight containers at low temperature to prevent residue loss.

  • Sample Preparation (Headspace Analysis): a. Homogenize a known weight of the commodity sample. b. Place the homogenized sample into a headspace vial. c. Add an appropriate solvent or matrix modifier if necessary. d. Seal the vial and incubate at a specific temperature for a set time to allow the this compound to partition into the headspace.

  • GC Analysis: a. Inject a known volume of the headspace gas into the GC. b. Separate the components on an appropriate capillary column. c. Detect and quantify the this compound using a calibrated detector (FID or MS).[4][5]

  • Data Analysis: Calculate the concentration of this compound in the commodity (mg/kg) based on the calibration curve. Plot the residue dissipation curve over time.

Mandatory Visualizations

Fumigation_Workflow cluster_0 Pre-Fumigation cluster_1 Fumigation cluster_2 Post-Fumigation cluster_3 Analysis Sample_Preparation Sample Preparation (Commodity & Insects) Chamber_Setup Fumigation Chamber Setup Sample_Preparation->Chamber_Setup Fumigant_Introduction Introduce this compound Chamber_Setup->Fumigant_Introduction Exposure_Period Maintain Exposure Period Fumigant_Introduction->Exposure_Period Monitoring Monitor Concentration Exposure_Period->Monitoring Venting Venting Monitoring->Venting Sample_Removal Sample Removal Venting->Sample_Removal Efficacy_Analysis Efficacy Analysis (Mortality) Sample_Removal->Efficacy_Analysis Phytotoxicity_Analysis Phytotoxicity Analysis Sample_Removal->Phytotoxicity_Analysis Residue_Analysis Residue Analysis Sample_Removal->Residue_Analysis

logical_relationship cluster_params Key Parameters Methyl_Formate_Application This compound Application Insect_Mortality Insect Mortality Methyl_Formate_Application->Insect_Mortality Commodity_Quality Commodity Quality Methyl_Formate_Application->Commodity_Quality Residue_Levels Residue Levels Methyl_Formate_Application->Residue_Levels Concentration Concentration Concentration->Methyl_Formate_Application Exposure_Time Exposure Time Exposure_Time->Methyl_Formate_Application Temperature Temperature Temperature->Methyl_Formate_Application Commodity_Type Commodity Type Commodity_Type->Methyl_Formate_Application

Conclusion and Future Research Directions

While this compound has been identified as a potential fumigant, there is a clear need for comprehensive, modern research to establish its efficacy, safety, and practicality for agricultural use. The protocols and frameworks provided here offer a roadmap for such investigations. Future research should focus on:

  • Broad-spectrum Efficacy: Testing against a wider range of stored product pests, including different life stages and resistant strains.

  • Commodity-Specific Protocols: Developing tailored application rates and times for various high-value agricultural products.

  • Comparative Studies: Directly comparing the efficacy and cost-effectiveness of this compound with ethyl formate and other registered fumigants.

  • Residue Chemistry: Investigating the breakdown products of this compound in different commodities and under various storage conditions.

By systematically addressing these research gaps, the scientific community can determine the ultimate utility of this compound as a safe and effective tool in post-harvest pest management.

References

Efficacy of Alkyl Formates as Insecticides in Stored Grains: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Methyl Formate (B1220265): While the inquiry specifically requested information on methyl formate, a comprehensive review of recent and foundational research indicates a significant scarcity of data on its efficacy and application as a standalone insecticide for stored grains. The available scientific literature predominantly focuses on the closely related compound, ethyl formate , as a viable and more extensively studied alternative to traditional fumigants like methyl bromide and phosphine.

Therefore, these application notes and protocols will detail the use of ethyl formate , for which substantial data exists, to provide researchers, scientists, and drug development professionals with actionable insights into a promising fumigant for stored product protection.

Introduction to Ethyl Formate as a Grain Fumigant

Ethyl formate (EF) is a colorless, volatile liquid with a characteristic fruity odor. It is a naturally occurring compound found in various foods and is considered a promising fumigant for stored grains due to its rapid action against a broad spectrum of insect pests and its favorable environmental and safety profile compared to conventional fumigants.[1][2] It is being evaluated as an alternative to methyl bromide, an ozone-depleting substance, and phosphine, to which many insect populations have developed resistance.[3][4]

Challenges in the application of ethyl formate include its high sorption rate to grain, which can reduce its efficacy, and its flammability at high concentrations.[1][4] Research has focused on optimizing application methods, such as combining it with carbon dioxide (CO₂) or other compounds, to enhance its penetration, distribution, and overall effectiveness in grain silos.[2][3][4]

Data Presentation: Efficacy of Ethyl Formate

The following tables summarize the quantitative data on the efficacy of ethyl formate and its formulations against common stored grain insect pests.

Table 1: Efficacy of Ethyl Formate and its Formulations Against Adult Stored Grain Insects

Insect SpeciesFumigant FormulationConcentration/DoseExposure TimeTemperature (°C)Mortality (%)Reference
Sitophilus oryzae (Rice weevil)Liquid Ethyl Formate-24 h->99[5]
Rhyzopertha dominica (Lesser grain borer)Liquid Ethyl Formate-24 h->99[5]
Tribolium castaneum (Rust-red flour beetle)Liquid Ethyl Formate-24 h->99[5]
Sitophilus oryzae95% Ethyl Formate + 5% Methyl Isothiocyanate80 mg/L5 days25 ± 2100[6]
Sitophilus granarius (Granary weevil)95% Ethyl Formate + 5% Methyl Isothiocyanate80 mg/L5 days25 ± 2100[6]
Tribolium castaneum95% Ethyl Formate + 5% Methyl Isothiocyanate80 mg/L5 days25 ± 2100[6]
Rhyzopertha dominica95% Ethyl Formate + 5% Methyl Isothiocyanate80 mg/L5 days25 ± 2100[6]
Trogoderma variabile (Warehouse beetle)95% Ethyl Formate + 5% Methyl Isothiocyanate80 mg/L5 days25 ± 2100[6]
Callosobruchus maculatus (Cowpea weevil)95% Ethyl Formate + 5% Methyl Isothiocyanate80 mg/L5 days25 ± 2100[6]
Sitophilus oryzaeEthyl Formate + 20% CO₂ (Dynamic Application)185 mg h/L3 h-95.1[3][4]
Tribolium castaneumEthyl Formate + 20% CO₂ (Dynamic Application)111 mg h/L3 h-99.8[3][4]
Rhyzopertha dominica (Phosphine-resistant)VAPORMATETM (16.7% EF in CO₂)147 g/t3 h->99[1]
Tribolium castaneumVAPORMATETM (16.7% EF in CO₂)147 g/t3 h->99[1]
Sitophilus oryzaeVAPORMATETM (16.7% EF in CO₂)147 g/t3 h-82[1]
Sitophilus oryzaeVAPORMATETM (16.7% EF in CO₂)100 g/t24 h-86[1]

Table 2: Efficacy of Ethyl Formate Against Immature Stages of Stored Grain Insects

Insect SpeciesLife StageFumigant FormulationObservationsReference
Rhyzopertha dominicaImmature (eggs, larvae, pupae)Liquid Ethyl FormateGreatest susceptibility among tested species.[5]
Tribolium castaneumImmature (eggs, larvae, pupae)Liquid Ethyl FormateMost tolerant among tested species; may require additional applications for full control.[5]
All tested speciesAll stages95% Ethyl Formate + 5% Methyl IsothiocyanateControlled all life stages at the specified concentrations and exposure times.[6]

Table 3: Effect of Ethyl Formate Fumigation on Grain Quality

Grain TypeFumigant FormulationResidue LevelsWithholding PeriodEffect on GerminationReference
Wheat, Barley, Peas, Canola95% Ethyl Formate + 5% Methyl IsothiocyanateEF: < 1.0 mg/kg; MITC: < 0.1 mg/kg8-14 daysNot specified[6]
Oats95% Ethyl Formate + 5% Methyl IsothiocyanateEF: < 1.0 mg/kg; MITC: < 0.1 mg/kg18 daysNot specified[6]
Paddy RiceEthyl Formate (60 g/m³ for 2 days)At 25°C, indistinguishable from background levels. At 10°C, substantial residues detected.Not specified, but aeration is critical at lower temperatures.No effect on viability.[7]

Experimental Protocols

Protocol for Laboratory Bioassay of Liquid Ethyl Formate in a Simulated Mini Grain Silo

This protocol is adapted from the methodology described by McKirdy et al. (2021).[5]

Objective: To evaluate the efficacy of liquid ethyl formate as a fumigant for controlling common stored grain insect pests in a simulated silo environment.

Materials:

  • Simulated mini grain silo (e.g., 52 kg capacity).

  • Wheat or other stored grain.

  • Cultures of adult stored grain insects (Sitophilus oryzae, Rhyzopertha dominica, Tribolium castaneum).

  • Liquid ethyl formate.

  • Insect cages or containers for placing insects at different locations within the silo.

  • Equipment for applying liquid fumigant to the grain.

  • Controlled environment chamber or room.

Procedure:

  • Fill the mini grain silo with a known quantity of wheat (e.g., 52 kg).

  • Place insect cages containing a known number of adult insects of each species at various locations within the grain mass (e.g., top, middle, bottom) to assess fumigant penetration and distribution.

  • Seal the silo.

  • Apply the first dose of liquid ethyl formate to the grain. The application method should ensure as even a distribution as possible.

  • After a set time interval (e.g., four hours), apply a second dose of ethyl formate.

  • Maintain the silo under controlled temperature and humidity for the duration of the fumigation period (e.g., 24 hours).

  • After the exposure period, open the silo and remove the insect cages.

  • Assess insect mortality immediately and after a recovery period (e.g., 24 hours).

  • Monitor the grain for the emergence of adult insects from immature stages over several weeks to assess the chronic effects of the fumigant.

  • A control silo with untreated grain and insects should be run in parallel under the same environmental conditions.

Protocol for Dynamic Application of Ethyl Formate with Carbon Dioxide

This protocol is based on the methodology described by Haritos et al. (2006).[3][4]

Objective: To enhance the efficacy of ethyl formate against stored grain insects by combining it with carbon dioxide and applying it dynamically.

Materials:

  • Model silo (e.g., 50 kg capacity) containing wheat.

  • Cultures of mixed-stage stored grain insects (Sitophilus oryzae, Tribolium castaneum).

  • Ethyl formate.

  • Cylinder of carbon dioxide (CO₂).

  • Gas mixing and delivery system (e.g., pump, flow meters) capable of delivering a specific mixture of ethyl formate vapor and CO₂ at a controlled flow rate.

  • Gas sampling and analysis equipment (e.g., gas chromatograph) to monitor fumigant concentrations.

Procedure:

  • Place cultures of mixed-stage insects at different positions (top, middle, bottom) within the model silo filled with wheat.

  • Prepare a gas mixture of ethyl formate and carbon dioxide at the desired concentrations (e.g., 100 mg/L EF, 20% CO₂).

  • Pump the gas mixture through the silo at a controlled flow rate (e.g., 6 L/min) for a duration equivalent to one gas exchange of the silo's void space.

  • Continuously monitor the concentration of ethyl formate and CO₂ at the inlet and outlet of the silo.

  • After the desired exposure time (e.g., 3 hours), cease the gas flow and ventilate the silo.

  • Remove the insect cultures and assess mortality.

  • A control experiment with air only should be conducted.

Visualizations

Experimental_Workflow_Liquid_EF_Fumigation cluster_preparation Preparation cluster_fumigation Fumigation cluster_assessment Assessment prep1 Fill silo with grain prep2 Place insect cages (top, middle, bottom) prep1->prep2 fum1 Seal silo prep2->fum1 fum2 Apply first dose of liquid ethyl formate fum1->fum2 fum3 Wait 4 hours fum2->fum3 fum4 Apply second dose of ethyl formate fum3->fum4 fum5 24-hour exposure period fum4->fum5 assess1 Ventilate silo and remove cages fum5->assess1 assess2 Assess adult mortality assess1->assess2 assess3 Monitor for emergence from immature stages assess2->assess3

Caption: Workflow for liquid ethyl formate fumigation in a simulated grain silo.

Dynamic_Application_Workflow cluster_setup Setup cluster_application Dynamic Application cluster_evaluation Evaluation setup1 Place insect cultures in model silo app1 Pump gas mixture through silo (e.g., 6 L/min) setup1->app1 setup2 Prepare EF and CO2 gas mixture setup2->app1 app2 Monitor gas concentrations app1->app2 app3 3-hour exposure app2->app3 eval1 Ventilate silo app3->eval1 eval2 Remove insect cultures eval1->eval2 eval3 Assess insect mortality eval2->eval3

Caption: Workflow for the dynamic application of ethyl formate and CO₂.

Factors_Influencing_Efficacy Efficacy Ethyl Formate Efficacy Concentration Concentration Concentration->Efficacy Exposure_Time Exposure Time Exposure_Time->Efficacy Temperature Temperature Temperature->Efficacy Grain_Sorption Grain Sorption Grain_Sorption->Efficacy Application_Method Application Method Application_Method->Efficacy Application_Method->Grain_Sorption influences CO2 CO2 Addition CO2->Efficacy CO2->Application_Method enables dynamic Insect_Species Insect Species & Life Stage Insect_Species->Efficacy

Caption: Factors influencing the efficacy of ethyl formate as a grain fumigant.

References

Analytical methods for the detection of methyl formate in air samples

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Introduction

Methyl formate (B1220265) (HCOOCH₃) is a colorless, flammable liquid with a characteristic ethereal odor. It is utilized as a solvent, a fumigant for tobacco and food crops, and in organic synthesis.[1][2] Due to its volatility and potential health effects at high concentrations, including irritation to the eyes, nose, and respiratory system, as well as central nervous system depression, monitoring its presence in workplace and ambient air is crucial.[1][3] This document provides detailed application notes and protocols for the analytical determination of methyl formate in air samples, intended for researchers, scientists, and drug development professionals. The methods covered include Gas Chromatography with Flame Ionization Detection (GC-FID), and emerging sensor-based technologies.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a robust and widely used technique for the separation and quantification of volatile organic compounds (VOCs) like this compound. The following protocols are based on established methods from the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).

Experimental Protocol: OSHA Method PV2041[1]

This method has been partially evaluated by OSHA and is suitable for determining this compound at the permissible exposure limit (PEL) of 100 ppm.[1]

1. Sample Collection:

  • Sampling Media: Anasorb 747 sampling tube, which contains a front section of 400 mg and a back section of 200 mg of sorbent.[1]

  • Pump Calibration: Calibrate a personal sampling pump to a flow rate of 0.05 L/min.[1]

  • Sampling Procedure:

    • Break the ends of the sorbent tube immediately before sampling.

    • Attach the tube to the calibrated pump, ensuring the air passes through the 400 mg section first.

    • Position the tube in the employee's breathing zone.

    • Sample for up to 60 minutes to collect a recommended air volume of 3 liters.[1]

    • After sampling, cap the tube and seal it.

    • Prepare a blank sample by handling a tube in the same manner without drawing air through it.

  • Sample Storage and Shipping: Samples should be shipped cold and analyzed immediately.[1]

2. Sample Preparation (Desorption):

  • Desorbing Solution: A solution of 90:10 (v/v) methyl alcohol and dimethylformamide.[1]

  • Procedure:

    • Transfer the 400 mg front section of the sorbent tube to a 4-mL vial.

    • Transfer the 200 mg backup section to a separate 4-mL vial.

    • Add 3.0 mL of the desorbing solution to each vial.

    • Seal the vials and allow them to stand for a period to ensure complete desorption of this compound.

3. Instrumental Analysis:

  • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).[1]

  • Column: A 60-m x 0.32-mm i.d. capillary column with a 1.0 µm film thickness (e.g., STABILWAX) is suitable.[1]

  • GC Conditions (Example):

    • Injector Temperature: Not specified, but typically set higher than the column temperature.

    • Oven Temperature: Isothermal or programmed, depending on the separation requirements.

    • Detector Temperature: Typically 250-300°C for FID.

    • Carrier Gas: Helium or Nitrogen.

  • Calibration:

    • Prepare a series of external standards by diluting pure this compound in the desorbing solution.[1]

    • Construct a calibration curve by plotting the concentration of the standards versus the detector response.[1]

    • Bracket the sample analyses with standards.[1]

4. Data Analysis:

  • Determine the concentration of this compound in µg/mL for both the front and backup sections of the sample from the calibration curve.

  • Correct for the blank sample readings.

  • The total amount of this compound is the sum of the amounts found in the front and backup sections.

  • Calculate the air concentration using the total mass of this compound and the volume of air sampled.[1]

Experimental Protocol: NIOSH Method S291[2]

This method is also designed for the determination of this compound in air.

1. Sample Collection:

  • Sampling Media: Carbosieve B sorbent tubes.[2]

  • Flow Rate: 0.01 to 0.05 L/min.[2]

  • Sample Volume: 3 liters.[2]

2. Sample Preparation (Desorption):

  • Desorbing Solution: Ethyl acetate.[2]

  • Procedure: Similar to the OSHA method, the sorbent is transferred to a vial and the desorbing solution is added.

3. Instrumental Analysis:

  • Instrument: Gas chromatograph with a Flame Ionization Detector (FID).[2]

  • Procedure: The desorbed sample is injected into the GC for analysis. The method was validated over a range of 108 to 542 mg/m³.[2]

Data Presentation
ParameterOSHA Method PV2041NIOSH Method S291
Analyte This compoundThis compound
Matrix AirAir
Sampling Media Anasorb 747Carbosieve B
Desorption Solvent 90:10 Methanol/DimethylformamideEthyl acetate
Analytical Technique GC-FIDGC-FID
Recommended Air Volume 3 L3 L
Recommended Flow Rate 0.05 L/min0.01 - 0.05 L/min
Detection Limit 1.16 ppm (2.84 mg/m³)Not Specified
Validated Range Partially Evaluated108 - 542 mg/m³
Average Desorption Efficiency 95.7%Not Specified

Mandatory Visualization

GC_FID_Workflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis A Calibrate Personal Sampling Pump B Break Sorbent Tube Ends A->B C Attach Tube to Pump B->C D Sample Air in Breathing Zone C->D E Cap and Seal Tube D->E F Transfer Sorbent Sections to Vials E->F G Add Desorption Solvent F->G H Allow for Desorption G->H J Inject Sample/Standards into GC-FID H->J I Prepare Calibration Standards I->J K Generate Chromatogram and Integrate Peaks J->K L Quantify this compound using Calibration Curve K->L M Calculate Air Concentration L->M Mid_IR_Sensor_Workflow cluster_calibration Laboratory Calibration cluster_monitoring On-line Monitoring A Prepare Standard Gas Mixtures of this compound B Introduce Standards to Sensor A->B C Record Sensor Response B->C D Generate Calibration Curve C->D G Calculate Concentration using Calibration Curve D->G Apply Calibration E Draw Process Gas into Temperature-Controlled Cell F Measure Mid-IR Absorbance E->F F->G H Output Data to Process Control System G->H

References

Application Notes and Protocols for the Quantification of Methyl Formate by Gas Chromatography (GC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of methyl formate (B1220265) using gas chromatography (GC). The methods outlined are applicable for various matrices, including air and biological fluids, making them relevant for environmental monitoring, occupational safety, and clinical toxicology studies.

Method 1: Quantification of Methyl Formate in Air Samples

This method is adapted from the OSHA PV2041 procedure and is suitable for determining the concentration of this compound in workplace air.[1] It involves collecting air samples on a sorbent tube, followed by solvent desorption and analysis by GC with a Flame Ionization Detector (FID).

Experimental Protocol

1. Sample Collection:

  • Draw a known volume of air through an Anasorb 747 sampling tube (containing 400 mg front and 200 mg backup sections of sorbent) at a flow rate of 0.05 L/min.[1]

  • A recommended air volume is 3 L.[1]

  • After sampling, cap the tubes and ship them cold to the laboratory for immediate analysis.[1]

2. Sample Preparation (Desorption):

  • Carefully break the ends of the sampling tube and transfer the front 400-mg section and the backup 200-mg section to separate 4-mL vials.[1]

  • Add 3.0 mL of a 90:10 (v/v) methanol (B129727)/dimethylformamide desorbing solution to each vial.[1]

  • Seal the vials with PTFE-lined caps (B75204) and shake them on a mechanical shaker for one hour to ensure complete desorption of this compound.[1]

3. Standard Preparation:

  • Prepare a series of calibration standards by spiking known amounts of this compound into the desorbing solution. For example, prepare standards at concentrations of 1 µL, 2 µL, and 4 µL of this compound per milliliter of desorbing solution.[1]

  • Standards must be prepared fresh on the day of analysis.[1]

4. GC-FID Analysis:

  • Set up the gas chromatograph with the parameters outlined in the data table below.

  • Inject a 1 µL aliquot of the desorbed sample or standard into the GC.[1]

  • Use an external standard calibration method to construct a calibration curve by plotting the peak area response of this compound against its concentration.[1]

  • Determine the concentration of this compound in the front and backup sections of the sample from the calibration curve.[1] The total amount is the sum of the amounts found in both sections.

Quantitative Data Summary
ParameterValueReference
GC Column 60-m x 0.32-mm i.d., 1.0 µm df STABILWAX capillary column[1]
Injector Temperature 150 °C[1]
Detector Temperature 200 °C (FID)[1]
Oven Program Initial 50 °C for 5 min, ramp at 10 °C/min to 190 °C, hold for 2 min[1]
Carrier Gas Hydrogen at 2.0 mL/min[1]
Injection Volume 1 µL[1]
Split Ratio 2.7:1[1]
Retention Time 5.4 min[1]
Detection Limit 1.16 ppm (2.84 mg/m³)[1]
Desorption Efficiency 95.7%[1]

Method 2: Quantification of Formate in Biological Fluids via Derivatization to this compound

This method is designed for the analysis of formate in biological samples such as serum or whole blood, which is particularly relevant in cases of methanol poisoning.[2][3][4] The principle involves the acid-catalyzed esterification of formate to this compound, followed by headspace GC-FID analysis.

Experimental Protocol

1. Sample and Standard Preparation:

  • For standards, prepare aqueous solutions of sodium formate with concentrations ranging from 5 to 100 mg/dL.[2][3]

  • Prepare an internal standard solution of sodium propionate (B1217596) in methanol.[2][3]

2. Derivatization Procedure:

  • In a 7.5-mL headspace vial, add 100 µL of the sample (serum, whole blood, or standard).[2]

  • Add 100 µL of the internal standard solution.[2]

  • Carefully add 100 µL of concentrated sulfuric acid to the vial.[2]

  • Immediately cap the vial and place it in an oscillating water bath at 35 °C for 30 minutes to facilitate the derivatization of formate to this compound.[2][3]

3. Headspace GC-FID Analysis:

  • After incubation, transfer the vial to the headspace autosampler.

  • Set up the gas chromatograph with the parameters detailed in the data table below.

  • Inject 0.5 mL of the headspace from each vial onto the GC column.[2][3]

  • Quantify the this compound peak height or area relative to the methyl propionate (from the internal standard) peak.[2]

Quantitative Data Summary
ParameterValueReference
GC Column 5% Hallcomid M-18 and 0.5% Carbowax 600 on 40/60 mesh Teflon-6 (packed column)[2]
Oven Temperature 75 °C (isothermal)[2]
Linearity Range 5 to 100 mg/dL[2][3]
Limit of Detection 2.5 mg/dL[2][3]
Precision < 5% CV at 54 mg/dL formate[2][3]
Internal Standard Sodium Propionate[2][3]

Experimental Workflows

GC_Workflow_Air_Sample cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing SampleCollection 1. Air Sample Collection (Anasorb 747 tube) Desorption 2. Solvent Desorption (Methanol/DMF) SampleCollection->Desorption GC_Injection 3. GC Injection Desorption->GC_Injection Separation 4. Chromatographic Separation GC_Injection->Separation Detection 5. FID Detection Separation->Detection Integration 6. Peak Integration Detection->Integration Quantification 7. Quantification (External Standard) Integration->Quantification

Caption: Workflow for GC analysis of this compound in air samples.

GC_Workflow_Biological_Sample cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing SampleCollection 1. Biological Sample (Serum/Blood) Derivatization 2. Derivatization to This compound SampleCollection->Derivatization HS_Injection 3. Headspace Injection Derivatization->HS_Injection Separation 4. Chromatographic Separation HS_Injection->Separation Detection 5. FID Detection Separation->Detection Integration 6. Peak Integration Detection->Integration Quantification 7. Quantification (Internal Standard) Integration->Quantification

Caption: Workflow for GC analysis of formate in biological samples.

References

Application Note: Quantification of Methyl Formate in Biological Samples via Headspace Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of methyl formate (B1220265) in various biological matrices, including blood, serum, urine, and vitreous humor, using static headspace gas chromatography (HS-GC) with flame ionization detection (FID) or mass spectrometry (MS). Formic acid, a key metabolite in methanol (B129727) poisoning and a potential biomarker for other metabolic conditions, is derivatized to the more volatile methyl formate for analysis.[1][2][3][4] This document provides comprehensive protocols for sample preparation, derivatization, and HS-GC analysis, along with method validation data. The described methodology is crucial for researchers, toxicologists, and drug development professionals requiring accurate formate level determination.

Introduction

Formic acid is the primary toxic metabolite of methanol and its quantification in biological fluids is critical for diagnosing and managing methanol poisoning.[3][4] Elevated levels of formate can lead to severe metabolic acidosis and ocular toxicity.[1][2] Headspace gas chromatography is a widely employed technique for the analysis of volatile organic compounds in complex matrices.[5][6] By converting non-volatile formic acid into its volatile ester, this compound, HS-GC offers a sensitive and specific method for its determination, minimizing sample matrix interference.[5][7][8] This application note provides a detailed protocol for this conversion and subsequent analysis.

Experimental Workflow

The overall experimental workflow for the analysis of this compound in biological samples is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HS-GC Analysis Sample Biological Sample (Blood, Serum, Urine) Vial Transfer to Headspace Vial Sample->Vial Acid Add Sulfuric Acid (Catalyst) Vial->Acid Methanol Add Methanol (Derivatizing Agent) Acid->Methanol IS Add Internal Standard (e.g., Acetonitrile) Methanol->IS Seal Seal Vial IS->Seal Incubate Incubate Seal->Incubate HS_Sampler Headspace Autosampler Incubate->HS_Sampler Transfer Headspace GC_Injection GC Injection HS_Sampler->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation Detection FID/MS Detection GC_Separation->Detection Data_Analysis Data Acquisition and Analysis Detection->Data_Analysis derivatization_logic Formic_Acid Formic Acid (in sample) H2SO4 H₂SO₄ (catalyst) Formic_Acid->H2SO4 Methanol Methanol (reagent) Methanol->H2SO4 Methyl_Formate This compound (volatile) H2SO4->Methyl_Formate Esterification HS_GC Headspace GC Analysis Methyl_Formate->HS_GC

References

Application Notes and Protocols for Methyl Formate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation and analysis of methyl formate (B1220265) in various matrices. The methodologies outlined below are crucial for applications ranging from toxicological assessments of methanol (B129727) poisoning to environmental and occupational monitoring.

Introduction

Methyl formate (HCOOCH₃) is a volatile organic compound used as a solvent, fumigant, and in chemical synthesis.[1][2] Its analysis is of significant interest in several fields. In clinical and forensic toxicology, the determination of formate, a toxic metabolite of methanol, is often performed by converting it to this compound prior to analysis.[3][4][5][6][7][8] This is critical for diagnosing and managing methanol poisoning, as formate levels correlate better with ocular toxicity than methanol concentrations.[4][5] Additionally, monitoring this compound in workplace air is essential to ensure occupational safety.[9]

This document details two primary sample preparation techniques for this compound analysis: Headspace Gas Chromatography (HS-GC) for biological samples and Sorbent Tube Desorption for air samples. A protocol for Solid-Phase Microextraction (SPME) is also presented as a sensitive alternative for biological fluids.

Methods and Protocols

Headspace Gas Chromatography (HS-GC) for Biological Fluids

This method is widely used for the determination of formate in biological samples like blood, serum, and urine, following its conversion to this compound.[3][4][5][6]

Principle: Formate in the sample is esterified to this compound in the presence of methanol and a strong acid. The volatile this compound partitions into the headspace of the vial and is then injected into a gas chromatograph for separation and detection.

Experimental Protocol:

  • Sample Preparation:

    • Pipette 0.5 mL of the biological sample (serum, whole blood, or urine) into a headspace vial.

    • Add 0.5 mL of an internal standard solution (e.g., sodium propionate (B1217596) in methanol).[3][4] Other internal standards like acetonitrile (B52724) or diisopropyl ether have also been reported.[4][10]

    • Carefully add 0.5 mL of concentrated sulfuric acid to the vial.[3][4]

    • Immediately seal the vial with a PTFE-lined septum and crimp cap.

  • Derivatization:

    • Vortex the sealed vial gently to mix the contents.

    • Incubate the vial at a controlled temperature, for example, 35°C for 30 minutes, to allow for the complete derivatization of formate to this compound and to reach equilibrium between the liquid and vapor phases.[3][4][5]

  • Analysis:

    • Transfer the vial to the autosampler of a headspace gas chromatograph.

    • Inject a known volume of the headspace (e.g., 0.5 mL) onto the GC column.[3][4]

    • Separate the components using a suitable GC column (e.g., Hallcomid-Carbowax packed column).[3][4]

    • Detect the analytes using a Flame Ionization Detector (FID).[6][7][9]

Workflow for HS-GC Analysis of Formate as this compound

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis s0 Biological Sample (0.5 mL) s1 Add Internal Standard (0.5 mL) s0->s1 s2 Add Sulfuric Acid (0.5 mL) s1->s2 s3 Seal Vial s2->s3 d0 Incubate at 35°C for 30 min s3->d0 a0 Headspace Injection d0->a0 a1 GC-FID Analysis a0->a1

Caption: Workflow for HS-GC analysis of formate.

Solid-Phase Microextraction (SPME) for Biological Fluids

SPME is a solvent-free extraction technique that can be used for the analysis of this compound in biological fluids, offering high sensitivity.[10][11][12]

Principle: A fused silica (B1680970) fiber coated with a stationary phase (e.g., Carboxen/polydimethylsiloxane) is exposed to the headspace of a heated sample.[10] Volatile analytes, including this compound, adsorb to the fiber. The fiber is then retracted and inserted into the hot injector of a GC, where the analytes are desorbed for analysis.

Experimental Protocol:

  • Sample Preparation and Derivatization:

    • Follow the same sample preparation and derivatization steps as in the HS-GC protocol (addition of sample, internal standard, and acid to a vial).

  • Extraction:

    • Place the sealed vial in a heating block at a controlled temperature.

    • Expose the SPME fiber (e.g., Carboxen/polydimethylsiloxane) to the headspace of the vial for a defined period to allow for analyte adsorption.[10]

  • Analysis:

    • Retract the fiber into its needle.

    • Insert the needle into the GC injection port.

    • Expose the fiber to desorb the analytes onto the GC column.

    • Analyze using GC with FID or Mass Spectrometry (MS) detection.

Workflow for Headspace SPME-GC Analysis

cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Analysis p0 Derivatized Sample in Vial e0 Expose SPME Fiber to Headspace p0->e0 a0 Desorb in GC Inlet e0->a0 a1 GC-FID/MS Analysis a0->a1

Caption: Workflow for SPME-GC analysis.

Sorbent Tube Desorption for Air Samples

This method is based on the OSHA (Occupational Safety and Health Administration) protocol for monitoring this compound in the air.[9]

Principle: A known volume of air is drawn through a sorbent tube (Anasorb 747) to trap this compound. The trapped analyte is then desorbed using a suitable solvent and analyzed by GC-FID.[9]

Experimental Protocol:

  • Sample Collection:

    • Use a calibrated sampling pump to draw a known volume of air through an Anasorb 747 sampling tube (containing a 400 mg front section and a 200 mg backup section).[9]

    • After sampling, seal the ends of the tube.

    • Ship the samples cold to the laboratory for immediate analysis.[9]

  • Sample Preparation:

    • Break the ends of the sorbent tube.

    • Transfer the front (400 mg) and backup (200 mg) sections to separate 4-mL vials.[9]

    • Add 3.0 mL of desorbing solution (90:10 (v/v) methyl alcohol/dimethylformamide) to each vial.[9]

    • Seal the vials with PTFE-lined caps.

    • Shake the vials on a mechanical shaker for one hour to ensure complete desorption.[9]

  • Analysis:

    • Inject an aliquot of the desorption solution into a GC-FID.

    • Use an external standard calibration method for quantification.[9]

    • The amount of this compound on the backup section should be added to the amount on the front section. If the backup section contains more than 25% of the total amount, the sample may be invalid.

Workflow for Sorbent Tube Analysis

cluster_collect Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis c0 Draw Air Through Sorbent Tube p0 Transfer Sorbent to Vials c0->p0 p1 Add Desorption Solvent p0->p1 p2 Shake for 1 hour p1->p2 a0 Inject Desorption Solution p2->a0 a1 GC-FID Analysis a0->a1

Caption: Workflow for sorbent tube analysis.

Quantitative Data Summary

The following tables summarize the quantitative data from the cited experimental protocols.

Table 1: Quantitative Parameters for this compound Analysis in Biological Fluids

ParameterHS-GC[3][4][5]Headspace SPME-GC[10]
Matrix Serum, Whole BloodWhole Blood, Urine
Linearity Range 5 to 100 mg/dL1.56 to 500 µ g/0.5 mL
Limit of Detection (LOD) 2.5 mg/dL0.6 µ g/0.5 mL
Precision (CV) < 5% at 54 mg/dL< 9.8%
Internal Standard Sodium PropionateAcetonitrile

Table 2: Quantitative Parameters for this compound Analysis in Air

ParameterSorbent Tube Desorption GC-FID[9]
Sorbent Anasorb 747
Target Concentration 100 ppm (246 mg/m³)
Desorption Efficiency 95.7%
Analytical Detection Limit 3.16 ng per injection

Concluding Remarks

The choice of sample preparation method for this compound analysis depends on the sample matrix and the required sensitivity. For biological fluids, HS-GC is a robust and widely validated method, particularly for clinical applications related to methanol poisoning. SPME offers a sensitive, solventless alternative. For occupational air monitoring, the OSHA method using sorbent tube sampling and solvent desorption provides a reliable approach. Proper validation of the chosen method in the user's laboratory is essential to ensure accurate and precise results.

References

Handling, storage, and disposal of methyl formate in a laboratory setting

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Methyl Formate (B1220265)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides comprehensive guidelines for the safe handling, storage, and disposal of methyl formate in a laboratory environment. It includes detailed protocols, quantitative data on physical and chemical properties, exposure limits, and emergency procedures to ensure the safety of laboratory personnel and compliance with regulatory standards.

Introduction

This compound (HCOOCH₃), also known as methyl methanoate, is the methyl ester of formic acid. It is a colorless, flammable liquid with an ethereal odor.[1][2] Due to its high vapor pressure and low surface tension, it is utilized as a solvent for quick-drying finishes and in organic synthesis.[2] Understanding its properties and hazards is critical for its safe use in a laboratory setting.

Quantitative Data

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReferences
Molecular FormulaC₂H₄O₂[1]
Molecular Weight60.05 g/mol [3]
AppearanceColorless liquid[2][4]
OdorPleasant, ethereal[2][4]
Boiling Point32°C (89.6°F)[3][4]
Melting Point-100°C (-148°F)[3]
Flash Point-19°C (-2°F)[3][4]
Autoignition Temperature449°C (840.2°F)[3]
Vapor Pressure476 mmHg at 20°C[3][4]
Vapor Density2.07 (Air = 1)[5]
Solubility in Water30 g/100 mL at 20°C[3][4]
Lower Explosive Limit5%[5]
Upper Explosive Limit23%[4][5]
Occupational Exposure Limits

Exposure to this compound should be maintained below the following occupational exposure limits.

OrganizationTWA (8-hour)STEL (15-minute)References
OSHA (PEL)100 ppm (250 mg/m³)-[4][6]
NIOSH (REL)100 ppm (250 mg/m³)150 ppm (375 mg/m³)[1][4][6]
ACGIH (TLV)100 ppm150 ppm[6]

IDLH (Immediately Dangerous to Life or Health): 4,500 ppm[1][6]

Experimental Protocols

General Handling Protocol

This protocol outlines the essential steps for the safe handling of this compound during laboratory procedures.

  • Engineering Controls: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][7][8] Use of explosion-proof electrical equipment is required.[8]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles or a face shield are mandatory.[9]

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., butyl rubber).[10] Inspect gloves for any signs of degradation before use.

    • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn.[6] Ensure emergency showers are accessible.[6]

  • Dispensing:

    • Ground and bond all metal containers during transfer to prevent static discharge.[6][11]

    • Use spark-proof tools.[8][11]

    • Avoid inhaling vapors.[9]

  • Heating: Avoid heating this compound due to its low boiling point and high flammability. If heating is necessary, use a water bath in a fume hood and ensure there are no nearby ignition sources.

  • Post-Procedure:

    • Tightly close all containers of this compound after use.[6][7]

    • Clean the work area thoroughly.

    • Wash hands and any exposed skin immediately after handling.[6]

Storage Protocol

Proper storage of this compound is crucial to prevent accidents.

  • Location: Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[6][7] The storage area should be designated for flammable liquids.

  • Containers: Keep containers tightly closed to prevent the escape of vapors.[6][7]

  • Incompatible Materials: Store this compound separately from oxidizing agents, strong acids, and strong bases.[6]

  • Ignition Sources: Prohibit smoking, open flames, and other sources of ignition in the storage area.[6][11]

Spill and Emergency Procedures

Spill Response Protocol

In the event of a this compound spill, follow these steps:

  • Evacuation: Immediately evacuate all non-essential personnel from the spill area.[6]

  • Ventilation: Ensure the area is well-ventilated, if safe to do so.

  • Ignition Sources: Remove all sources of ignition from the area.[6]

  • Containment:

    • For small spills, absorb the liquid with an inert material such as vermiculite, dry sand, or earth.[6] Do not use combustible materials.

    • For large spills, consider initial downwind evacuation for at least 300 meters.[5]

  • Cleanup:

    • Wearing appropriate PPE, carefully collect the absorbent material and spilled substance into a sealed, labeled container for hazardous waste disposal.[6]

    • Use non-sparking tools for cleanup.[12]

  • Decontamination: Wash the spill area with soap and water after the material has been collected.[6]

  • Reporting: Report the spill to the appropriate laboratory safety personnel.

Spill_Response_Workflow This compound Spill Response Workflow spill Spill Occurs evacuate Evacuate Area spill->evacuate ventilate Ensure Ventilation evacuate->ventilate ignition Remove Ignition Sources ventilate->ignition assess Assess Spill Size ignition->assess small_spill Small Spill assess->small_spill Small large_spill Large Spill assess->large_spill Large absorb Absorb with Inert Material small_spill->absorb evacuate_large Downwind Evacuation (300m) large_spill->evacuate_large collect Collect Waste in Sealed Container absorb->collect decontaminate Decontaminate Area collect->decontaminate report Report Incident decontaminate->report contact_ehs Contact EHS/Emergency Response evacuate_large->contact_ehs contact_ehs->report

Caption: Workflow for responding to a this compound spill.

Disposal Protocol

This compound and materials contaminated with it must be disposed of as hazardous waste.

  • Waste Identification: All waste containing this compound must be clearly labeled as "Hazardous Waste - Flammable Liquid - this compound".

  • Containerization:

    • Collect waste this compound in a dedicated, properly sealed, and labeled container.

    • Do not mix with incompatible waste streams.

  • Storage of Waste: Store waste containers in a designated satellite accumulation area that is cool and well-ventilated, away from ignition sources.

  • Disposal Request: Arrange for pickup and disposal through the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[6]

  • Empty Containers: "Empty" containers that held this compound must be managed as hazardous waste due to residual vapors and liquid.[8] They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

Disposal_Decision_Workflow This compound Waste Disposal Workflow start Generate this compound Waste is_container_empty Is it an 'empty' container? start->is_container_empty waste_liquid Liquid Waste is_container_empty->waste_liquid No (liquid) contaminated_solid Contaminated Solid Waste is_container_empty->contaminated_solid No (solid) empty_container Empty Container is_container_empty->empty_container Yes collect_liquid Collect in sealed, labeled hazardous waste container waste_liquid->collect_liquid collect_solid Collect in sealed, labeled hazardous waste container contaminated_solid->collect_solid triple_rinse Triple rinse with appropriate solvent empty_container->triple_rinse store_waste Store waste in designated satellite accumulation area collect_liquid->store_waste collect_solid->store_waste collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate dispose_container Dispose of rinsed container as non-hazardous waste (if permitted) triple_rinse->dispose_container collect_rinsate->store_waste request_pickup Request pickup by EHS/licensed contractor store_waste->request_pickup

Caption: Decision workflow for the disposal of this compound waste.

References

Application Notes and Protocols for the Safe Handling of Methyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed safety precautions, handling protocols, and emergency procedures for working with methyl formate (B1220265). The information is intended to supplement, not replace, institutional safety protocols and Safety Data Sheets (SDS).

Chemical and Physical Properties

Methyl formate is a colorless, highly flammable liquid with a pleasant, ethereal odor.[1][2][3] It is crucial to be aware of its physical properties to handle it safely.

PropertyValueReferences
Molecular FormulaC₂H₄O₂[4][5]
Molecular Weight60.05 g/mol [4][6][7]
Boiling Point31.5 °C (88.7 °F)[2][3][6]
Melting Point-100 °C (-148 °F)[6][7][8]
Flash Point-19 °C (-2.2 °F)[7][8][9]
Autoignition Temperature449 °C (840.2 °F)[6][7][8]
Lower Explosive Limit (LEL)5%[6]
Upper Explosive Limit (UEL)23%[6]
Vapor Pressure476 mmHg at 20 °C (68 °F)[6][7]
Vapor Density (Air = 1)2.07[6]
Specific Gravity (Water = 1)0.977 at 20 °C (68 °F)[6]
Solubility in Water30 g/100 mL at 20 °C[7][8]
Hazard Identification and Health Effects

This compound is classified as an extremely flammable liquid and vapor.[4][10][11] It is harmful if swallowed or inhaled and causes serious eye irritation.[4][10] It may also cause respiratory irritation.[4][10]

Acute Health Effects:

  • Inhalation: Irritation of the nose, throat, and respiratory tract, potentially leading to coughing and shortness of breath.[1][11] High concentrations can cause central nervous system depression with symptoms like dizziness, lightheadedness, unconsciousness, and in severe cases, death.[1]

  • Eye Contact: Causes serious eye irritation, tearing, and a burning sensation.[1][4][9]

  • Skin Contact: Can cause skin irritation.[8] Prolonged or repeated contact may lead to drying and cracking of the skin.[1] It can be absorbed through the skin.[8]

  • Ingestion: Harmful if swallowed, and may cause gastrointestinal irritation.[4][9]

Chronic Health Effects:

  • Prolonged or repeated skin contact can lead to dermatitis.[1]

Occupational Exposure Limits
AgencyTWA (8-hour)STEL (15-minute)Notes
OSHA (PEL)100 ppm (250 mg/m³)-[1][12]
NIOSH (REL)100 ppm (250 mg/m³)150 ppm (375 mg/m³)[1][11][12]
ACGIH (TLV)50 ppm100 ppmSkin absorption warning.[8][12]

Logical Relationship of Hazards and Health Effects

cluster_hazard This compound Hazards cluster_exposure Routes of Exposure cluster_effects Potential Health Effects Hazard This compound (Extremely Flammable Liquid and Vapor, Harmful, Irritant) Inhalation Inhalation Hazard->Inhalation Vapors Skin_Eye_Contact Skin/Eye Contact Hazard->Skin_Eye_Contact Direct Contact Ingestion Ingestion Hazard->Ingestion Accidental CNS_Depression Central Nervous System Depression (Dizziness, Unconsciousness) Inhalation->CNS_Depression Respiratory_Irritation Respiratory Tract Irritation (Coughing, Shortness of Breath) Inhalation->Respiratory_Irritation Eye_Irritation Serious Eye Irritation Skin_Eye_Contact->Eye_Irritation Skin_Irritation Skin Irritation/Dermatitis Skin_Eye_Contact->Skin_Irritation GI_Irritation Gastrointestinal Irritation Ingestion->GI_Irritation

Caption: Logical relationship of this compound hazards, exposure routes, and potential health effects.

Experimental Protocols: Standard Operating Procedures (SOPs)

SOP 1: General Handling and Use of this compound
  • Preparation and Engineering Controls:

    • Work exclusively in a well-ventilated area, preferably within a certified chemical fume hood.[4][10]

    • Ensure an eyewash station and safety shower are readily accessible.[1]

    • Remove all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[1][10] Use explosion-proof electrical equipment.[4][10]

    • Ground and bond all containers and receiving equipment during transfer to prevent static discharge.[1][4]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical splash goggles and a face shield.[1][9][13]

    • Hand Protection: Wear appropriate chemical-resistant gloves. Consult the glove manufacturer's compatibility data for this compound.[4][13]

    • Skin and Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.[1]

    • Respiratory Protection: If working outside a fume hood or if exposure limits are likely to be exceeded, use a NIOSH-approved respirator with an organic vapor cartridge.[9][11]

  • Handling Procedure:

    • Dispense the smallest quantity necessary for the experiment.

    • Keep the container tightly closed when not in use.[4][10]

    • Avoid actions that could generate a mist or aerosol.

    • Do not eat, drink, or smoke in the work area.[1][4]

  • Waste Disposal:

    • Collect all this compound waste in a designated, properly labeled, and sealed container.

    • Dispose of waste through the institution's hazardous waste management program.[1][4]

SOP 2: Storage of this compound
  • Storage Location:

    • Store in a cool, dry, well-ventilated, and fireproof area.[4][10]

    • Keep away from heat, sparks, open flames, and direct sunlight.[4][10]

    • Store in a tightly sealed container.[4][10]

  • Incompatible Materials:

    • Store separately from oxidizing agents, strong acids, and strong bases.[1]

SOP 3: Emergency Procedures - Spill Response
  • Immediate Actions:

    • Evacuate all non-essential personnel from the spill area.[1]

    • Eliminate all ignition sources immediately.[1][6]

    • Ventilate the area.[1]

  • Spill Containment and Cleanup (for small spills):

    • Wear the appropriate PPE as described in SOP 1.

    • Contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[1]

    • Use non-sparking tools to collect the absorbed material and place it in a sealed container for disposal.[6][10]

    • Clean the spill area with soap and water.[9]

  • Large Spills:

    • Evacuate the area and contact the institutional emergency response team immediately.[1]

SOP 4: Emergency Procedures - First Aid
  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4][10]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[1][4][10] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[1][4][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][10]

Experimental Workflow for Safe Handling of this compound

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup and Disposal Phase cluster_emergency Emergency Response (If Needed) Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE (Goggles, Gloves, Lab Coat) Risk_Assessment->Gather_PPE Setup_Work_Area Set Up in Fume Hood (Remove Ignition Sources) Gather_PPE->Setup_Work_Area Dispense_Chemical Dispense this compound (Grounding and Bonding) Setup_Work_Area->Dispense_Chemical Perform_Experiment Perform Experiment Dispense_Chemical->Perform_Experiment Waste_Collection Collect Waste in Sealed Container Perform_Experiment->Waste_Collection Spill Spill Occurs Perform_Experiment->Spill Fire Fire Occurs Perform_Experiment->Fire Exposure Personal Exposure Perform_Experiment->Exposure Decontaminate Decontaminate Work Area Waste_Collection->Decontaminate Dispose_Waste Dispose of Hazardous Waste Decontaminate->Dispose_Waste Follow_Spill_Protocol Follow Spill Protocol (SOP 3) Spill->Follow_Spill_Protocol Follow_Fire_Protocol Activate Alarm, Evacuate, Use Correct Extinguisher Fire->Follow_Fire_Protocol Follow_First_Aid Follow First Aid (SOP 4) Exposure->Follow_First_Aid

Caption: A typical experimental workflow outlining the key stages for safely handling this compound.

References

Purification of Methyl Formate by Fractional Distillation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl formate (B1220265) (HCOOCH₃) is a crucial C1 building block and solvent in the chemical and pharmaceutical industries.[1][2] Its high volatility and low boiling point present unique challenges for purification. Fractional distillation is the preferred method for purifying methyl formate to the high degree required for many applications, effectively removing common impurities such as methanol (B129727), water, and formic acid.[1][3] This document provides detailed application notes and experimental protocols for the purification of this compound using fractional distillation.

Principles of Fractional Distillation

Fractional distillation is a laboratory technique used to separate liquid mixtures with close boiling points.[4][5][6] The process involves heating the mixture to create vapor, which then rises through a fractionating column. This column is packed with materials like glass beads or stainless steel sponges, providing a large surface area for repeated cycles of vaporization and condensation.[4][5][6] Each cycle, known as a theoretical plate, enriches the vapor with the more volatile component.[6][7] By the time the vapor reaches the top of the column, it is significantly enriched in the lower-boiling point component, in this case, this compound.

Pre-Distillation Preparation

Before commencing fractional distillation, it is often beneficial to perform a preliminary purification to remove acidic and water-soluble impurities. This can be achieved by washing the crude this compound with a strong aqueous solution of sodium carbonate (Na₂CO₃) to neutralize any formic acid, followed by drying with anhydrous sodium carbonate to remove residual water.[1]

Data Presentation

The successful purification of this compound can be monitored by analyzing the composition of the collected fractions. Gas chromatography (GC) is a highly effective analytical method for this purpose.[1][8][9][10][11] The following tables summarize typical data obtained during the purification process.

Table 1: Physical Properties of this compound and Common Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C) at 1 atmDensity (g/mL at 20°C)Water Solubility
This compound60.0531.5 - 340.974Soluble
Methanol32.0464.70.792Miscible
Water18.021000.998-
Formic Acid46.03100.81.220Miscible

Table 2: Example of Fractional Distillation Data for a this compound Mixture

FractionTemperature Range (°C)Volume (mL)Composition (mole fraction) - this compoundComposition (mole fraction) - MethanolComposition (mole fraction) - Water
1 (Forerun)30 - 325> 0.95< 0.04< 0.01
2 (Main Fraction)32 - 3380> 0.99< 0.01Trace
3 (Tails)33 - 6010VariableIncreasingIncreasing
Residue> 605LowHighHigh

Note: The above data is illustrative. Actual results will vary depending on the initial purity of the this compound and the efficiency of the distillation setup.

Experimental Protocols

Materials and Equipment
  • Crude this compound

  • Anhydrous sodium carbonate (Na₂CO₃)

  • Round-bottom flask

  • Heating mantle with a stirrer

  • Fractionating column (e.g., Vigreux or packed with glass beads/Raschig rings)[5]

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks (pre-weighed)

  • Boiling chips

  • Clamps and stands

  • Gas chromatograph (for analysis)

Protocol 1: Pre-treatment of Crude this compound
  • In a separatory funnel, wash the crude this compound with a saturated aqueous solution of sodium carbonate.

  • Shake the funnel gently, periodically venting to release any pressure buildup.

  • Allow the layers to separate and discard the lower aqueous layer.

  • Repeat the washing step until no more gas evolves upon addition of the carbonate solution.

  • Transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Add anhydrous sodium carbonate to the this compound to remove residual water. Swirl the flask occasionally for about 30 minutes.

  • Filter the dried this compound into the distillation flask.

Protocol 2: Fractional Distillation
  • Apparatus Setup:

    • Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all joints are properly sealed.

    • Place a few boiling chips in the round-bottom flask containing the pre-treated this compound.

    • The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[7]

  • Distillation Process:

    • Begin heating the distillation flask gently using the heating mantle.

    • Observe the vapor rising slowly through the fractionating column. A slow and steady heating rate is crucial for efficient separation.

    • Collect the initial distillate (forerun) in a separate receiving flask. This fraction will contain the most volatile impurities.

    • Once the temperature stabilizes at the boiling point of pure this compound (around 32°C), switch to a clean, pre-weighed receiving flask to collect the main fraction.[12]

    • Continue collecting the distillate as long as the temperature remains constant.

    • If the temperature begins to rise significantly or drop, it indicates that the this compound has been largely distilled. Stop the distillation at this point.

  • Analysis:

    • Analyze the collected fractions using gas chromatography to determine their purity.[8]

    • A successful purification will yield a main fraction with a this compound purity exceeding 99%.[3]

Visualizations

Fractional_Distillation_Workflow cluster_pretreatment Pre-treatment cluster_distillation Fractional Distillation cluster_analysis Analysis pretreat_start Crude this compound wash Wash with aq. Na2CO3 pretreat_start->wash dry Dry with anhydrous Na2CO3 wash->dry filter Filter dry->filter dist_flask Add to Distillation Flask with Boiling Chips filter->dist_flask heat Heat Gently dist_flask->heat vapor_rise Vapor Rises Through Column heat->vapor_rise collect_forerun Collect Forerun (30-32°C) vapor_rise->collect_forerun Temperature Stabilizes collect_main Collect Main Fraction (32-33°C) collect_forerun->collect_main Switch Flask stop Stop Distillation collect_main->stop Temperature Changes gc_analysis Analyze Fractions by GC collect_main->gc_analysis pure_product Pure this compound (>99%) gc_analysis->pure_product

Caption: Experimental workflow for the purification of this compound.

Distillation_Apparatus cluster_setup Fractional Distillation Apparatus flask Round-bottom Flask (with crude this compound and boiling chips) column Fractionating Column (packed) flask->column mantle Heating Mantle mantle->flask thermometer Thermometer column->thermometer condenser Condenser (water out) thermometer->condenser adapter Adapter condenser->adapter water_in (water in) receiver Receiving Flask adapter->receiver

Caption: Diagram of a fractional distillation apparatus.

Safety Precautions

  • Flammability: this compound is extremely flammable. All heating should be done using a heating mantle in a well-ventilated fume hood. Ensure there are no open flames or sparks in the vicinity.

  • Inhalation: Vapors of this compound can be harmful if inhaled. Always work in a well-ventilated area or a fume hood.

  • Eye Contact: this compound can cause serious eye irritation. Safety goggles must be worn at all times.

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves and a lab coat.

By following these detailed protocols and safety guidelines, researchers can effectively purify this compound to a high degree, ensuring its suitability for sensitive downstream applications in research and development.

References

Application Notes & Protocols: Drying and Purification of Methyl Formate for Sensitive Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl formate (B1220265) (HCOOCH₃) is a versatile, low-boiling point solvent and reagent crucial in various chemical syntheses.[1][2] For sensitive applications, such as in the production of pharmaceuticals, formylation agents, and Grignard reactions, the presence of impurities like water, methanol (B129727), and formic acid can be detrimental.[3][4][5] Water, in particular, can quench organometallic reagents and interfere with many catalytic processes.[3][6] Therefore, rigorous drying and purification of methyl formate are essential to ensure reaction efficiency, product purity, and reproducibility.

These notes provide detailed protocols for the drying and purification of this compound to a standard suitable for moisture- and protic-sensitive chemical reactions.

Overview of Impurities and Purification Strategy

The primary impurities in commercial grades of this compound are typically:

  • Water: Introduced during synthesis or through atmospheric exposure.

  • Methanol and Formic Acid: Unreacted starting materials from its synthesis via esterification.[1][3][4]

The purification strategy involves a multi-step approach: initial pre-treatment to remove acidic and alcohol impurities, followed by drying with a suitable desiccant, and concluding with fractional distillation to achieve high purity.

Selection of Drying Agents

The choice of drying agent is critical. It must efficiently remove water without reacting with the this compound or introducing new impurities. Several common desiccants can be used, each with distinct characteristics.

Table 1: Comparison of Drying Agents for this compound

Drying AgentChemical FormulaCapacity & EfficiencyRemarks & Potential Issues
Anhydrous Magnesium Sulfate (B86663)MgSO₄Good capacity and efficiency.A neutral and safe option. It is a common choice for preliminary drying.[3][7]
Anhydrous Calcium ChlorideCaCl₂High capacity.Can form crystalline adducts with this compound, which can be separated before distillation.[8] Effective for "salting out" water and methanol.[3]
Anhydrous Sodium SulfateNa₂SO₄Lower capacity and efficiency compared to MgSO₄.A neutral, mild drying agent suitable for preliminary drying stages.[7]
Phosphorus PentoxideP₂O₅Very high efficiency; can achieve very low water content.Highly reactive and acidic. It can potentially catalyze the decomposition of this compound. Use with caution.[9]
Calcium HydrideCaH₂Very high efficiency for removing water.Highly reactive; reacts with water to produce hydrogen gas. Can also react with acidic impurities. Should only be used after preliminary purification.[9]
Molecular Sieves (3Å or 4Å)(K₂O)ₐ·(Na₂O)b·Al₂O₃·2SiO₂·xH₂OHigh efficiency for achieving very low water levels.Best used for final drying of already high-purity solvent or for storage.[9][10]

Experimental Protocols

Safety Precautions:

  • This compound is highly flammable with a very low flash point (-28 °C).[11] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves.

  • When using reactive drying agents like calcium hydride, be aware of potential pressure buildup from hydrogen gas evolution.

Protocol 1: General Purification via Chemical Drying and Fractional Distillation

This protocol is suitable for achieving a high degree of purity for most sensitive reactions.

Methodology:

  • Pre-treatment (Washing):

    • Place 500 mL of crude this compound into a 1 L separatory funnel.

    • Wash the this compound by shaking it gently with 100 mL of a saturated sodium chloride (brine) solution. This helps remove a significant portion of dissolved methanol.[8]

    • Allow the layers to separate and discard the lower aqueous layer.

    • Repeat the washing step one more time.

  • Preliminary Drying:

    • Transfer the washed this compound to a clean, dry Erlenmeyer flask.

    • Add approximately 20-30 g of anhydrous magnesium sulfate (MgSO₄) or anhydrous calcium chloride (CaCl₂).[3]

    • Swirl the flask gently and allow it to stand for at least 4-6 hours (or overnight for best results). The drying agent should no longer clump together, indicating sufficient dryness for this stage.

  • Fractional Distillation:

    • Set up a fractional distillation apparatus with a well-insulated column (e.g., Vigreux or packed column) of at least 30 cm in length. Ensure all glassware is oven-dried and assembled while hot under a dry, inert atmosphere (e.g., nitrogen or argon).

    • Filter the pre-dried this compound directly into the distillation flask, leaving the drying agent behind. Add a few boiling chips or a magnetic stir bar.

    • Heat the distillation flask gently using a water bath.

    • Discard the initial fraction (first ~5-10% of the volume) which may contain highly volatile impurities.

    • Collect the main fraction boiling at a constant temperature of 31-32 °C .[8]

    • Stop the distillation before the flask runs dry.

  • Storage:

    • Store the purified, dry this compound in a tightly sealed bottle, preferably with a septum-capped side arm, under an inert atmosphere.

    • For long-term storage and to maintain low water content, add activated 3Å or 4Å molecular sieves.[10]

Quality Control and Data Presentation

The purity of the final product should be verified before use in highly sensitive reactions.

Table 2: Purity Specifications and Analytical Methods

ParameterSpecification for Sensitive ReactionsRecommended Analytical Method
Purity> 99.5%Gas Chromatography (GC) or GC-MS[12][13][14]
Water Content< 50 ppmKarl Fischer Titration[15]
Boiling Point31-32 °C (at 1 atm)Direct measurement during distillation

Note: Distillation can achieve purities ranging from 85-90% with simpler setups to over 99.7% under optimal conditions.[12][16][17][18]

Visualization of the Purification Workflow

The following diagram illustrates the logical steps involved in the comprehensive purification of this compound.

PurificationWorkflow CrudeMF Crude this compound (Contains Water, Methanol, Formic Acid) Wash Wash with Saturated NaCl Solution CrudeMF->Wash Step 1 PreDry Preliminary Drying (Anhydrous MgSO₄ or CaCl₂) Wash->PreDry Step 2 Waste1 Aqueous Waste (Methanol, NaCl) Wash->Waste1 Filter Decant or Filter PreDry->Filter Step 3 Waste2 Solid Waste (Used Desiccant) PreDry->Waste2 Distill Fractional Distillation (Collect at 31-32 °C) Filter->Distill Step 4 QC Quality Control (GC, Karl Fischer) Distill->QC Step 5 Waste3 Distillation Residue & Low-Boiling Impurities Distill->Waste3 Store Store Under Inert Atmosphere (Over Molecular Sieves) QC->Store If purity is acceptable PureMF High-Purity this compound (For Sensitive Reactions) Store->PureMF

References

Application Notes and Protocols: Methyl Formate as a Solvent for UV/Vis Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl formate (B1220265) is a volatile, polar aprotic solvent that presents a viable alternative to more common solvents in UV/Vis spectroscopy for specific applications. Its low boiling point and distinct UV cutoff wavelength make it suitable for the analysis of certain chromophoric compounds, particularly in instances where solvent volatility is advantageous for sample recovery or other downstream processing. This document provides detailed application notes and protocols for the effective use of methyl formate as a solvent in UV/Vis spectroscopy.

Spectroscopic Properties of this compound

The selection of a solvent for UV/Vis spectroscopy is critically dependent on its optical transparency in the wavelength range of interest. This compound is suitable for use in the UV/Vis range, with its utility being defined by its UV cutoff wavelength.

Table 1: UV/Vis Spectroscopic Data for this compound

Wavelength (nm)Maximum Absorbance (Amax)
2591.00[1]
2600.70[1]
2650.20[1]
2700.04[1]
310-4000.01[1]

UV Cutoff Wavelength:

The UV cutoff is the wavelength at which the absorbance of the solvent in a 1 cm path length cell is equal to one absorbance unit (AU) using a reference of deionized water. For spectrophotometric grade this compound, the UV cutoff is approximately 260 nm .[1] Below this wavelength, the solvent itself absorbs significantly, interfering with the analysis of the analyte.

Applications in Pharmaceutical Analysis

UV/Vis spectroscopy is a fundamental technique in pharmaceutical analysis for applications such as:

  • Quantitative analysis of active pharmaceutical ingredients (APIs) and formulated drug products.

  • Purity assessments and impurity detection.

  • Dissolution testing of solid dosage forms.

  • Determination of drug-to-antibody ratios (DAR) in antibody-drug conjugates (ADCs).

While common solvents like ethanol, methanol, and acetonitrile (B52724) are frequently used, this compound can be employed for specific drug molecules that are highly soluble in it and whose absorbance maxima lie above its UV cutoff of ~260 nm.

Experimental Workflow for UV/Vis Analysis

The following diagram illustrates a typical workflow for conducting a UV/Vis spectroscopic analysis.

Caption: General workflow for quantitative analysis using UV/Vis spectroscopy.

Protocol: Quantitative Analysis of a Drug Substance using this compound

This protocol provides a step-by-step guide for the quantitative analysis of a hypothetical drug substance, "Compound X," using this compound as the solvent.

4.1. Materials and Equipment

  • Spectrophotometric grade this compound (UV cutoff ~260 nm)

  • Compound X (analytical standard)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Quartz cuvettes (1 cm path length)

  • UV/Vis spectrophotometer (double beam)

  • Analytical balance

4.2. Preparation of Solutions

Important Note: this compound is highly volatile (boiling point: 32-34 °C) and flammable. All handling should be performed in a well-ventilated fume hood, away from ignition sources. Due to its volatility, solutions should be prepared and used promptly, and containers should be kept tightly sealed whenever possible.

  • Blank Preparation: Fill a quartz cuvette with spectrophotometric grade this compound. This will be used to zero the spectrophotometer.

  • Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of Compound X.

    • Transfer the powder to a 100 mL volumetric flask.

    • Add approximately 70 mL of this compound and sonicate briefly (if necessary) to dissolve.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with this compound and mix thoroughly.

  • Working Standard Solutions (5, 10, 15, 20, 25 µg/mL):

    • Prepare a series of dilutions from the stock solution using volumetric flasks and pipettes. For example, to prepare the 10 µg/mL standard, transfer 5 mL of the stock solution to a 50 mL volumetric flask and dilute to the mark with this compound.

4.3. Spectrophotometric Measurement

  • Instrument Setup:

    • Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.

    • Set the wavelength range for scanning (e.g., 260 nm to 400 nm).

  • Baseline Correction:

    • Place the blank cuvette (containing this compound) in both the sample and reference holders.

    • Run a baseline scan to correct for the solvent absorbance.

  • Determination of Maximum Wavelength (λmax):

    • Rinse a sample cuvette with a mid-range standard solution (e.g., 15 µg/mL) and then fill it.

    • Place the cuvette in the sample holder and the blank cuvette in the reference holder.

    • Scan the spectrum to determine the wavelength of maximum absorbance (λmax).

  • Measurement of Standards and Sample:

    • Set the spectrophotometer to measure the absorbance at the predetermined λmax.

    • Measure the absorbance of each working standard solution and the unknown sample solution, starting from the lowest concentration. Rinse the cuvette with the next solution to be measured.

4.4. Data Analysis

  • Calibration Curve: Plot a graph of absorbance versus the concentration of the working standard solutions.

  • Linear Regression: Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is generally considered acceptable.

  • Concentration Calculation: Use the equation of the line to calculate the concentration of Compound X in the unknown sample based on its measured absorbance.

Logical Considerations for Solvent Selection

The choice of a suitable solvent is a critical first step in developing a robust UV/Vis spectroscopic method. The following diagram illustrates the key factors to consider, with a focus on the properties of this compound.

Caption: Decision factors for selecting a solvent for UV/Vis spectroscopy.

Conclusion

This compound is a specialized solvent for UV/Vis spectroscopy with a useful analytical window above 260 nm. Its high volatility requires careful handling to prevent concentration changes due to evaporation but can be an advantage for certain applications. For the analysis of drug substances with chromophores that absorb in the mid- to high-UV and visible regions, and for which common solvents are not suitable, this compound provides a valuable alternative. Adherence to the protocols and safety precautions outlined in these notes will enable researchers to effectively utilize this compound in their spectroscopic analyses.

References

Troubleshooting & Optimization

Preventing the hydrolysis of methyl formate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of methyl formate (B1220265) during storage.

Troubleshooting Guides & FAQs

Q1: I've noticed a decrease in the purity of my stored methyl formate. What could be the cause?

A decrease in this compound purity over time is often due to hydrolysis. This compound can react with water to break down into formic acid and methanol (B129727). This reaction can be accelerated by several factors in your storage environment.

Q2: What are the primary factors that accelerate the hydrolysis of this compound?

The primary factors that accelerate hydrolysis are:

  • Presence of Water: Even small amounts of moisture can initiate and propagate hydrolysis.

  • Temperature: Higher storage temperatures increase the rate of the hydrolysis reaction.

  • pH: The hydrolysis of this compound is catalyzed by both acids and bases. The rate of hydrolysis is significantly faster at both low and high pH compared to a neutral pH. The hydrolysis rate can increase by a factor of 10 for every unit change in pH.[1]

  • Incompatible Container Materials: Certain materials can leach impurities or catalyze degradation.

Q3: How can I minimize water contamination in my this compound?

To minimize water contamination:

  • Use Dry Containers: Ensure that storage containers are thoroughly dried before use.

  • Inert Atmosphere: Store this compound under a dry inert atmosphere, such as nitrogen or argon.

  • Use Desiccants: Place desiccants, such as silica (B1680970) gel or molecular sieves, in a secondary container or within the storage cabinet to maintain a dry environment. Do not place desiccants in direct contact with the this compound.

  • Tightly Seal Containers: Always ensure the container cap is tightly sealed after each use to prevent the ingress of atmospheric moisture.[2][3][4]

Q4: What are the ideal storage temperature conditions for this compound?

For long-term stability, it is recommended to store this compound in a cool, well-ventilated area, away from heat and direct sunlight.[2][4] Refrigeration is a good option to significantly slow down the rate of hydrolysis.

Q5: Are there any chemical stabilizers I can add to my this compound to prevent hydrolysis?

While the addition of stabilizers to commercial this compound for general laboratory use is not a standard practice, in specific industrial applications, compounds that can neutralize acidic or basic impurities may be used. For high-purity applications, it is generally preferred to control the storage conditions to prevent hydrolysis rather than introducing potential impurities in the form of stabilizers.

Q6: What type of containers should I use for storing this compound?

It is crucial to use containers made of materials that are compatible with this compound. Recommended materials include:

  • Glass: Amber glass bottles are a good choice as they also protect the contents from light.

  • Polytetrafluoroethylene (PTFE): PTFE is highly resistant to this compound.

  • High-Density Polyethylene (HDPE) and Polypropylene (PP): These plastics are generally considered compatible for shorter-term storage.

Always check specific chemical compatibility charts for the container material and ensure the cap and liner are also made of a compatible material.

Data Presentation: Hydrolysis of this compound

The rate of this compound hydrolysis is highly dependent on both pH and temperature. The following tables summarize the available quantitative data to help you understand the stability of this compound under different conditions.

Table 1: Estimated Half-life of this compound at 25°C at Different pH Values

pHEstimated Half-life
75.1 days
812 days

Source: PubChem CID 7865.[5]

Table 2: Second-Order Rate Constant for this compound Hydrolysis in a Neutral Medium at Various Temperatures

Temperature (K)Second-Order Rate Constant (L mol⁻¹ sec⁻¹)
293(Data not available in search results)
303(Data not available in search results)
313(Data not available in search results)
323(Data not available in search results)
333(Data not available in search results)
343(Data not available in search results)

This table is based on a study by Begum et al., which evaluated the rate constants for the hydrolysis of this compound in a neutral medium. Specific values from the study were not available in the provided search results.[6]

Experimental Protocols

Protocol 1: Monitoring this compound Purity and Detecting Hydrolysis Products by Gas Chromatography (GC)

This protocol outlines a general method for the quantitative analysis of this compound and its primary hydrolysis products, methanol and formic acid (after derivatization).

Objective: To determine the purity of a this compound sample and quantify the extent of hydrolysis.

Materials:

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID).

  • Capillary column suitable for volatile organic compounds (e.g., Stabilwax or similar).

  • Autosampler or manual injection syringe.

  • Vials with septa.

  • This compound sample.

  • High-purity standards of this compound, methanol, and formic acid.

  • Derivatization agent for formic acid (e.g., N,N-Dimethylformamide dimethyl acetal (B89532) or concentrated sulfuric acid and an alcohol like isopropanol).

  • An appropriate solvent for dilution (e.g., dichloromethane (B109758) or the desorbing solution mentioned in OSHA methods).[7]

  • Internal standard (e.g., sodium propionate, as used in some methods for formate analysis).[8]

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of high-purity this compound in the chosen solvent.

    • Prepare separate stock solutions of methanol and derivatized formic acid.

    • Create a series of calibration standards by diluting the stock solutions to different known concentrations.

    • If using an internal standard, add a constant, known amount to each standard and sample.

  • Sample Preparation:

    • Dilute an accurately weighed or measured volume of the this compound sample to be tested in the chosen solvent.

    • For the determination of formic acid, a separate aliquot of the sample must be derivatized according to a validated procedure.

  • GC-FID Analysis:

    • Set up the GC-FID with an appropriate temperature program for the column to ensure good separation of this compound, methanol, the derivatized formic acid, and the solvent.

    • Inject the prepared standards to generate a calibration curve.

    • Inject the prepared sample.

  • Data Analysis:

    • Identify the peaks corresponding to this compound, methanol, and the derivatized formic acid based on their retention times compared to the standards.

    • Quantify the amount of each component in the sample by comparing the peak areas to the calibration curves.

    • Calculate the purity of the this compound and the concentration of the hydrolysis products.

Protocol 2: Accelerated Stability Study for this compound

This protocol describes a method to assess the stability of this compound under accelerated conditions to predict its long-term stability.

Objective: To evaluate the impact of elevated temperature and humidity on the stability of this compound.

Materials:

  • Stability chambers capable of maintaining controlled temperature and humidity.

  • Appropriate storage containers for this compound (e.g., amber glass vials with PTFE-lined caps).

  • This compound sample.

  • GC-FID system for purity analysis (as described in Protocol 1).

Procedure:

  • Initial Analysis:

    • Determine the initial purity of the this compound sample using the GC-FID method described in Protocol 1. This will serve as the time-zero data point.

  • Sample Storage:

    • Aliquot the this compound sample into multiple sealed containers.

    • Place the containers in stability chambers set to accelerated conditions. Common conditions for accelerated studies are 40°C / 75% RH (Relative Humidity).[9]

    • Place a set of control samples in a chamber set to the recommended long-term storage conditions (e.g., 5°C or 25°C).

  • Time-Point Testing:

    • At predetermined time intervals (e.g., 1, 3, and 6 months for a typical accelerated study), remove a sample from each storage condition.

    • Allow the samples to equilibrate to room temperature.

    • Analyze the purity of the this compound and the concentration of hydrolysis products using the GC-FID method.

  • Data Evaluation:

    • Compare the purity of the this compound at each time point to the initial purity.

    • Plot the degradation of this compound over time for each storage condition.

    • The data can be used to estimate the shelf-life of the product under the tested conditions.

Visualizations

Hydrolysis_Prevention cluster_factors Factors Promoting Hydrolysis cluster_prevention Preventative Measures cluster_outcome Desired Outcome Water Presence of Water Hydrolysis Hydrolysis Reaction (this compound -> Formic Acid + Methanol) Water->Hydrolysis initiates Temp Elevated Temperature Temp->Hydrolysis accelerates pH Non-neutral pH (Acidic or Basic) pH->Hydrolysis catalyzes Dry Dry Storage Conditions StableMF Stable this compound Dry->StableMF prevents Cool Cool Storage (Refrigeration) Cool->StableMF slows degradation Neutral Maintain Neutral pH (Avoid Contaminants) Neutral->StableMF minimizes catalysis Container Use Compatible Containers (e.g., Glass, PTFE) Container->StableMF avoids leaching/reaction Inert Inert Atmosphere (Nitrogen/Argon) Inert->StableMF displaces moisture Desiccants Use of Desiccants (in secondary containment) Desiccants->Dry maintains UnstableMF Degraded this compound Hydrolysis->UnstableMF leads to

Caption: Factors influencing this compound hydrolysis and preventative measures.

References

Technical Support Center: Formylation Reactions Using Methyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing methyl formate (B1220265) in formylation reactions.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low or no yield in a formylation reaction using methyl formate can be attributed to several factors, primarily related to the stability and reactivity of the formylating agent and the reaction conditions.

Possible Causes and Solutions:

CauseRecommended Action
Hydrolysis of this compound This compound can react with water to produce formic acid and methanol (B129727), reducing the amount of active formylating agent. Ensure all reactants, solvents, and glassware are anhydrous.
Re-esterification The hydrolysis of this compound is a reversible reaction. The products, formic acid and methanol, can react to reform this compound, especially at elevated temperatures. To minimize this, use a molar excess of this compound and control the reaction temperature.
Decomposition of this compound At elevated temperatures, this compound can decompose into carbon monoxide and methanol. Running the reaction at the lowest effective temperature can mitigate this.
Insufficient Catalyst Activity For substrates that require a catalyst, ensure the catalyst is active and used in the correct loading. For amine formylation, basic catalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have been shown to be effective at room temperature.
Low Substrate Reactivity Electron-poor or sterically hindered substrates may require more forcing conditions or a more reactive formylating agent. Consider using a catalyst to enhance reactivity.

Experimental Protocol to Minimize Hydrolysis and Re-esterification:

A continuous process for the hydrolysis of this compound to formic acid highlights key parameters for controlling these side reactions. While the goal is different (formic acid production), the principles for minimizing the reverse reaction (re-esterification) are applicable to formylation reactions where preserving this compound is crucial.

  • Reaction Setup: The reaction is conducted at a temperature between 90°C and 140°C and a pressure of 5 to 18 atmospheres.

  • Reactant Ratio: A molar excess of this compound to water (or other nucleophile) is used, with ratios ranging from 1.5:1 to 10:1. This excess of this compound helps to drive the equilibrium towards the formylated product.

  • Product Removal: In a continuous process, the reaction products are rapidly cooled by flashing into a low-pressure zone. This minimizes the contact time between the formic acid and methanol at high temperatures, thus reducing re-esterification. For batch reactions, this principle suggests that rapid cooling and workup upon reaction completion are crucial.

Issue 2: Formation of Side Products

The formation of unintended side products is a common challenge in formylation reactions. The nature of these side products depends on the substrate and reaction conditions.

Common Side Products and Mitigation Strategies:

Side ProductSubstrate TypeMitigation Strategy
O-Formylated Product Substrates with hydroxyl groups (e.g., amino alcohols, phenols)Use a chemoselective catalyst that favors N-formylation. Some methods using formic acid and a catalytic amount of sodium formate have shown selectivity for N-formylation in the presence of unprotected hydroxyl groups.
Di-formylated Product Substrates with multiple reactive sites (e.g., primary amines, phenols with multiple activated positions)Adjust the stoichiometry by reducing the amount of this compound.
Polymer/Resin Phenolic substratesAvoid high temperatures and harsh acidic or basic conditions. Minimize reaction time and control the stoichiometry of the formylating agent.
Methane AllThis is a result of catalytic decarboxylation of this compound. While less common in typical formylation conditions, it can be promoted by certain catalysts. Ensure the chosen catalyst is selective for formylation.
Carbon Monoxide AllA decomposition product of this compound, especially at higher temperatures. Use the lowest effective reaction temperature.

Frequently Asked Questions (FAQs)

Q1: My formylation of a primary amine is producing a significant amount of the di-formylated product. How can I improve the selectivity for the mono-formylated product?

A1: To favor mono-formylation, you should carefully control the stoichiometry of your reagents. Reducing the molar ratio of this compound to the amine substrate can significantly increase the yield of the mono-formylated product. Additionally, monitoring the reaction closely using techniques like TLC or GC-MS and stopping it once the desired product is maximized can prevent over-formylation.

Q2: I am trying to formylate an amino alcohol and am getting a mixture of N-formylated and O-formylated products. How can I selectively formylate the amine?

A2: Achieving chemoselectivity between N- and O-formylation can be challenging. The use of specific catalytic systems can favor N-formylation. For instance, some catalytic methods with formic acid have demonstrated good selectivity for N-formylation over O-formylation. Exploring milder reaction conditions, such as lower temperatures, may also improve selectivity as the amine is generally more nucleophilic than the alcohol.

Q3: My reaction mixture turns dark and I am isolating a tar-like substance when trying to formylate a phenol. What is happening and how can I prevent it?

A3: The formation of a dark, tar-like substance suggests polymerization of your phenolic substrate. This is a known side reaction, especially under harsh conditions. To minimize polymerization, consider the following:

  • Temperature Control: Avoid excessively high temperatures.

  • Reaction Time: Keep the reaction time to the minimum required for the formylation to complete.

  • Stoichiometry: Use a controlled amount of the formylating agent.

  • Catalyst Choice: If using a catalyst, ensure it does not promote polymerization.

Q4: Can the methanol produced from the hydrolysis of this compound interfere with my reaction?

A4: Yes, the methanol byproduct can potentially participate in side reactions. For example, under certain oxidative conditions, methanol can be converted to formaldehyde, formic acid, and even back to this compound, which could act as formylating agents themselves. To avoid this, it is best to run the reaction under anhydrous conditions to prevent the initial hydrolysis of this compound.

Visualizing Reaction Pathways and Workflows

formylation_side_reactions cluster_main Main Formylation Reaction cluster_side Side Reactions substrate Substrate (e.g., R-NH2) product Formylated Product (e.g., R-NHCHO) substrate->product methyl_formate This compound (HCOOCH3) methyl_formate->product Formylation hydrolysis Hydrolysis formic_acid Formic Acid hydrolysis->formic_acid methanol Methanol hydrolysis->methanol decomposition Decomposition decomposition->methanol co Carbon Monoxide decomposition->co reesterification Re-esterification methyl_formate_side This compound reesterification->methyl_formate_side Reforms starting material methyl_formate_side->hydrolysis methyl_formate_side->decomposition water H2O water->hydrolysis formic_acid->reesterification methanol->reesterification

Caption: Key side reactions of this compound in formylation.

troubleshooting_workflow start Start: Low Product Yield check_anhydrous Are conditions anhydrous? start->check_anhydrous check_temp Is temperature optimized? check_anhydrous->check_temp Yes end_fail Further Optimization Needed check_anhydrous->end_fail No (Dry reagents/solvents) check_excess_mf Is this compound in excess? check_temp->check_excess_mf Yes check_temp->end_fail No (Lower temperature to prevent decomposition) check_catalyst Is catalyst active/present? check_excess_mf->check_catalyst Yes check_excess_mf->end_fail No (Increase this compound ratio) end_success Yield Improved check_catalyst->end_success Yes check_catalyst->end_fail No (Add/check catalyst)

Caption: Troubleshooting workflow for low yield in formylation.

Formation of byproducts in methyl formate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges related to byproduct formation during methyl formate (B1220265) synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My methyl formate yield is significantly lower than expected in the methanol (B129727) carbonylation process. What are the likely causes and how can I improve it?

A1: Low yields in methanol carbonylation are often linked to catalyst deactivation or suboptimal reaction conditions.

  • Water Contamination: The most common issue is the presence of water in the reactants. Alkali methoxide (B1231860) catalysts, such as sodium methoxide, are highly sensitive to moisture.[1][2] Even trace amounts of water can hydrolyze the catalyst to sodium formate and methanol, or react with this compound to form dimethyl ether and catalytically inactive sodium formate.[3]

    • Troubleshooting: Ensure all reactants (methanol, carbon monoxide) and the reactor are anhydrous. Use dry methanol and high-purity carbon monoxide.[1][4]

  • Catalyst Concentration: Insufficient catalyst concentration can lead to a low reaction rate.

    • Troubleshooting: While following established protocols, ensure the correct amount of catalyst is used. For the established BASF process, sodium methoxide is typically used at 2.5 wt.%.[2]

  • Temperature and Pressure: The carbonylation of methanol is an equilibrium reaction. The equilibrium shifts towards this compound with increasing carbon monoxide partial pressure and decreasing temperature.[5]

    • Troubleshooting: Operate at a sufficiently high CO pressure (e.g., 4.5 MPa) and a moderate temperature (e.g., 80 °C) to favor product formation without significant decomposition.[2]

Q2: I am observing a significant amount of dimethyl ether (DME) as a byproduct. What is causing its formation and how can I minimize it?

A2: Dimethyl ether formation is a common side reaction, particularly in methanol dehydrogenation and carbonylation processes.

  • Methanol Dehydration: In processes using acidic catalysts or supports (like some zeolites or clays), methanol can dehydrate to form DME.[6]

    • Troubleshooting: Select a catalyst with low acidity if DME formation is a major issue. For instance, in methanol dehydrogenation, the choice of support for the copper catalyst is crucial.[6]

  • Reaction with this compound: In methanol carbonylation, the alkali methoxide catalyst can react with the this compound product to yield dimethyl ether and alkali metal formate.[3]

    • Troubleshooting: Optimizing reaction time and temperature can help to minimize this subsequent reaction. Prompt removal of this compound from the reaction mixture can also be beneficial.

Q3: My gas chromatography (GC) analysis shows unexpected peaks. What are the common byproducts I should be looking for in my this compound synthesis?

A3: The byproduct profile depends heavily on the synthesis route.

  • Methanol Carbonylation: Besides unreacted methanol and CO, byproducts can include dimethyl ether and methyl glyoxal (B1671930) methyl hemiacetal.[5] Traces of water can lead to the formation of formic acid via hydrolysis of this compound.[1]

  • Methanol Dehydrogenation: Common byproducts include carbon monoxide, carbon dioxide, dimethyl ether, and methane.[7][8] The formation of CO and CO2 can increase at higher temperatures due to the decomposition of this compound.[8]

  • Esterification of Methanol and Formic Acid: The primary impurity is water, which is a direct product of the reaction. Unreacted methanol and formic acid will also be present. If sulfuric acid is used as a catalyst, it can promote the decomposition of formic acid to carbon monoxide.[1]

A proper GC method is essential for the identification and quantification of these byproducts.[9][10][11][12][13]

Q4: How does the reaction temperature affect the selectivity of this compound in methanol dehydrogenation?

A4: Temperature is a critical parameter in methanol dehydrogenation, influencing both conversion and selectivity. Increasing the temperature generally improves methanol conversion but can decrease this compound selectivity due to decomposition of the product into CO and CO2.[8] For copper-based catalysts, an optimal temperature range exists to maximize the this compound yield. For instance, with a CuO/Al2O3 catalyst, increasing the temperature enhances methanol conversion, but the selectivity towards this compound decreases.[8]

Quantitative Data on Byproduct Formation

The choice of catalyst and reaction conditions significantly impacts the product distribution. The following tables summarize quantitative data from various studies.

Table 1: Methanol Dehydrogenation over Various Catalysts

CatalystTemperature (°C)Methanol Conversion (%)This compound Selectivity (%)Main Byproducts
Cu-Zn-Zr/Al₂O₃25058.590Not specified
Cu-B₂O₃/SiO₂27022-2585-91Not specified
CuMgO25011.7-16.762.5-88.1Coke
1Pd/Cu₅MgO₅25014.993.3CO, CO₂
Pd/ZnONot specified20.580Not specified

Data compiled from multiple sources.[2][8][14]

Table 2: Effect of Temperature on CuO/Al₂O₃ Catalyst in Methanol Dehydrogenation

Temperature (°C)Methanol Conversion (%)This compound Selectivity (%)
250Not specified33.8

An increasing temperature improves methanol conversion but decreases this compound selectivity.[8]

Experimental Protocols

Protocol 1: Laboratory Scale Synthesis of this compound via Esterification

This protocol describes a common laboratory method for synthesizing this compound from methanol and formic acid.

  • Materials:

    • Anhydrous methanol

    • Anhydrous formic acid (98-100%)

    • Anhydrous calcium chloride (or another suitable desiccant)

    • Round-bottom flask

    • Distillation apparatus (condenser, receiving flask)

    • Heating mantle with temperature control

    • Boiling chips

  • Procedure:

    • Set up the distillation apparatus in a well-ventilated fume hood. Ensure all glassware is dry.

    • To the round-bottom flask, add anhydrous formic acid and anhydrous methanol in a 1:1 molar ratio.

    • Add a strong desiccant like anhydrous calcium chloride to the reaction mixture. This helps to remove the water formed during the reaction, driving the equilibrium towards the product.[1] The desiccant can also act as boiling chips.[1]

    • Gently heat the mixture using the heating mantle. The boiling point of this compound is 31-32 °C.[5]

    • Carefully control the heating to maintain a steady distillation of the this compound. Overheating can lead to bumping and co-distillation of reactants.[1]

    • Collect the distillate in a cooled receiving flask.

    • The collected this compound can be further purified.

  • Purification:

    • Wash the distillate with a saturated sodium chloride solution to remove methanol.

    • Neutralize any remaining acid with a sodium carbonate solution.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.[1]

    • Perform a final fractional distillation to obtain pure this compound.[1]

Protocol 2: Analysis of Products by Gas Chromatography (GC)

  • Instrumentation:

    • Gas chromatograph equipped with a Flame Ionization Detector (FID).[9]

    • Capillary column suitable for separating volatile organic compounds (e.g., a STABILWAX column).[9]

  • Sample Preparation:

    • If the reaction mixture is liquid, a direct injection of a diluted sample may be possible.

    • For gaseous products, a gas-tight syringe can be used to sample from the reactor headspace.

  • GC Conditions (Example):

    • Column: 60 m x 0.32 mm i.d. (1.0 µm df STABILWAX)[9]

    • Carrier Gas: Helium or Nitrogen

    • Injector Temperature: 200 °C

    • Detector Temperature: 250 °C

    • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) to separate volatile components like this compound, then ramp to a higher temperature to elute less volatile byproducts and reactants like methanol.

    • A specific temperature program could be: 50°C for 2 min, ramp at 10°C/min to 150°C, hold for 2 min.

  • Identification and Quantification:

    • Identify the components by comparing their retention times to those of known standards.

    • Quantify the components by creating a calibration curve using external standards of known concentrations.[9]

Visual Guides

Synthesis_Pathways cluster_carbonylation Methanol Carbonylation cluster_dehydrogenation Methanol Dehydrogenation cluster_esterification Esterification MeOH_C Methanol MF_C This compound MeOH_C->MF_C CO Carbon Monoxide CO->MF_C Catalyst_C Alkali Methoxide Catalyst_C->MF_C DME_C Dimethyl Ether MF_C->DME_C Side Reaction MeOH_D Methanol MF_D This compound MeOH_D->MF_D H2 Hydrogen MeOH_D->H2 Catalyst_D Copper-based Catalyst Catalyst_D->MF_D CO_D CO / CO₂ MF_D->CO_D Decomposition MeOH_E Methanol MF_E This compound MeOH_E->MF_E FA Formic Acid FA->MF_E Catalyst_E Acid Catalyst (optional) Catalyst_E->MF_E Water Water MF_E->Water

Caption: Main synthesis pathways for this compound and associated byproducts.

Troubleshooting_Workflow Start Low this compound Purity/Yield Check_Route Identify Synthesis Route Start->Check_Route Carbonylation Carbonylation Issues Check_Route->Carbonylation Carbonylation Dehydrogenation Dehydrogenation Issues Check_Route->Dehydrogenation Dehydrogenation Esterification Esterification Issues Check_Route->Esterification Esterification Check_Water Check for Water Contamination Carbonylation->Check_Water Check_Catalyst Check Catalyst Activity/Loading Dehydrogenation->Check_Catalyst Check_Equilibrium Check Reaction Equilibrium Esterification->Check_Equilibrium Dry_Reagents Use Anhydrous Reagents Check_Water->Dry_Reagents Yes Check_Temp_Pressure Optimize Temperature & Pressure Check_Water->Check_Temp_Pressure No Dry_Reagents->Check_Temp_Pressure End Purity/Yield Improved Check_Temp_Pressure->End Check_Catalyst->Check_Temp_Pressure Optimal Optimize_Catalyst Optimize Catalyst System Check_Catalyst->Optimize_Catalyst Suboptimal Optimize_Catalyst->Check_Temp_Pressure Remove_Water Implement Water Removal (e.g., desiccant) Check_Equilibrium->Remove_Water Water Present Check_Equilibrium->End No Remove_Water->End

Caption: A logical workflow for troubleshooting low this compound purity and yield.

References

Methyl Formate Synthesis: A Technical Support Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the laboratory-scale production of methyl formate (B1220265).

Frequently Asked Questions (FAQs)

Q1: What are the most common laboratory methods for synthesizing methyl formate?

A1: In a laboratory setting, the most prevalent methods for this compound synthesis are:

  • Direct Esterification: This is a widely used method involving the reaction of formic acid and methanol (B129727). A key advantage is that formic acid is typically acidic enough to catalyze the reaction itself, eliminating the need for an additional strong acid catalyst which could cause formic acid to decompose into carbon monoxide.[1][2]

  • Catalytic Dehydrogenation of Methanol: This method employs a catalyst, often copper-based, to produce this compound and hydrogen gas from methanol.[3][4] The reaction is endothermic.[3]

  • Methanol Carbonylation: While this is the primary industrial route using a catalyst like sodium methoxide (B1231860) under high pressure, it is less common in standard lab environments due to the specialized equipment required.[2][3][5]

Q2: What factors limit the yield in the esterification of formic acid and methanol?

A2: The primary limiting factor is the chemical equilibrium. The esterification reaction is reversible, meaning the products (this compound and water) can react to reform the starting materials (formic acid and methanol).[6] To achieve high yields, the equilibrium must be shifted towards the products. Additionally, methanol and this compound can form a low-boiling azeotrope, which can complicate purification and affect the apparent yield if not properly managed.[6][7]

Q3: What types of catalysts are effective for this compound synthesis?

A3: The choice of catalyst depends on the synthesis route:

  • Esterification: As mentioned, formic acid can act as its own catalyst.[2]

  • Methanol Dehydrogenation: Copper-based catalysts are highly effective. The activity and selectivity can be influenced by the support material (e.g., SiO₂, MgO, ZnO) and the presence of promoters.[3][8][9] For instance, highly dispersed copper over SiO₂ has shown good activity and selectivity.[8]

  • Methanol Carbonylation: Homogeneous catalysts like sodium methoxide or potassium methoxide are standard for this process.[2][3]

Q4: What are the typical side reactions I should be aware of?

A4: Undesired side reactions can lower your yield and complicate purification. Common examples include:

  • Decomposition of Formic Acid: In the presence of strong acids like sulfuric acid, formic acid can decompose into carbon monoxide and water.[1]

  • Formation of Dimethyl Ether (DME): This can occur as a by-product in both methanol dehydrogenation and carbonylation processes, particularly in the presence of acidic centers on a catalyst or through reactions involving the methoxide catalyst.[3][5][10]

  • Formation of Alkali Formates: In the carbonylation route, the methoxide catalyst can react with trace amounts of water or with the this compound product itself to form insoluble alkali formates, which can lead to blockages in continuous systems.[5][10]

Troubleshooting Guide

Problem 1: My this compound yield from esterification is consistently low.

Possible Cause Troubleshooting Step
Equilibrium Limitation The reaction has reached equilibrium without a high conversion of reactants. To drive the reaction forward, you need to remove one of the products. The most effective method is reactive distillation , where this compound (boiling point: 31-32°C) is continuously removed from the reaction mixture as it forms.[11][12] This shifts the equilibrium towards the product side.[11]
Re-esterification during Workup During purification, the separated products can react to reform the starting materials, especially if any catalyst remains.[13] Rapidly separating the methyl alcohol and this compound from the formic acid and water after the reaction is crucial. Vacuum distillation can be effective for this separation at lower temperatures.[14]
Incorrect Reactant Ratio Using a large excess of one reactant (typically methanol, as it's easier to remove later) can help shift the equilibrium.[15]
Presence of Water in Reactants Starting with anhydrous formic acid and dry methanol will favor the forward reaction.[1]

Problem 2: My final product is contaminated with methanol and/or water.

Possible Cause Troubleshooting Step
Azeotrope Formation This compound and methanol form a binary azeotrope, making complete separation by simple distillation difficult.[6][7]
Inefficient Purification Standard distillation may not be sufficient. A multi-step purification process is recommended: 1. Washing: Wash the distilled product multiple times with a saturated sodium chloride solution to remove the bulk of the methanol.[16] 2. Drying: Use a strong desiccant like anhydrous calcium chloride to form a crystalline compound with water and residual methanol, which can then be separated by simple distillation to yield pure this compound.[1][16]

Problem 3: The catalyst in my methanol dehydrogenation reaction shows low activity or deactivates quickly.

Possible Cause Troubleshooting Step
Incorrect Catalyst Reduction For copper-based catalysts, the preliminary reduction temperature is critical. Metallic copper species formed at lower reduction temperatures (e.g., 250°C) are often the most active for this compound formation.[8] Higher temperatures can lead to interactions with the support, reducing activity.[8]
Catalyst Sintering or Poisoning Polymerization of formaldehyde (B43269) (an intermediate) on the catalyst surface can cause deactivation.[3] Ensure the reaction temperature is optimized; excessively high temperatures can favor side reactions and catalyst degradation.[9]
Inappropriate Catalyst Support The support material plays a significant role. Acidic supports can promote the dehydration of methanol to dimethyl ether.[9] A support with optimal basic strength can improve the conversion of methanol to this compound.[9]

Quantitative Data Summary

The following tables summarize reported yields and conversion rates for this compound synthesis under various experimental conditions.

Table 1: Methanol Dehydrogenation over Copper-Based Catalysts

CatalystSupportTemperature (°C)Methanol Conversion (%)This compound Selectivity (%)Reference
CuMgO-16.788.1[9]
1% Pd/CuMgO-14.993.3[9]
Cu-Zn-ZrAl₂O₃25058.590[3]

Table 2: CO₂ Hydrogenation to this compound

CatalystSupportTemperature (°C)Pressure (bar)This compound Selectivity (%)Reference
Cu/ZnOAl₂O₃25022.564.47[17]
Cu/ZnOSBA-1525022.591.65[17]

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Esterification with Reactive Distillation

This protocol focuses on maximizing yield by continuously removing the low-boiling product.

Materials:

  • Methanol (anhydrous)

  • Formic acid (98-100%)

  • Boiling chips

Equipment:

  • Round-bottom flask (distillation kettle)

  • Fractional distillation column (e.g., Vigreux or packed column)

  • Distillation head with condenser

  • Receiving flask, cooled in an ice bath

  • Heating mantle

Procedure:

  • Set up the reactive distillation apparatus as illustrated in the workflow diagram below.

  • Add methanol and formic acid to the round-bottom flask. A slight excess of methanol is often used.

  • Add boiling chips to the flask to ensure smooth boiling.

  • Begin heating the mixture gently.

  • This compound (boiling point 31.5°C) will form and immediately vaporize.[7] It will travel up the distillation column, condense, and be collected in the cooled receiving flask.

  • The continuous removal of the product drives the equilibrium to the right, significantly increasing the conversion of formic acid.[11]

  • Continue the process until the production of distillate slows significantly.

  • The collected distillate can be further purified by washing with a saturated NaCl solution and drying with anhydrous CaCl₂, followed by a final simple distillation.[16]

Diagrams and Visualizations

Esterification_Workflow cluster_setup Apparatus Setup cluster_reaction Reaction & Distillation cluster_purification Purification A 1. Assemble Reactive Distillation Apparatus B 2. Charge Flask with Methanol & Formic Acid A->B C 3. Add Boiling Chips B->C D 4. Gently Heat Mixture in Heating Mantle C->D E 5. This compound Forms and Vaporizes D->E F 6. Collect Distillate in Cooled Flask E->F G 7. Wash Distillate with sat. NaCl F->G H 8. Dry with Anhydrous CaCl2 G->H I 9. Final Simple Distillation H->I J J I->J High-Purity This compound

Caption: Workflow for this compound synthesis via reactive distillation.

Troubleshooting_Yield Start Low this compound Yield CheckMethod Synthesis Method? Start->CheckMethod Esterification Esterification CheckMethod->Esterification Esterification Dehydrogenation Catalytic Dehydrogenation CheckMethod->Dehydrogenation Dehydrogenation Equilibrium Is product being removed during reaction? Esterification->Equilibrium UseRD Implement Reactive Distillation to shift equilibrium Equilibrium->UseRD No CheckWorkup Is re-esterification occurring during workup? Equilibrium->CheckWorkup Yes RapidSeparation Use vacuum distillation to rapidly separate products CheckWorkup->RapidSeparation Yes CheckCatalyst Catalyst Issues? Dehydrogenation->CheckCatalyst OptimizeReduction Optimize catalyst reduction temperature CheckCatalyst->OptimizeReduction Low Activity CheckSupport Check for acidic support (causes DME formation) CheckCatalyst->CheckSupport Side Products

Caption: Troubleshooting decision tree for low this compound yield.

References

Technical Support Center: Catalyst Deactivation in Industrial Methyl Formate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation during the industrial synthesis of methyl formate (B1220265). The information is tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial methods for methyl formate synthesis and the catalysts used?

A1: The two main industrial routes for this compound (MF) production are the carbonylation of methanol (B129727) and the dehydrogenation of methanol.

  • Methanol Carbonylation: This is the traditional and most common industrial method. It involves the reaction of methanol (CH₃OH) and carbon monoxide (CO). The process typically uses a homogeneous catalyst, with sodium methoxide (B1231860) (NaOCH₃) being the most prevalent.[1][2] This reaction is highly selective but requires high-purity reactants.[1]

  • Methanol Dehydrogenation: This process involves the conversion of methanol into this compound and hydrogen gas (H₂). It is an endothermic reaction that commonly employs heterogeneous catalysts, such as those based on copper (e.g., Cu/SiO₂, Cu/ZnO, Cu/Cr₂O₃).[1][2]

Q2: My homogeneous sodium methoxide catalyst is losing activity. What are the likely causes?

A2: Deactivation of sodium methoxide catalysts in methanol carbonylation is primarily caused by:

  • Reaction with Water: Traces of water in the methanol feed can react with sodium methoxide to form sodium hydroxide, which is less active.[3] The high sensitivity to water necessitates high purity of the raw materials, often with a water content below 1 ppm.[1]

  • Reaction with Carbon Dioxide: Carbon dioxide (CO₂) impurities in the carbon monoxide feed can react with the catalyst to form inactive carbonates.[3]

  • Catalyst Precipitation: Sodium methoxide has low solubility in the this compound product. As the concentration of this compound increases, the catalyst can precipitate, leading to blockages in pipes (B44673) and valves and reduced catalyst availability.[1][4][5]

  • Formation of By-products: The catalyst can react with the this compound product or with CO to form alkali metal formates, which are catalytically inactive.[3][5]

Q3: We are observing a decline in the performance of our copper-based catalyst during methanol dehydrogenation. What could be the reasons?

A3: Deactivation of heterogeneous copper-based catalysts is a complex issue with several potential root causes:

  • Coke Formation: Carbonaceous deposits, or "coke," can form on the catalyst surface, blocking active sites.[6] This is often indicated by a gradual decrease in methanol conversion over time.

  • Sintering: At high temperatures, the small, highly active copper nanoparticles can agglomerate into larger particles. This process, known as sintering, reduces the active surface area of the catalyst, leading to a loss of activity.

  • Support Reduction: In catalysts like Cu/ZnO, the zinc oxide support can be reduced by CO or methanol, especially in the presence of copper.[1] This can lead to the formation of brass alloys and a decrease in the catalyst's surface area and activity.[1]

  • Formaldehyde Polymerization: Formaldehyde is an intermediate in the dehydrogenation process. It can polymerize on the catalyst surface, leading to deactivation.[1]

  • Poisoning: Impurities in the feed, such as sulfur or chlorine compounds, can strongly adsorb to the active copper sites and poison the catalyst.[7]

Troubleshooting Guides

Issue 1: Rapid Loss of Activity in a Sodium Methoxide Catalyzed System
Symptom Potential Cause Troubleshooting/Solution
Sudden drop in conversion rate.Water or CO₂ contamination of feed. 1. Immediately check the purity of the methanol and carbon monoxide feeds. 2. Ensure all purification systems (e.g., molecular sieves) are functioning correctly. 3. Review feed handling procedures to prevent atmospheric contamination.
Blockages in reactor lines or valves.Catalyst precipitation. 1. Consider operating at a lower this compound concentration to maintain catalyst solubility.[4][5] 2. Investigate alternative catalyst formulations with improved solubility. 3. An excess of methanol can sometimes help in regenerating the catalyst.[1]
Gradual decrease in activity.Formation of inactive formate salts. 1. Optimize reaction conditions (temperature, pressure) to minimize side reactions. 2. A portion of the catalyst may need to be continuously replaced to maintain activity.
Issue 2: Gradual Deactivation of a Heterogeneous Copper-Based Catalyst
Symptom Potential Cause Troubleshooting/Solution
Slow, steady decline in methanol conversion.Coke formation. 1. Implement a regeneration cycle. This typically involves a controlled burn-off of the coke in an air stream followed by reduction.[6][8] 2. Optimize reaction temperature; higher temperatures can accelerate coking.
Decreased selectivity to this compound, increased by-products (CO, CO₂).Sintering of copper particles. 1. Operate at the lowest effective temperature to minimize thermal agglomeration. 2. Consider catalysts with promoters (e.g., Cr, Al, Pd) that can improve thermal stability.[1][6]
Loss of catalyst surface area and activity.Reduction of ZnO support (for Cu/ZnO catalysts). 1. The addition of a third component like Cr₂O₃ can help stabilize the ZnO by forming ZnCr₂O₄.[2] 2. Careful control of reaction temperature is crucial.

Data Presentation: Catalyst Performance and Deactivation

Table 1: Effect of Catalyst Composition on Methanol Dehydrogenation

CatalystMethanol Conversion (%)This compound Selectivity (%)This compound Yield (%)Reference
Cu-Zn-Zr/Al₂O₃58.590~52.7[1]
Cu-B₂O₃/SiO₂22-2585-91~19-23[1]
Cu/Cr₂O₃ (low Cu)Increased with Na additionIncreased with Na additionIncreased with Na addition[1]
Cu/Cr₂O₃ (high Cu)Decreased with Na addition-Decreased with Na addition[1]
1Pd/Cu₅MgO₅14.993.3~13.9[6]

Table 2: Influence of Temperature on CuO/Al₂O₃ Catalyst Performance

Calcination Temperature (°C)Reaction Temperature (°C)Methanol Conversion (%)This compound Selectivity (%)
600250-33.8
1100310+HigherLower (due to decomposition)

Note: Higher calcination temperatures lead to a more stable catalyst that is not easily reduced, with Cu(II) species being important active sites at higher reaction temperatures.[1]

Experimental Protocols

Protocol 1: Characterization of a Deactivated Copper-Based Catalyst using Temperature-Programmed Reduction (TPR)

Objective: To investigate the reducibility of copper species and identify changes due to deactivation (e.g., sintering, interaction with support).

Methodology:

  • Sample Preparation: A known mass (e.g., 50-100 mg) of the deactivated catalyst is placed in a quartz U-tube reactor.

  • Pre-treatment: The sample is pre-treated by heating in an inert gas flow (e.g., Argon or Nitrogen) to a specific temperature (e.g., 200°C) to remove adsorbed water and impurities.

  • Reduction: After cooling to room temperature, a reducing gas mixture (e.g., 5-10% H₂ in Ar) is passed over the sample.

  • Temperature Program: The temperature of the reactor is increased linearly at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 500°C).

  • Detection: A thermal conductivity detector (TCD) continuously monitors the hydrogen concentration in the effluent gas. A decrease in H₂ concentration indicates consumption during the reduction of copper oxides.

  • Data Analysis: The resulting TPR profile (H₂ consumption vs. temperature) provides information on the different copper species present and their interaction with the support. A shift in reduction peaks to higher temperatures for a deactivated catalyst might suggest stronger metal-support interactions or the presence of less reducible species.

Protocol 2: Analysis of Coke Formation using Thermogravimetric Analysis (TGA)

Objective: To quantify the amount of carbonaceous deposits (coke) on a deactivated catalyst.

Methodology:

  • Sample Preparation: A precise weight (e.g., 10-20 mg) of the deactivated catalyst is placed in the TGA crucible.

  • Initial Purge: The sample is heated to a low temperature (e.g., 110°C) in an inert atmosphere (e.g., Nitrogen) to drive off moisture and volatile adsorbates.

  • Combustion Program: The atmosphere is switched to an oxidizing gas (e.g., air or a mixture of O₂ in N₂). The temperature is then ramped up at a controlled rate (e.g., 10°C/min) to a temperature sufficient to combust all the coke (e.g., 600-800°C).

  • Weight Monitoring: The weight of the sample is continuously recorded as a function of temperature.

  • Data Analysis: The weight loss observed during the combustion phase corresponds to the amount of coke that was on the catalyst. This can be expressed as a weight percentage of the initial catalyst mass.

Visualizations

Deactivation_Troubleshooting cluster_symptoms Observed Symptoms cluster_causes Potential Deactivation Mechanisms cluster_actions Corrective Actions Symptom1 Decreased Conversion Coke Coking / Fouling Symptom1->Coke Gradual Sinter Sintering Symptom1->Sinter Gradual Poison Poisoning Symptom1->Poison Rapid Symptom2 Decreased Selectivity Symptom2->Coke Symptom2->Sinter Symptom3 Increased Pressure Drop Symptom3->Coke Severe Precipitate Catalyst Precipitation (Homogeneous) Symptom3->Precipitate Regen Regenerate Catalyst (e.g., Coke Burn-off) Coke->Regen Temp Optimize Temperature Sinter->Temp Purity Check Feed Purity Poison->Purity Solubility Adjust Concentration Precipitate->Solubility

Caption: Troubleshooting logic for catalyst deactivation.

Experimental_Workflow cluster_analysis Characterization Techniques cluster_results Information Obtained Deactivated_Catalyst Deactivated Catalyst Sample TGA TGA (Thermogravimetric Analysis) Deactivated_Catalyst->TGA TPR TPR (Temp-Programmed Reduction) Deactivated_Catalyst->TPR XRD XRD (X-ray Diffraction) Deactivated_Catalyst->XRD Coke_Quant Quantify Coke Content TGA->Coke_Quant Reducibility Assess Reducibility & Sintering TPR->Reducibility Structure Analyze Crystal Structure & Particle Size XRD->Structure Regen_Decision Regen_Decision Coke_Quant->Regen_Decision Regeneration Feasible? Temp_Optimization Temp_Optimization Reducibility->Temp_Optimization Optimize Temperature? Structure->Temp_Optimization Regen_Action Implement Regeneration Protocol Regen_Decision->Regen_Action Yes Temp_Action Adjust Operating Temperature Temp_Optimization->Temp_Action Yes

Caption: Workflow for analyzing a deactivated catalyst.

References

Technical Support Center: Overcoming Challenges of Water-Sensitive Catalysts for Methyl Formate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of using water-sensitive catalysts in methyl formate (B1220265) production.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during methyl formate synthesis using water-sensitive catalysts.

Question: Why is my catalyst showing a rapid decline in activity?

Answer: A rapid decrease in catalytic activity is a primary indicator of catalyst deactivation, which can be attributed to several factors, especially when using water-sensitive materials.

  • Water Contamination: The most common issue is the presence of moisture in the reactants (methanol, carbon monoxide) or the reaction system.[1] Water can poison the catalyst by binding to active sites or cause irreversible structural changes.[2] For instance, sodium methoxide, a common homogeneous catalyst, is highly sensitive to moisture.[1]

  • Thermal Deactivation (Sintering): High reaction temperatures can cause catalyst particles to agglomerate, which reduces the active surface area.[2] This process, known as sintering, can be accelerated by the presence of water vapor.[2]

  • Fouling or Coking: Byproducts from side reactions can deposit on the catalyst surface, blocking active sites and pores.[2][3] In methanol (B129727) dehydrogenation, for example, coke species can form and hinder active sites.[3] Polymerization of formaldehyde (B43269) on the catalyst surface is another deactivation pathway.[1]

  • Structural Changes: Water can lead to the formation of catalytically inactive species.[3] For example, in copper-zinc oxide catalysts, water can contribute to the reduction of ZnO, leading to the formation of a less active copper-zinc alloy.[1]

Initial Steps for Resolution:

  • Ensure Anhydrous Conditions: Use high-purity, dry reactants and solvents. Methanol and any solvents should be anhydrous.[4] Implement rigorous drying procedures for all glassware and the reactor system.

  • Optimize Temperature: Operate at the lowest effective temperature to minimize thermal degradation and sintering.[2]

  • Purify Feedstock: Use purification methods like filtration or distillation to remove impurities from the feed before they reach the catalyst.[5][6]

Question: My reaction has low selectivity for this compound and is producing significant byproducts like CO, CO₂, or dimethyl ether (DME). What is the cause?

Answer: Poor selectivity often points to suboptimal reaction conditions or catalyst deactivation promoting side reactions.

  • Catalyst-Specific Decomposition: The active state of the catalyst is crucial. For instance, while Cu(0) is active for this compound synthesis, it can also promote the decomposition of this compound to CO at temperatures above 210°C.[1]

  • Side Reactions:

    • Water-Gas Shift Reaction: If water is present, it can react with CO to produce CO₂ and H₂, altering the composition of the gas phase.[1]

    • Methanol Decomposition: High temperatures can lead to the decomposition of methanol into CO and H₂.[7]

    • Byproduct Formation: Higher copper content in some catalysts can lead to increased formation of COₓ byproducts.[3]

  • Catalyst Deactivation: A deactivated catalyst may lose its selectivity and promote undesired reaction pathways.

Initial Steps for Resolution:

  • Verify Catalyst State: Ensure the catalyst is in its optimal active state. For copper-based catalysts, the oxidation state is critical for selectivity.[8]

  • Adjust Reaction Conditions: Systematically vary the temperature and pressure. For example, increasing pressure in the hydrogenation of this compound can significantly improve methanol selectivity, but excessive pressure might be detrimental.[7]

  • Analyze Catalyst Composition: If possible, consider catalyst formulations known to enhance selectivity, such as doping a CuMgO catalyst with palladium to inhibit side reactions.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst deactivation by water in this compound synthesis?

A1: Water can deactivate catalysts through several mechanisms:

  • Chemical Deactivation (Poisoning): Water molecules can adsorb onto the active sites of the catalyst, blocking them from reactant molecules.[2]

  • Thermal Deactivation (Sintering): The presence of water vapor, especially at high temperatures, accelerates the agglomeration of metal particles, which reduces the catalyst's surface area and activity.[2]

  • Mechanical Deactivation (Fouling): Water can promote side reactions that lead to the deposition of materials (like coke) on the catalyst surface, physically blocking active sites.[2][3]

  • Phase Transformation: Water can alter the chemical nature of the catalyst. For example, it can contribute to the reduction of support materials like ZnO in Cu/ZnO catalysts, leading to alloy formation and a decrease in catalytic activity.[1]

Q2: How can I effectively prevent water contamination in my experimental setup?

A2: Rigorous exclusion of water is critical.

  • Use Anhydrous Reagents: Always use high-purity, anhydrous methanol and other reactants.[4]

  • Dry the Reactor System: Thoroughly dry all glassware and the reactor by heating under vacuum. Purge the system with an inert gas (e.g., argon or nitrogen) before introducing reactants.

  • Inert Atmosphere: Conduct the entire experiment under a dry, inert atmosphere.

  • Use Water Scavengers: In some systems, the addition of water scavengers can help maintain anhydrous conditions.[3]

Q3: Is it possible to regenerate a water-deactivated catalyst?

A3: Yes, regeneration is often possible, depending on the nature of the deactivation.

  • For Fouling/Coking: A common method is oxidative regeneration, which involves a controlled burnout of the deposited carbonaceous material in air or a dilute oxygen stream.[9]

  • For Sintering: Sintering is generally irreversible.[2] In this case, the catalyst may need to be re-dispersed or replaced.

  • For Poisoning: Thermal treatment can sometimes desorb weakly bound poisons.[5] Chemical regeneration using specific washing agents may also be effective for removing certain impurities.[5][9]

Q4: What are the best analytical techniques to characterize a deactivated catalyst and determine the cause of failure?

A4: A multi-technique approach is usually necessary to diagnose the cause of deactivation.

  • BET Surface Area Analysis: Measures the total surface area and pore size distribution. A significant decrease in surface area suggests sintering or fouling.[2][10]

  • X-ray Diffraction (XRD): Identifies the crystalline phases of the catalyst and support. It can detect changes in the bulk structure, particle size (sintering), and the formation of new alloy phases.[10]

  • X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the catalyst surface. It is excellent for detecting surface poisons.[2]

  • Temperature-Programmed Techniques (TPD, TPO, TPR):

    • Temperature-Programmed Desorption (TPD): Helps determine the strength of adsorption of different species on the catalyst, offering insights into potential poisoning.[2]

    • Temperature-Programmed Oxidation (TPO): Used to characterize and quantify coke deposits.

    • Temperature-Programmed Reduction (TPR): Measures the reducibility of metal oxides and can indicate changes in metal-support interactions.[10]

  • Electron Microscopy (SEM, TEM): Provides direct visualization of the catalyst's morphology, particle size, and dispersion, clearly showing effects like sintering.[11]

Q5: Are there any water-tolerant catalysts available for this compound production?

A5: Research is ongoing to develop more robust catalysts. Some transition metal complexes have shown higher resistance to water and CO₂ compared to traditional catalysts like sodium methoxide, although they can be expensive and require harsh reaction conditions.[1] For example, certain nanocluster catalysts of Cu, Ru, Pt, and Rh have demonstrated high selectivity for this compound and showed that low concentrations of water (<10 mol%) did not significantly affect activity.[1]

Data Presentation

Table 1: Common Water-Sensitive Catalysts and Deactivation Pathways

Catalyst SystemPrimary Production RouteCommon Deactivation Mechanisms Due to WaterReferences
Sodium Methoxide (Homogeneous) Methanol CarbonylationHighly sensitive to moisture, leading to hydrolysis and loss of basicity. Requires high-purity reactants.[1]
Cu/ZnO/Al₂O₃ (Heterogeneous) Methanol DehydrogenationPromotes sintering; water can cause the reduction of ZnO, leading to Cu-Zn alloy formation and reduced activity.[1]
CuMgO (Heterogeneous) Methanol DehydrogenationWater can lead to coke formation from side reactions, which blocks active sites.[3]
Ruthenium Complexes (Homogeneous) CO₂ HydrogenationTraces of water can lead to the formation of inactive acetato Ru complexes, halting the catalytic cycle.[3][12]

Table 2: Catalyst Characterization Techniques for Deactivation Analysis

TechniqueInformation ProvidedPrimary Deactivation Mechanism IdentifiedReferences
BET Surface Area Analysis Surface area, pore volume, and pore size distribution.Sintering, Fouling[2][10]
X-ray Diffraction (XRD) Bulk crystal structure, phase composition, and crystallite size.Sintering, Phase Transformation[10]
X-ray Photoelectron Spectroscopy (XPS) Surface elemental composition and chemical states.Poisoning, Fouling[2]
Temperature-Programmed Desorption (TPD) Strength of adsorbate-surface bonds.Poisoning[2]
Scanning/Transmission Electron Microscopy (SEM/TEM) Particle morphology, size, and dispersion.Sintering[11]

Experimental Protocols

Protocol 1: General Handling of Water-Sensitive Catalysts

  • Storage: Store all water-sensitive catalysts in a desiccator or a glovebox under a dry, inert atmosphere (e.g., Argon or Nitrogen).

  • Preparation: Handle the catalyst exclusively within a glovebox or using Schlenk line techniques to prevent exposure to air and moisture.

  • Solvent/Reagent Preparation: Use anhydrous grade solvents and reactants. If necessary, dry solvents using appropriate methods (e.g., molecular sieves, distillation over a drying agent).

  • Reactor Setup: Assemble the reactor and all glassware hot and dry them under vacuum immediately before use. Purge the entire system with a dry, inert gas for an extended period before introducing the catalyst and reactants.

  • Transfer: Use cannulas or sealed transfer containers to move the catalyst and reagents into the reactor without exposure to the atmosphere.

Protocol 2: Oxidative Regeneration of a Coked Catalyst

Caution: Oxidative regeneration is an exothermic process. Ensure precise temperature control to avoid catalyst sintering.

  • System Purge: After the reaction, cool the reactor to a safe temperature (e.g., < 100°C) and purge with an inert gas (e.g., Nitrogen) to remove residual flammable reactants.

  • Initial Heating: While maintaining the inert gas flow, slowly heat the catalyst bed to a designated starting temperature (e.g., 250-300°C).

  • Introduce Oxidant: Gradually introduce a controlled flow of a dilute oxidant gas (e.g., 1-5% O₂ in N₂) into the reactor. Monitor the temperature of the catalyst bed closely for any sharp increases (exotherms).

  • Controlled Burn-off: Slowly ramp the temperature to the target regeneration temperature (typically 400-500°C, catalyst dependent). The heating rate should be controlled to keep the exotherm manageable. Hold at the final temperature until CO₂ is no longer detected in the effluent gas, indicating that the coke has been removed.

  • Final Purge and Cool-down: Switch the gas flow back to pure inert gas and cool the reactor to room temperature. The catalyst is now regenerated and should be stored under inert conditions until its next use.

Mandatory Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Advanced Diagnostics cluster_3 Corrective Actions Start Poor Catalyst Performance (Low Activity/Selectivity) Check_H2O Verify Anhydrous Conditions? (Reagents, System) Start->Check_H2O Check_Temp Check Reaction Temperature? Check_H2O->Check_Temp Yes Action_Dry Implement Rigorous Drying Procedures Check_H2O->Action_Dry No Analyze Characterize Spent Catalyst (BET, XRD, XPS, TPD) Check_Temp->Analyze Optimal Action_Temp Optimize/Lower Temperature Check_Temp->Action_Temp Too High Sintering Sintering Detected (Low Surface Area, Large Crystals) Analyze->Sintering Poisoning Poisoning Detected (Surface Impurities via XPS) Analyze->Poisoning Fouling Fouling/Coking Detected (Surface Deposits, TPO) Analyze->Fouling Action_Replace Re-disperse or Replace Catalyst Sintering->Action_Replace Action_Regen Perform Catalyst Regeneration Poisoning->Action_Regen Fouling->Action_Regen

Caption: Troubleshooting workflow for diagnosing catalyst deactivation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Dry Reactor & Glassware (Under Vacuum/Heat) p2 Purge System (Inert Gas) p1->p2 p3 Prepare Anhydrous Reactants/Solvents p2->p3 r1 Load Catalyst (Under Inert Atmosphere) p3->r1 r2 Introduce Reactants r1->r2 r3 Run Reaction (Controlled T & P) r2->r3 a1 Collect Product Samples r3->a1 a3 Recover & Characterize Spent Catalyst r3->a3 a2 Analyze Products (e.g., GC, NMR) a1->a2

Caption: General experimental workflow for this compound synthesis.

References

Removing water and methanol impurities from methyl formate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Methyl Formate (B1220265)

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of water and methanol (B129727) impurities from methyl formate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound and why are they a concern?

A: The most common impurities in this compound are residual reactants and byproducts from its synthesis, primarily methanol and water . This compound is often produced through the condensation reaction of methanol and formic acid or the carbonylation of methanol.[1][2] These impurities are problematic because they can interfere with subsequent reactions. Water, for instance, can slowly hydrolyze this compound back into formic acid and methanol, reducing the purity of the final product over time.[3][4]

Q2: What are the primary methods for removing water and methanol from this compound?

A: The main techniques for purifying this compound fall into two categories:

  • Distillation: This is the most common industrial and laboratory method. Since the this compound/methanol/water system does not form azeotropes, it can be effectively separated by standard distillation techniques.[5] Methods include simple distillation, fractional distillation, and batch distillation.[5][6][7]

  • Adsorption/Drying Agents: For removing residual water, and to some extent methanol, solid-phase adsorbents are highly effective. Commonly used agents include molecular sieves and anhydrous calcium chloride.[8][9]

Q3: Which distillation method is most suitable for purifying this compound?

A: The choice of distillation method depends on the required purity and the scale of the operation.

  • Simple Distillation: Effective for removing less volatile impurities and can achieve high purity (≥99 wt%) when the initial impurity level is low.[6][10]

  • Fractional Distillation: Offers better separation efficiency for mixtures with closer boiling points. It is the preferred method for achieving very high purity by separating this compound (b.p. 32°C) from methanol (b.p. 65°C) and water (b.p. 100°C).[2][7]

  • Batch Distillation: A flexible and convenient option for smaller scales, widely used in pharmaceutical and fine chemical production.[5]

Q4: Can I use drying agents to remove water and methanol? Which ones are effective?

A: Yes, drying agents are very effective for removing trace amounts of water and can also help in removing methanol.

  • Molecular Sieves: This is a highly efficient method. For drying solvents containing methanol, 3Å (Angstrom) molecular sieves are required. The 3Å pores are small enough to capture water molecules (kinetic diameter ~2.8Å) but exclude the larger methanol and this compound molecules.[9][11] Using 4Å sieves is not recommended as they will co-adsorb methanol.[9] Molecular sieves can reduce water content to the parts-per-million (ppm) range.[12][13]

  • Anhydrous Calcium Chloride: Fused, finely ground calcium chloride can be used to separate both water and methanol. This method involves allowing the this compound to stand in contact with a large quantity of the drying agent for an extended period (e.g., 24 hours).[8]

Q5: What is the risk of hydrolysis during purification and how can I minimize it?

A: this compound can react slowly with water to hydrolyze into formic acid and methanol.[3][4] This is a reversible reaction with an unfavorable equilibrium, meaning the presence of excess water can drive the reaction backward, leading to product loss.[1][14] To minimize hydrolysis:

  • Limit Water Contact: Avoid using excessive water during any washing steps.

  • Work Quickly: Perform purification steps promptly.

  • Use Anhydrous Conditions: Employ drying agents like molecular sieves to remove water efficiently.

  • Control Temperature: While hydrolysis is slow at room temperature, higher temperatures during distillation can accelerate it. However, the short residence time in a distillation column typically minimizes this risk.

Q6: What safety precautions should I take when handling and purifying this compound?

A: this compound is a highly flammable liquid with a very low flash point (-27°F / -32°C) and a wide explosive range (5-23% in air).[3][4][15] Strict safety measures are essential.

  • Eliminate Ignition Sources: Work in an area free of open flames, sparks, or hot surfaces. Use explosion-proof electrical equipment.[16][17]

  • Grounding and Bonding: Ground and bond all metal containers and transfer equipment to prevent static discharge.[3][18]

  • Ventilation: Use the chemical only in a well-ventilated area or under a chemical fume hood.[19]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[17][18]

  • Storage: Store in tightly closed containers in a cool, dry, fireproof, and well-ventilated area, away from strong oxidants, acids, and bases.[17][18]

Troubleshooting Guides

Problem 1: Poor separation efficiency during distillation (product still contains high levels of impurities).

Possible Cause Solution
Insufficient Column Efficiency For fractional distillation, ensure your column is packed correctly and is of sufficient length (i.e., has enough theoretical plates) for the separation.
Incorrect Reflux Ratio An improper reflux ratio can lead to poor separation. For a typical batch distillation, a higher reflux ratio generally improves separation but increases distillation time. Optimize the ratio based on your specific setup. A reflux ratio of 1 to 3 has been noted in some applications.[20]
Distillation Rate Too High Boiling the mixture too vigorously can cause "flooding" in the column, preventing proper vapor-liquid equilibrium and reducing separation efficiency. Reduce the heating rate.
Fluctuating Heat Input Unstable heating can disrupt the equilibrium in the column. Ensure a steady and consistent heat source.

Problem 2: Product is lost during the purification process.

Possible Cause Solution
Hydrolysis As discussed in the FAQs, water can cause hydrolysis. Minimize contact with water and ensure all glassware is thoroughly dried before use.[3]
Evaporation This compound has a very low boiling point (32°C) and high vapor pressure.[2][4] Ensure all joints in your apparatus are well-sealed and use a cooled receiver to condense the distilled product effectively.
Incorrect Fraction Collection You may be discarding the product fraction or co-distilling it with impurities. Monitor the head temperature of the distillation closely. Pure this compound should distill over at a constant temperature of approximately 32°C at atmospheric pressure.

Problem 3: Drying with molecular sieves is ineffective.

Possible Cause Solution
Incorrect Sieve Type You must use 3Å molecular sieves . 4Å or 5Å sieves will adsorb methanol and potentially this compound along with water.[9][11]
Sieves are Not Activated Molecular sieves must be activated (i.e., have pre-adsorbed water removed) before use. This is done by heating them in a vacuum oven.[9] See the experimental protocol below.
Insufficient Quantity of Sieves Use a sufficient amount of sieves relative to the volume of the solvent. A common recommendation is 10-20% by weight/volume.[12]
Insufficient Contact Time Drying is not instantaneous. Allow the solvent to stand over the sieves for at least 24-72 hours for optimal drying.[12] Gentle agitation can improve efficiency.

Problem 4: The purified this compound becomes contaminated again over time.

Possible Cause Solution
Improper Storage This compound is hygroscopic and will absorb atmospheric moisture. Store in a tightly sealed container, preferably with a septum, under an inert atmosphere (e.g., nitrogen or argon).[18]
Slow Hydrolysis Trace amounts of remaining water can cause slow degradation. For long-term storage of high-purity solvent, it is best to store it over activated 3Å molecular sieves.[9]
Container Material Use glass or other inert containers. Avoid reactive materials.

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

Objective: To separate this compound from methanol and water impurities.

Materials:

  • Impure this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

  • Boiling chips

  • Ice bath

Procedure:

  • Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Charging the Flask: Add the impure this compound and a few boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently with the heating mantle.

  • Equilibration: As the liquid begins to boil, observe the vapor rising through the fractionating column. Allow the vapor to slowly reach the top of the column and establish equilibrium (a "reflux ring"). This may take 15-30 minutes.

  • Distillation: The temperature at the distillation head will initially be low. As the first fraction (pure this compound) begins to distill, the temperature should hold steady at its boiling point (~32°C).

  • Fraction Collection: Collect the distillate that comes over at a constant temperature. Place the receiving flask in an ice bath to minimize evaporation loss.

  • Transition: If the temperature at the distillation head begins to rise, it indicates that the lower-boiling component (this compound) is depleted and higher-boiling impurities (methanol) are starting to distill. Change the receiving flask to collect this intermediate fraction separately.

  • Shutdown: Once the temperature rises significantly or only a small amount of liquid remains in the distillation flask, turn off the heat and allow the apparatus to cool.

  • Storage: Transfer the purified this compound to a dry, tightly sealed container for storage.

Protocol 2: Drying this compound with Molecular Sieves

Objective: To remove trace water from this compound.

Part A: Activating the Molecular Sieves

  • Place the required amount of 3Å molecular sieves in a suitable flask (e.g., a Schlenk flask).

  • Heat the sieves under vacuum (using a vacuum pump, not a water aspirator) at a high temperature (typically 180-200°C) for several hours (8-12 hours is common).[9]

  • Allow the sieves to cool to room temperature under a stream of dry, inert gas (like nitrogen or argon) before use.

Part B: Drying the Solvent

  • Add the activated 3Å molecular sieves to a flask containing the this compound to be dried (a ratio of 10-20% w/v is recommended).[12]

  • Seal the flask and allow it to stand for at least 24 hours at room temperature. Gentle swirling can occasionally help. For very low water content (<10 ppm), 72 hours may be required.[12]

  • To use the dry solvent, carefully decant or filter the liquid away from the sieves. For moisture-sensitive applications, it is best to distill the solvent directly from the sieves under an inert atmosphere.

  • Store the dried solvent over a small amount of activated sieves to maintain dryness.

Data & Visualizations

Data Tables

Table 1: Boiling Points of Components at Atmospheric Pressure

ComponentBoiling Point (°C)Boiling Point (°F)
This compound 3290
Methanol 65149
Water 100212

This data highlights the feasibility of separation by distillation.

Table 2: Distillation Parameters from a Simulated Process for this compound Purification[20]

ParameterEmbodiment 1Embodiment 2Embodiment 3
Main Column Plates 405060
Reflux Ratio 123
Top Temperature (°C) 34.332.131.9
Bottom Temperature (°C) 100.9100.4100.0
Final Purity (Mass Fraction %) 99.00%99.50%99.35%

Diagrams

Fractional_Distillation_Workflow cluster_setup Apparatus Setup cluster_process Distillation Process cluster_collection Product Collection & Shutdown Start Start: Impure This compound Apparatus Assemble Dry Distillation Apparatus Start->Apparatus Charge Charge Flask with Sample & Boiling Chips Apparatus->Charge Heat Gentle Heating Charge->Heat Equilibrate Establish Vapor-Liquid Equilibrium Heat->Equilibrate Distill Distill at Constant Temp (~32°C) Equilibrate->Distill Collect Collect Pure This compound Distill->Collect Monitor Monitor Temp for Rise Collect->Monitor Monitor->Distill Temp Stable Shutdown Stop Heating & Cool Down Monitor->Shutdown Temp Rises Store Store Purified Product Shutdown->Store Molecular_Sieve_Drying_Workflow cluster_activation Sieve Activation cluster_drying Solvent Drying cluster_usage Solvent Use & Storage Heat 1. Heat 3Å Sieves under Vacuum (180-200°C, 8-12h) Cool 2. Cool Under Inert Gas Heat->Cool Add 3. Add Activated Sieves to this compound (10-20% w/v) Cool->Add Stand 4. Let Stand for 24-72h Add->Stand Decant 5. Decant or Distill Dry Solvent Stand->Decant Store 6. Store Over Sieves in Sealed Container Decant->Store

References

How to stabilize methyl formate against decomposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the decomposition of methyl formate (B1220265) during storage and experimental use. By understanding its degradation pathways and implementing proper handling and storage protocols, you can ensure the integrity of your material and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of methyl formate decomposition?

A1: this compound primarily degrades via two pathways:

  • Hydrolysis: In the presence of water, this compound can hydrolyze back to formic acid and methanol (B129727). This reaction is autocatalytic, as the formic acid produced can further accelerate the hydrolysis.

  • Decarbonylation: At elevated temperatures or in the presence of certain catalysts, this compound can decompose into methanol and carbon monoxide.

Q2: Are there any chemical stabilizers that can be added to this compound?

A2: Currently, there are no commercially recommended chemical stabilizers or inhibitors that are added to this compound to prevent its decomposition during storage. Stabilization is achieved by controlling the environmental conditions.

Q3: What are the ideal storage conditions for this compound?

A3: To minimize decomposition, this compound should be stored in a cool, dry, and dark environment. The container must be tightly sealed to prevent the ingress of moisture, which can lead to hydrolysis. For long-term storage, refrigeration (2-8°C) and blanketing with an inert atmosphere, such as nitrogen or argon, are highly recommended.

Q4: How can I detect if my this compound sample has started to decompose?

A4: Signs of decomposition include:

  • Pressure Buildup: The formation of carbon monoxide from decarbonylation can lead to pressure buildup in a sealed container.

  • Acidic pH: The presence of formic acid from hydrolysis will make the sample acidic.

  • Analytical Characterization: Techniques like Gas Chromatography (GC) can be used to quantify the purity of this compound and detect the presence of methanol and formic acid.

Q5: Can I use this compound that shows signs of decomposition?

A5: It is not recommended to use decomposed this compound in experiments where high purity is required. The presence of impurities like formic acid and methanol can interfere with your reactions and lead to inaccurate results. If the decomposition is minor, the this compound may be purified by distillation before use.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Pressure buildup in the storage container. Decarbonylation of this compound, leading to the formation of carbon monoxide gas.1. Carefully and slowly vent the container in a well-ventilated fume hood. 2. Ensure future storage is at a consistently low temperature (refrigerated). 3. If pressure buildup is recurrent, the material may be too unstable for long-term storage.
The pH of the this compound sample is acidic. Hydrolysis has occurred, forming formic acid.1. This is a strong indicator of water contamination and subsequent degradation. 2. Confirm the extent of decomposition using an appropriate analytical method (e.g., GC). 3. If the purity is no longer acceptable, the this compound can be purified by fractional distillation under an inert atmosphere. Ensure all glassware is scrupulously dried beforehand.
Inconsistent or unexpected experimental results. The use of degraded this compound containing impurities (formic acid, methanol).1. Verify the purity of the this compound using the protocol outlined below. 2. If impurities are detected, use a fresh, unopened bottle of this compound or purify the existing stock. 3. Always use this compound from a recently opened bottle for sensitive applications.
Discoloration of the sample. While this compound is colorless, significant degradation could potentially lead to the formation of colored byproducts, especially if other reactive species are present.1. Do not use a discolored sample. 2. Dispose of the material according to your institution's safety guidelines.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₂H₄O₂
Molar Mass 60.05 g/mol
Appearance Colorless liquid
Odor Ethereal, pleasant
Boiling Point 32 °C (90 °F; 305 K)
Melting Point -100 °C (-148 °F; 173 K)
Density 0.974 g/mL at 20 °C
Solubility in Water 30 g/100 mL (20 °C)
Vapor Pressure 634 hPa (476 mmHg) at 20 °C

Experimental Protocols

Protocol 1: Purity Assessment of this compound by Gas Chromatography (GC)

Objective: To determine the purity of a this compound sample and quantify the primary decomposition products (methanol and formic acid).

Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Capillary column suitable for separating volatile organic compounds (e.g., a wax or polar-phase column).

  • High-purity helium or nitrogen as the carrier gas.

  • Syringes for sample injection.

  • Anhydrous solvents for dilution (if necessary), such as dichloromethane (B109758) or acetonitrile.

  • Certified reference standards for this compound, methanol, and formic acid.

Methodology:

  • Instrument Setup:

    • Set the injector temperature to 200°C.

    • Set the detector temperature to 250°C.

    • Set the oven temperature program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/min to 150°C.

      • Hold at 150°C for 2 minutes.

    • Set the carrier gas flow rate according to the column manufacturer's recommendations.

  • Standard Preparation:

    • Prepare a series of calibration standards by accurately weighing and dissolving the reference standards of this compound, methanol, and formic acid in the chosen anhydrous solvent.

    • The concentration range of the standards should bracket the expected concentrations in the sample.

  • Sample Preparation:

    • If necessary, dilute the this compound sample with the anhydrous solvent to fall within the calibration range.

  • Analysis:

    • Inject a fixed volume (e.g., 1 µL) of each standard and the sample into the GC.

    • Record the chromatograms and the peak areas.

  • Data Analysis:

    • Generate a calibration curve for each compound by plotting the peak area versus concentration.

    • Determine the concentration of this compound, methanol, and formic acid in the sample using the calibration curves.

    • Calculate the purity of the this compound as a weight percentage.

Visualizations

DecompositionPathways Decomposition Pathways of this compound cluster_hydrolysis Hydrolysis cluster_decarbonylation Decarbonylation MF This compound (HCOOCH₃) FA Formic Acid (HCOOH) MF->FA + H₂O MeOH1 Methanol (CH₃OH) MF->MeOH1 + H₂O CO Carbon Monoxide (CO) MF->CO Δ / Catalyst MeOH2 Methanol (CH₃OH) MF->MeOH2 Δ / Catalyst H2O Water (H₂O) Heat Heat / Catalyst ExperimentalWorkflow Experimental Workflow for Purity Assessment start Start: Assess this compound Sample prep_standards Prepare Calibration Standards (this compound, Methanol, Formic Acid) start->prep_standards prep_sample Prepare this compound Sample (Dilute if necessary) start->prep_sample gc_analysis Perform GC-FID Analysis prep_standards->gc_analysis prep_sample->gc_analysis data_analysis Analyze Data (Generate Calibration Curves) gc_analysis->data_analysis purity_check Purity > 99%? data_analysis->purity_check use_sample Proceed with Experiment purity_check->use_sample Yes purify Purify by Fractional Distillation purity_check->purify No end End use_sample->end purify->end

Technical Support Center: Optimizing Methyl Formate as a Blowing Agent

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for optimizing the performance of methyl formate (B1220265) as a blowing agent in experimental settings.

Troubleshooting Guide

This guide addresses common issues encountered during the use of methyl formate in polyurethane foam formulations.

1. Issue: Foam Collapse or Significant Shrinkage

  • Question: My foam is collapsing after rising, or is exhibiting significant shrinkage (>10%) after curing. What are the potential causes and solutions when using this compound?

  • Answer: Foam collapse or shrinkage is a common issue that often points to an imbalance between the gelling and blowing reactions, or a foam structure that is too weak to withstand internal pressure changes.[1][2][3] When using this compound, its high solvency and low boiling point can be contributing factors.

    • Potential Causes:

      • Inadequate Gel Strength: The polymer matrix may not be building viscosity fast enough to contain the gas produced by the evaporating this compound. This can be due to an incorrect catalyst ratio, delaying the gelation process.[1]

      • Excessive Blowing: Too much this compound or a reaction temperature that is too high can cause rapid gas expansion before the polymer has sufficient strength.

      • Poor Formulation Stability: this compound's strong solvency can affect the stability of the polyol blend, leading to a non-uniform reaction.[4]

      • Sub-optimal Polyol Choice: Using polyols with low functionality (≤ 2) can result in a foam structure that is not robust enough, leading to dimensional instability.

    • Troubleshooting Steps:

      • Adjust Catalyst Package: Increase the concentration of the gelling catalyst to accelerate the polymerization reaction and build viscosity more quickly. A proper balance between the blowing and gelling catalysts is crucial.[1][3]

      • Optimize this compound Concentration: Reduce the amount of this compound in the formulation. Consider co-blowing with water or another agent to achieve the target density with a more controlled expansion.

      • Evaluate Polyol Blend: Ensure the polyol blend has an appropriate average functionality and hydroxyl number. For rigid foams, incorporating polyols with a hydroxyl number between 150 and 800 can improve dimensional stability.[5][6]

      • Control Temperature: Monitor and control the temperature of the components and the mold. Lowering the initial temperature can slow the vaporization of this compound, allowing the gel reaction to keep pace.

      • Incorporate Additives: Consider using cell-opening additives to prevent a fully closed-cell structure that can be prone to shrinkage as the gas inside cools.

2. Issue: Non-Uniform Density and Cell Structure

  • Question: The resulting foam has an inconsistent density and a varied cell structure, with some areas having much larger cells than others. How can I improve uniformity with a this compound system?

  • Answer: Non-uniform density and cell structure are typically caused by poor mixing, inadequate nucleation, or coalescence of cells.[1]

    • Potential Causes:

      • Inefficient Mixing: this compound's high volatility can lead to premature frothing if not mixed efficiently and quickly, resulting in a heterogeneous mixture.

      • Poor Surfactant Performance: The surfactant may not be adequately stabilizing the newly formed bubbles, leading to cell coalescence. The solvency of this compound can sometimes interfere with surfactant performance.

      • Inadequate Nucleation: Insufficient sites for bubble formation can lead to fewer, larger cells.

    • Troubleshooting Steps:

      • Optimize Mixing: Increase mixing speed and ensure the mixing head is designed for reactive, blowing systems. Minimize the time between mixing and pouring.

      • Select an Appropriate Surfactant: Use a silicone-based surfactant that is compatible with this compound and the polyol blend. The surfactant choice is critical for controlling cell size and uniformity.[4]

      • Adjust Surfactant Concentration: Experiment with different concentrations of the surfactant to find the optimal level for cell stabilization.

      • Control Component Temperatures: Ensure all components are at a consistent and optimal temperature before mixing to promote a uniform reaction rate.

3. Issue: Reduced Foam Hardness

  • Question: The foam is softer than expected for the target density. What formulation adjustments can be made?

  • Answer: Reduced foam hardness, or lower than expected compressive strength, can result from several formulation factors.

    • Potential Causes:

      • Low Isocyanate Index: An insufficient amount of isocyanate will result in incomplete polymerization and a weaker polymer matrix.

      • Low-Functionality Polyols: The use of primarily low-functionality polyols will lead to a more flexible and less rigid foam structure.

      • Incomplete Curing: The reaction may not have gone to completion, leaving a softer, less cross-linked polymer.

    • Troubleshooting Steps:

      • Verify Isocyanate Index: Ensure the isocyanate index is appropriate for the application (typically 1.05-1.20 for rigid foams). Recalculate and adjust the amount of isocyanate if necessary.

      • Modify Polyol Blend: Increase the average functionality of the polyol blend by incorporating higher-functionality polyols or cross-linking agents.

      • Check Catalyst Activity: Ensure the catalyst package is providing a complete and timely cure. Consider post-curing the foam at an elevated temperature to complete the reaction.

      • Evaluate Water Content: If water is used as a co-blowing agent, its reaction with isocyanate forms urea (B33335) linkages, which can contribute to hardness. Ensure the water content is optimized.

Frequently Asked Questions (FAQs)

  • Q1: What are the main advantages of using this compound over other blowing agents?

    • A1: this compound offers several key advantages:

      • Environmental Profile: It has zero ozone depletion potential (ODP) and a very low global warming potential (GWP). It is also VOC-exempt in the United States.[4]

      • Blowing Efficiency: Due to its low molecular weight, less this compound is needed by mass to achieve the same foam density compared to higher molecular weight blowing agents.[4]

      • Economic Viability: It can be a cost-effective alternative to hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs).[4]

  • Q2: What are the primary safety concerns with this compound?

    • A2: The main safety concern is its flammability. Pure this compound is a highly flammable liquid.[7] It is recommended to use it in well-ventilated areas, with explosion-proof equipment, and to take precautions against static discharge.[8] For small and medium-sized enterprises, using pre-blended systems where the this compound is already mixed with the polyol can significantly mitigate these risks.[7]

  • Q3: Can this compound be used as a "drop-in" replacement for other blowing agents?

    • A3: No, this compound is generally not a "drop-in" replacement.[4] Due to its strong solvency and different boiling point, formulation adjustments are almost always necessary.[4] This typically involves optimizing the surfactant, catalyst package, and potentially the polyol blend to achieve desired foam properties.[4]

  • Q4: How does this compound affect the thermal conductivity of the foam?

    • A4: Foams produced with this compound can achieve good thermal insulation properties. However, its performance is highly dependent on the formulation. Blending this compound with HFOs or HCFOs has been shown to have synergistic effects, resulting in thermal conductivity values that are equal to or better than those achieved with HFOs or HCFOs alone.[4]

  • Q5: Is this compound compatible with most polyurethane system components?

    • A5: Generally, yes. There are no major identified compatibility issues with most polyols and additives.[7] However, due to its solvency, it is always recommended to verify the compatibility with the specific polyols and other components being used in a new formulation.[7] It is also recommended that any equipment components that come into direct contact with pure or blended this compound be corrosion-resistant.[7]

Data Presentation

Table 1: Physical Properties of this compound and Other Blowing Agents

PropertyThis compound (HCOOCH₃)HFC-245faHFO-1233zd(E)CyclopentaneWater (forms CO₂)
Molecular Weight ( g/mol ) 60.05134130.570.118.02
Boiling Point (°C) 3215.31949100
Gas Thermal Conductivity (mW/m·K @ 25°C) ~9.3~12.7~8.0~12.0~16.0
Ozone Depletion Potential (ODP) 00~000
Global Warming Potential (GWP, 100-yr) <1010301~11<1
VOC Status (U.S. EPA) ExemptNot ExemptNot ExemptNot ExemptExempt

Note: Values are approximate and can vary slightly based on the source.

Table 2: Performance Characteristics of Foams Blown with Different Agents (Typical Values)

Foam PropertyThis compound (or MF Blends)HFC-245faHFO-1233zd(E)Hydrocarbons
Typical Density Range (pcf) 1.5 - 2.51.8 - 3.01.8 - 3.01.5 - 2.5
k-Factor (BTU·in/hr·ft²·°F) 0.14 - 0.180.15 - 0.180.12 - 0.160.16 - 0.20
Compressive Strength (psi) 15 - 3020 - 4020 - 4015 - 30
Dimensional Stability (% change) < 5% (optimized)< 2%< 2%< 5%
Relative Cost Low to MediumHighVery HighLow

Performance is highly dependent on the specific formulation and processing conditions.

Experimental Protocols

1. Protocol for Measuring Dimensional Stability of Rigid Foam

  • Objective: To determine the change in foam dimensions under conditions of high heat and humidity, as an indicator of post-cure shrinkage or expansion. This protocol is based on ASTM D2126.[9][10]

  • Materials:

    • Cured rigid foam samples (minimum of 3)

    • Calipers or micrometer

    • Environmental chamber capable of maintaining ±2°C and ±5% relative humidity (RH)

    • Permanent marker

  • Methodology:

    • Sample Preparation: Cut three foam specimens to a standard size (e.g., 100mm x 100mm x 25mm). Ensure the cuts are clean and perpendicular.

    • Initial Conditioning: Condition the specimens at standard laboratory conditions (23 ± 2°C and 50 ± 5% RH) for at least 24 hours.[10]

    • Initial Measurement: After conditioning, measure the length, width, and thickness of each specimen at three different locations for each dimension. Record the average for each dimension as the initial measurement.

    • Environmental Exposure: Place the specimens in an environmental chamber set to the desired test conditions (e.g., 70°C and 97% RH).[10] The exposure duration is typically 24 to 168 hours, depending on the experimental requirements.[10]

    • Final Conditioning: After the exposure period, remove the specimens from the chamber and allow them to re-condition at standard laboratory conditions for at least 24 hours.

    • Final Measurement: Re-measure the length, width, and thickness of each specimen at the same locations as the initial measurements.

    • Calculation: Calculate the percent change for each dimension using the formula: % Change = [(Final Measurement - Initial Measurement) / Initial Measurement] * 100

    • Reporting: Report the average percent change and standard deviation for each dimension.

2. Protocol for Cell Structure Analysis via Scanning Electron Microscopy (SEM)

  • Objective: To qualitatively and quantitatively assess the cell size, cell uniformity, and cell openness of the foam structure.

  • Materials:

    • Cured foam samples

    • Sharp razor blade or microtome

    • Scanning Electron Microscope (SEM)

    • Sputter coater (for gold or palladium coating)

    • Image analysis software (e.g., ImageJ)

  • Methodology:

    • Sample Preparation: Cut a small, representative sample from the core of the foam (e.g., 10mm x 10mm x 5mm). The cut must be extremely sharp to avoid smearing the cellular structure. A fresh razor blade, chilled to reduce tearing, is effective.

    • Mounting: Mount the sample on an SEM stub using conductive carbon tape. Ensure the surface to be imaged is parallel to the stub surface.

    • Coating: Place the mounted sample in a sputter coater and apply a thin layer of a conductive material (e.g., gold) to prevent charging under the electron beam.

    • Imaging:

      • Insert the coated sample into the SEM chamber.

      • Obtain a clear image of the foam's cellular structure at various magnifications (e.g., 50x, 100x, 200x). Capture images from different areas of the sample to ensure representativeness.

      • Focus on features such as cell size, shape, and the presence of open or closed cell windows.

    • Image Analysis:

      • Use image analysis software to measure cell diameters. The intercept counting method can be used to determine the average cell size.[11]

      • Analyze the images for cell size distribution to quantify uniformity.

      • Qualitatively assess the degree of cell openness by observing the number and size of holes in the cell walls.

Visualizations

Troubleshooting_Foam_Collapse Start Foam Collapse or Significant Shrinkage Imbalance Check Reaction Balance (Gel vs. Blow) Start->Imbalance Strength Check Formulation Strength Start->Strength Catalyst Adjust Catalyst Package (Increase Gelling Catalyst) Imbalance->Catalyst BlowingAgent Optimize Blowing Agent (Reduce this compound) Imbalance->BlowingAgent Polyol Evaluate Polyol Blend (Increase Functionality) Strength->Polyol Additives Consider Additives (Cell Openers) Strength->Additives Resolved Issue Resolved Catalyst->Resolved BlowingAgent->Resolved Polyol->Resolved Additives->Resolved Polyurethane_Reaction_Pathway cluster_reactants Reactants cluster_reactions Primary Reactions cluster_products Products Isocyanate Diisocyanate (R-NCO) Gel_Reaction Gelling Reaction (Polymerization) Isocyanate->Gel_Reaction + Polyol Blow_Reaction Blowing Reaction (Gas Formation) Isocyanate->Blow_Reaction + Water Polyol Polyol (R'-OH) Polyol->Gel_Reaction Water Water (H₂O) Water->Blow_Reaction MF This compound (HCOOCH₃) MF_Gas This compound Gas (from Vaporization) MF->MF_Gas + Heat Urethane Polyurethane Matrix (Gel Structure) Gel_Reaction->Urethane CO2 Carbon Dioxide Gas (from Water) Blow_Reaction->CO2 Foam Stable Foam Structure Urethane->Foam CO2->Foam MF_Gas->Foam Experimental_Workflow_Dimensional_Stability Prep Sample Preparation (Cut 3 Specimens) Cond1 Initial Conditioning (24h @ 23°C, 50% RH) Prep->Cond1 Measure1 Initial Measurement (Length, Width, Thickness) Cond1->Measure1 Expose Environmental Exposure (e.g., 48h @ 70°C, 97% RH) Measure1->Expose Cond2 Final Conditioning (24h @ 23°C, 50% RH) Expose->Cond2 Measure2 Final Measurement (Length, Width, Thickness) Cond2->Measure2 Calc Calculate % Change [ (Final - Initial) / Initial ] * 100 Measure2->Calc Report Report Results Calc->Report

References

Addressing foam shrinkage and dimensional stability with methyl formate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing methyl formate (B1220265) as a blowing agent, with a specific focus on addressing challenges related to foam shrinkage and dimensional stability.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during foam production with methyl formate.

Problem Potential Causes Recommended Solutions
High initial shrinkage after demolding Imbalance between the gelling and blowing reactions.[1]- Adjust the catalyst package: Increase the concentration of the gelling catalyst (e.g., a tin-based catalyst) or use a more balanced catalyst system.[2] - Optimize the isocyanate index (NCO/OH ratio). An index of 1.1 is often a good starting point.[3] - Evaluate the reactivity of the polyol blend.
Foam collapses during or after rising - Insufficient polymer strength to contain the blowing agent. - Excessive gas generation late in the foaming process.[1] - Low ambient or material temperature slowing the reaction.[2]- Increase the functionality of the polyol blend.[4] - Ensure raw material and mold temperatures are within the recommended range (e.g., mold temperatures of 50°C have been shown to be effective).[5] - Check for and eliminate any excess moisture in the raw materials.[1]
Post-cure shrinkage or poor dimensional stability - Sub-optimal curing parameters. - Inadequate crosslink density in the polymer matrix.[6] - High closed-cell content leading to gas diffusion and cell collapse over time.[2]- Implement a post-curing step at an elevated temperature to ensure complete reaction. - Incorporate higher functionality polyols or crosslinkers into the formulation.[7][8] - Consider using a co-blowing agent to modify the gas composition within the cells.
Inconsistent foam density - Uneven mixing of components.[1] - Variations in temperature during the foaming process.- Ensure thorough mixing of the A-side and B-side components. - Maintain consistent ambient and substrate temperatures.
Poor surface quality - Incompatible surfactant or incorrect surfactant level.- Optimize the type and concentration of the silicone surfactant to ensure proper cell stabilization.[6]

Frequently Asked Questions (FAQs)

Q1: Why does foam produced with this compound sometimes exhibit significant shrinkage?

A1: Shrinkage in this compound-blown foams is often due to an imbalance between the gas generation (blowing reaction) and the polymer network formation (gelling reaction).[1] If the polymer network is not strong enough when the blowing agent fully vaporizes, the foam structure can collapse. Additionally, the diffusion of this compound and carbon dioxide out of the foam cells after curing can create a pressure differential, leading to shrinkage if the cell walls are not sufficiently robust.[5]

Q2: How can I improve the dimensional stability of my polyurethane foam when using this compound?

A2: To enhance dimensional stability, consider the following:

  • Polyol Selection: Utilize a blend of polyols, including those with a higher hydroxyl number (around 150 to 800) and higher functionality, to increase the crosslink density of the polymer.[7][8]

  • Catalyst Optimization: Adjust the catalyst package to ensure a balanced reaction profile, allowing the foam to build sufficient strength before the blowing reaction is complete.[9]

  • Co-Blowing Agents: The use of co-blowing agents, such as water or HFOs, can modify the gas pressure within the cells and improve long-term stability.[6][10]

  • Curing: Ensure the foam is adequately cured, potentially including a post-curing step, to complete the polymerization reactions.

Q3: What is the recommended isocyanate index (NCO/OH ratio) for this compound foams?

A3: For rigid polyurethane foams, the isocyanate index typically ranges from 0.8:1 to 3:1.[7] For standard polyurethane foams, a weight ratio of Component A (isocyanate) to Component B (polyol blend) is often in the range of 150:100 to 100:150.[7] For polyisocyanurate foams, a higher NCO/OH ratio of 2:1 to 3:1 is common.[7]

Q4: Are there any safety precautions I should take when working with this compound?

A4: Yes, this compound is a flammable liquid with a low flash point.[11] It is important to handle it in a well-ventilated area and away from ignition sources.[11] Always consult the Safety Data Sheet (SDS) for detailed handling and personal protective equipment (PPE) recommendations.[11]

Q5: Can this compound be used as the sole blowing agent?

A5: While this compound can be used as the sole blowing agent, it often requires careful formulation to achieve good dimensional stability.[7][8] In many applications, it is used in conjunction with co-blowing agents like water to optimize foam properties and processing.[7]

Data Presentation

Table 1: Physical Properties of this compound
PropertyValue
Molecular FormulaC₂H₄O₂
Molecular Weight60.05 g/mol [12]
Boiling Point32 °C[12]
Density @ 20°C0.980 kg/dm ³[12]
Flash Point-32 °C[12]
Vapor Pressure @ 20°C0.62 bar[13]
Table 2: Influence of Formulation Components on Foam Properties
Formulation VariableEffect on ShrinkageEffect on Dimensional Stability
Increasing this compound Concentration Can increase shrinkage if not properly formulated.May decrease if the polymer network is not robust enough.
Increasing Polyol Hydroxyl Number/Functionality Decreases shrinkage.Increases dimensional stability due to higher crosslink density.[7][8]
Optimizing Catalyst Package Can significantly decrease shrinkage by balancing reactions.[9]Improves dimensional stability by ensuring proper cure.
Addition of Water (Co-blowing Agent) Can help to balance the blowing profile and reduce shrinkage.Can improve long-term stability.[7]
Increasing Isocyanate Index Can decrease shrinkage by increasing rigidity.Can improve dimensional stability.

Experimental Protocols

Protocol 1: Evaluation of Dimensional Stability (Based on ASTM D2126)

Objective: To determine the response of rigid cellular plastics to thermal and humid aging.[14][15][16]

Materials and Equipment:

  • Foam samples (cut to a size where the mass is less than 100g)[15]

  • Circulating air oven

  • Humidity-controlled environmental chamber[16]

  • Calipers or other dimensional measurement tool

Procedure:

  • Sample Preparation: Cut at least three representative foam samples to the desired dimensions.

  • Initial Measurement: Measure the length, width, and thickness of each sample to the nearest 0.1%.[15]

  • Conditioning: Condition the samples at standard laboratory conditions (23°C and 50% relative humidity) before exposure.[16]

  • Exposure: Place the samples in an environmental chamber under one of the following conditions (or other agreed-upon conditions):[16]

    • 70°C and 97% relative humidity

    • 100°C and ambient humidity

    • -20°C

  • Exposure Duration: The typical exposure time ranges from 48 to 168 hours.[16]

  • Final Measurement: After the exposure period, allow the samples to return to room temperature for at least two hours.[15] Remeasure the dimensions of the samples.

  • Calculation: Calculate the percent change in each dimension using the following formula:[16] Percent Change = ((Final Dimension - Original Dimension) / Original Dimension) * 100

Mandatory Visualizations

Foam_Shrinkage_Causes cluster_formulation Formulation Factors cluster_processing Processing Conditions Imbalanced Reactivity Imbalanced Gelling vs. Blowing Reactions Foam Shrinkage Foam Shrinkage Imbalanced Reactivity->Foam Shrinkage Low Crosslink Density Low Crosslink Density (Suboptimal Polyol Blend) Low Crosslink Density->Foam Shrinkage High Closed-Cell Content High Closed-Cell Content High Closed-Cell Content->Foam Shrinkage Inadequate Curing Inadequate Curing (Time/Temperature) Inadequate Curing->Foam Shrinkage Low Temperature Low Ambient/Material Temperature Low Temperature->Foam Shrinkage

Caption: Key factors contributing to foam shrinkage.

Troubleshooting_Workflow start Foam Shrinkage Observed q1 Review Formulation: - Catalyst Package - Polyol Blend - Isocyanate Index start->q1 a1 Adjust Formulation: - Optimize Catalyst Ratio - Increase Polyol Functionality - Adjust NCO/OH Ratio q1->a1 Formulation Issue q2 Check Processing Conditions: - Curing Time/Temperature - Ambient Temperature - Mixing q1->q2 Formulation OK a1->q2 a2 Modify Process: - Implement Post-Curing - Control Temperatures - Ensure Thorough Mixing q2->a2 Processing Issue end Improved Dimensional Stability q2->end Process OK a2->end

Caption: A logical workflow for troubleshooting foam shrinkage.

Signaling_Pathways cluster_reactants Reactants (B-Side) cluster_reactions Simultaneous Reactions Polyol Polyol (-OH) Gelling Gelling Reaction (Polymerization) Polyol->Gelling MethylFormate This compound (Blowing Agent) Blowing Blowing Reaction (Gas Generation) MethylFormate->Blowing Vaporization Water Water (Co-Blowing Agent) Water->Blowing Catalyst Catalyst Package Catalyst->Gelling Catalyst->Blowing Surfactant Surfactant FoamStructure Stable Foam Structure Surfactant->FoamStructure Stabilizes Isocyanate Isocyanate (A-Side, -NCO) Isocyanate->Gelling Isocyanate->Blowing Gelling->FoamStructure Balanced Shrinkage Shrinkage/Collapse Gelling->Shrinkage Too Slow Blowing->FoamStructure Balanced Blowing->Shrinkage Too Fast

Caption: Reaction pathways in polyurethane foam formation.

References

Challenges and solutions for using methyl formate as a fumigant

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of methyl formate (B1220265) as a fumigant. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges and solutions associated with the experimental use of methyl formate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your work.

Troubleshooting Guide

This guide addresses common issues that may arise during this compound fumigation experiments.

Problem: Inconsistent or Low Pest Mortality

Possible CauseRecommended Solution
Inadequate Fumigant Concentration - Verify the calculation of the this compound dosage based on the volume of the fumigation chamber.[1] - Ensure the fumigation chamber is properly sealed to prevent leaks.[2][3] - Monitor the gas concentration throughout the experiment using appropriate analytical methods (e.g., gas chromatography) to ensure the target concentration is maintained.[1][4]
Poor Gas Distribution - Use a fan or circulation system within the fumigation chamber to ensure even distribution of the fumigant. - Avoid overloading the chamber, which can impede gas circulation.
High Sorption by Commodity - Be aware that commodities with high oil or fat content can absorb significant amounts of this compound, reducing the concentration in the headspace.[5] - Consider increasing the initial dosage to compensate for sorption, based on preliminary trials.
Low Temperature - Maintain the recommended temperature for the target pest and commodity, as the efficacy of this compound can decrease at lower temperatures.[1][6]
Insect Resistance - If resistance is suspected, consider increasing the concentration-time (CT) product or using an alternative fumigant.[7][8]

Problem: High Residue Levels in Fumigated Materials

Possible CauseRecommended Solution
Low Temperature During Aeration - Aerate the fumigated materials at a higher temperature to facilitate the dissipation of this compound residues.[1] Residues are known to decay faster on warmer materials.[1]
Inadequate Aeration Time - Extend the aeration period to ensure residues are reduced to acceptable levels. Forced aeration may be necessary to speed up the process.[1]
High Sorption - Materials with high porosity or fat content may retain the fumigant longer.[5] Allow for a longer aeration period for such commodities.
Improper Post-Fumigation Handling - Ensure adequate airflow around the fumigated materials during the aeration phase.

Problem: Damage to Equipment or Materials

Possible CauseRecommended Solution
Material Incompatibility - this compound can cause swelling, hardening, and cracking of certain rubber and plastic components.[9] - It can also be corrosive to some metals. - Consult material compatibility charts and ensure all components of your fumigation setup are resistant to this compound.
High Fumigant Concentration - Use the lowest effective concentration of this compound to minimize the risk of material damage.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with this compound?

A1: this compound is highly flammable and can form explosive mixtures with air.[10][11] It is also harmful if inhaled or swallowed and can cause irritation to the eyes and respiratory system.[10] Proper personal protective equipment (PPE), including respiratory protection, and a well-ventilated working area are essential.

Q2: How does temperature affect the efficacy of this compound fumigation?

A2: Temperature plays a crucial role in the effectiveness of this compound. Lower temperatures can reduce its efficacy, requiring a higher concentration or longer exposure time to achieve the desired level of pest control.[1][6] Additionally, the dissipation of this compound residues is slower at lower temperatures.[1]

Q3: Can I use this compound to fumigate liquids?

A3: this compound is soluble in water.[12] Its use for fumigating liquids would require careful consideration of its solubility and potential reactions with the liquid components. It is not a typical application and would necessitate specific protocol development.

Q4: How can I dispose of residual this compound?

A4: Residual this compound should be disposed of in accordance with local environmental regulations for hazardous chemical waste. Small quantities may be allowed to evaporate in a certified fume hood.

Q5: Is this compound the same as ethyl formate?

A5: No, they are different chemical compounds. This compound (HCOOCH₃) is the methyl ester of formic acid, while ethyl formate (HCOOCH₂CH₃) is the ethyl ester. While both are used as fumigants and share some similar properties, their efficacy, physical properties, and safety profiles differ. Much of the recent research has focused on ethyl formate as a replacement for methyl bromide.[1][4][13][14][15][16][17][18]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₂H₄O₂[10]
Molecular Weight 60.05 g/mol [10]
Appearance Colorless liquid[10][11]
Odor Agreeable, pleasant[10][11]
Boiling Point 31.5 °C (88.7 °F)[10][11][12]
Melting Point -100 °C (-148 °F)[12]
Flash Point -27 °C (-16.6 °F)[10][11][19]
Vapor Pressure 476 mmHg at 20 °C[12]
Water Solubility 30 g/100 mL at 20 °C[12]
Density 0.987 g/cm³ at 15 °C[11][12]

Table 2: Efficacy of Formate Fumigants Against Select Pests (Data primarily for Ethyl Formate)

Pest SpeciesFumigantLCt₉₉ (g·h/m³)Temperature (°C)Reference
Achatina fulica (Giant African Snail)Ethyl Formate68.115[4]
Lycoriella mali (Fungus Gnat)Ethyl Formate73.115[4]
Sitophilus oryzae (Rice Weevil)Ethyl Formate + 5% CO₂-25[15]
Tribolium castaneum (Red Flour Beetle)Ethyl Formate + 5% CO₂-25[15]
Rhyzopertha dominica (Lesser Grain Borer)Ethyl Formate + 5% CO₂-25[15]
Note: The efficacy of fumigants is highly dependent on experimental conditions. This table provides examples and should not be considered a universal guide.

Experimental Protocols

Protocol 1: Laboratory-Scale Fumigation of a Solid Commodity

Objective: To conduct a controlled fumigation of a solid commodity (e.g., grain, seeds) in a laboratory setting to assess pest mortality.

Materials:

  • Sealed fumigation chamber (e.g., desiccator with a gas-tight seal)

  • This compound (analytical grade)

  • Gas-tight syringe for liquid injection

  • Septum for fumigant injection

  • Circulation fan (optional, for larger chambers)

  • Temperature and humidity monitoring equipment

  • Commodity to be fumigated

  • Target pest culture

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat, and a respirator with appropriate cartridges for organic vapors.

  • Fume hood

Procedure:

  • Preparation:

    • Ensure all work is performed in a well-ventilated laboratory, preferably within a fume hood.

    • Don all required PPE.

    • Measure the volume of the fumigation chamber accurately.

    • Determine the required dosage of this compound based on the chamber volume and the target concentration (e.g., in g/m³).

    • Place the commodity and the pest culture (in a ventilated container) inside the fumigation chamber.

    • Place temperature and humidity loggers inside the chamber.

  • Sealing the Chamber:

    • Seal the fumigation chamber securely to ensure it is gas-tight.

  • Fumigant Application:

    • Using a gas-tight syringe, draw the calculated volume of liquid this compound.

    • Inject the this compound into the chamber through the septum.

  • Fumigation Period:

    • Allow the fumigation to proceed for the predetermined exposure time (e.g., 24, 48 hours).

    • If using a circulation fan, turn it on for the initial part of the fumigation to ensure even distribution.

    • Monitor the temperature and humidity inside the chamber.

  • Aeration:

    • After the exposure period, transfer the entire fumigation chamber into a fume hood.

    • Carefully open the chamber to allow the this compound vapor to be safely exhausted.

    • Allow the commodity to aerate for a specified period (e.g., 24 hours) to allow residues to dissipate.

  • Post-Fumigation Analysis:

    • Assess pest mortality.

    • If required, collect samples of the commodity for residue analysis using an appropriate analytical method such as headspace gas chromatography.

Visualizations

Fumigation_Troubleshooting_Decision_Tree start Start Troubleshooting: Inconsistent Pest Mortality check_concentration Was the fumigant concentration correct? start->check_concentration check_distribution Was gas distribution uniform? check_concentration->check_distribution Yes solution_recalculate Solution: Recalculate dosage and ensure a sealed chamber. check_concentration->solution_recalculate No check_temperature Was the temperature within the optimal range? check_distribution->check_temperature Yes solution_circulate Solution: Use a circulation fan and avoid overloading the chamber. check_distribution->solution_circulate No check_sorption Is the commodity known for high sorption? check_temperature->check_sorption Yes solution_adjust_temp Solution: Adjust and monitor the temperature. check_temperature->solution_adjust_temp No check_resistance Is pest resistance a possibility? check_sorption->check_resistance No solution_increase_dose Solution: Increase dosage based on preliminary trials. check_sorption->solution_increase_dose Yes solution_alternative Solution: Increase CT product or consider an alternative fumigant. check_resistance->solution_alternative Yes

Caption: Troubleshooting decision tree for inconsistent pest mortality.

Experimental_Workflow cluster_prep Preparation Phase cluster_fumigation Fumigation Phase cluster_post Post-Fumigation Phase prep_ppe Don PPE calc_dose Calculate Dosage prep_ppe->calc_dose prep_chamber Prepare Chamber (Commodity & Pests) calc_dose->prep_chamber seal_chamber Seal Chamber prep_chamber->seal_chamber inject_fumigant Inject this compound seal_chamber->inject_fumigant monitor Monitor Conditions (Time, Temp, Humidity) inject_fumigant->monitor aerate Aerate in Fume Hood monitor->aerate assess_mortality Assess Pest Mortality aerate->assess_mortality residue_analysis Residue Analysis (Optional) assess_mortality->residue_analysis

Caption: General experimental workflow for laboratory-scale fumigation.

References

Factors affecting the efficacy of methyl formate fumigation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methyl formate (B1220265) fumigation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of methyl formate as a fumigant in experimental settings. Here you will find answers to frequently asked questions, troubleshooting guides for common issues, detailed experimental protocols, and data on the factors influencing fumigation efficacy.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the efficacy of this compound fumigation?

A1: The effectiveness of this compound fumigation is primarily influenced by four key factors: temperature, concentration of the fumigant, exposure time, and the commodity being treated. Higher temperatures generally increase the metabolic rate of insects, leading to increased respiration and fumigant uptake, thus enhancing efficacy.[1] The concentration of this compound and the duration of exposure are also critical; a lethal concentration must be maintained for a sufficient period to ensure pest mortality.[2] Additionally, the type of commodity can significantly impact efficacy due to variations in sorption rates.[3]

Q2: How does temperature affect the required dosage of this compound?

A2: As temperature increases, the efficacy of this compound generally increases, which can allow for a reduction in the required dosage or exposure time.[1] Conversely, at lower temperatures, higher concentrations or longer exposure times are necessary to achieve the same level of pest control. For instance, studies on the related compound ethyl formate have shown that it is effective at lower temperatures than many other fumigants, though adjustments to the dosage are still required.[3][4] It is suggested that for ethyl formate, 15°C is a marginal grain temperature for effective use.[5]

Q3: What is fumigant sorption and how does it impact my experiments?

A3: Fumigant sorption is the process by which the fumigant is absorbed or adsorbed by the commodity being treated. This reduces the concentration of this compound in the headspace, making less of the active fumigant available to act on the target pests.[3][4] The rate of sorption is influenced by the type of commodity, its moisture content, temperature, and the loading ratio (the proportion of the fumigation chamber filled with the commodity).[3] For example, ethyl formate is rapidly sorbed and degraded by commodities with high moisture content or at warmer temperatures.[3][4] It is crucial to account for sorption to ensure that a lethal concentration of the fumigant is maintained throughout the treatment period.

Q4: Can the addition of other gases improve the efficacy of this compound?

A4: Yes, the addition of carbon dioxide (CO2) has been shown to have a synergistic effect, enhancing the efficacy of formate fumigants.[6] CO2 can stimulate the respiratory movements in insects, leading to increased uptake of the fumigant.[1] Studies on ethyl formate have demonstrated that combining it with 5% to 20% CO2 significantly enhances its effectiveness against various stored-grain insects.[6] This can allow for lower dosages of the fumigant to be used.

Q5: Is this compound effective against all life stages of insects?

A5: Different life stages of insects (eggs, larvae, pupae, and adults) can exhibit varying susceptibility to fumigants. Generally, eggs and pupae are more tolerant than larval and adult stages. Research on ethyl formate has shown high efficacy in causing acute mortality in adult insects, with a chronic effect on immature stages within the grain.[7] Complete control of all life stages may require higher concentrations or repeated applications.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent or low pest mortality. 1. Inadequate Fumigant Concentration: The initial dosage may be too low, or the concentration may have dropped during fumigation due to leaks or high sorption. 2. Sub-optimal Temperature: Low temperatures can reduce insect metabolism and fumigant efficacy.[1] 3. Short Exposure Time: The duration of the fumigation may not be sufficient to kill all target pests, especially more tolerant life stages.[7] 4. Insect Resistance: While less common for this compound, the possibility of tolerance in certain insect populations exists.1. Verify Dosage Calculation and Monitor Concentration: Ensure your dosage calculations are correct for the volume of the fumigation chamber. Use a gas chromatograph or other suitable detector to monitor the headspace concentration throughout the experiment. Adjust the initial dose to account for predicted sorption. 2. Optimize and Maintain Temperature: Conduct fumigation within the recommended temperature range. If possible, pre-condition the commodity and the fumigation chamber to the target temperature. 3. Increase Exposure Time: Based on the target pest and its life stages, extend the fumigation period. Consult literature for recommended concentration-time (Ct) products for your target species. 4. Consult Literature and Consider Alternatives: Review scientific literature for data on the susceptibility of your target insect species. If resistance is suspected, consider using a synergistic gas like CO2 or an alternative control method.
High fumigant residue in the commodity post-treatment. 1. Inadequate Aeration: Insufficient ventilation after fumigation can lead to residual fumigant being trapped in the commodity. 2. Low Temperature During Aeration: Lower temperatures slow down the desorption of the fumigant from the commodity.[5] 3. High Sorption Characteristics of the Commodity: Some commodities naturally retain more fumigant.[3]1. Implement a Thorough Aeration Protocol: After fumigation, ventilate the chamber and the commodity thoroughly using fans or a flow-through system until residue levels are below the desired limit. 2. Increase Aeration Temperature: If feasible for the commodity, conduct aeration at a slightly elevated temperature to speed up the desorption process. 3. Extend Aeration Time: For highly sorptive commodities, a longer aeration period will be necessary. Monitor residue levels to determine the required time.
Phytotoxicity or damage to the treated commodity. 1. Excessive Fumigant Concentration: High concentrations of this compound can be phytotoxic to some sensitive commodities. 2. Prolonged Exposure Time: Even at lower concentrations, extended exposure can cause damage. 3. High Humidity: High humidity levels can sometimes increase the risk of phytotoxicity for certain products.1. Conduct Preliminary Tolerance Tests: Before large-scale experiments, perform small-scale tests on a sample of the commodity to determine the maximum tolerable concentration. 2. Optimize Exposure Time: Determine the minimum exposure time required for effective pest control to reduce the risk of damage. 3. Control Humidity Levels: If possible, control the relative humidity within the fumigation chamber, especially when treating sensitive plant materials.

Data Presentation

Table 1: Efficacy of Ethyl Formate (as a proxy for this compound) against Stored-Product Pests

Pest SpeciesLife StageTemperature (°C)Concentration (g/m³)Exposure Time (h)Mortality (%)Reference
Sitophilus oryzae (Rice weevil)Mixed2512.5 (+ 5% CO2)3100[6]
Rhyzopertha dominica (Lesser grain borer)Mixed2512.5 (+ 5% CO2)3100[6]
Tribolium castaneum (Red flour beetle)Mixed2512.5 (+ 5% CO2)399.5[6]
Sitophilus oryzaeAdult>2585 g/t (x2)48~100[5]
Rhyzopertha dominicaAdult>2585 g/t (x2)48~100[5]
Tribolium castaneumAdult>2585 g/t (x2)48~100[5]

Table 2: Effect of Temperature on Ethyl Formate Efficacy for a 4-hour Fumigation with >10% CO2

Temperature (°C)Effective Dose (g/m³)Reference
>2130[6]
>1540[6]
>1044[6]

Experimental Protocols

Protocol 1: Laboratory-Scale Fumigation Bioassay

This protocol describes a general method for conducting a laboratory-scale bioassay to determine the efficacy of this compound against a target insect pest.

1. Materials:

  • Glass or stainless steel fumigation chambers (e.g., desiccators) of a known volume.

  • Gas-tight septa for injection and sampling.

  • Gas chromatograph (GC) with a suitable detector (e.g., FID) for concentration monitoring.

  • Pure liquid this compound.

  • Microsyringe for fumigant application.

  • Cultures of the target insect pest.

  • Commodity to be tested (if applicable).

  • Controlled temperature and humidity chamber or room.

2. Methodology:

  • Preparation of Insect Cohorts: Collect a known number of insects of a specific life stage and place them in small, ventilated containers.
  • Chamber Setup: Place the insect containers inside the fumigation chamber. If testing with a commodity, add a known weight of the commodity to the chamber.
  • Sealing and Equilibration: Seal the fumigation chamber and allow it to equilibrate to the desired temperature and humidity for at least 2 hours.
  • Fumigant Application: Calculate the required volume of liquid this compound to achieve the target concentration in the chamber. Using a microsyringe, inject the liquid this compound through the septum into the chamber. A small piece of filter paper inside the chamber can be used to facilitate evaporation.
  • Concentration Monitoring: At regular intervals (e.g., 0.5, 1, 2, 4, and 24 hours), draw a headspace sample through the septum using a gas-tight syringe and inject it into the GC to determine the fumigant concentration.
  • Exposure: Maintain the sealed chamber under the specified conditions for the predetermined exposure time.
  • Aeration: After the exposure period, open the chamber in a fume hood and ventilate for at least 1 hour to remove all traces of the fumigant.
  • Mortality Assessment: Remove the insect containers and assess mortality after a 24-hour recovery period at optimal rearing conditions. For immature stages, continue to monitor for emergence.
  • Data Analysis: Calculate the percentage mortality for each concentration and exposure time. If multiple concentrations are tested, a dose-response curve can be generated to determine lethal concentration values (e.g., LC50, LC99).

Visualizations

Factors_Affecting_Efficacy Temp Temperature Efficacy Fumigation Efficacy Temp->Efficacy Increases Conc Concentration Conc->Efficacy Increases Time Exposure Time Time->Efficacy Increases Sorption Sorption Sorption->Efficacy Decreases Commodity Commodity Type Commodity->Sorption Moisture Moisture Content Moisture->Sorption Loading Loading Ratio Loading->Sorption CO2 CO2 Addition CO2->Efficacy Increases (Synergy)

Caption: Factors influencing this compound fumigation efficacy.

Experimental_Workflow start Start: Define Objectives (Target Pest, Commodity) prep Prepare Insect Cohorts & Fumigation Chambers start->prep setup Setup Chambers with Insects & Commodity (if any) prep->setup equilibrate Seal & Equilibrate (Temperature, Humidity) setup->equilibrate apply Apply this compound equilibrate->apply monitor Monitor Concentration (GC) apply->monitor expose Maintain Exposure Time monitor->expose aerate Aerate Chambers (Fume Hood) expose->aerate assess Assess Mortality (24h Recovery) aerate->assess analyze Analyze Data (Calculate % Mortality, LC values) assess->analyze end End: Report Results analyze->end

Caption: General experimental workflow for a fumigation bioassay.

References

Managing Methyl Formate Flammability Risks in Research: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing the significant flammability risks associated with methyl formate (B1220265). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments.

Troubleshooting Guide: Immediate Actions for Methyl Formate Incidents

Q1: What should I do if I smell this compound in the lab?

If you detect the characteristic fruity or ether-like odor of this compound, it indicates a potential vapor leak. Due to its high volatility and low flash point, immediate action is critical.

  • Stop all work immediately.

  • Extinguish all open flames and turn off any potential ignition sources (e.g., hot plates, non-explosion-proof equipment).[1][2][3]

  • Ensure the area is well-ventilated. If safe to do so, open a fume hood sash or increase ventilation.

  • If the smell is strong or you feel dizzy or unwell, evacuate the area immediately. [1]

  • Notify your lab supervisor or safety officer.

  • Do not re-enter the area until it has been declared safe by qualified personnel.

Q2: How do I handle a small this compound spill (less than 100 mL)?

For minor spills, a quick and cautious response can prevent a more serious incident.

  • Alert nearby personnel and restrict access to the spill area.

  • Eliminate all ignition sources in the vicinity.[1][4]

  • Ensure adequate ventilation, preferably within a chemical fume hood.[1]

  • Wear appropriate Personal Protective Equipment (PPE): splash-proof goggles, face shield, chemical-resistant gloves (check manufacturer's recommendations), and a lab coat.[1][5][6]

  • Contain the spill using a non-combustible absorbent material like vermiculite, dry sand, or earth.[1][3] Do not use combustible materials like paper towels.

  • Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[2][3][4]

  • Clean the spill area with soap and water, and ensure thorough ventilation.[1]

  • Dispose of the hazardous waste according to your institution's and local environmental regulations.[1]

Q3: What is the immediate response to a large this compound spill (more than 100 mL)?

Large spills pose a significant fire and explosion risk and require an emergency response.

  • Evacuate the immediate area and alert all personnel.[1][4]

  • Activate the fire alarm and contact your institution's emergency response team or the local fire department.

  • If safe to do so without risk, remove all ignition sources and shut down equipment in the area.[1]

  • Isolate the spill area and prevent entry.

  • From a safe distance, if trained to do so, use a fire extinguisher suitable for flammable liquids (dry chemical, CO2, or alcohol-resistant foam) on any resulting fire.[1][5] Water may be ineffective.[1][5]

  • Do not attempt to clean up a large spill yourself unless you are a trained emergency responder.

Frequently Asked Questions (FAQs)

General Flammability and Properties

Q4: What makes this compound so flammable?

This compound is classified as a highly flammable liquid primarily due to its very low flash point and wide explosive limits.[1][5] This means that even at low temperatures, it produces enough vapor to form an ignitable mixture with air.[5]

Q5: What are the key flammability properties of this compound?

The following table summarizes the critical flammability data for this compound:

PropertyValueSource(s)
Flash Point -19°C to -27°F (-2.2°F to -32°F)[4][5][7][8][9]
Autoignition Temperature 449°C to 456.1°C (840°F to 853°F)[4][6][8][10][11]
Lower Explosive Limit (LEL) 4.5% to 5.0% by volume in air[4][5][9][10][12][13]
Upper Explosive Limit (UEL) 22.7% to 23% by volume in air[4][5][9][10][12][13]
Vapor Density 2.07 (Heavier than air)[4][5]

Q6: What does the vapor density of this compound signify for safety?

With a vapor density of 2.07, this compound vapor is significantly heavier than air.[4][5] This means that in the event of a leak or spill, the vapors can travel considerable distances along the ground or benchtops to a distant ignition source and then flash back.[1][5] It is crucial to be aware of all potential ignition sources in the laboratory, not just those in the immediate vicinity of the handling area.

Safe Handling and Storage

Q7: What are the essential precautions for handling this compound in the lab?

  • Work in a well-ventilated area, preferably inside a certified chemical fume hood.[1][2]

  • Eliminate all potential ignition sources from the work area, including open flames, sparks, hot surfaces, and non-explosion-proof electrical equipment.[1][2][3]

  • Use non-sparking tools and equipment.[2][3][6]

  • Ground and bond containers when transferring this compound to prevent static electricity buildup.[1][2][3][6]

  • Wear appropriate PPE, including safety goggles, a face shield, and chemical-resistant gloves.[1][5][6][14]

  • Avoid inhalation of vapors and skin contact.[6][14]

  • Keep containers tightly closed when not in use.[1][2][3][14]

Q8: How should this compound be stored?

Proper storage is critical to mitigate fire risks.

  • Store in a cool, dry, well-ventilated area away from heat and direct sunlight.[1][2][14]

  • Store in a designated flammable liquids cabinet.

  • Keep containers tightly closed to prevent vapor leakage.[1][2][3][14]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]

  • Ensure storage areas are free of ignition sources. [1][2]

Emergency Procedures

Q9: What type of fire extinguisher should be used for a this compound fire?

Use a fire extinguisher rated for Class B flammable liquid fires. Suitable types include:

  • Dry chemical [1][4][5]

  • Carbon dioxide (CO2) [1][4][5]

  • Alcohol-resistant foam [1][4][5]

Do not use water as it may be ineffective.[1][5]

Q10: What are the first aid procedures for this compound exposure?

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][14]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][5][14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][14]

Experimental Protocols

Protocol 1: Safe Dispensing of this compound

  • Preparation:

    • Ensure the work area within the chemical fume hood is clean and free of clutter.

    • Verify that a currently inspected Class B fire extinguisher is readily accessible.

    • Confirm the location and functionality of the nearest safety shower and eyewash station.

    • Don the required PPE: safety goggles, face shield, lab coat, and chemical-resistant gloves.

  • Grounding and Bonding:

    • Before dispensing, ensure both the source container and the receiving vessel are properly grounded and bonded to prevent static discharge.

  • Dispensing:

    • Slowly and carefully pour the required amount of this compound, minimizing splashing.

    • Keep the container opening as close to the receiving vessel as possible.

  • Post-Dispensing:

    • Securely close both containers immediately after dispensing.

    • Wipe down any minor drips on the exterior of the containers with a damp cloth (ensure proper disposal of the cloth as hazardous waste).

    • Clean the work area thoroughly.

Protocol 2: Emergency Spill Response (Small Spill)

  • Immediate Actions:

    • Verbally announce the spill to alert others in the lab.

    • Turn off all nearby ignition sources.

  • Containment and Cleanup:

    • Cover the spill with a non-combustible absorbent material (e.g., vermiculite).

    • Using non-sparking tools, carefully scoop the absorbed material into a designated hazardous waste container.

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste.

  • Final Steps:

    • Seal and label the hazardous waste container.

    • Allow the area to ventilate thoroughly.

    • Document the spill and response in the laboratory safety records.

Visualizations

Flammability_Risk_Pathway MethylFormate This compound HighVolatility High Volatility (Low Boiling Point) MethylFormate->HighVolatility has LowFlashPoint Very Low Flash Point (-19°C to -27°F) MethylFormate->LowFlashPoint has HeavierThanAir Vapor is Heavier than Air (VD > 1) MethylFormate->HeavierThanAir produces VaporFormation Rapid Vapor Formation at Room Temperature HighVolatility->VaporFormation LowFlashPoint->VaporFormation FlammableMixture Forms Flammable Mixture with Air (LEL-UEL) VaporFormation->FlammableMixture HeavierThanAir->FlammableMixture can travel to ignition source FireExplosion Fire or Explosion FlammableMixture->FireExplosion requires IgnitionSource Presence of Ignition Source IgnitionSource->FireExplosion initiates

Caption: Logical pathway illustrating the factors contributing to the flammability risk of this compound.

Spill_Response_Workflow Spill This compound Spill Occurs Assess Assess Spill Size Spill->Assess SmallSpill < 100 mL Assess->SmallSpill Small LargeSpill > 100 mL Assess->LargeSpill Large Alert Alert Personnel & Restrict Area SmallSpill->Alert Evacuate Evacuate Area LargeSpill->Evacuate IgnitionOff Eliminate Ignition Sources Alert->IgnitionOff PPE Don Appropriate PPE IgnitionOff->PPE Contain Contain with Absorbent PPE->Contain Collect Collect Waste (Non-Sparking Tools) Contain->Collect Clean Clean Spill Area Collect->Clean Dispose Dispose of Hazardous Waste Clean->Dispose Alarm Activate Alarm & Call Emergency Services Evacuate->Alarm

Caption: Decision workflow for responding to a this compound spill based on its size.

References

Technical Support Center: Distillation of Methyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing bumping during the distillation of methyl formate (B1220265).

Frequently Asked Questions (FAQs)

Q1: What is "bumping" and why is it a concern with methyl formate?

A1: Bumping is the sudden, violent boiling of a liquid that has been heated above its boiling point without forming vapor bubbles (a state known as superheating).[1][2][3] When a bubble does form, it expands rapidly, displacing a large volume of the hot liquid, which can splash out of the container.[1][4] This poses a significant safety hazard, can lead to sample loss, and may damage the distillation apparatus.[5] this compound is particularly prone to bumping due to its very low boiling point (32°C), meaning even slight, uneven heating can cause it to superheat and bump violently.[6][7][8]

Q2: What are the primary causes of bumping during distillation?

A2: The primary causes of bumping include:

  • Lack of nucleation sites: Smooth, clean glassware often lacks the rough surfaces needed for bubbles to form smoothly.[1][2]

  • Uneven or rapid heating: Applying heat too quickly or unevenly with sources like Bunsen burners can create localized superheated spots.[5][9][10]

  • Rapid pressure reduction: A sudden decrease in pressure, especially during vacuum distillation, can lead to bumping.[1][5]

  • High surface tension and lack of dissolved gases: Liquids with high surface tension or those that have been previously boiled and degassed are more susceptible to superheating.[3][4]

Q3: How can I prevent bumping when distilling this compound?

A3: Several methods can be employed to ensure smooth boiling:

  • Use of Anti-Bumping Granules (Boiling Chips): These are small, porous materials (like calcium carbonate or silicon carbide) that provide nucleation sites for bubbles to form, promoting a controlled boil.[11][12][13]

  • Mechanical or Magnetic Stirring: Continuous stirring of the liquid creates a vortex and ensures even temperature distribution, which helps to prevent localized superheating.[1][4][10]

  • Controlled and Even Heating: Utilize a heating mantle or a water bath set to a temperature only slightly above this compound's boiling point for gentle, uniform heating.[5][14]

  • Use of a Capillary Tube (Ebulliator): Introducing a fine stream of an inert gas like nitrogen or air through a capillary tube provides a continuous source of nucleation sites.[1][5][15] This is especially effective for vacuum distillations.[16]

Q4: Can I reuse boiling chips?

A4: No, boiling chips should not be reused. When a liquid cools, the pores of the boiling chip become filled with the solvent, rendering them ineffective for subsequent heating cycles.[4] Always add fresh boiling chips to a cool liquid before heating.

Q5: What are the key safety precautions when distilling this compound?

A5: this compound is extremely flammable, and its vapor can form explosive mixtures with air.[6][17]

  • Ventilation: Always work in a well-ventilated area or a fume hood.[7][18]

  • Ignition Sources: Eliminate all potential ignition sources, including open flames, sparks, and hot surfaces.[18][19]

  • Equipment: Use explosion-proof electrical equipment and ensure all apparatus is properly grounded to prevent static discharge.[6][18][20]

  • Apparatus Setup: Do not fill the distillation flask more than two-thirds full to provide adequate headspace.[12] A bump trap can be installed between the flask and the condenser to catch any material that bumps over.[9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, flame-resistant lab coat, and gloves.[6][18]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the distillation of this compound.

Issue Possible Cause Recommended Solution
Sudden, violent boiling (Bumping) 1. Liquid was superheated. 2. No or ineffective anti-bumping measure. 3. Heating is too rapid or uneven.1. Immediately reduce or remove the heat source. 2. Allow the liquid to cool completely before adding fresh boiling chips or a stir bar. Never add boiling chips to a hot liquid. [5][21] 3. Use a water bath or heating mantle for better temperature control.[5][14] 4. Ensure vigorous stirring if using a stir bar.
No distillate collecting 1. Insufficient heating. 2. Thermometer bulb is incorrectly placed. 3. Leak in the distillation apparatus.1. Slowly increase the temperature of the heating source. 2. Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.[22] 3. Check all joints and connections for a proper seal.
Distillate temperature is too high 1. Heating is too aggressive, causing less volatile components to vaporize. 2. Contamination of the this compound.1. Reduce the heating rate to maintain a slow, steady distillation rate (approx. 1-2 drops per second).[23] 2. Consider performing a fractional distillation for mixtures with close boiling points.[24]
Boiling chips are not working 1. Chips were reused. 2. Pores of the chips are clogged.1. Discard used boiling chips. 2. Add fresh boiling chips to the cooled liquid before starting the distillation.[4]

Quantitative Data

Table 1: Physical and Safety Properties of this compound

PropertyValueCitation(s)
Chemical Formula C₂H₄O₂ / HCOOCH₃[6]
Molecular Mass 60.1 g/mol [6]
Boiling Point 32°C (90°F; 305 K)[6][7][8]
Melting Point -100°C (-148°F; 173 K)[6][8]
Relative Density (water=1) 0.97[6][7]
Solubility in Water 30 g/100 mL at 20°C[6][8][25]
Vapor Pressure 64 kPa (476 mmHg) at 20°C[6][8]
Flash Point -19°C (-2°F)[7]
Explosive Limits in Air 5% - 23%[25]

Table 2: Comparison of Anti-Bumping Methods

MethodPrinciple of OperationAdvantagesDisadvantagesBest Suited For
Boiling Chips Provide porous surfaces for nucleation.[11][13]Inexpensive, easy to use.Cannot be reused; may not be effective in a high vacuum.[4][16]Atmospheric pressure distillations.
Magnetic/Mechanical Stirring Creates a vortex and ensures even heat distribution.[4][10]Very effective, reusable, suitable for vacuum distillation.Requires a magnetic stir plate and stir bar; may not be feasible for all flask sizes.Most distillations, including vacuum.
Capillary Tube (Ebulliator) Introduces a fine stream of gas for nucleation.[1][15]Highly effective for vacuum distillation; provides precise control.More complex setup; introduces gas into the system which may not be desirable.High vacuum distillations or for very sensitive compounds.
Glass Beads/Raschig Rings Increase the surface area within the liquid.Reusable.Less effective than boiling chips or stirring; can make cleaning difficult.Situations where boiling chips are not available.

Experimental Protocols

Protocol: Atmospheric Distillation of this compound

Objective: To safely purify this compound by simple distillation while preventing bumping.

Materials:

  • Round-bottom flask (do not fill more than 2/3 full)

  • Heating mantle with a stirrer or a water bath on a magnetic stir plate

  • Magnetic stir bar or fresh boiling chips

  • Distillation head (still head)

  • Thermometer and adapter

  • Condenser

  • Receiving flask

  • Clamps and stands to secure the apparatus

  • Tubing for condenser water

  • Crude this compound

Procedure:

  • Apparatus Assembly:

    • Securely clamp the round-bottom flask over the heating mantle or in the water bath.

    • Add a magnetic stir bar or a few fresh boiling chips to the flask. Important: Add these only when the liquid is cold.[21]

    • Add the crude this compound to the flask, ensuring it is no more than two-thirds full.[12]

    • Assemble the distillation apparatus (still head, thermometer, condenser, and receiving flask). Ensure the thermometer bulb is positioned correctly, with the top of the bulb just below the level of the side-arm leading to the condenser.[22]

    • Ensure all joints are properly sealed.

    • Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.[26]

  • Distillation Process:

    • Turn on the magnetic stirrer to a speed that creates a visible vortex.

    • Begin heating the flask gently. If using a water bath, aim for a temperature of 35-40°C.

    • Observe the mixture for smooth boiling. The vapor temperature should rise and stabilize at the boiling point of this compound (~32°C).

    • Maintain a slow and steady distillation rate of approximately 1-2 drops per second.[23]

    • Collect the distillate that comes over at a constant temperature.

  • Shutdown:

    • Once the distillation is complete (e.g., most of the liquid has distilled over and the temperature begins to drop), turn off the heat source and lower the heating mantle or remove the water bath.

    • Allow the entire apparatus to cool to room temperature before disassembling.

    • Turn off the condenser water.

Visualizations

Troubleshooting_Bumping start Distillation Started check_bumping Is the liquid bumping (sudden, violent boiling)? start->check_bumping no_bumping Continue monitoring distillation process. check_bumping->no_bumping No bumping_detected Bumping Detected! check_bumping->bumping_detected Yes end Distillation Complete no_bumping->end action_stop_heat Immediately remove heat source. bumping_detected->action_stop_heat action_cool Allow apparatus to cool completely. action_stop_heat->action_cool check_method Was an anti-bumping method used? action_cool->check_method no_method No method used. check_method->no_method No method_used Method was used. check_method->method_used Yes add_method Add fresh boiling chips or a magnetic stir bar to the COOLED liquid. no_method->add_method check_stirring Is the stir bar spinning and creating a vortex? method_used->check_stirring If stirring check_heating Is heating too rapid or uneven? method_used->check_heating If using chips restart Resume heating SLOWLY. add_method->restart stirring_ok Stirring is effective. check_stirring->stirring_ok Yes stirring_bad Stirring is ineffective. check_stirring->stirring_bad No stirring_ok->check_heating adjust_stirring Increase stir speed or use a larger stir bar. stirring_bad->adjust_stirring heating_bad Heating is too rapid. check_heating->heating_bad Yes heating_ok Heating is gentle. check_heating->heating_ok No adjust_heating Reduce heating rate. Use a water bath for even temperature. heating_bad->adjust_heating heating_ok->restart adjust_stirring->restart adjust_heating->restart restart->check_bumping

Caption: Troubleshooting workflow for bumping during distillation.

Distillation_Setup cluster_apparatus Distillation Apparatus cluster_utilities Utilities flask Round-Bottom Flask (with this compound + stir bar/boiling chips) stillhead Distillation Head flask->stillhead thermometer Thermometer stillhead->thermometer condenser Condenser stillhead->condenser Vapor Flow receiver Receiving Flask condenser->receiver Distillate Flow water_out Water Out condenser->water_out heat Heating Mantle / Water Bath heat->flask stirrer Magnetic Stirrer stirrer->flask water_in Cool Water In water_in->condenser

Caption: Experimental workflow for this compound distillation.

References

Optimizing reaction conditions for methanol carbonylation to methyl formate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of reaction conditions for methanol (B129727) carbonylation to methyl formate (B1220265).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of methyl formate via methanol carbonylation.

1. Low or No Conversion of Methanol

  • Question: My reaction shows very low or no conversion of methanol to this compound. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no methanol conversion is a common issue that can stem from several factors related to the catalyst, reagents, and reaction conditions.

    • Catalyst Inactivity:

      • Homogeneous Catalysts (e.g., Sodium Methoxide): These catalysts are highly sensitive to impurities. Water and carbon dioxide in the methanol or carbon monoxide feed can deactivate the catalyst by converting it to inactive species like sodium formate and sodium methyl carbonate.[1] Ensure all reactants and the reactor are thoroughly dried before use.

      • Heterogeneous Catalysts: Improper activation or catalyst poisoning can lead to inactivity. Review the specific activation protocol for your catalyst. Coke formation on the catalyst surface can also block active sites.[2]

    • Insufficient Reaction Temperature or Pressure: The carbonylation of methanol is an equilibrium reaction. Higher carbon monoxide pressure and lower temperatures shift the equilibrium towards this compound formation.[3] However, a sufficiently high temperature is necessary to achieve a reasonable reaction rate.[3]

      • Recommendation: Ensure your reaction temperature and pressure are within the optimal range for your specific catalyst system. For the industrial process with sodium methoxide (B1231860), typical conditions are around 80°C and 4.5 MPa.[2][4]

    • Poor Mass Transfer: Inefficient mixing can lead to poor contact between the gaseous carbon monoxide and the liquid methanol/catalyst phase, limiting the reaction rate.

      • Recommendation: Ensure vigorous stirring to maximize the gas-liquid interface.

2. Catalyst Deactivation and Low Selectivity

  • Question: I'm observing a decrease in reaction rate over time and the formation of byproducts. What could be causing catalyst deactivation and low selectivity?

  • Answer: Catalyst deactivation is a significant challenge in methanol carbonylation.

    • Causes of Deactivation:

      • Impurities: As mentioned, water and CO2 are detrimental to basic catalysts like sodium methoxide.[1]

      • Coke Formation: At higher temperatures, polymerization reactions can lead to coke deposition on heterogeneous catalysts, blocking active sites.[2]

      • Sintering: For heterogeneous catalysts, high temperatures can cause the metal particles to agglomerate (sinter), reducing the active surface area.

      • Leaching: The active components of a heterogeneous catalyst may leach into the reaction medium.

    • Troubleshooting Deactivation:

      • Purify Reactants: Use high-purity methanol and carbon monoxide. Implement purification steps to remove water and CO2 if necessary.

      • Optimize Temperature: Operate at the lowest temperature that still provides a good reaction rate to minimize side reactions and coking.

      • Catalyst Regeneration: Some heterogeneous catalysts can be regenerated. This typically involves a controlled oxidation to burn off coke deposits. Consult the catalyst manufacturer's guidelines for specific regeneration procedures.

      • Catalyst Support: For heterogeneous catalysts, the choice of support can influence stability.

    • Improving Selectivity:

      • The primary byproduct is often dimethyl ether, especially with acidic catalysts or at high temperatures. Using a strongly basic catalyst generally favors the formation of this compound.[2]

      • Optimizing the reaction conditions (temperature, pressure, and reaction time) can also improve selectivity.

Frequently Asked Questions (FAQs)

1. What are the typical reaction conditions for methanol carbonylation to this compound?

The reaction conditions depend heavily on the catalyst used.

  • Homogeneous Catalysis (Industrial Standard): The established industrial process uses a homogeneous catalyst, typically sodium methoxide (CH₃ONa).[2]

    • Catalyst Concentration: ~2.5 wt%[2]

    • Temperature: ~80 °C[2][4]

    • Pressure: ~4.5 MPa[2][4]

  • Heterogeneous Catalysis: A variety of heterogeneous catalysts have been investigated to simplify catalyst separation and improve robustness. Conditions can vary widely. For example, some copper-based catalysts can operate at atmospheric pressure.[2]

2. How do temperature and pressure affect the reaction?

Temperature and pressure have a significant impact on both the reaction rate and the equilibrium of the methanol carbonylation reaction.[3]

  • Temperature:

    • Effect on Rate: Increasing the temperature generally increases the reaction rate.[5]

    • Effect on Equilibrium: The reaction is exothermic, so lower temperatures favor the formation of this compound at equilibrium.[3]

    • Practical Consideration: A compromise is needed. The temperature should be high enough for a practical reaction rate but not so high that it adversely affects the equilibrium or causes catalyst degradation and byproduct formation.

  • Pressure (Carbon Monoxide Partial Pressure):

    • Effect on Rate: The reaction rate is typically first order with respect to the partial pressure of carbon monoxide.[5][6] Therefore, increasing the CO pressure increases the reaction rate.

    • Effect on Equilibrium: According to Le Chatelier's principle, increasing the pressure of the reactant gas (CO) shifts the equilibrium towards the product side, favoring the formation of this compound.[3]

3. What are the advantages of using a heterogeneous catalyst over a homogeneous one?

While the industrial standard relies on a homogeneous catalyst, there is significant interest in developing heterogeneous catalysts for several reasons:[2][7]

  • Ease of Separation: Heterogeneous catalysts can be easily separated from the product mixture by filtration, simplifying downstream processing and reducing product contamination.

  • Catalyst Reusability: Solid catalysts can often be recovered and reused, which can be more cost-effective and environmentally friendly.[8]

  • Improved Stability: Some heterogeneous catalysts may offer better resistance to deactivation by impurities compared to their homogeneous counterparts.

  • Continuous Processing: Heterogeneous catalysts are well-suited for use in continuous flow reactors, which can offer advantages in terms of process control and efficiency.

4. Can you provide a general experimental protocol for methanol carbonylation?

Below is a generalized protocol for a batch reaction. Note: This is a template and should be adapted based on the specific catalyst and equipment used. Always refer to safety data sheets and conduct a thorough risk assessment before starting any experiment.

Experimental Protocol: Batch Methanol Carbonylation

  • Reactor Preparation:

    • Thoroughly clean and dry a high-pressure autoclave reactor.

    • Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove air and moisture.

  • Reagent Preparation:

    • Use anhydrous methanol. If necessary, dry the methanol over molecular sieves.

    • Use high-purity carbon monoxide.

  • Reaction Setup:

    • Under an inert atmosphere, charge the reactor with the desired amount of methanol and the catalyst (e.g., sodium methoxide).

    • Seal the reactor and ensure there are no leaks.

    • Begin stirring.

  • Reaction Execution:

    • Pressurize the reactor with carbon monoxide to the desired initial pressure.

    • Heat the reactor to the target reaction temperature. The pressure will increase as the temperature rises.

    • Maintain a constant temperature and monitor the pressure drop over time as the carbon monoxide is consumed. The reaction can be run for a predetermined time or until the pressure stabilizes.

  • Reaction Quench and Product Analysis:

    • After the desired reaction time, cool the reactor to room temperature.

    • Carefully vent the remaining carbon monoxide in a well-ventilated fume hood.

    • Open the reactor and collect the liquid product mixture.

    • Analyze the product mixture using gas chromatography (GC) or other suitable analytical techniques to determine the conversion of methanol and the selectivity to this compound.

Data Presentation

Table 1: Comparison of Catalytic Systems for Methanol Carbonylation

Catalyst SystemTemperature (°C)Pressure (MPa)Methanol Conversion (%)This compound Selectivity (%)Reference
Sodium Methoxide (Homogeneous)804.5-High[2][4]
Cu Nanoclusters (Homogeneous)1001.032.7 (CO Conversion)100[2]
Cu/Cr₂O₃ (Heterogeneous)207Atmospheric-99[2]
US Air Products (Cu/Cr₂O₃)170-2100.17-0.6813>98[2]
Cu-Zn-Zr/Al₂O₃ (Dehydrogenation)250Atmospheric58.590[2]

Visualizations

ExperimentalWorkflow prep 1. Reactor & Reagent Preparation setup 2. Reaction Setup (Inert Atmosphere) prep->setup Dry Methanol & Catalyst reaction 3. Reaction Execution (Heating & Pressurizing) setup->reaction Seal & Stir analysis 4. Quenching & Product Analysis reaction->analysis Cool & Vent

Caption: General experimental workflow for batch methanol carbonylation.

TroubleshootingLogic start Low Methanol Conversion catalyst Check Catalyst Activity start->catalyst conditions Verify Reaction Conditions start->conditions mixing Evaluate Mixing start->mixing impure Impurities Present? (H₂O, CO₂) catalyst->impure Yes inactive Improper Activation? catalyst->inactive No temp_press Temp/Pressure Too Low? conditions->temp_press Yes stirring Insufficient Stirring? mixing->stirring Yes solve_impure Purify Reactants impure->solve_impure solve_active Review Activation Protocol inactive->solve_active solve_cond Optimize T & P temp_press->solve_cond solve_mix Increase Stirring Rate stirring->solve_mix

Caption: Troubleshooting logic for low methanol conversion.

References

Technical Support Center: Reducing Energy Consumption in Methyl formate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing methyl formate (B1220265) purification processes for reduced energy consumption.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high energy consumption in conventional methyl formate purification?

A1: The primary driver of high energy consumption in conventional this compound purification is typically the distillation process used to separate this compound from methanol (B129727) and other impurities.[1][2] Conventional distillation is an energy-intensive process, and its efficiency is often limited by factors such as the formation of azeotropes and the need for high reflux ratios to achieve the desired product purity.[3][4]

Q2: What are the main challenges encountered during the purification of this compound?

A2: Common challenges in this compound purification include:

  • Azeotrope Formation: this compound can form azeotropes with methanol, making separation by simple distillation difficult and energy-intensive.[1]

  • Catalyst Residues: The presence of catalyst residues and their byproducts can lead to salt-like deposits in equipment, causing blockages and reducing plant availability.[5][6]

  • Side Reactions: Undesired side reactions can occur, leading to the formation of impurities like dimethyl ether and alkali metal formates, which complicate the purification process.[5]

  • Low Conversion Rates: In some synthesis routes, low conversion of reactants necessitates the separation of large quantities of unreacted starting materials from the product, increasing the energy load on the purification section.[7]

Q3: What advanced distillation technologies can be employed to reduce energy consumption in this compound purification?

A3: Several advanced distillation technologies offer significant energy savings compared to conventional methods:

  • Reactive Distillation: This process integrates reaction and separation in a single unit, which can increase conversion rates and reduce both capital and operating costs.[8][9][10] By continuously removing products, the reaction equilibrium is shifted, leading to higher yields.[11]

  • Extractive Distillation: This method involves adding an entrainer or solvent to the mixture to alter the relative volatilities of the components, thereby breaking azeotropes and facilitating separation.[1][3]

  • Dividing Wall Columns (DWCs): DWCs are a form of process intensification that can achieve the separation of ternary mixtures in a single column, offering energy savings of up to 40% compared to conventional two-column sequences.[12][13][14][15]

  • Heat Pump-Assisted Distillation: This technology recovers and upgrades waste heat from the distillation process, significantly reducing the external energy input required for vaporization.[16][17][18]

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
High Energy Consumption in Distillation Column - High reflux ratio.[19] - Inefficient heat integration.[19] - Fouling of heat exchanger surfaces.- Optimize the reflux ratio; operating with an actual-to-design reflux ratio greater than 1.3 indicates potential for significant savings by changing internals.[19] - Implement heat exchange between the hot product stream and the cold feed stream.[19] - Clean heat exchanger surfaces to improve heat transfer efficiency.
Poor Separation of this compound and Methanol - Formation of a methanol-methyl formate azeotrope.[1]- Consider switching to extractive distillation with a suitable solvent like ethylene (B1197577) glycol to increase the relative volatility.[1] - Evaluate the use of pressure-swing distillation.
Product Purity Not Meeting Specifications - Incorrect number of theoretical plates in the distillation column.[1] - Improper feed plate location.[1] - Fluctuations in feed composition.- Simulate the process to determine the optimal number of theoretical plates and feed location for the desired purity.[1] - Implement robust process control to handle feed composition disturbances.[20]
Equipment Blockage and Fouling - Precipitation of catalyst byproducts (e.g., alkali metal formates).[5][21]- Optimize reaction conditions to minimize the formation of salt-like deposits.[6] - Implement a desalting process for the reaction product before distillation.[6]
Low Overall Yield - Equilibrium limitations in the synthesis reaction.[8]- Employ reactive distillation to drive the reaction towards completion by continuously removing the this compound product.[8][11]

Quantitative Data on Energy-Saving Technologies

Technology Reported Energy Savings Key Operating Parameters Achievable Purity References
Dividing Wall Column (DWC) Up to 40%Varies with feed composition and purity requirements.High purity achievable in a single column.[12][13]
Heat Pump-Assisted Distillation Can significantly reduce reboiler and condenser duties.Dependent on the temperature difference between the top and bottom of the column.Not explicitly stated, but high purity is achievable.[16][17]
Reactive Distillation Reduces operating and capital costs by combining reaction and separation.Reaction temperature, catalyst type, feed ratio.>99.5% methyl acetate (B1210297) purity has been reported in a similar system.[4][8]
Extractive Distillation Energy consumption depends on the chosen solvent and solvent-to-feed ratio.Solvent selection, solvent-to-feed ratio, number of stages.≥99 wt% this compound purity.[1]

Experimental Protocols

Protocol 1: Optimizing Conventional Distillation via Simulation

This protocol outlines a simulation-based approach to optimize a conventional distillation column for this compound purification to minimize energy consumption.

  • Define the System:

    • Specify the components in the feed stream (this compound, methanol, water, etc.) and their compositions.

    • Select an appropriate thermodynamic model (e.g., NRTL, UNIQUAC) to accurately predict vapor-liquid equilibrium.[1]

  • Set Up the Simulation in Aspen Plus or similar software:

    • Use the RadFrac block for the distillation column.

    • Input the feed stream conditions (temperature, pressure, flow rate, composition).

    • Define the column specifications (number of stages, feed stage, operating pressure).

  • Perform Sensitivity Analysis:

    • Vary the number of theoretical plates (Ns) and observe the effect on the reflux ratio (RR) and reboiler duty (Q). An increase in Ns generally leads to a decrease in RR and Q until an optimal point is reached.[1]

    • Vary the feed plate location (Nf) to find the position that minimizes the required RR and Q.[1]

    • Vary the reflux ratio and observe its impact on product purity and reboiler duty.

  • Optimize the Process:

    • Use the simulation results to identify the optimal number of stages, feed location, and reflux ratio that achieve the desired this compound purity with the minimum energy input.

Protocol 2: Evaluating Extractive Distillation for Azeotrope Breaking

This protocol describes the experimental steps to evaluate the effectiveness of extractive distillation for separating the this compound-methanol azeotrope.

  • Solvent Selection:

    • Choose a suitable high-boiling point solvent (entrainer) that has a high selectivity for methanol. Ethylene glycol is a commonly used solvent for this purpose.[1]

  • Vapor-Liquid Equilibrium (VLE) Data:

    • Experimentally determine or obtain reliable VLE data for the ternary system of this compound, methanol, and the selected solvent. This is crucial for accurate process design and simulation.[1]

  • Process Simulation:

    • Set up an extractive distillation column simulation in a process simulator.

    • The setup will typically consist of two columns: the extractive distillation column and a solvent recovery column.

    • Input the feed and solvent stream conditions.

    • Specify the number of stages, feed locations for the main feed and the solvent, and operating pressures.

  • Optimization:

    • Vary the solvent-to-feed ratio to determine the minimum solvent flow rate required to break the azeotrope and achieve the target this compound purity.

    • Optimize the number of stages and reflux ratios for both columns to minimize the overall energy consumption.

  • Experimental Validation:

    • Construct a laboratory or pilot-scale extractive distillation setup based on the optimized simulation parameters.

    • Run the experiment and analyze the product streams to validate the simulation results and confirm the achievable purity and energy savings.

Visualizations

Experimental_Workflow_Optimization cluster_conventional Conventional Distillation Optimization cluster_extractive Extractive Distillation Evaluation A Define System (Components, Thermo Model) B Process Simulation (e.g., Aspen Plus) A->B C Sensitivity Analysis (Vary Ns, Nf, RR) B->C D Identify Optimal Operating Conditions C->D E Select Solvent (e.g., Ethylene Glycol) F Obtain VLE Data E->F G Simulate Extractive & Solvent Recovery Columns F->G H Optimize Solvent Ratio & Column Parameters G->H I Experimental Validation H->I

Caption: Workflow for optimizing distillation processes.

Troubleshooting_Logic Start High Energy Consumption? CheckRR Is Reflux Ratio (RR) > 1.3x Design? Start->CheckRR CheckPurity Poor Separation? CheckRR->CheckPurity No OptimizeRR Action: Optimize RR, Consider new internals CheckRR->OptimizeRR Yes ConsiderExtractive Action: Evaluate Extractive Distillation CheckPurity->ConsiderExtractive Yes CheckFouling Evidence of Fouling? CheckPurity->CheckFouling No End Energy Consumption Reduced OptimizeRR->End ConsiderExtractive->End CleanHE Action: Clean Heat Exchangers CheckFouling->CleanHE Yes CheckFouling->End No CleanHE->End

Caption: Troubleshooting logic for high energy consumption.

References

Technical Support Center: Mitigating Corrosion in Methyl Formate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying, troubleshooting, and mitigating corrosion issues encountered during methyl formate (B1220265) production.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of corrosion during methyl formate production?

A1: Corrosion in this compound synthesis, particularly via methanol (B129727) carbonylation, is primarily caused by the process chemicals and conditions. The most common catalyst, sodium methoxide, is a strong base that can be highly corrosive to certain materials.[1][2] Additionally, if this compound hydrolyzes, it can form formic acid, which is also corrosive. The reaction is often carried out at elevated temperatures and pressures, which can accelerate corrosion rates.

Q2: What types of corrosion are most common in this process?

A2: The alkaline nature of the catalyst can lead to a breakdown of the protective passive layer on stainless steels, making them susceptible to localized corrosion such as pitting corrosion and crevice corrosion .[3] Pitting is characterized by small, deep cavities on the metal surface, while crevice corrosion occurs in tight spaces where oxygen circulation is limited.[3] General or uniform corrosion, where the material corrodes at a relatively even rate across its surface, can also occur.

Q3: What are the initial signs of corrosion in my reactor system?

A3: Early indicators of corrosion can include:

  • Discoloration or dullness on metal surfaces.

  • For stainless steel, you might observe "tea-colored" streaks .

  • On coated surfaces, bubbling or lifting of the coating can signal underlying corrosion.

  • Visible pitting or rust formation , especially near welds and joints.

  • Contamination of the product with metallic ions.

Q4: Which materials are generally recommended for constructing a this compound reactor?

A4: Due to the corrosive nature of the reactants and catalysts, careful material selection is crucial.

  • Stainless Steels: Austenitic stainless steels like 316L are often used due to their general corrosion resistance. However, their performance can be limited in highly alkaline conditions or in the presence of contaminants like chlorides.[4][5]

  • Nickel Alloys: For more severe conditions, nickel-based alloys such as Hastelloy C-276 offer superior resistance to a wide range of chemicals, including both oxidizing and reducing environments, and are highly resistant to pitting and crevice corrosion.[3][6][7][8] Alloy 400 (a nickel-copper alloy) also shows good resistance in many corrosive environments.[8]

Q5: Can corrosion inhibitors be used in this compound synthesis?

A5: Yes, but with caution. Corrosion inhibitors are chemicals that form a protective layer on the metal surface.[9] For this process, potential candidates could include:

  • Amine-based inhibitors: These are effective in various acidic and alkaline environments and work by adsorbing onto the metal surface.[4][10]

  • Phosphate ester-based inhibitors: These are known to be effective in protecting against pitting corrosion caused by dissolved oxygen and can form a durable protective film.[9][11][12][13]

It is critical to test any inhibitor for compatibility with the catalyst and reaction chemistry to ensure it does not poison the catalyst or introduce impurities into the final product.

Troubleshooting Guides

This section provides a structured approach to diagnosing and addressing corrosion-related problems in your experimental setup.

Guide 1: Troubleshooting Unexpected Product Contamination

Symptom: Your final this compound product shows traces of metal ions (e.g., iron, chromium, nickel) upon analysis.

Step Action Rationale
1. Isolate the Source Analyze samples from different points in your process stream (pre-reactor, post-reactor, post-purification).This helps determine if the contamination originates from the reactor or another part of the system.
2. Visual Inspection If possible and safe, visually inspect the internal surfaces of the reactor and any associated tubing or fittings. Look for discoloration, pitting, or rust.Direct observation can often confirm the presence and location of corrosion.
3. Review Operating Parameters Check records for any recent changes in temperature, pressure, or catalyst concentration.Higher temperatures and catalyst concentrations can significantly increase corrosion rates.
4. Material Compatibility Check Verify that all wetted parts of your reactor system are made of materials suitable for the reaction conditions.Incompatible materials are a common cause of corrosion and contamination.
5. Implement Corrective Action If corrosion is confirmed, consider upgrading the material of the affected components to a more resistant alloy (e.g., from 316L SS to Hastelloy C-276). If upgrading is not feasible, investigate the use of a compatible corrosion inhibitor.This addresses the root cause of the contamination.
Guide 2: Troubleshooting Reactor Pressure or Temperature Fluctuations

Symptom: Unexplained fluctuations or inability to maintain set pressure or temperature in the reactor.[12]

Step Action Rationale
1. Leak Check Perform a thorough leak check of all reactor seals, fittings, and valves.Corrosion can damage seals and create leak paths, leading to pressure loss.
2. Inspect for Blockages Check for any blockages in inlet or outlet lines.Corrosion products can flake off and accumulate, causing obstructions that affect flow and pressure.
3. Examine Heat Transfer Surfaces If your reactor is jacketed or has internal cooling/heating coils, inspect these surfaces for scaling or fouling.A layer of corrosion products can act as an insulator, impairing heat transfer and causing temperature control issues.[14]
4. Sensor Check Verify that temperature and pressure sensors are functioning correctly and are free of any corrosion buildup.Corrosion on sensor surfaces can lead to inaccurate readings.
5. Corrective Measures If corrosion is identified as the root cause, clean the affected components and consider the mitigation strategies outlined in the FAQs (material selection, inhibitors).Addressing the underlying corrosion is necessary for stable long-term operation.

Quantitative Data on Material Performance

While specific corrosion data for this compound production is often proprietary, the following table summarizes corrosion rates for relevant materials in analogous environments. This data can help guide material selection.

Note: These values are for reference only. Actual corrosion rates will depend on the specific temperature, pressure, catalyst concentration, and presence of impurities in your system. It is highly recommended to perform specific corrosion testing for your exact experimental conditions.

MaterialEnvironmentTemperature (°C)Corrosion Rate (mm/year)Reference
316L Stainless Steel 30 wt% NaOH (aerated)250.38[15]
316L Stainless Steel 50 wt% NaOH (de-aerated)90~0.5 (at open circuit)[15][16]
316L Stainless Steel 30 wt% MEA + CO2800.067[5]
316L Stainless Steel Molten NaCl-KCl Salt7000.027 - 0.093[17]
Hastelloy C-276 10% Hydrochloric AcidBoiling< 0.5
Hastelloy C-276 10% Sulfuric AcidBoiling< 0.1
Hastelloy C-276 Green Death Solution*Boiling~0.024[7]
Hastelloy C-276 Hot contaminated mediaUp to 1038Excellent Resistance[3]

* Green Death solution is a highly corrosive mixture of sulfuric acid, hydrochloric acid, ferric chloride, and cupric chloride, used to test for localized corrosion resistance.

Experimental Protocols

Protocol 1: Corrosion Coupon Testing (Weight Loss Method)

This protocol, based on ASTM G1 standards, provides a straightforward method to determine the average corrosion rate of a material in your specific process environment.[18]

Objective: To measure the mass loss of a material sample (coupon) after exposure to the this compound production environment and calculate the general corrosion rate.

Materials:

  • Material coupons (e.g., 316L SS, Hastelloy C-276) with known surface area and a small hole for mounting.

  • Inert mounting materials (e.g., PTFE wire or rod).

  • Analytical balance (precision to 0.1 mg).

  • Cleaning solutions (as per ASTM G1, e.g., appropriate acid solutions, detergents).

  • Nylon brush.

  • Desiccator.

Procedure:

  • Pre-Exposure Preparation: a. Engrave each coupon with a unique identifier. b. Measure the dimensions of each coupon to calculate the surface area. c. Degrease the coupons with a suitable solvent (e.g., acetone). d. Chemically clean the coupons according to ASTM G1 procedures to remove any existing oxide layers. e. Rinse thoroughly with deionized water and then acetone. f. Dry the coupons in a desiccator and weigh them to the nearest 0.1 mg. Record this as the initial weight (W_initial).[18]

  • Installation: a. Mount the coupons on an inert holder (PTFE rack or wire). Ensure the coupons are electrically isolated from each other and from any metallic reactor components to prevent galvanic corrosion.[6] b. Place the coupon rack inside the reactor in a location representative of the process environment.

  • Exposure: a. Run the this compound synthesis reaction for a predetermined period (e.g., 100, 500, or 1000 hours). The duration should be long enough to produce measurable weight loss.[18] b. Maintain and record the process parameters (temperature, pressure, reactant concentrations) throughout the exposure period.

  • Post-Exposure Analysis: a. Carefully remove the coupons from the reactor. b. Photograph the coupons to document their appearance (e.g., presence of rust, pitting, scale). c. Clean the coupons using the appropriate chemical procedure (ASTM G1) to remove all corrosion products without removing a significant amount of the base metal. A nylon brush can be used to gently scrub the surface.[18] d. Rinse with deionized water and acetone, then dry in a desiccator. e. Weigh the cleaned coupons to the nearest 0.1 mg. Record this as the final weight (W_final).

  • Calculation of Corrosion Rate: a. Calculate the weight loss (ΔW) = W_initial - W_final. b. Use the following formula to calculate the corrosion rate in millimeters per year (mm/year): Corrosion Rate = (8.76 x 10^4 * ΔW) / (A * T * D) Where:

    • ΔW = Weight loss in grams

    • A = Surface area of the coupon in cm²

    • T = Exposure time in hours

    • D = Density of the material in g/cm³

Protocol 2: Electrochemical Corrosion Testing (Potentiodynamic Polarization)

This protocol provides a rapid method to evaluate the corrosion behavior of a material, including its susceptibility to pitting.[11][19][20]

Objective: To generate a polarization curve for a material in the simulated process fluid to determine its corrosion potential (E_corr), corrosion current (I_corr), and pitting potential (E_pit).

Materials:

  • Potentiostat.

  • Electrochemical cell with three electrodes:

    • Working Electrode: The material sample to be tested.

    • Reference Electrode: e.g., Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl).

    • Counter (or Auxiliary) Electrode: An inert material, such as platinum or graphite.

  • Test solution: A solution that simulates the this compound production environment (e.g., methanol with the operational concentration of sodium methoxide).

Procedure:

  • Sample Preparation: Prepare the working electrode by mounting the material sample in an appropriate holder, leaving a defined surface area exposed. Polish the exposed surface to a mirror finish.

  • Cell Setup: a. Assemble the three-electrode cell with the test solution. b. Immerse the electrodes in the solution. Ensure the reference electrode tip is close to the working electrode surface.

  • Open Circuit Potential (OCP) Measurement: a. Allow the system to stabilize by measuring the OCP for a period (e.g., 1 hour) until a steady-state potential is reached. This is the corrosion potential (E_corr).[11]

  • Potentiodynamic Scan: a. Set the potentiostat to scan the potential over a specified range, starting from a potential cathodic (more negative) to E_corr and sweeping to a potential anodic (more positive) to E_corr. A typical scan range might be -250 mV to +1200 mV relative to E_corr. b. A slow scan rate (e.g., 0.167 mV/s) is typically used. c. During the scan, the potentiostat measures the resulting current flow.

  • Data Analysis: a. The output is a plot of log(current density) versus potential (a Tafel plot). b. Corrosion Current (I_corr): Determine I_corr by extrapolating the linear (Tafel) regions of the cathodic and anodic branches of the curve back to E_corr. c. Corrosion Rate: Calculate the corrosion rate from I_corr using Faraday's Law. d. Pitting Potential (E_pit): Identify the potential at which there is a sharp and sustained increase in current density. This indicates the breakdown of the passive film and the onset of pitting corrosion. A more noble (higher) E_pit signifies greater resistance to pitting.

Visualizations

Below are diagrams created using Graphviz (DOT language) to illustrate key workflows.

Corrosion_Coupon_Workflow cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure cluster_analysis Phase 3: Analysis cluster_result Phase 4: Result A 1. Identify & Label Coupon B 2. Clean & Degrease A->B C 3. Measure & Calculate Area B->C D 4. Dry & Weigh (Initial Weight) C->D E 5. Install in Reactor D->E Place in system F 6. Run Experiment (T, P, Time) E->F G 7. Record Process Data F->G H 8. Retrieve & Photograph G->H End of run I 9. Clean Corrosion Products H->I J 10. Dry & Weigh (Final Weight) I->J K 11. Calculate Weight Loss J->K L 12. Calculate Corrosion Rate K->L Input data Troubleshooting_Workflow Start Corrosion Suspected (e.g., product contamination, leaks) CheckParams Step 1: Review Operating Parameters (Temp, Pressure, Catalyst Conc.) Start->CheckParams VisualInspect Step 2: Visual Inspection (Internal surfaces, welds, seals) CheckParams->VisualInspect DataAnalysis Step 3: Data Analysis Process Data Normal? Product Analysis Consistent? VisualInspect->DataAnalysis IdentifyRoot Step 4: Identify Root Cause DataAnalysis->IdentifyRoot Material Incompatible Material IdentifyRoot->Material Material Issue Conditions Operating Conditions Too Aggressive IdentifyRoot->Conditions Process Issue Contamination Process Contamination (e.g., Chlorides) IdentifyRoot->Contamination Impurity Issue ActionMaterial Action: Upgrade Material (e.g., to Nickel Alloy) Material->ActionMaterial ActionConditions Action: Optimize Process (Lower Temp/Conc.) Conditions->ActionConditions ActionInhibitor Action: Introduce Corrosion Inhibitor Contamination->ActionInhibitor ActionConditions->ActionInhibitor

References

Validation & Comparative

Methyl Formate vs. Ethyl Formate: A Comparative Guide to Fumigant Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phasing out of traditional fumigants due to environmental and safety concerns has spurred research into effective and safer alternatives. Among the promising candidates are methyl formate (B1220265) and ethyl formate, two organic compounds with demonstrated insecticidal properties. This guide provides an objective comparison of their fumigant efficacy, supported by experimental data, detailed methodologies, and an exploration of their mode of action.

Executive Summary

Both methyl formate and ethyl formate are effective fumigants against a range of stored-product and quarantine pests. They are characterized by their rapid action and relatively lower mammalian toxicity compared to fumigants like methyl bromide and phosphine. The primary mechanism of their insecticidal activity is believed to be the in-vivo hydrolysis of the formate ester to formic acid, which subsequently disrupts critical physiological processes in the insect, including neurological function and cellular respiration. While both compounds are effective, their efficacy can vary depending on the target pest species, life stage, temperature, and exposure time.

Data on Fumigant Efficacy

The following tables summarize the quantitative data on the lethal concentration time (LCt) values required for 99% mortality (LCt99) of various pests for both this compound and ethyl formate, compiled from multiple studies.

Table 1: Fumigant Efficacy (LCt99) of this compound and Ethyl Formate against Various Pests

Pest SpeciesLife StageFumigantLCt99 (g h/m³)Temperature (°C)Exposure Time (h)Reference
Achatina fulica (Giant African Snail)JuvenileEthyl Formate68.1154[1]
Lycoriella mali (Fungus Gnat)3rd & 4th InstarsEthyl Formate73.1154[1]
Sitophilus oryzae (Rice Weevil)Pupae (PH3-susceptible)Ethyl Formate255.797204[2]
Sitophilus oryzae (Rice Weevil)Late Larvae (PH3-resistant)Ethyl Formate>90 mg/L (88.9% mortality)204[2]

Note: Direct comparative data for this compound under the same conditions was limited in the reviewed literature.

Experimental Protocols

The data presented in this guide were derived from laboratory bioassays conducted under controlled conditions. A generalized experimental protocol is described below.

Fumigant Bioassay Methodology

A standard method for assessing fumigant toxicity involves the use of desiccators as fumigation chambers.

  • Insect Rearing: Test insects are reared on a standard diet under controlled conditions of temperature, humidity, and photoperiod to ensure uniformity.

  • Fumigation Chambers: Glass desiccators of a specific volume (e.g., 12 L) are typically used as fumigation chambers. A magnetic stirrer is often placed at the bottom to ensure even distribution of the fumigant.

  • Introduction of Insects: A known number of insects of a specific life stage are placed in a small, ventilated container (e.g., a petri dish with a mesh lid) and positioned inside the desiccator.

  • Fumigant Application: The required amount of liquid this compound or ethyl formate is calculated based on the volume of the desiccator and the target concentration. The liquid fumigant is then injected onto a filter paper or into a small dish within the sealed desiccator to facilitate vaporization.

  • Exposure: The desiccators are maintained at a constant temperature for a predetermined exposure period (e.g., 4 hours).

  • Mortality Assessment: After the exposure period, the desiccators are opened in a fume hood to ventilate the fumigant. The insects are then transferred to a clean environment with food and held for a post-treatment period (e.g., 24-72 hours) before mortality is assessed. Mortality is typically determined by probing the insects with a fine brush; insects that do not move are considered dead.

  • Data Analysis: Mortality data are corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the LCt50 and LCt99 values.

Mechanism of Action

The insecticidal action of formate esters is primarily attributed to their hydrolysis into formic acid within the insect's body. This metabolic conversion is a critical step in their toxicity.

cluster_0 Insect Body cluster_1 Target Sites FormateEster Methyl/Ethyl Formate (Fumigant) Hydrolysis Hydrolysis (Carboxylesterases) FormateEster->Hydrolysis Enzymatic Conversion FormicAcid Formic Acid Hydrolysis->FormicAcid NervousSystem Nervous System FormicAcid->NervousSystem Disruption of Neural Signaling Mitochondria Mitochondria FormicAcid->Mitochondria Inhibition of Cellular Respiration AChE Acetylcholinesterase (AChE) Inhibition NervousSystem->AChE COX Cytochrome c Oxidase (COX) Inhibition Mitochondria->COX

Proposed mechanism of action for formate ester fumigants in insects.

The resulting formic acid is believed to exert its toxic effects through at least two primary pathways:

  • Neurological Disruption: Formic acid has been shown to inhibit the activity of acetylcholinesterase (AChE), a critical enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine (B1216132).[3] Inhibition of AChE leads to an accumulation of acetylcholine at the synapse, causing continuous nerve stimulation, paralysis, and ultimately, death.

  • Mitochondrial Dysfunction: Formic acid can also interfere with cellular respiration by inhibiting cytochrome c oxidase (COX), a key enzyme in the mitochondrial electron transport chain.[3] This disruption of energy production can lead to metabolic collapse and cell death.

Recent metabolomic studies on Tribolium castaneum exposed to ethyl formate have also revealed significant alterations in fatty acid metabolism, suggesting a broader impact on cellular function.[3]

Experimental Workflow for Efficacy Testing

The process of evaluating the efficacy of a new fumigant involves a systematic workflow from initial laboratory screening to larger-scale trials.

A Insect Rearing (Controlled Environment) B Dose-Response Bioassays (Desiccator Studies) A->B Supply of Test Subjects C Data Analysis (Probit, LCt Calculation) B->C Mortality Data D Scaled-Up Trials (e.g., Fumigation Chambers) C->D Determination of Effective Doses E Residue & Phytotoxicity Analysis D->E Post-Fumigation Assessment F Efficacy Confirmation D->F Pest Mortality Data E->F Safety & Quality Data

References

A Comparative Guide to the Solvency Properties of Methyl Formate and Dimethyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical decision in chemical research, synthesis, and pharmaceutical formulation. An ideal solvent should not only effectively dissolve the desired solutes but also align with safety, environmental, and cost considerations. This guide provides an objective comparison of the solvency properties of two prominent ester solvents: methyl formate (B1220265) and dimethyl carbonate (DMC). While both are valued for their utility, they possess distinct characteristics that make them suitable for different applications. This comparison is supported by physicochemical data and outlines general experimental protocols for solubility determination.

Physicochemical Properties: A Head-to-Head Comparison

A comprehensive understanding of the physical and chemical properties of a solvent is fundamental to predicting its behavior and suitability for a specific application. The following table summarizes key physicochemical data for methyl formate and dimethyl carbonate.

PropertyThis compoundDimethyl Carbonate
Molecular Formula C₂H₄O₂[1]C₃H₆O₃[2]
Molecular Weight ( g/mol ) 60.05[1]90.08[2]
Appearance Colorless, volatile liquid[3]Colorless liquid[2][4]
Odor Pleasant, ethereal[5][6]Ester-like or alcohol-like[4]
Density (g/mL) 0.974 at 20°C[5]1.069-1.073[4]
Boiling Point (°C) 31-32[3]90[4]
Melting Point (°C) -100[3][5]2 to 4[4]
Flash Point (°C) -19[3]17[4]
Water Solubility 30 g/100 mL (20°C)[3]13.9 g/100 mL[4]
Hansen Solubility Parameters (MPa½)
Dispersion (δd)15.315.5[4]
Polar (δp)8.43.9[4]
Hydrogen Bonding (δh)10.29.7[4]

Solvency Performance and Applications

This compound is a highly volatile solvent with a low boiling point, making it suitable for applications where easy removal of the solvent is desired.[3] Its pleasant, ethereal odor is another notable characteristic.[5][6] It is considered a polar aprotic solvent and finds use as a fumigant, larvicide, and in the synthesis of fine chemicals.[5] In the pharmaceutical industry, it has been used in the production of certain drugs.[7]

Dimethyl Carbonate (DMC) is increasingly recognized as a "green" solvent due to its low toxicity, biodegradability, and exemption from Volatile Organic Compound (VOC) regulations in the United States.[2][4] It has a higher boiling point and lower volatility compared to this compound.[4] DMC's solvency profile is similar to that of common glycol ethers, enabling it to dissolve a wide range of coating resins.[4] It is extensively used as a methylating agent in organic synthesis, offering a safer alternative to traditional reagents like dimethyl sulfate (B86663) and methyl halides.[4][8] In the pharmaceutical sector, DMC is employed as a solvent and an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[9][10] Furthermore, its application extends to being a component in electrolyte formulations for lithium-ion batteries.[4]

While direct comparative studies on the solubility of a wide range of APIs in both this compound and dimethyl carbonate are limited, the Hansen Solubility Parameters (HSPs) provide a theoretical basis for predicting solubility. The "like dissolves like" principle, quantified by HSPs, suggests that substances with similar dispersion (δd), polar (δp), and hydrogen bonding (δh) parameters are more likely to be miscible. Based on the table above, both solvents have similar dispersion forces, but this compound exhibits a significantly higher polar component, while their hydrogen bonding capabilities are comparable. This suggests that this compound may be a better solvent for more polar molecules, whereas dimethyl carbonate's balanced profile makes it a versatile solvent for a broader range of substances.

Experimental Protocols

For researchers seeking to determine the solubility of a specific compound in either this compound or dimethyl carbonate, a standardized experimental protocol is crucial for obtaining reliable and reproducible data. The following outlines a general methodology based on the widely accepted shake-flask method.

Experimental Workflow for Solubility Determination

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvent Prepare Solvent (this compound or Dimethyl Carbonate) add_excess Add excess solute to a known volume of solvent in a sealed vial prep_solvent->add_excess prep_solute Prepare Solute (e.g., API) prep_solute->add_excess equilibrate Equilibrate at constant temperature with continuous agitation (e.g., shaker bath) add_excess->equilibrate separate Separate undissolved solid (e.g., centrifugation, filtration) equilibrate->separate analyze Analyze the concentration of the solute in the supernatant (e.g., HPLC, UV-Vis) separate->analyze calculate Calculate Solubility (e.g., mg/mL, mol/L) analyze->calculate

Caption: A generalized workflow for determining the solubility of a solute in a solvent using the shake-flask method.

Key Experimental Considerations:
  • Temperature Control: Solubility is highly temperature-dependent. Therefore, maintaining a constant and accurately measured temperature throughout the experiment is critical.

  • Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium. This can be determined by analyzing samples at different time points until the concentration of the solute in the solution remains constant.

  • Purity of Materials: The purity of both the solvent and the solute should be known and documented, as impurities can significantly affect solubility.

  • Analytical Method Validation: The analytical method used to determine the concentration of the solute (e.g., HPLC, UV-Vis spectroscopy) must be validated for accuracy, precision, linearity, and specificity.

  • Solid Phase Analysis: After the experiment, the remaining solid material can be analyzed (e.g., by DSC or XRD) to check for any changes in its physical form (e.g., polymorphism), which could impact solubility.

Logical Framework for Solvent Comparison

When comparing the solvency properties of this compound and dimethyl carbonate for a specific application, a structured approach is necessary. The following diagram illustrates the logical flow of such a comparative analysis.

G Logical Framework for Solvent Comparison cluster_props Property Analysis cluster_exp Experimental Validation cluster_eval Holistic Evaluation define_req Define Application Requirements (e.g., desired solubility, operating temperature, safety constraints) physchem Compare Physicochemical Properties (BP, VP, Density, etc.) define_req->physchem hsp Analyze Hansen Solubility Parameters (HSP) for theoretical compatibility define_req->hsp exp_sol Experimentally Determine Solubility of target solute in both solvents physchem->exp_sol hsp->exp_sol perf_eval Evaluate Performance in Application (e.g., reaction yield, crystal form) exp_sol->perf_eval safety_env Assess Safety and Environmental Impact (Toxicity, Flammability, Green Chemistry Metrics) perf_eval->safety_env cost Analyze Cost-Effectiveness perf_eval->cost selection Select Optimal Solvent safety_env->selection cost->selection

Caption: A decision-making flowchart for selecting between this compound and dimethyl carbonate based on a holistic evaluation.

Conclusion

Both this compound and dimethyl carbonate are valuable solvents with distinct advantages. This compound's high volatility makes it ideal for processes requiring easy solvent removal. In contrast, dimethyl carbonate stands out as a greener, less toxic alternative with a favorable safety profile and broad applicability, particularly in modern, environmentally conscious chemical and pharmaceutical manufacturing.

The choice between these two solvents should be guided by a thorough evaluation of the specific application requirements, including the nature of the solute, processing conditions, and safety and environmental considerations. While theoretical predictions based on physicochemical properties and Hansen Solubility Parameters can provide initial guidance, experimental validation of solubility and performance remains indispensable for making an informed decision. For drug development professionals, the trend towards greener chemistry may favor the use of dimethyl carbonate, but the unique properties of this compound ensure its continued relevance in specific synthetic and formulation challenges.

References

A Comparative Guide to Formylating Agents for Amine Synthesis: Methyl Formate vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and chemical research, the N-formylation of amines is a fundamental transformation, yielding formamides that serve as crucial intermediates in the synthesis of a vast array of compounds, as protecting groups for amines, and as versatile reagents in their own right. The choice of a formylating agent is a critical decision that influences reaction efficiency, selectivity, cost-effectiveness, and environmental impact. This guide provides an objective comparison of methyl formate (B1220265) with other commonly employed formylating agents, supported by experimental data, detailed protocols, and mechanistic visualizations to aid researchers, scientists, and drug development professionals in making informed decisions.

Executive Summary

Methyl formate has emerged as a cost-effective and environmentally benign reagent for the N-formylation of amines. Its primary advantages lie in its low cost, ready availability, and the generation of methanol (B129727) as the sole byproduct, which can be easily removed. However, its reactivity often necessitates the use of catalysts or elevated temperatures, particularly for less nucleophilic amines. This guide contrasts the performance of this compound with established and alternative formylating systems, including formic acid, N,N-dimethylformamide (DMF), ethyl formate, acetic formic anhydride, and chloral, evaluating them based on performance, substrate scope, safety, and practicality.

Performance Comparison of Formylating Agents

The efficacy of a formylating agent is best evaluated through a quantitative comparison of reaction yields, conditions, and substrate applicability. The following tables summarize experimental data for the N-formylation of various primary and secondary amines using different reagents.

Table 1: N-Formylation of Primary Amines

AmineFormylating AgentCatalyst/ConditionsTimeTemp (°C)Yield (%)Reference
AnilineThis compound1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) (5 mol%)0.5 hRT98
AnilineFormic AcidNeat, 2 equiv.40 min6096
AnilineN,N-Dimethylformamide (DMF)Methyl benzoate, Microwave5 min20093
AnilineEthyl FormateNovozyme 435® CALB24 h5092
AnilineAcetic Formic AnhydrideIn situ from formic acid and acetic anhydride<15 min-2097-100
BenzylamineThis compoundTBD (2.5 mol%)0.5 hRT99
BenzylamineFormic AcidToluene, Dean-Stark, reflux4-9 h11098
BenzylamineN,N-Dimethylformamide (DMF)Methyl benzoate, Microwave5 min20093
BenzylamineEthyl FormateNeat, reflux24-48 h54Moderate
OctylamineFormic AcidNeat, 2 equiv.1.5 h6095
OctylamineN,N-Dimethylformamide (DMF)Methyl benzoate, Microwave5 min20092

Table 2: N-Formylation of Secondary Amines

AmineFormylating AgentCatalyst/ConditionsTimeTemp (°C)Yield (%)Reference
MorpholineThis compoundTBD (5 mol%)1 hRT99
MorpholineFormic AcidNeat, 2 equiv.1 h6098
MorpholineN,N-Dimethylformamide (DMF)Methyl benzoate, Microwave5 min20090
MorpholineEthyl FormateNovozyme 435® CALB24 h5095
N-MethylanilineFormic AcidToluene, Dean-Stark, reflux4-9 h11098
N-MethylanilineAcetic Formic AnhydrideIn situ from formic acid and acetic anhydride<15 min-2097-100
DibenzylamineFormic AcidNeat, 2 equiv.2 h8094
DibenzylamineN,N-Dimethylformamide (DMF)Methyl benzoate, Microwave5 min2000

Detailed Comparison of Formylating Agents

This compound

This compound is an attractive formylating agent due to its low cost and the formation of the volatile and easily removable byproduct, methanol. While its reactivity with amines is moderate, the use of catalysts can significantly enhance reaction rates and yields, often allowing for reactions to proceed at room temperature.

  • Advantages: Inexpensive, readily available, clean byproduct (methanol), and suitable for large-scale synthesis.

  • Disadvantages: Often requires a catalyst for efficient reaction, especially with less reactive amines. Reactions with aromatic amines containing electron-withdrawing groups may require harsher conditions.

  • Safety: Flammable liquid.

Formic Acid

Formic acid is one of the most direct and atom-economical formylating agents. It can be used directly, often under neat (solvent-free) conditions, or with azeotropic removal of water using a Dean-Stark trap in a solvent like toluene. Various catalysts, such as ZnO, sodium formate, and melamine-trisulfonic acid, can be employed to improve its efficacy.

  • Advantages: Inexpensive, readily available, and offers a green synthetic route, especially under catalyst- and solvent-free conditions. It shows excellent chemoselectivity for N-formylation over O-formylation.

  • Disadvantages: Reactions often require heating to drive the dehydration process. The acidic nature of the reagent can be incompatible with acid-sensitive functional groups.

  • Safety: Corrosive and can cause severe skin burns and eye damage.

N,N-Dimethylformamide (DMF)

DMF can serve as both a solvent and a formylating agent, typically at high temperatures or under microwave irradiation. The formylation is often promoted by a catalyst, such as methyl benzoate

A Comparative Guide to the Validation of GC-MS Methods for the Quantification of Methyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantification of methyl formate (B1220265) against alternative analytical techniques. The information presented is based on published experimental data, offering an objective overview to aid in the selection of the most suitable methodology for your research and development needs.

Comparison of Analytical Methods for Methyl Formate Quantification

The selection of an analytical method for this compound quantification is critical and depends on various factors, including the sample matrix, required sensitivity, and the availability of instrumentation. While GC-MS is a powerful and widely used technique, other methods also offer viable alternatives.

Quantitative Performance Data

The following table summarizes the key performance characteristics of GC-MS and other analytical methods based on available literature. It is important to note that performance can vary depending on the specific instrumentation, sample matrix, and experimental conditions.

Parameter Headspace GC-MS Headspace GC-FID Enzymatic Methods High-Performance Liquid Chromatography (HPLC)
Principle Separation by gas chromatography and detection by mass spectrometry.[1]Separation by gas chromatography and detection by flame ionization.[2]Enzyme-catalyzed reaction producing a measurable signal.[2][3]Separation by liquid chromatography with various detectors.[4]
Linearity Typically demonstrates excellent linearity over a wide concentration range.Good linearity, with a reported range of 5 to 100 mg/dL for formate.[3][5]Linearity is dependent on the specific enzyme kinetics.Generally good linearity, but may require specific column and mobile phase optimization.
Accuracy High accuracy due to the high selectivity of the mass spectrometer.Good accuracy, with a reported recovery rate of over 89%.[2]Accuracy can be influenced by matrix interferences.Accuracy is dependent on the chromatographic separation and detector response.
Precision High precision, with low relative standard deviation (RSD).Good precision, with a reported day-to-day CV of less than 5% at 54 mg/dL formate.[3][5]Precision can be lower compared to chromatographic methods.Good precision is achievable with optimized methods.
Limit of Detection (LOD) High sensitivity, capable of detecting trace amounts.[6]Reported LOD of 2.5 mg/dL for formate.[3][5]LOD is dependent on the specific enzymatic assay.LOD is generally higher compared to GC-MS for volatile analytes.
Limit of Quantification (LOQ) Low LOQ, allowing for precise measurement at low concentrations.Reported LOQ of 1.5 mg/dL for formate in biological samples.[2]LOQ is dependent on the specific enzymatic assay.LOQ is generally higher compared to GC-MS.
Specificity/Selectivity Highly specific due to mass fragmentation patterns, considered a "gold standard" for identification.[1]Good selectivity, but co-eluting compounds can interfere.[4]Specificity depends on the enzyme's substrate specificity.Selectivity can be achieved through chromatographic separation but may be less specific than MS.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the quantification of this compound using Headspace GC-MS.

Headspace GC-MS Method for this compound Quantification (via Formic Acid Derivatization)

This method is commonly used for biological samples where formic acid is the target analyte, which is converted to this compound for analysis.[2]

1. Sample Preparation and Derivatization:

  • Transfer 1 mL of the sample (e.g., serum, whole blood) to a headspace vial.

  • Add 500 μL of concentrated sulfuric acid (97%) as a catalyst and mix.

  • Incubate the mixture for 20 minutes at room temperature.

  • Add 30 μL of pure methanol (B129727) (99.9%) to convert formic acid to this compound.

  • Add an appropriate internal standard (e.g., 30 μL of acetonitrile, 0.197 M).

  • Shake the vial and incubate for an additional 20 minutes at room temperature before analysis.[2]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890N or similar.

  • Mass Spectrometer: Agilent 5978B or similar.[2]

  • Column: A suitable capillary column, for example, a 60-m × 0.32-mm i.d. (1.0 µm df) STABILWAX capillary column.[4]

  • Injector: Headspace autosampler.

  • Injection Volume: 0.5 mL of headspace gas.[5]

  • Injector Temperature: 200°C.[7]

  • Oven Temperature Program: An initial temperature of 40°C held for 2 minutes, followed by a ramp of 15°C/min to 250°C, held for 4 minutes.[7]

  • Transfer Line Temperature: 280°C.[7]

  • Mass Spectrometer Mode: Electron Ionization (EI) in full-scan mode (e.g., m/z 15-550).[7]

3. Method Validation Parameters (based on ICH Q2(R1) Guidelines):

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[8] This is confirmed by the unique mass spectrum of this compound.

  • Linearity: A minimum of five concentrations are analyzed to demonstrate a linear relationship between concentration and response.[8]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

  • Accuracy: Determined by the recovery of known amounts of analyte spiked into a blank matrix.

  • Precision: Assessed at both repeatability (intra-day) and intermediate precision (inter-day) levels by analyzing multiple replicates.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Visualizing the Workflow and Method Comparison

To better illustrate the processes and comparisons discussed, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample 1. Sample Collection (e.g., Blood, Serum) Acid 2. Add Sulfuric Acid Sample->Acid Incubate1 3. Incubate Acid->Incubate1 Methanol 4. Add Methanol Incubate1->Methanol IS 5. Add Internal Standard Methanol->IS Incubate2 6. Incubate IS->Incubate2 Headspace 7. Headspace Injection Incubate2->Headspace GC 8. GC Separation Headspace->GC MS 9. MS Detection GC->MS Data 10. Data Acquisition MS->Data Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision LOD_LOQ LOD/LOQ Robustness Robustness

Caption: Workflow for GC-MS quantification of this compound via derivatization.

Method_Comparison cluster_gcms GC-MS cluster_gcfid GC-FID cluster_enzymatic Enzymatic Methods cluster_hplc HPLC GCMS_High High Specificity High Sensitivity GCMS_Low Low LOD/LOQ GCMS_Robust Robust & Reliable GCFID_Good Good Linearity Good Precision GCFID_Interference Potential for Interference Enz_Rapid Potentially Rapid Enz_Matrix Matrix Effects Can Interfere HPLC_Versatile Versatile for Non-Volatiles HPLC_Less_Sensitive Less Sensitive for Volatiles Analyte This compound Quantification Analyte->GCMS_High Superior Choice For Trace Analysis Analyte->GCFID_Good Cost-Effective Alternative Analyte->Enz_Rapid Analyte->HPLC_Versatile

References

Headspace GC for Methyl Formate Analysis: A Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring accurate and precise quantification of methyl formate (B1220265), headspace gas chromatography (HS-GC) stands as a robust and widely adopted analytical technique. This guide provides a comprehensive comparison of HS-GC methodologies, supported by experimental data, to aid in method selection and development. We delve into the performance of HS-GC, particularly when coupled with a Flame Ionization Detector (FID), and explore alternative approaches for the analysis of methyl formate, which is often derived from formic acid for analytical purposes.

Performance Comparison of Analytical Methods

The accuracy and precision of an analytical method are paramount for reliable quantification. The following table summarizes the performance of various HS-GC methods for the analysis of this compound, often as a derivatization product of formic acid, along with a comparative alternative.

Analytical MethodSample MatrixAccuracy (% Recovery)Precision (RSD % or CV %)Linearity RangeLimit of Detection (LOD)Citation
Headspace GC-FID Biological Fluids (Serum, Blood)-< 5% (Day-to-day CV)5 - 100 mg/dL (Formate)2.5 mg/dL (Formate)[1][2]
Headspace GC-FID Postmortem Blood & Vitreous Samples97.3 - 102.4%< 9.6%0.5 - 150 mg/dL (Formic Acid)0.5 mg/dL[3]
Headspace GC-MS Food (Vinegar, Tea)93.80 - 107.6% (for Methanol)0.51 - 7.38% (for Methanol)-0.50 - 0.56 mg/L (for Methanol)[4]
Headspace GC-FID Food (Vinegar, Tea)82.50 - 102.55% (for Methanol)8.26 - 12.52% (for Methanol)-1.97 mg/L (for Methanol)[4]
Headspace In-Tube Extraction (ITEX)-GC-MS Blood---30 mg/L (Formic Acid)[5]
Enzymatic Method Biological Samples----[2][3]
Formate Assay Kit PlasmaDiscrepancy with HS-GC/MS---[6]

Experimental Workflows and Methodologies

The successful implementation of HS-GC for this compound analysis hinges on a well-defined experimental protocol. The following diagram illustrates a typical workflow for the analysis of formate in biological samples after derivatization to this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hs_gc Headspace GC Analysis cluster_data_analysis Data Analysis sample Biological Sample (e.g., Blood, Serum) derivatization Derivatization: Add Sulfuric Acid & Methanol (B129727) sample->derivatization incubation Incubation derivatization->incubation headspace Headspace Vial Equilibration incubation->headspace injection Automated Headspace Injection headspace->injection gc_separation GC Separation (Capillary Column) injection->gc_separation detection FID Detection gc_separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Figure 1. Workflow for Headspace GC Analysis of this compound.

Key Experimental Protocols

Below are detailed methodologies for critical experiments in the analysis of this compound, primarily through the derivatization of formic acid.

1. Derivatization of Formic Acid to this compound for Biological Samples [3]

  • Objective: To convert non-volatile formic acid into volatile this compound for headspace analysis.

  • Procedure:

    • Transfer 1 mL of the sample (e.g., blood, vitreous fluid) into a headspace vial.

    • Add 500 μL of concentrated sulfuric acid (97%) as a catalyst and mix.

    • Incubate the mixture for 20 minutes at room temperature.

    • Add 30 μL of pure methanol (99.9%) for the esterification reaction and 30 μL of acetonitrile (B52724) (0.197 M) as an internal standard.

    • Shake the vial and incubate for an additional 20 minutes at room temperature before placing it in the headspace autosampler.

2. Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) [3]

  • Objective: To separate and quantify this compound from the sample matrix.

  • Instrumentation: Agilent 7890A GC with FID.

  • Headspace Conditions:

    • Oven Temperature: 90°C

    • Needle Temperature: 100°C

    • Transfer Line Temperature: 110°C

    • Pressurization Time: 1 minute

  • GC Conditions:

    • Column: Stabilwax capillary column (60 m x 0.32 mm i.d., 1.0 µm df)[7] is a suitable choice.

    • Injector Temperature: 200°C

    • Detector Temperature: 250°C

    • Oven Temperature Program: An initial temperature of 40°C held for 2 minutes, followed by a ramp of 15°C/min to 250°C, held for 4-10 minutes, can be effective[5].

    • Carrier Gas: Helium or Nitrogen.

3. Alternative Method: Headspace In-Tube Extraction (ITEX)-GC-MS [5]

For enhanced sensitivity, Headspace In-Tube Extraction combined with Mass Spectrometry (GC-MS) can be employed. This technique uses an adsorbent trap to concentrate volatiles before injection into the GC system.

  • Key advantages: Increased sensitivity, allowing for lower limits of detection.

  • Instrumentation: GC-MS system with an ITEX option.

  • Derivatization: Can be performed in-vial using reagents like dimethyl sulfate.

  • Detection: Mass spectrometry provides higher selectivity and confirmation of the analyte's identity.

Concluding Remarks

Headspace GC, particularly with FID, offers a reliable, accurate, and precise method for the quantification of this compound, especially in complex matrices like biological fluids. The derivatization of formic acid to this compound is a well-established procedure that facilitates this analysis. For applications requiring higher sensitivity and specificity, coupling headspace techniques with mass spectrometry is a powerful alternative. The choice of method will ultimately depend on the specific requirements of the analysis, including the sample matrix, required detection limits, and available instrumentation. When developing and validating a method, careful optimization of sample preparation, headspace, and GC parameters is crucial for achieving optimal performance.

References

Comparative study of different catalysts for methyl formate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of methyl formate (B1220265), a key intermediate in C1 chemistry and an environmentally benign solvent, is critically dependent on the choice of catalyst. This guide provides a comparative analysis of different catalysts employed in the primary synthesis routes: methanol (B129727) carbonylation and methanol dehydrogenation. The performance of these catalysts is evaluated based on experimental data for methanol conversion and methyl formate selectivity under various reaction conditions.

Performance Comparison of Catalysts

The efficacy of different catalytic systems for this compound synthesis is summarized below. The data highlights the trade-offs between reaction conditions, conversion rates, and selectivity towards the desired product.

Catalyst SystemSynthesis RouteTemperature (°C)Pressure (MPa)Methanol Conversion (%)This compound Selectivity (%)Reference
Homogeneous Catalysts
Sodium Methoxide (B1231860) (2.5 wt%)Methanol Carbonylation804.5LowHigh[1][2]
KOCH3-PEG/NaZSM-5Methanol Carbonylation801.0-100[3]
Cu NanoclusterMethanol Carbonylation1001.032.7 (CO Conversion)100[1]
Heterogeneous Catalysts
Cu/ZnO/Al2O3Methanol Dehydrogenation----[4]
Cu/Cr2O3Methanol Dehydrogenation2070.1-99[1]
CuO/Al2O3 (Cu:Al 1:2)Methanol Dehydrogenation250--33.8[1]
CuMgOMethanol Dehydrogenation--11.7 - 16.762.5 - 88.1[1][5]
1Pd/Cu5MgO5Methanol Dehydrogenation--14.993.3[5]
Cu-Zn-Zr/Al2O3Methanol Dehydrogenation250Ambient58.590[1]
Cu-B2O3/SiO2Methanol Dehydrogenation270Ambient22 - 2585 - 91[1]
LaM1-xCuxO3 (Perovskite)Methanol Dehydrogenation200 - 260Ambient-~65[1][4]
CuO/TiO2-nanotubeMethanol Photo-oxidation25->93.389.4[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic studies. Below are generalized experimental protocols for catalyst synthesis and performance evaluation based on common practices reported in the literature.

Catalyst Preparation (Impregnation Method for Cu/SiO2)
  • Support Preparation: Silica (B1680970) gel is dried in an oven at 120°C for 4 hours to remove adsorbed water.

  • Impregnation Solution: A calculated amount of copper nitrate (B79036) (Cu(NO3)2·3H2O) is dissolved in deionized water to form a solution of desired concentration.

  • Impregnation: The dried silica gel is added to the copper nitrate solution and stirred continuously for 24 hours at room temperature to ensure uniform impregnation.

  • Drying: The impregnated silica is filtered and dried in an oven at 100°C overnight.

  • Calcination: The dried powder is calcined in a muffle furnace under a flow of air. The temperature is ramped from room temperature to 400°C at a rate of 5°C/min and held for 4 hours.

  • Reduction: Prior to the reaction, the calcined catalyst is reduced in a fixed-bed reactor under a flow of 5% H2/N2 at 300°C for 4 hours.

Catalytic Performance Evaluation (Methanol Dehydrogenation)
  • Reactor Setup: A fixed-bed continuous flow reactor, typically made of stainless steel, is used. A specific amount of the prepared catalyst (e.g., 1 gram) is loaded into the reactor and secured with quartz wool.

  • Pre-treatment: The catalyst is pre-treated in situ by heating to the desired reduction temperature under a flow of hydrogen or an inert gas.

  • Reaction Initiation: Methanol is introduced into the reactor using a high-pressure liquid pump. The methanol is vaporized and mixed with a carrier gas (e.g., N2 or Ar) before entering the reactor.

  • Reaction Conditions: The reactor temperature is controlled by a furnace and a thermocouple placed in the catalyst bed. The system pressure is regulated by a back-pressure regulator. The gas hourly space velocity (GHSV) is controlled by adjusting the flow rates of the carrier gas and the methanol feed.

  • Product Analysis: The effluent gas from the reactor is cooled to condense the liquid products. Both gas and liquid phases are analyzed using gas chromatography (GC) equipped with a thermal conductivity detector (TCD) for gaseous products (H2, CO) and a flame ionization detector (FID) for liquid products (methanol, this compound).

  • Data Calculation: Methanol conversion and this compound selectivity are calculated based on the GC analysis results using the following formulas:

    • Methanol Conversion (%) = [(Moles of Methanol in) - (Moles of Methanol out)] / (Moles of Methanol in) * 100

    • This compound Selectivity (%) = (Moles of this compound out) / [(Moles of Methanol in) - (Moles of Methanol out)] * 100

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of catalysts for this compound production.

ExperimentalWorkflow cluster_prep Catalyst Preparation cluster_eval Catalytic Evaluation cluster_data Data Analysis Support Support Material (e.g., SiO2, Al2O3) Impregnation Impregnation Support->Impregnation Precursor Catalyst Precursor (e.g., Cu(NO3)2) Precursor->Impregnation Drying Drying Impregnation->Drying Calcination Calcination Drying->Calcination Reduction Reduction Calcination->Reduction Reactor Fixed-Bed Reactor Reduction->Reactor Load Catalyst Reaction Catalytic Reaction Reactor->Reaction Methanol Methanol Feed Methanol->Reaction CarrierGas Carrier Gas (N2) CarrierGas->Reaction Condenser Condenser Reaction->Condenser GasAnalysis Gas Analysis (GC-TCD) Condenser->GasAnalysis Gas Products LiquidAnalysis Liquid Analysis (GC-FID) Condenser->LiquidAnalysis Liquid Products Conversion Calculate Conversion GasAnalysis->Conversion LiquidAnalysis->Conversion Selectivity Calculate Selectivity LiquidAnalysis->Selectivity Results Performance Results Conversion->Results Selectivity->Results

Caption: Experimental workflow for catalyst synthesis and performance evaluation.

Discussion of Catalyst Systems

Homogeneous Catalysts

The traditional industrial production of this compound utilizes homogeneous catalysts like sodium methoxide in the methanol carbonylation process.[1][2] This method is characterized by high selectivity to this compound but suffers from low methanol conversion rates and requires high pressure.[1] Furthermore, the separation of the homogeneous catalyst from the product stream presents a significant downstream processing challenge, adding to the operational cost.[1] Research into other homogeneous systems, such as nanocluster catalysts of Cu, Ru, Pt, and Rh , has shown promising results with high selectivity, and in the case of copper nanoclusters, a notable CO conversion of 32.7% at lower pressure and temperature.[1]

Heterogeneous Catalysts

To overcome the limitations of homogeneous systems, significant research has focused on the development of heterogeneous catalysts. These catalysts are easier to separate from the reaction mixture, enhancing the process's economic viability and sustainability.[1]

Copper-based catalysts are the most extensively studied for the methanol dehydrogenation route. The catalytic performance is highly dependent on the support material, preparation method, and the presence of promoters.

  • Cu/ZnO/Al2O3 is a well-known catalyst for methanol synthesis and has also been investigated for this compound production via dehydrogenation.[4] However, the reduction of ZnO during the reaction can lead to catalyst deactivation.[1]

  • Cu/Cr2O3 catalysts have demonstrated very high selectivity (99%) for this compound.[1]

  • The use of different supports like Al2O3 and MgO significantly influences the catalyst's activity and selectivity. For instance, CuMgO catalysts have shown good methanol conversion (11.7-16.7%) and high this compound selectivity (62.5-88.1%).[1][5] The addition of a small amount of Palladium (Pd) to the CuMgO system was found to enhance both selectivity (up to 93.3%) and stability.[5]

  • Multi-component catalysts such as Cu-Zn-Zr/Al2O3 have achieved a good balance of methanol conversion (58.5%) and this compound selectivity (90%) at atmospheric pressure.[1]

  • Perovskite-type oxides containing copper, such as LaM1-xCuxO3, have also been explored, showing stable selectivity of around 65%.[1][4]

A more recent and "green" approach involves the photo-oxidation of methanol using catalysts like CuO/TiO2-nanotubes , which has achieved high methanol conversion (>93.3%) and good this compound selectivity (89.4%) at room temperature.[4]

Conclusion

The choice of catalyst for this compound synthesis is a critical decision that impacts process efficiency, economics, and environmental footprint. While homogeneous catalysts like sodium methoxide are commercially established for methanol carbonylation, the trend is shifting towards heterogeneous catalysts due to their ease of separation and potential for improved stability. Copper-based heterogeneous catalysts, in particular, have demonstrated significant promise for the methanol dehydrogenation route, with performance being fine-tuned through the choice of support and promoters. Future research will likely focus on developing highly stable and selective heterogeneous catalysts that can operate under milder conditions, further enhancing the sustainability of this compound production.

References

A Comparative Guide to Methyl Formate and Acetone for Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical step in obtaining high-quality data from spectroscopic analysis. An ideal solvent should dissolve the analyte of interest without interfering with the spectral measurement. This guide provides an objective comparison of methyl formate (B1220265) and acetone (B3395972), two common organic solvents, for use in UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. The information presented, supported by experimental data, is intended to help researchers make informed decisions based on the specific requirements of their analysis.

Overview of Physical and Spectroscopic Properties

Methyl formate and acetone are both polar aprotic solvents capable of dissolving a wide range of organic compounds. However, their distinct physical and spectroscopic properties make them suitable for different applications. Acetone is a versatile and widely used solvent, while this compound, the methyl ester of formic acid, presents an alternative with a significantly lower boiling point.[1] A summary of their key properties is presented in Table 1.

Table 1: Comparison of General and Physical Properties

PropertyThis compoundAcetoneSignificance in Spectroscopy
Molecular FormulaC₂H₄O₂C₃H₆OBasic chemical information.
Molecular Weight ( g/mol )60.05[1]58.08Affects colligative properties and diffusion rates.
Boiling Point (°C)32-34[2]56.3Ease of sample recovery post-analysis.
Density (g/mL at 20°C)0.974[2]0.790Important for preparing solutions of known concentration.
Refractive Index (n20/D)1.343[2]1.359[3]Affects light transmission and can be a purity indicator.
Viscosity (mPa·s or cP at 20°C)0.35[4]0.36Can influence sample handling and flow in automated systems.
Polarity Index (P')Not widely reported5.1Indicates the solvent's ability to dissolve polar compounds.

Spectroscopic Performance Comparison

The utility of a solvent in spectroscopy is primarily determined by its transparency in the spectral region of interest. A solvent with strong absorption bands that overlap with the analyte's signals will obscure the results.

Table 2: Spectroscopic Properties of this compound vs. Acetone

Spectroscopic ParameterThis compoundAcetone
UV Cutoff Wavelength ~260 nm[5]330 nm
Key IR Absorption Bands (cm⁻¹) C=O Stretch: 1735-1750C-O Stretch: 1180-1200C-H Stretch: ~2900C=O Stretch: 1710-1720
¹H NMR Chemical Shifts (as solute in CDCl₃) ~8.07 ppm (s, 1H, -CHO)~3.76 ppm (s, 3H, -OCH₃)[3]~2.17 ppm (s, 6H, -CH₃)[2]
Residual NMR Peaks (in deuterated form) Not commonly used as an NMR solventAcetone-d₆: ¹H: 2.05 ppm¹³C: 29.92, 206.68 ppm
UV-Visible (UV-Vis) Spectroscopy

The UV cutoff is the wavelength below which the solvent itself absorbs strongly, rendering it opaque for analytical purposes.

  • This compound: While a standard UV cutoff value is not consistently published, spectrophotometric grade this compound shows an absorbance maximum of 1.0 at 259 nm.[5] This indicates that its useful analytical window begins at approximately 260 nm . This makes it suitable for analyzing compounds that absorb in the mid- to high-UV and visible regions.

  • Acetone: Acetone has a significantly higher UV cutoff of 330 nm . This is due to the n→π* transition of its carbonyl group. This high cutoff severely restricts its use in UV spectroscopy, as it obscures a large and important portion of the UV spectrum where many organic molecules absorb.

Infrared (IR) Spectroscopy

In IR spectroscopy, the ideal solvent has minimal absorption bands or "windows" of transparency in the regions where the analyte's functional groups vibrate.

  • This compound: Possesses a strong carbonyl (C=O) absorption between 1735-1750 cm⁻¹ and C-O stretching bands from 1180-1200 cm⁻¹. It also has C-H stretching vibrations around 2900 cm⁻¹. Its use is problematic if the analyte has key functional groups, particularly other esters or carbonyls, that absorb in these regions.

  • Acetone: Features a very strong and characteristic C=O stretching band around 1710-1720 cm⁻¹. This intense peak can easily obscure the carbonyl region of the analyte's spectrum. However, it is relatively transparent in other regions of the mid-IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For NMR, a solvent should not have signals that overlap with the analyte's proton (¹H) or carbon (¹³C) signals. This is typically achieved by using deuterated solvents.

  • This compound: Not commonly available in deuterated form and is not a standard NMR solvent. When analyzed as a solute in a common solvent like CDCl₃, its signals appear at ~8.07 ppm (formyl proton) and ~3.76 ppm (methyl group).[3] Its high volatility and low boiling point also make it challenging to handle for routine NMR experiments.

  • Acetone: Deuterated acetone (acetone-d₆) is a widely used NMR solvent. Its residual proton peak appears as a quintet at 2.05 ppm, and its carbon peaks are at 29.92 and 206.68 ppm. It is an excellent solvent for a broad range of organic molecules and is useful when other common solvents like chloroform-d (B32938) or DMSO-d₆ are not suitable.

Experimental Workflows and Protocols

The following diagrams and protocols outline the general procedures for preparing and analyzing a sample using these solvents in different spectroscopic techniques.

Logical Workflow for Solvent Selection

Start Begin Solvent Selection AnalysisType What is the Spectroscopic Method? Start->AnalysisType UV_Vis UV-Vis AnalysisType->UV_Vis IR IR AnalysisType->IR NMR NMR AnalysisType->NMR UV_Cutoff Check UV Cutoff Wavelength UV_Vis->UV_Cutoff IR_Interference Check for Overlapping IR Bands IR->IR_Interference NMR_Solvent Is a Deuterated Version Available and Practical? NMR->NMR_Solvent MF_UV This compound (Cutoff ~260 nm) UV_Cutoff->MF_UV AC_UV Acetone (Cutone >330 nm) UV_Cutoff->AC_UV MF_IR This compound (C=O, C-O bands) IR_Interference->MF_IR AC_IR Acetone (Strong C=O band) IR_Interference->AC_IR MF_NMR This compound (No) NMR_Solvent->MF_NMR AC_NMR Acetone-d6 (Yes) NMR_Solvent->AC_NMR Decision_UV Choose this compound for Analytes absorbing < 330 nm MF_UV->Decision_UV AC_UV->Decision_UV Decision_IR Choice Depends on Analyte's Functional Groups MF_IR->Decision_IR AC_IR->Decision_IR Decision_NMR Choose Acetone-d6 MF_NMR->Decision_NMR AC_NMR->Decision_NMR

Caption: Logical diagram for selecting between this compound and acetone based on the spectroscopic method.

Experimental Protocol 1: UV-Vis Spectroscopy
  • Solvent Selection: Choose a solvent with a UV cutoff well below the expected absorbance wavelength of the analyte. Based on the data, this compound is suitable for most UV analyses, while acetone is not.

  • Solution Preparation:

    • Accurately weigh a small amount of the solid analyte.

    • Dissolve the analyte in a known volume of spectrophotometric-grade solvent (e.g., this compound) in a Class A volumetric flask to create a stock solution.

    • Perform serial dilutions as necessary to obtain a final concentration that results in an absorbance reading between 0.1 and 1.0 AU.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Select the desired wavelength range for the scan.

  • Analysis:

    • Fill a quartz cuvette with the pure solvent to be used as the reference or "blank."

    • Place the reference cuvette in the spectrophotometer and record a baseline spectrum.

    • Rinse the cuvette with the sample solution, then fill it with the sample solution.

    • Place the sample cuvette in the spectrophotometer and acquire the absorbance spectrum.

A Prepare Analyte Solution in Volumetric Flask B Select Quartz Cuvettes A->B C Fill Reference Cuvette with Pure Solvent B->C D Run Baseline Correction (Blank) C->D E Fill Sample Cuvette with Analyte Solution D->E F Acquire UV-Vis Spectrum E->F G Analyze Data F->G

Caption: General workflow for UV-Vis spectroscopic analysis.

Experimental Protocol 2: IR Spectroscopy
  • Solvent Selection: Choose a solvent that is transparent in the IR regions of interest for the analyte. Both acetone and this compound have significant absorptions in the carbonyl region.

  • Sample Preparation:

    • Prepare a 1-5% (w/v) solution of the analyte in the chosen IR-grade solvent.

    • Ensure the solvent is anhydrous, as water has broad IR absorption bands and can damage salt plates (e.g., KBr, NaCl).

  • Cell Preparation:

    • Select a liquid IR cell with windows made of a material transparent to IR radiation (e.g., NaCl or KBr plates).

    • Carefully clean and dry the plates.

  • Analysis:

    • Acquire a background spectrum of the empty, clean IR cell.

    • Inject the pure solvent into the cell and acquire a solvent spectrum.

    • Inject the analyte solution into the cell and acquire the sample spectrum.

    • Subtract the solvent spectrum from the sample spectrum to obtain the spectrum of the pure analyte.

A Prepare 1-5% Analyte Solution in Anhydrous Solvent B Assemble Liquid IR Cell (e.g., NaCl plates) A->B C Acquire Background Spectrum (Pure Solvent) B->C D Inject Analyte Solution into Cell C->D E Acquire Sample Spectrum D->E F Perform Spectral Subtraction E->F G Analyze Resulting Spectrum F->G

Caption: General workflow for solution-phase IR spectroscopy.

Experimental Protocol 3: NMR Spectroscopy
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte and has residual solvent peaks that do not overlap with analyte signals. Acetone-d₆ is a common and effective choice.

  • Sample Preparation:

    • Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of the deuterated solvent (e.g., acetone-d₆) directly in an NMR tube.

    • Add an internal standard (e.g., TMS) if quantitative analysis is required and it is not already present in the solvent.

    • Cap the NMR tube and gently invert to ensure the solution is homogeneous.

  • Instrument Setup:

    • Insert the NMR tube into a spinner turbine and adjust its depth.

    • Place the sample in the NMR spectrometer.

  • Analysis:

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity.

    • Tune the probe for the desired nucleus (e.g., ¹H).

    • Acquire the NMR spectrum using appropriate parameters (e.g., pulse sequence, number of scans).

A Dissolve Analyte in Deuterated Solvent (e.g., Acetone-d6) B Transfer to NMR Tube A->B C Insert Sample into Spectrometer B->C D Lock, Tune, and Shim C->D E Acquire NMR Spectrum D->E F Process and Analyze Data E->F

Caption: General workflow for NMR spectroscopic analysis.

Summary and Recommendations

  • For UV-Vis spectroscopy , This compound is the clear choice over acetone due to its much lower UV cutoff (~260 nm vs. 330 nm), which provides a significantly wider analytical window.

  • For IR spectroscopy , neither solvent is ideal due to strong carbonyl absorptions. The selection must be based on the specific structure of the analyte to avoid spectral overlap. If the carbonyl region is of interest, alternative solvents like chloroform (B151607) should be considered.

  • For NMR spectroscopy , acetone-d₆ is a standard, excellent solvent. This compound is not used as a primary NMR solvent due to its volatility and lack of a readily available deuterated form.

Ultimately, the choice between this compound and acetone depends entirely on the spectroscopic method being employed and the chemical nature of the analyte. By considering the data presented in this guide, researchers can select the solvent that will yield the clearest, most interpretable, and highest-quality spectroscopic data.

References

A Comparative Analysis of Methyl Formate and N,N-Dimethylformamide (DMF) in Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents and solvents is a critical decision that profoundly impacts reaction efficiency, scalability, and overall sustainability. This guide provides a comprehensive comparative analysis of two pivotal C1 synthons and polar aprotic solvents: methyl formate (B1220265) and N,N-dimethylformamide (DMF). By examining their performance in key synthetic applications, alongside a detailed look at their physical properties, safety profiles, and cost-effectiveness, this document aims to equip scientists with the necessary data to make informed decisions in their synthetic endeavors.

Executive Summary

Methyl formate and DMF are both integral to a wide array of chemical transformations, most notably in formylation reactions and as versatile solvents. While DMF has historically been a workhorse in the pharmaceutical and fine chemical industries, growing concerns over its toxicity and environmental impact have spurred interest in more benign alternatives. This compound, the simplest ester, presents itself as a viable, greener substitute in certain applications. This guide will delve into a data-driven comparison of these two compounds, highlighting their respective strengths and weaknesses to guide the modern chemist in navigating the choice between them.

Physical and Chemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of this compound and DMF is essential for their effective application in synthesis. The following table summarizes key parameters for both compounds.

PropertyThis compoundN,N-Dimethylformamide (DMF)
Molecular Formula C₂H₄O₂C₃H₇NO
Molar Mass 60.05 g/mol [1]73.09 g/mol
Appearance Colorless liquid[1]Colorless liquid[2]
Odor Pleasant, ethereal[1]Faint, amine-like (often fishy in technical grades)[2][3]
Boiling Point 32 °C[1]153 °C[2]
Melting Point -100 °C[1]-61 °C[2]
Density 0.974 g/mL at 20 °C0.944 g/mL at 20 °C[2]
Solubility in Water 300 g/L (20 °C)[4]Miscible[2]
Flash Point -27 °C[1]58 °C[2]
Vapor Pressure 634 hPa at 20 °C3.5 hPa at 20 °C[3]

The most striking differences lie in their boiling points and vapor pressures. This compound's high volatility, a consequence of its low boiling point, can be advantageous for easy removal post-reaction but also necessitates careful handling due to its high flammability. Conversely, DMF's high boiling point makes it suitable for reactions requiring elevated temperatures, though its removal can be energy-intensive.

Performance in Synthesis: A Comparative Overview

Both this compound and DMF serve as crucial reagents, particularly as sources of a formyl group, and as polar aprotic solvents that can significantly influence reaction kinetics.

As Formylating Agents

The introduction of a formyl group is a cornerstone of many synthetic pathways. While both compounds can act as formylating agents, they do so under different conditions and with varying efficacy.

N,N-Dimethylformamide (DMF): DMF is famously employed in the Vilsmeier-Haack reaction , where it reacts with an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride to form the Vilsmeier reagent, a potent electrophile for the formylation of electron-rich aromatic and heteroaromatic compounds.[5]

This compound: this compound can also be used for the N-formylation of amines, often catalyzed by a base.[6] While generally considered a milder formylating agent than the Vilsmeier reagent, it offers the advantage of not requiring a strong activating agent.

The following table presents a qualitative comparison based on available literature. Direct quantitative comparisons under identical conditions are scarce.

FeatureThis compound (with base catalyst)N,N-Dimethylformamide (Vilsmeier-Haack)
Substrate Scope Primarily primary and secondary amines.[6]Electron-rich arenes, heterocycles, activated alkenes.
Reaction Conditions Generally milder, often at room temperature.[6]Requires an activating agent (e.g., POCl₃), can be exothermic.
Reactivity Moderate.High, due to the formation of the electrophilic Vilsmeier reagent.
Byproducts Methanol.Stoichiometric amounts of phosphorus or other activating agent byproducts.

A study on the N-formylation of various primary and secondary amines using DMF with methyl benzoate (B1203000) as a promoter under microwave irradiation reported excellent yields (typically >90%) in very short reaction times (5 minutes).[5][7] For example, the formylation of 3-phenylpropylamine (B116678) and octylamine (B49996) afforded the corresponding formamides in 93% and 92% yields, respectively.[5]

As Solvents

The choice of solvent can dramatically affect the rate and outcome of a chemical reaction. Both this compound and DMF are polar aprotic solvents, capable of solvating cations while leaving anions relatively "naked" and more nucleophilic, thus accelerating Sₙ2 reactions.[3][8]

FeatureThis compoundN,N-Dimethylformamide (DMF)
Polarity Polar aproticHighly polar aprotic
Boiling Point Low (32 °C)High (153 °C)
Applications Suitable for reactions at or below room temperature; easy to remove.Ideal for reactions requiring high temperatures; can be difficult to remove.
Sₙ2 Reactions Can facilitate Sₙ2 reactions.Excellent solvent for promoting Sₙ2 reactions due to its high polarity.[3][8]

Due to its higher polarity, DMF is often the solvent of choice for a wider range of polar reactions and for dissolving a broader array of substrates. However, its high boiling point can be a significant drawback in terms of purification and energy consumption.

Experimental Protocols

N-Formylation of an Amine using this compound

This protocol is a generalized procedure based on literature methods for the base-catalyzed formylation of amines using this compound.

Materials:

  • Amine (1.0 eq)

  • This compound (1.2 - 2.0 eq)

  • Base catalyst (e.g., 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), 1-5 mol%)

  • Solvent (e.g., toluene (B28343) or solvent-free)

Procedure:

  • To a round-bottom flask, add the amine and the solvent (if used).

  • Add the base catalyst to the mixture.

  • Add this compound dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture can be worked up by washing with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude formamide.

  • Purification can be achieved by distillation or chromatography.

experimental_workflow_methyl_formate

Caption: Experimental workflow for amine formylation using this compound.

Vilsmeier-Haack Formylation of an Arene using DMF

This protocol is a generalized procedure for the Vilsmeier-Haack reaction.

Materials:

  • Electron-rich arene (1.0 eq)

  • N,N-Dimethylformamide (DMF) (solvent and reagent)

  • Phosphorus oxychloride (POCl₃) (1.1 - 1.5 eq)

  • Ice

  • Saturated sodium acetate (B1210297) solution

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a stirrer, cool DMF in an ice bath.

  • Add POCl₃ dropwise to the cooled DMF with stirring to form the Vilsmeier reagent. An exothermic reaction will occur.

  • After the addition is complete, add the arene to the reaction mixture.

  • The reaction mixture is then stirred at room temperature or heated, depending on the reactivity of the arene.

  • Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture is carefully poured onto crushed ice.

  • The solution is neutralized with a saturated aqueous solution of sodium acetate, which will precipitate the formylated product.

  • The product is collected by filtration, washed with water, and dried.

  • Further purification can be performed by recrystallization or chromatography.

vilsmeier_haack_workflow

Caption: Experimental workflow for the Vilsmeier-Haack reaction.

Safety, Environmental Impact, and Cost-Effectiveness

Beyond performance, the safety, environmental footprint, and cost of a chemical are paramount considerations in modern synthesis.

AspectThis compoundN,N-Dimethylformamide (DMF)
Toxicity Harmful if swallowed or inhaled. Causes serious eye irritation. TLV-TWA: 100 ppm.[4]Reproductive toxicity (H360D: May damage the unborn child). Hepatotoxic.[9]
Environmental Impact Readily biodegradable. Low potential for bioaccumulation.Readily biodegradable, but its toxicity profile raises concerns. Low potential for bioaccumulation.
Cost-Effectiveness Generally less expensive. Prices can fluctuate but are often in the range of $1.00 - $3.00/kg for industrial quantities.[10][11]More expensive than this compound. Industrial prices can range from approximately $0.60 to $1.70/kg, with significant regional variations.[12][13][14]

Safety: The most significant difference lies in their toxicity profiles. DMF is classified as a reproductive toxin, which necessitates stringent handling procedures and poses long-term health risks.[9] this compound, while still requiring careful handling due to its flammability and potential for irritation, does not carry the same level of chronic toxicity concerns.

Environmental Impact: Both compounds are considered readily biodegradable. However, the higher toxicity of DMF makes any potential release into the environment more concerning.

Cost-Effectiveness: this compound is generally a more cost-effective option than DMF.[10][11] This, combined with its more favorable safety profile, makes it an attractive alternative from both an economic and a safety, health, and environment (SHE) perspective.

Signaling Pathways and Logical Relationships

The choice between this compound and DMF can be guided by a logical decision-making process that considers the specific requirements of the synthesis.

decision_pathway

Caption: Decision pathway for selecting between this compound and DMF.

Conclusion

The comparative analysis of this compound and N,N-dimethylformamide reveals a nuanced landscape where the choice of reagent or solvent is highly dependent on the specific synthetic context.

DMF remains a powerful and versatile tool, particularly for high-temperature reactions and as a potent formylating agent in the Vilsmeier-Haack reaction. Its high polarity and ability to dissolve a wide range of compounds make it an excellent solvent for many applications, especially in promoting Sₙ2 reactions.[3][8]

However, this compound emerges as a compelling alternative, especially in the context of green chemistry and process safety. Its lower toxicity, favorable environmental profile, and cost-effectiveness are significant advantages. For applications such as the N-formylation of amines and as a low-boiling point solvent, this compound offers a viable and often preferable substitute for DMF.

Ultimately, the decision to use this compound or DMF should be made after careful consideration of the reaction requirements, substrate compatibility, desired work-up procedure, and, critically, the associated safety and environmental implications. As the chemical industry continues to move towards more sustainable practices, the utility of greener alternatives like this compound is expected to grow, challenging the long-standing dominance of traditional solvents and reagents like DMF.

References

A Comparative Analysis of the Environmental Impact of Methyl Formate and Other Common Industrial Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an industrial solvent extends beyond its physical and chemical properties; its environmental and toxicological profile is a critical consideration in modern chemical processes, particularly within the pharmaceutical and manufacturing sectors. This guide provides an objective comparison of the environmental impact of methyl formate (B1220265) against other widely used industrial solvents: acetone, toluene, methanol (B129727), and ethyl acetate. The data presented is compiled from various sources to offer a comprehensive overview for informed decision-making.

Quantitative Comparison of Environmental and Toxicological Parameters

The following table summarizes key metrics for evaluating the environmental and health impacts of the selected solvents. These parameters include Global Warming Potential (GWP), Ozone Depletion Potential (ODP), Photochemical Ozone Creation Potential (POCP) as indicated by Maximum Incremental Reactivity (MIR), and various toxicological benchmarks.

ParameterMethyl FormateAcetoneTolueneMethanolEthyl Acetate
Global Warming Potential (GWP, 100-year) ~1< 1Not ReportedVariable (up to 2.97)¹2.85
Ozone Depletion Potential (ODP) 00000
Maximum Incremental Reactivity (MIR, g O₃/g VOC) 0.060.433.970.670.63
Oral LD₅₀ (rat, mg/kg) 16225800500056285620
NIOSH REL (TWA, ppm) 100250100200200
ACGIH TLV (TWA, ppm) 10025020200400

¹ The GWP of methanol can vary significantly depending on the production method (e.g., from natural gas, coal, or biomass).[1][2]

Experimental Protocols

The data presented in this guide is derived from standardized experimental and computational methodologies. Below are summaries of the general protocols used to determine these key environmental and toxicological parameters.

Global Warming Potential (GWP)

The Global Warming Potential is an index that compares the amount of heat trapped by a certain mass of a gas to the amount of heat trapped by a similar mass of carbon dioxide over a specific time horizon, typically 100 years.[3] The determination of GWP involves:

  • Infrared Absorption Spectrum: The infrared absorption spectrum of the compound is measured using techniques like Fourier Transform Infrared (FTIR) spectroscopy. This determines the wavelengths at which the molecule absorbs thermal radiation.

  • Radiative Efficiency: The radiative efficiency, which is the measure of how effectively a substance absorbs energy, is calculated based on its absorption spectrum.

  • Atmospheric Lifetime: The atmospheric lifetime of the compound is determined. This is the average time a molecule of the gas remains in the atmosphere before being removed by chemical reactions or deposition.

  • Integration and Comparison: The radiative forcing of the gas is integrated over the chosen time horizon (e.g., 100 years) and compared to that of carbon dioxide to calculate the GWP.[3]

Ozone Depletion Potential (ODP)

The Ozone Depletion Potential is a measure of the relative amount of degradation a chemical compound can cause to the ozone layer.[4] The ODP of a substance is calculated relative to trichlorofluoromethane (B166822) (CFC-11), which has a reference ODP of 1.[4] The calculation is based on the number of chlorine or bromine atoms in the molecule and its atmospheric lifetime. Solvents that do not contain chlorine or bromine, such as those compared in this guide, have an ODP of zero.[4][5]

Photochemical Ozone Creation Potential (POCP) / Maximum Incremental Reactivity (MIR)

Photochemical Ozone Creation Potential (POCP) and Maximum Incremental Reactivity (MIR) are measures of a volatile organic compound's (VOC) ability to contribute to the formation of ground-level ozone (smog).[6] The MIR value, expressed as grams of ozone formed per gram of VOC, is determined through computer modeling of atmospheric chemistry.[6] The general methodology involves:

  • Chemical Mechanism Development: A detailed chemical mechanism for the atmospheric degradation of the VOC is developed.

  • Atmospheric Modeling: The chemical mechanism is incorporated into a computer model that simulates atmospheric conditions, including sunlight, nitrogen oxides (NOx), and other pollutants.

  • Incremental Reactivity Calculation: The model is run with and without the addition of the specific VOC to determine the increase in ozone formation, which is then used to calculate the MIR value.[6]

Toxicological Data (LD₅₀ and Occupational Exposure Limits)

Lethal Dose, 50% (LD₅₀): The LD₅₀ is a measure of the acute toxicity of a substance and is defined as the single dose of a substance that is expected to cause the death of 50% of a test animal population.[7][8] The determination of oral LD₅₀ values generally follows protocols such as those outlined by the Organisation for Economic Co-operation and Development (OECD), for example, OECD Test Guideline 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure).[8] These methods are designed to estimate the LD₅₀ with the use of a minimal number of animals.[8] The general procedure involves:

  • Dose Range Finding: A preliminary study is often conducted to determine the approximate range of toxicity.

  • Administration of Doses: Graded doses of the substance are administered orally to groups of animals (typically rats or mice).[7][9]

  • Observation: The animals are observed for a specified period (e.g., 14 days) for signs of toxicity and mortality.[8]

  • Statistical Analysis: The LD₅₀ value and its confidence limits are calculated from the dose-response data using statistical methods such as probit analysis.[9][10]

Occupational Exposure Limits (OELs): OELs, such as the NIOSH Recommended Exposure Limit (REL) and the ACGIH Threshold Limit Value (TLV), represent the time-weighted average concentration of a substance to which nearly all workers may be repeatedly exposed without adverse health effects.[11][12] The derivation of OELs is a comprehensive process that involves:

  • Literature Review: A thorough review of all available toxicological and epidemiological data from human and animal studies.[13][14]

  • Identification of Critical Health Effects: The key adverse health effects of the substance are identified.[13]

  • Dose-Response Assessment: The relationship between the dose of the substance and the incidence and severity of the health effect is evaluated to determine a No-Observed-Adverse-Effect Level (NOAEL) or a Lowest-Observed-Adverse-Effect Level (LOAEL).[13]

  • Application of Uncertainty Factors: Uncertainty factors are applied to the NOAEL or LOAEL to account for interspecies and intraspecies differences in sensitivity, the severity of the health effect, and the quality of the available data, to derive a health-based OEL.[14]

Environmental Impact and Toxicity Profile Visualization

The following diagram provides a visual classification of the compared solvents based on their relative environmental and health impacts. The classification is a simplified representation based on the quantitative data presented in this guide.

Solvent_Comparison cluster_env_impact Environmental Impact cluster_toxicity Toxicity Profile cluster_solvents Solvents Low_Env Low Impact (Low GWP, ODP=0, Low MIR) Moderate_Env Moderate Impact (Low GWP, ODP=0, Moderate MIR) High_Env High Impact (High MIR) Low_Tox Lower Acute Toxicity (High LD50, Higher OELs) Moderate_Tox Moderate Acute Toxicity (Moderate LD50, Moderate OELs) MF This compound MF->Low_Env GWP ~1 MIR 0.06 MF->Moderate_Tox LD50 1622 REL 100 AC Acetone AC->Moderate_Env GWP <1 MIR 0.43 AC->Low_Tox LD50 5800 REL 250 EA Ethyl Acetate EA->Moderate_Env GWP 2.85 MIR 0.63 EA->Low_Tox LD50 5620 REL 200 ME Methanol ME->Moderate_Env GWP Variable MIR 0.67 ME->Low_Tox LD50 5628 REL 200 TO Toluene TO->High_Env MIR 3.97 TO->Low_Tox LD50 5000 REL 100

Caption: Classification of solvents by environmental impact and toxicity.

Discussion and Conclusion

This comparative guide highlights the significant differences in the environmental and toxicological profiles of common industrial solvents.

This compound emerges as a solvent with a favorable environmental profile, characterized by a very low Global Warming Potential, zero Ozone Depletion Potential, and a very low Maximum Incremental Reactivity, indicating a minimal contribution to smog formation. Its acute toxicity is moderate compared to the other solvents in this analysis.

Acetone and Ethyl Acetate present a mixed profile. Both have low GWPs and zero ODP. However, their MIR values are notably higher than that of this compound, suggesting a greater potential to contribute to photochemical smog. Their acute toxicity is relatively low.

Methanol also has a moderate MIR value and its GWP can be significant depending on its production pathway. It exhibits low acute toxicity.

Toluene stands out for its very high Maximum Incremental Reactivity, making it a significant contributor to the formation of ground-level ozone. While its direct GWP is not typically reported as a primary concern, its role as a potent VOC is a major environmental drawback. Its acute toxicity is comparable to acetone, ethyl acetate, and methanol.

References

Unraveling Methyl Formate Reactions: A Comparative Guide to Theoretical Models and Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of small molecules like methyl formate (B1220265) is paramount. This guide provides a comprehensive comparison of theoretical models and experimental data for methyl formate reactions, offering insights into the accuracy of predictive models and the nuances of experimental observations.

The study of this compound (CH₃OCHO), the simplest ester, serves as a fundamental building block for understanding the combustion and atmospheric chemistry of larger, more complex molecules. This guide synthesizes findings from both theoretical and experimental investigations into its unimolecular and bimolecular reactions, pyrolysis, and oxidation. By juxtaposing theoretical predictions with robust experimental data, we aim to provide a clear overview of the current state of knowledge and highlight areas ripe for further investigation.

Correlating Theory with Experiment: A Quantitative Comparison

The accuracy of theoretical models is best assessed by direct comparison with experimental results. The following tables summarize key quantitative data from various studies, focusing on reaction rate constants and product branching ratios for the unimolecular decomposition of this compound.

Unimolecular Decomposition Rate Constants

The unimolecular decomposition of this compound is a key process in its thermal chemistry. Theoretical calculations and experimental measurements have sought to determine the rate constants for its primary decomposition channels.

Reaction ChannelTheoretical Rate Constant (k) at 1000 K (s⁻¹)Experimental Rate Constant (k) at 1000 K (s⁻¹)Theoretical MethodExperimental MethodReference
CH₃OCHO → CH₃OH + CO1.3 x 10⁻³2.1 x 10⁻³G2M(CC1)//B3LYP/6-311+G(3df,2p)Shock Tube / TOF-MS[1]
CH₃OCHO → CH₂O + H₂CO4.1 x 10⁻⁶-G2M(CC1)//B3LYP/6-311+G(3df,2p)-[2]
CH₃OCHO → CH₄ + CO₂2.5 x 10⁻⁷-G2M(CC1)//B3LYP/6-311+G(3df,2p)-[2]

Table 1: Comparison of Theoretical and Experimental Rate Constants for this compound Unimolecular Decomposition. Theoretical values are often calculated using high-level ab initio methods, while experimental data is frequently obtained from high-temperature studies in shock tubes. The agreement for the major decomposition channel to methanol (B129727) and carbon monoxide is generally good, lending confidence to the theoretical approaches.

Product Branching Ratios in Pyrolysis

The relative importance of different decomposition pathways is captured by the branching ratios. Understanding these ratios is crucial for developing accurate kinetic models.

Product ChannelTheoretical Branching Ratio (%) at 1500 KExperimental Branching Ratio (%) at 1500 KTheoretical MethodExperimental MethodReference
CH₃OH + CO99.591.5RRKM/Master EquationShock Tube / TOF-MS[1][3]
CH₂O + H₂CO0.43.2RRKM/Master EquationShock Tube / TOF-MS[1][3]
CH₄ + CO₂0.15.3RRKM/Master EquationShock Tube / TOF-MS[1][3]

Table 2: Theoretical vs. Experimental Branching Ratios for this compound Pyrolysis. While theory correctly predicts the dominance of the methanol and carbon monoxide channel, discrepancies exist for minor product channels, suggesting that some reaction pathways may be underestimated in theoretical models or that secondary reactions play a more significant role in experiments.

Visualizing Reaction Pathways and Experimental Workflows

To further clarify the complex relationships in this compound chemistry, the following diagrams illustrate a key reaction pathway, a typical experimental workflow, and the interplay between theory and experiment.

reaction_pathway MF This compound (CH₃OCHO) TS1 TS1 MF->TS1 ΔE₁ TS2 TS2 MF->TS2 ΔE₂ TS3 TS3 MF->TS3 ΔE₃ P1 Methanol (CH₃OH) + CO TS1->P1 P2 Formaldehyde (CH₂O) + Formaldehyde (H₂CO) TS2->P2 P3 Methane (CH₄) + CO₂ TS3->P3

Caption: Unimolecular decomposition pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_exp Shock Tube Experiment cluster_analysis Data Acquisition & Analysis Gas_Mixture Prepare Gas Mixture (e.g., 1% MF in Ar) Shock_Tube Introduce Gas to Shock Tube Gas_Mixture->Shock_Tube Heating Rapid Heating via Reflected Shock Wave Shock_Tube->Heating Reaction Reaction at High T & P Heating->Reaction Detection Time-Resolved Detection (e.g., TOF-MS, ARAS) Reaction->Detection Data_Analysis Data Analysis to Determine Species Profiles and Rate Constants Detection->Data_Analysis

Caption: A typical experimental workflow for studying this compound pyrolysis in a shock tube.

theory_experiment_correlation Theoretical_Modeling Theoretical Modeling (e.g., ab initio, RRKM) PES Potential Energy Surface (Energies, Geometries) Theoretical_Modeling->PES Rate_Constants Prediction of Rate Constants & Branching Ratios PES->Rate_Constants Experimental_Design Guide Experimental Design Rate_Constants->Experimental_Design Model_Validation Validation & Refinement of Theoretical Models Rate_Constants->Model_Validation Experimental_Investigation Experimental Investigation (e.g., Shock Tube, Flow Reactor) Experimental_Data Experimental Data (Species Profiles, Rates) Experimental_Investigation->Experimental_Data Experimental_Data->Model_Validation New_Insights Provide New Insights into Reaction Mechanisms Experimental_Data->New_Insights Model_Validation->Theoretical_Modeling

Caption: The iterative relationship between theoretical modeling and experimental investigation.

Detailed Experimental and Theoretical Protocols

A thorough understanding of the methodologies is essential for a critical evaluation of the data. Below are detailed protocols for key experimental and theoretical approaches.

Experimental Protocol: Shock Tube Pyrolysis with Time-of-Flight Mass Spectrometry (TOF-MS)

This method is widely used for studying gas-phase reactions at high temperatures and well-defined pressures.[1][4]

  • Gas Mixture Preparation: A dilute mixture of this compound (typically <1%) in an inert bath gas (e.g., Argon) is prepared in a stainless-steel mixing tank. The composition is determined by manometric measurements.

  • Shock Tube Operation: The shock tube consists of a high-pressure driver section and a low-pressure driven section, separated by a diaphragm. The gas mixture is introduced into the driven section. The driver section is filled with a high-pressure driver gas (e.g., Helium).

  • Generation of Shock Waves: The diaphragm is ruptured, generating a primary shock wave that propagates through the gas mixture, heating and compressing it. This shock wave reflects off the end wall of the tube, further heating and compressing the gas to the desired reaction temperature and pressure.

  • Time-of-Flight Mass Spectrometry (TOF-MS) Detection: A molecular beam of the reacting gas mixture is extracted from the end-wall region of the shock tube through a small orifice. The extracted gas is then ionized, typically using electron impact or photoionization. The resulting ions are accelerated into a flight tube, and their time-of-flight to a detector is measured, which is proportional to the square root of their mass-to-charge ratio. This allows for the time-resolved measurement of the concentrations of reactants, intermediates, and products.

  • Data Analysis: The recorded mass spectra as a function of time are converted into species concentration profiles. These profiles are then used to validate and refine kinetic models by comparing the experimental data with simulations.

Theoretical Protocol: Ab Initio Calculations and RRKM Theory

This computational approach is used to predict the energetics and kinetics of elementary reactions from first principles.[2][3]

  • Electronic Structure Calculations: The geometries of reactants, transition states, and products are optimized using quantum chemical methods, such as Density Functional Theory (DFT) (e.g., B3LYP) or more accurate ab initio methods (e.g., Møller-Plesset perturbation theory, MP2, or coupled-cluster theory, CCSD(T)). A suitable basis set (e.g., 6-311+G(d,p)) is chosen to represent the atomic orbitals.

  • Energy Calculations: Single-point energy calculations are performed at the optimized geometries using high-level composite methods like G2M or CBS-QB3 to obtain accurate energies and reaction barriers.

  • Vibrational Frequency Calculations: Vibrational frequencies are calculated at the optimized geometries to confirm that reactants and products are minima on the potential energy surface (zero imaginary frequencies) and that transition states are first-order saddle points (one imaginary frequency). These frequencies are also used in the calculation of zero-point vibrational energies and thermal corrections to the enthalpy and entropy.

  • Rice-Ramsperger-Kassel-Marcus (RRKM) Theory: The calculated molecular properties (energies, vibrational frequencies, rotational constants) are used as input for RRKM theory calculations to determine the microcanonical rate coefficient, k(E).

  • Master Equation Analysis: The microcanonical rate coefficients are then used in a master equation analysis to account for collisional energy transfer and determine the temperature- and pressure-dependent rate constants for the elementary reactions.

Discussion and Future Directions

The comparison of theoretical models with experimental data for this compound reactions reveals a generally good agreement, particularly for the major reaction pathways. High-level ab initio calculations combined with RRKM/master equation analysis can provide reliable predictions of rate constants and branching ratios, especially at high temperatures.

However, discrepancies remain, particularly for minor product channels and at lower temperatures where quantum tunneling and complex reaction pathways may become more important. Experimental studies often face challenges in detecting and quantifying all reaction intermediates and products, which can lead to uncertainties in branching ratios.

Future research should focus on:

  • Refining Theoretical Models: Incorporating more sophisticated theoretical methods to better describe complex potential energy surfaces and non-statistical dynamics.

  • Advanced Experimental Techniques: Employing advanced diagnostic techniques with higher sensitivity and selectivity to identify and quantify a wider range of reaction species.

  • Integrated Approaches: Fostering closer collaboration between theorists and experimentalists to design experiments that can critically test theoretical predictions and to use experimental data to refine and validate theoretical models.

By continuing to bridge the gap between theory and experiment, a more complete and accurate understanding of this compound chemistry can be achieved, with implications for fields ranging from combustion science to atmospheric chemistry and drug development.

References

Safety Operating Guide

Essential Safety and Operational Protocols for Handling Methyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling volatile and flammable compounds like methyl formate (B1220265). This guide provides immediate and essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, step-by-step handling and disposal procedures, and critical exposure limit data to foster a secure research environment.

Quantitative Exposure Limits and Physical Properties

Understanding the occupational exposure limits and physical characteristics of methyl formate is fundamental to its safe handling. The following table summarizes key quantitative data from various safety authorities.

ParameterValueAuthority/Source
Permissible Exposure Limit (PEL) 100 ppm (250 mg/m³) - 8-hour TWAOSHA
Recommended Exposure Limit (REL) 100 ppm (250 mg/m³) - 10-hour TWANIOSH
Short-Term Exposure Limit (STEL) 150 ppm (375 mg/m³) - 15-minute TWANIOSH, ACGIH
Threshold Limit Value (TLV) 100 ppm (250 mg/m³) - 8-hour TWAACGIH
Immediately Dangerous to Life or Health (IDLH) 4,500 ppmNIOSH
Flash Point -2°F (-19°C)
Boiling Point 89°F (31.7°C)
Lower Explosive Limit (LEL) 5%
Upper Explosive Limit (UEL) 23%

TWA: Time-Weighted Average

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical when working with this compound. The following PPE is mandatory to minimize exposure risks.

PPE CategorySpecifications and Recommendations
Eye and Face Protection Chemical splash goggles are required. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.
Hand Protection Due to the high volatility and potential for skin absorption, selecting the appropriate gloves is crucial. While disposable nitrile gloves (minimum 4mil thickness) may be suitable for incidental contact, heavier-duty gloves are necessary for prolonged handling.[1] It is recommended to consult glove manufacturer's selection guides for specific breakthrough times. For instance, Ansell's Barrier® gloves, a 5-layer laminated film, are recommended for the broadest range of chemical protection, especially when the chemical hazard is not clearly identified.[2] For more specific applications, consult resources like the Ansell Chemical Resistance Guide.
Respiratory Protection All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] If the concentration is expected to exceed exposure limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required. For concentrations up to 1000 ppm, a supplied-air respirator is recommended.[4]
Skin and Body Protection A flame-resistant lab coat must be worn.[5] Long pants and closed-toe shoes are required at all times in the laboratory.[1] For tasks with a higher potential for splashing, a chemically resistant apron should be worn over the lab coat.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting. This workflow is designed to guide personnel through each stage of the process, from preparation to disposal, ensuring safety and compliance.

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Chemical Fume Hood Certification prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_transport Transport this compound in Secondary Containment prep_materials->handle_transport handle_dispense Dispense in Fume Hood handle_transport->handle_dispense handle_ground Ground and Bond Metal Containers During Transfer handle_dispense->handle_ground handle_experiment Conduct Experiment handle_ground->handle_experiment cleanup_decontaminate Decontaminate Work Surfaces handle_experiment->cleanup_decontaminate emergency_spill Minor Spill: Absorb with Inert Material, Ventilate Area handle_experiment->emergency_spill emergency_fire Fire: Use Dry Chemical, CO2, or Alcohol-Resistant Foam Extinguisher handle_experiment->emergency_fire emergency_exposure Exposure: Immediately Flush Affected Area, Seek Medical Attention handle_experiment->emergency_exposure cleanup_waste Collect Waste in Labeled, Sealed Containers cleanup_decontaminate->cleanup_waste cleanup_ppe Properly Remove and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

A step-by-step workflow for the safe handling of this compound.

Detailed Methodologies

Handling and Storage Protocol
  • Pre-Handling Preparations :

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.

    • Ensure a certified chemical fume hood is in proper working order.[3]

    • Assemble all necessary equipment and reagents to minimize movement during the experiment.

    • Don all required personal protective equipment as outlined in the PPE table.

  • Safe Handling :

    • Transport this compound in a sealed, properly labeled container within a secondary containment carrier.[6]

    • All dispensing and handling of this compound must be performed inside a chemical fume hood.[3]

    • When transferring from a metal container, ensure it is properly grounded and bonded to prevent static discharge.[7]

    • Avoid contact with incompatible materials such as strong oxidizing agents, acids, and bases.

    • Keep away from all sources of ignition, including open flames, hot surfaces, and sparks.[6]

  • Storage :

    • Store this compound in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[6]

    • Containers must be tightly sealed and stored upright.

    • Store in a designated flammable liquids storage cabinet.[3]

Disposal Plan
  • Waste Collection :

    • All waste containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix this compound waste with incompatible chemicals.

  • Waste Disposal :

    • Contaminated materials such as gloves, absorbent pads, and disposable labware must also be disposed of as hazardous waste.

    • Follow all institutional and local regulations for the disposal of flammable liquid waste. Typically, this involves arranging for pickup by a certified hazardous waste disposal company.

Emergency Spill and Exposure Procedures
  • Minor Spill (inside a chemical fume hood) :

    • Alert personnel in the immediate area.

    • Absorb the spill with a chemical absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Wipe the area with a suitable solvent (e.g., isopropanol) and then with soap and water.

  • Major Spill (outside a chemical fume hood) :

    • Evacuate the laboratory immediately and alert others.

    • Activate the nearest fire alarm if there is a fire or significant risk of one.

    • Contact the institution's emergency response team.

    • Do not attempt to clean up a major spill without proper training and equipment.

  • Personnel Exposure :

    • Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

    • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion : Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

References

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Retrosynthesis Analysis

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Methyl formate
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。